4,4'-Azoxydiphenetole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142006. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyphenyl)-(4-ethoxyphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-15-9-5-13(6-10-15)17-18(19)14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUICZVHSJNKDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-83-0 | |
| Record name | 4,4'-Azoxydiphenetole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diazene, bis(4-ethoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-azoxyphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4,4'-Azoxydiphenetole: Synthesis, Characterization, and Mesophase Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azoxydiphenetole, registered under CAS number 4792-83-0, stands as a significant compound in the history and development of liquid crystal science. As a member of the azoxybenzene family, its calamitic (rod-like) molecular structure endows it with the ability to form a thermotropic nematic liquid crystal phase—a state of matter intermediate between a crystalline solid and an isotropic liquid. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, characterization, and unique liquid crystalline behavior, providing a foundational resource for researchers in materials science and organic synthesis.
Physicochemical Properties and Molecular Structure
This compound, also known as p,p'-Azoxyphenetole or 4,4'-Diethoxyazoxybenzene, is a pale yellow crystalline solid at room temperature[1]. Its defining characteristic is the central azoxy (-N=N(O)-) linkage connecting two para-substituted phenetole (ethoxybenzene) moieties. This arrangement creates a rigid, elongated molecular geometry essential for the formation of liquid crystalline phases[2]. The terminal ethoxy groups contribute to the molecule's overall length and influence intermolecular interactions, which in turn dictate the stability and temperature range of the mesophase.
The molecule's structure is key to its function. The rigid core, composed of the two phenyl rings and the azoxy bridge, provides the necessary anisotropy, while the flexible terminal chains help to lower the melting point and stabilize the liquid crystal phase.
Diagram: Molecular Structure of this compound
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Reduction
The following protocol is a representative method based on established chemical principles for the reduction of nitroaromatics.[3][4] This protocol must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-nitrophenetole (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide, to the flask. The alkaline environment is crucial for the condensation reaction.
-
Controlled Reduction: While stirring vigorously, slowly add a solution of the reducing agent (e.g., sodium borohydride, 1-2 equivalents) portion-wise or via a dropping funnel. The temperature should be carefully monitored and controlled, often starting at a lower temperature and allowing it to rise gently. The slow addition prevents over-reduction to the amine.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will typically undergo a color change.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench any remaining reducing agent. Neutralize the solution with a dilute acid (e.g., HCl) until it is slightly acidic, which will cause the crude product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needles.
Characterization
The identity and purity of the synthesized this compound are confirmed using a suite of analytical techniques.
-
Differential Scanning Calorimetry (DSC): This is a critical technique for confirming the thermotropic liquid crystal behavior. A DSC scan will reveal two distinct endothermic peaks upon heating: the first corresponding to the crystal-to-nematic (Cr-N) transition (melting), and the second to the nematic-to-isotropic (N-I) transition (clearing).[5][6] These transitions are reversible upon cooling, though often with some supercooling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum validates the presence of key functional groups. Expected characteristic absorption bands include:
-
~3000-2850 cm⁻¹: C-H stretching of the ethoxy and aromatic groups.
-
~1600, 1500 cm⁻¹: C=C stretching of the aromatic rings.
-
~1300 cm⁻¹: N-O stretching of the azoxy group.
-
~1250 cm⁻¹: Strong asymmetric C-O-C stretching of the ether linkage.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirm the molecular structure. The expected ¹H NMR signals in CDCl₃ are:
-
A triplet around δ 1.4-1.5 ppm (6H), corresponding to the methyl protons (-CH₃).
-
A quartet around δ 4.0-4.1 ppm (4H), corresponding to the methylene protons (-OCH₂-).
-
Two sets of doublets in the aromatic region (δ 7.0-8.3 ppm, 8H), characteristic of the para-disubstituted benzene rings.
-
The Nematic Liquid Crystal Phase
This compound is a classic example of a material exhibiting a nematic (N) phase, the simplest of the liquid crystal phases.[2] In the nematic state, the rod-like molecules lose the positional order characteristic of a crystalline solid but maintain a degree of long-range orientational order, tending to align along a common axis known as the director. This anisotropy is responsible for the unique optical properties of the material, such as birefringence.
Phase Transitions
The thermal behavior of this compound is defined by two primary first-order phase transitions upon heating.[7]
-
Melting Transition (Cr → N): At 137 °C, the crystalline solid melts into the turbid, fluid nematic phase.
-
Clearing Transition (N → I): At 167 °C, the nematic phase transitions into the clear, isotropic liquid phase, where all long-range orientational order is lost.
The temperature range between these two points, 137 °C to 167 °C, is the nematic range where the liquid crystalline properties are observed.
Diagram: Temperature-Dependent Phase Transitions
Caption: Phase transitions of this compound upon heating.
Analysis by Polarized Optical Microscopy (POM)
When viewed between crossed polarizers, the nematic phase of this compound exhibits characteristic optical textures. The most common is the "Schlieren" texture, which displays dark brushes or threads that correspond to defects (disclinations) in the director field.[8] Observing these textures upon heating and their disappearance at the clearing point is a definitive method for identifying the nematic phase and its transition temperatures.[9]
Applications and Research Significance
While modern display technologies rely on more advanced liquid crystal mixtures, this compound remains a compound of significant academic and historical importance.
-
Model System: Along with its close analog p-Azoxyanisole (PAA), it serves as a canonical model system for studying the fundamental physics of the nematic state, phase transitions, and the influence of molecular structure on mesomorphic behavior.[7]
-
Dye Intermediate: As an azoxy compound, it has potential applications as an intermediate in the synthesis of dyes and pigments.[10]
-
Research Chemical: It is widely used as a benchmark compound in the development and calibration of analytical instruments like DSCs and in foundational studies of liquid crystal properties.[11]
Safety and Handling
According to safety data sheets, this compound should be handled with standard laboratory precautions.[1][9]
-
Hazards: May cause skin and eye irritation. Mutation data has been reported, and dust inhalation should be avoided.[9]
-
Handling: Wear suitable protective clothing, gloves, and eye/face protection. Handle in a well-ventilated area to avoid dust formation.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Conclusion
This compound is a cornerstone compound in the field of liquid crystals. Its readily accessible synthesis, well-defined thermal transitions, and classic nematic behavior make it an invaluable tool for both educational purposes and fundamental research. This guide has provided a detailed examination of its molecular structure, synthesis, characterization, and liquid crystalline properties, underscoring its enduring relevance to scientists and researchers exploring the fascinating world of soft matter.
References
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Alfa Aesar, Lancaster Synthesis. Material Safety Data Sheet for p-Azoxyphenetole.
- Oregon State University. 1H NMR Chemical Shifts.
- Khan, G., et al. "Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate)." Archives of Physics Research, 2012, 3 (3):175-191.
- Chemistry LibreTexts. The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
- MDPI. The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells.
- NIH National Library of Medicine. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
- PubMed. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen.
- Shukla, A., Prasad, R. V., & Kumar, P. "DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate." Online Journal of Chemistry, 1(1), 18–28.
- ResearchGate. Zaltoprofen/4,4′-Bipyridine: A Case Study to Demonstrate the Potential of Differential Scanning Calorimetry (DSC) in the Pharmaceutical Field.
- RSC Publishing. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
- Khan, G., Tewari, R., & Lal, M. "Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties." Scholars Research Library, 2014.
- MDPI. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
- MDPI. Preparation of Reduced-Graphene-Oxide-Supported CoPt and Ag Nanoparticles for the Catalytic Reduction of 4-Nitrophenol.
- RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
- ResearchGate. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
- ResearchGate. ORIENTATIONAL ORDER IN p-AZOXYANISOLE, p-AZOXYPHENETOLE AND THEIR MIXTURES IN THE NEMATIC PHASE.
- MDPI. Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal.
- Malaysian Journal of Analytical Sciences. PHYTOCHEMICAL SCREENING AND FTIR SPECTROSCOPY ON CRUDE EXTRACT FROM Enhalus acoroides LEAVES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. para-Azoxyanisole - Wikipedia [en.wikipedia.org]
- 9. web.pdx.edu [web.pdx.edu]
- 10. Table 1 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties | Semantic Scholar [semanticscholar.org]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
An In-Depth Technical Guide to the Physical Properties of 4,4'-Azoxydiphenetole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction and Molecular Identity
4,4'-Azoxydiphenetole, also known as p,p'-azoxyphenetole, is an aromatic azoxy compound that has garnered interest due to its liquid crystalline properties.[1] Its molecular structure, characterized by a central azoxy bridge linking two phenetole moieties, is the primary determinant of its unique physical behaviors. Understanding these properties is crucial for its application in materials science and as a potential scaffold in medicinal chemistry.
Molecular Structure:
Caption: Molecular structure of this compound.
Core Identifiers:
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | p,p'-Azoxyphenetole, 1,2-Bis(4-ethoxyphenyl)diazene 1-oxide | [1][2] |
| CAS Number | 4792-83-0 | [2] |
| Molecular Formula | C16H18N2O3 | [2] |
| Molecular Weight | 286.33 g/mol | [2] |
| Appearance | Yellow crystalline solid; Light yellow to brown to dark green powder to crystal | [2] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and application. The reported values for melting and boiling points exhibit some variability, which is common for organic compounds and can be attributed to differences in purity and measurement techniques.
| Property | Reported Value(s) | Source(s) |
| Melting Point | 132 °C, 151 °C, 134.7 °C | [3][4][5] |
| Boiling Point | 440.1 °C at 760 mmHg, 428.69 °C (estimate), 172 °C | [2][4][5] |
| Solubility | Soluble in Benzene | [2] |
| Density | 1.11 g/cm³ | [4] |
| Refractive Index | 1.546, 1.632 (estimate) | [2][4] |
| Flash Point | 219.9 °C | [4] |
Causality Behind Experimental Choices: The variation in melting points underscores the importance of using highly purified samples for characterization. The significant discrepancy in boiling points may be due to decomposition at higher temperatures or measurements under different pressures. The reported value of 172 °C is likely at a reduced pressure.
Crystal Structure
Experimental Protocol for Crystal Structure Determination:
To elucidate the crystal structure of this compound, the following self-validating workflow is recommended:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Alternatively, Powder X-ray Diffraction (PXRD) can provide valuable information on the crystalline phase and unit cell parameters.[7][8]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, fully assigned spectra are not publicly available, chemical databases indicate the availability of 1H and 13C NMR data, typically recorded in CDCl3.[2] The expected 1H NMR spectrum would show signals for the aromatic protons on the two distinct phenyl rings, the ethoxy group's methylene and methyl protons. The 13C NMR would similarly display distinct signals for the aromatic carbons, the carbons of the ethoxy groups, and the carbons directly attached to the azoxy group.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aliphatic C-H stretching (ethoxy groups): Around 2850-2980 cm⁻¹
-
Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region
-
N=N stretching (azoxy group): Around 1400-1450 cm⁻¹ (can be weak)
-
C-O stretching (ether linkage): Strong bands in the 1200-1250 cm⁻¹ region
-
N-O stretching (azoxy group): Around 1250-1300 cm⁻¹
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C16H18N2O3. The fragmentation pattern would likely involve cleavage of the ethoxy groups and fragmentation of the azoxy bridge.
Thermotropic Liquid Crystalline Behavior
A defining characteristic of this compound is its ability to form a liquid crystal phase upon heating.[1] Specifically, it is known to exhibit a nematic liquid crystal phase.[1] This phase is characterized by molecules that have long-range orientational order but no long-range positional order.
Experimental Protocol for Characterization of Liquid Crystal Phases:
Caption: Experimental workflow for characterizing thermotropic liquid crystal behavior.
Key Transitions:
-
Crystal to Nematic (Melting Point): The temperature at which the solid crystal transforms into the nematic liquid crystal phase.
-
Nematic to Isotropic (Clearing Point): The temperature at which the ordered nematic phase transitions to a disordered isotropic liquid.
The precise temperatures for these transitions for this compound should be determined experimentally using DSC and confirmed by PLM. For the related compound p-azoxyanisole, the nematic-isotropic transition has been studied extensively.[3]
Conclusion
This compound is a fascinating molecule with a rich set of physical properties, most notably its thermotropic liquid crystalline behavior. While its fundamental characteristics are reasonably well-documented, this guide highlights the need for a definitive single-crystal structure determination and more detailed public availability of its spectroscopic data. The outlined experimental protocols provide a robust framework for researchers to obtain this missing information, thereby enabling a more complete understanding of this important compound and facilitating its future applications.
References
- Bernal, J. D., & Crowfoot, D. (1933). Crystalline phases of some substances studied as liquid crystals. Transactions of the Faraday Society, 29(140), 1032-1049.
- Kosterin, E. A., & Chistyakov, I. G. (1968). X-ray diffraction study of the structure of nematic p-azoxyanisole in a constant electric field. Soviet Physics-Crystallography, 13(2), 229-235.
- Taylor & Francis Online. Determination to 2 kbar of the Nematic-Isotropic and Melting Transitions in p-Azoxyanisole. [Link]
- Chemistry LibreTexts. The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
- NIH National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
- Marshall University. X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. [Link]
- AZoM. Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction. [Link]
- Moodle@Units.
- Digital Commons @ Longwood University. The Crystal Structure of p-Azoxyanisole. [Link]
Sources
An In-Depth Technical Guide to the Chemical Structure of p,p'-Azoxyphenetole
For Researchers, Scientists, and Drug Development Professionals
Introduction
p,p'-Azoxyphenetole, also known as 4,4'-diethoxyazoxybenzene, is an organic compound that has garnered significant interest in the field of materials science, particularly for its liquid crystalline properties. As a member of the azoxybenzene family, its molecular architecture gives rise to a nematic liquid crystal phase, a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. This unique characteristic makes it a valuable model compound for studying the structure-property relationships in liquid crystals and a potential component in the development of advanced optical materials.
This technical guide provides a comprehensive overview of the chemical structure of p,p'-Azoxyphenetole, including its molecular geometry, synthesis, and detailed characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.
Chemical Structure and Nomenclature
The chemical identity of p,p'-Azoxyphenetole is defined by its molecular formula, CAS registry number, and systematic nomenclature.
| Identifier | Value |
| Chemical Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 4792-83-0[1] |
| IUPAC Name | 1,2-bis(4-ethoxyphenyl)diazene 1-oxide |
| Synonyms | 4,4'-Diethoxyazoxybenzene, p,p'-Diethoxyazoxybenzene, Phenetole, 4,4′-azoxydi-[1] |
| SMILES | CCOc1ccc(cc1)N=c2ccc(OCC)cc2[2] |
| InChI Key | QUICZVHSJNKDBL-UHFFFAOYSA-N[2] |
Molecular Geometry
The molecule of p,p'-Azoxyphenetole consists of two 4-ethoxyphenyl groups linked by a central azoxy (-N=N(O)-) bridge. This core structure is responsible for the molecule's elongated, rod-like shape, a key factor in its ability to form liquid crystal phases.
Computational studies using Density Functional Theory (DFT) have provided insights into the molecule's geometry. The molecule is composed of thirty-nine atoms: sixteen carbon, eighteen hydrogen, three oxygen, and two nitrogen atoms.[3] The two phenyl rings are not perfectly coplanar, and the azoxy group introduces a slight asymmetry.
Below is a diagram illustrating the chemical structure of p,p'-Azoxyphenetole.
Caption: 2D structure of p,p'-Azoxyphenetole.
Synthesis of p,p'-Azoxyphenetole
The synthesis of symmetrical azoxyarenes like p,p'-Azoxyphenetole can be achieved through several routes. The two most common approaches involve the oxidation of the corresponding aniline or the reduction of the corresponding nitro compound.
Method A: Oxidation of 4-Ethoxyaniline
This method involves the direct oxidation of 4-ethoxyaniline. A variety of oxidizing agents can be employed, with peroxides being a common choice in environmentally friendly protocols.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxyaniline (1 equivalent) in a suitable solvent such as acetonitrile/water (1:1 v/v).
-
Addition of Reagents: Add a mild base, such as sodium fluoride (NaF), to the solution. While stirring vigorously, slowly add an oxidizing agent like hydrogen peroxide (H₂O₂).
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 80°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure p,p'-Azoxyphenetole.
Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via oxidation.
Method B: Reduction of p-Nitrophenetole
An alternative route to p,p'-Azoxyphenetole is the partial reduction of p-nitrophenetole. Careful selection of the reducing agent and reaction conditions is crucial to favor the formation of the azoxy compound over the fully reduced azo or amino compounds.
-
Reaction Setup: In a round-bottom flask, dissolve p-nitrophenetole (1 equivalent) in a solvent mixture, such as aqueous ethanol.
-
Addition of Reducing Agent: Add a reducing agent like zinc powder and an ammonium chloride solution to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically exothermic and should be monitored. The progress of the reaction can be followed by TLC.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove any unreacted zinc.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated. The crude p,p'-Azoxyphenetole is then purified by recrystallization.
Caption: Workflow for the synthesis of p,p'-Azoxyphenetole via reduction.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two ethoxy groups. The aromatic protons will appear as a set of doublets in the downfield region (typically 7.0-8.5 ppm). The ethoxy group will exhibit a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, both in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the carbons of the ethoxy groups. The aromatic carbons attached to the azoxy group will be the most deshielded.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.2 (d) | Aromatic (ortho to -N=N(O)-) |
| ~7.0 (d) | Aromatic (meta to -N=N(O)-) |
| ~4.1 (q) | -OCH₂- |
| ~1.4 (t) | -CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of p,p'-Azoxyphenetole would be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| FTIR (Predicted) | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100-3000 | C-H stretch |
| ~2980-2850 | C-H stretch |
| ~1600, ~1480 | C=C stretch |
| ~1480-1440 | N=N stretch |
| ~1300-1200 | C-O stretch |
| ~1250 | N-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For p,p'-Azoxyphenetole (MW = 286.33), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 286. Characteristic fragment ions would arise from the cleavage of the ethoxy groups and the azoxy linkage.
Physicochemical and Liquid Crystalline Properties
p,p'-Azoxyphenetole is a solid at room temperature and exhibits thermotropic liquid crystalline behavior upon heating. Its key physical and phase transition properties are summarized below.
| Property | Value |
| Appearance | Yellowish solid |
| Melting Point (Crystal to Nematic) | 134-136 °C |
| Clearing Point (Nematic to Isotropic Liquid) | 167-168 °C |
| Liquid Crystal Phase | Nematic |
The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. This property is a direct consequence of the rod-like shape of the p,p'-Azoxyphenetole molecule.
Applications
The primary application of p,p'-Azoxyphenetole is in the field of liquid crystal research. Its well-defined structure and accessible nematic phase make it an excellent model system for studying the physical and optical properties of liquid crystals. It can be used in mixtures with other liquid crystals to tune the properties of the resulting material for applications in displays and other optical devices. Furthermore, as an azoxy compound, it has potential applications as a precursor in the synthesis of dyes and other functional organic materials.
Conclusion
p,p'-Azoxyphenetole is a fascinating molecule with a rich chemistry and interesting physical properties. Its chemical structure, characterized by two ethoxyphenyl groups linked by an azoxy bridge, gives rise to its notable liquid crystalline behavior. This technical guide has provided a detailed overview of its structure, synthesis, and characterization, drawing upon available scientific literature and predictive methodologies. It is hoped that this guide will serve as a valuable resource for scientists and researchers working with this and related materials, fostering further innovation and discovery in the fields of materials science and organic chemistry.
References
- Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega.
- Synthesis and characterization of selected 4,4′-diaminoalkoxyazobenzenes. ResearchGate.
- Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI.
- Selective oxidation of anilines to azoxybenzenes, azobenzenes and... ResearchGate.
- Preparation of symmetrical azoxybenzenes. ResearchGate.
- Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p-azoxyphenetole, ethyl-p...). Scholars Research Library.
- p-azoxyphenetole. Stenutz.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PubMed.
Sources
4,4'-Azoxydiphenetole melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 4,4'-Azoxydiphenetole: Melting and Boiling Point Determination
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization. We delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references. This guide includes detailed experimental procedures, data presentation in tabular format, and visual workflows to ensure clarity and reproducibility.
Introduction to this compound
This compound (CAS No: 4792-83-0), a derivative of azoxybenzene, is a yellow crystalline solid with the molecular formula C₁₆H₁₈N₂O₃.[1][2] Its molecular structure, featuring a central azoxy group flanked by two para-substituted phenetole rings, makes it a subject of interest in various chemical fields. It is utilized in the synthesis of dyes and pigments and has applications in materials science.[1][3] The accurate determination of its physical properties, such as melting and boiling points, is a cornerstone for its identification, purity assessment, and application.[4]
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.[5] The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another fundamental physical constant used for identification and characterization.[6][7]
Physicochemical Properties of this compound
The reported physical properties of this compound exhibit some variation across different sources, which underscores the importance of standardized experimental determination. These discrepancies can arise from differences in sample purity, measurement techniques, or whether the value is experimentally determined or predicted.
Summary of Reported Data
The quantitative data for the melting and boiling points of this compound are summarized below.
| Physical Property | Reported Value | Source |
| Melting Point | 132 °C | Matrix Scientific[8] |
| 134.7 °C | Xiamen Equation Chemical Co., Ltd[9] | |
| 151 °C | Guidechem[1] | |
| Boiling Point | 440.1 °C at 760 mmHg | Guidechem[1] |
| 172 °C (lit.) | Xiamen Equation Chemical Co., Ltd[9] |
Note: The significant discrepancy in the reported boiling points is noteworthy. The value of 440.1 °C is a predicted value, while the 172 °C value is listed as "lit." (from literature) but seems unusually low for a compound of this molecular weight at atmospheric pressure. It may correspond to a measurement under reduced pressure or be a typographical error. Given the high predicted boiling point, thermal decomposition is a significant consideration.
Thermal Stability and Decomposition
Thermolysis, or thermal decomposition, is a chemical decomposition caused by heat.[10] For compounds with high boiling points, it is crucial to consider that the substance may decompose before it boils. The energy required to overcome intermolecular forces for boiling might exceed the energy needed to break intramolecular chemical bonds.[10][11] The predicted boiling point of 440.1 °C for this compound suggests a high thermal stability, but this must be verified experimentally. If decomposition occurs, a constant boiling point will not be observed; instead, one might see charring, gas evolution, and a fluctuating temperature reading.
Experimental Determination of Melting Point
The determination of a melting point is a fundamental laboratory technique for assessing the purity of a crystalline solid. The capillary method is a widely accepted and reliable technique.[12][13]
Principle of Melting Point Determination
A small, finely powdered sample of the organic compound is heated slowly in a capillary tube. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts are recorded as the melting point range.[4][5] A pure substance will have a sharp melting range of 0.5-1.0°C.
Step-by-Step Experimental Protocol
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered by crushing it on a clean, dry surface.[13]
-
Capillary Tube Packing : Seal one end of a capillary tube by holding it in the outer edge of a Bunsen burner flame and rotating it.[13] Dip the open end into the powdered sample. Gently tap the sealed end on a hard surface to pack the powder down to a height of 1-2 mm.[12]
-
Apparatus Setup : Attach the capillary tube to a thermometer, aligning the sample with the thermometer bulb. This assembly can be placed in a Thiele tube filled with a high-boiling point liquid (like mineral oil or silicone oil) or inserted into a calibrated digital melting point apparatus.
-
Heating and Observation :
-
Rapid Determination (Optional) : First, heat the apparatus rapidly to get an approximate melting point. This helps save time in the subsequent, more accurate measurements.
-
Accurate Determination : Allow the apparatus to cool. Then, heat it again, but at a slow rate of about 2°C per minute as the temperature approaches the approximate melting point.
-
-
Data Recording : Record the temperature (t₁) when the first drop of liquid appears and the temperature (t₂) when the entire sample has turned into a clear liquid. The melting point is reported as the range t₁ - t₂.[13]
-
Purity Confirmation : If the melting range is broad, the sample may require purification, for example, by recrystallization.
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the melting point determination protocol.
Caption: A flowchart of the capillary method for melting point determination.
Experimental Determination of Boiling Point
Determining the boiling point of a high-boiling liquid requires careful technique to avoid superheating and to account for potential decomposition. The capillary method is also suitable here.[6][14]
Principle of Boiling Point Determination
A small amount of the liquid is heated in a fusion tube along with an inverted, sealed capillary tube. As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The boiling point is the temperature at which the liquid re-enters the capillary tube upon cooling.[15][16]
Step-by-Step Experimental Protocol
-
Sample Preparation : Place a few milliliters of molten this compound into a small test tube or fusion tube.
-
Capillary Setup : Take a small capillary tube and seal one end. Place this sealed capillary, open end down, into the fusion tube containing the liquid sample.[14]
-
Apparatus Assembly : Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (e.g., an aluminum block or a Thiele tube with high-boiling oil), ensuring the sample is below the level of the heating medium.[6]
-
Heating : Heat the apparatus gently. As the temperature increases, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.[15]
-
Observation : Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the substance, not just trapped air, is escaping.
-
Data Recording : Turn off the heat and allow the apparatus to cool slowly. The moment the bubbling stops and the liquid begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid at the current atmospheric pressure.[16]
-
Pressure Correction : Since boiling point is pressure-dependent, record the barometric pressure. If necessary, correct the observed boiling point to standard pressure (760 mmHg).
Workflow for Boiling Point Determination
This diagram outlines the key steps for determining the boiling point using the capillary method.
Caption: A flowchart of the capillary method for boiling point determination.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained results, the following self-validating steps must be integrated into the workflow:
-
Instrument Calibration : Regularly calibrate the thermometer or digital melting point apparatus using certified standards with known melting points (e.g., benzoic acid, urea).[5]
-
Replicate Measurements : Perform at least two consistent determinations for both melting and boiling points.
-
Mixed Melting Point : To confirm the identity of the substance, a mixed melting point determination can be performed. If a sample of the unknown is mixed with a pure sample of this compound, the melting point should not be depressed.[5]
Conclusion
The accurate determination of the melting and boiling points of this compound is essential for its chemical identification and quality control. This guide has outlined the authoritative data available, highlighted discrepancies, and provided detailed, robust protocols for their experimental determination. By adhering to these methodologies, which emphasize precision, calibration, and careful observation, researchers can generate reliable and reproducible data. The potential for thermal decomposition at high temperatures remains a critical consideration when determining the boiling point and necessitates careful experimental execution.
References
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- The Good Scents Company. (n.d.). 4,4'-dimethyl biphenyl.
- University of Calgary. (n.d.). Melting point determination.
- GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds.
- Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
- Science Company. (n.d.). DETERMINATION OF BOILING POINTS.
- uotechnology.edu.iq. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS.
- uotechnology.edu.iq. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- University of Massachusetts. (n.d.). Experiment 1 - Melting Points.
- CAS Common Chemistry. (n.d.). Di-p-tolyl.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,4' -Azoxyanisole.
- El-Mekabaty, A., & Osman, A. M. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10, 63.
- Anary-Abbasinejad, M., et al. (2016).
- Wikipedia. (n.d.). Thermal decomposition.
- Funicello, M., et al. (2002). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes. Molecules, 7(12), 954-963.
- Samir, E. M., et al. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 4, 85-94.
- He, J., et al. (2013). Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media. Polymer Chemistry, 4(4), 935-944.
- Dawood, K. M., et al. (2011). Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. ARKIVOC, 2011(i), 111-195.
- Haynes, C. A., et al. (1987). Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(4), 935-943.
- CAS Common Chemistry. (n.d.). Piperidolate.
- Google Patents. (n.d.). AU2016102267A4 - Phenacetin drug intermediates paranitrophenetole synthesis method.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | 4792-83-0 [chemicalbook.com]
- 3. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. 4792-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. echemi.com [echemi.com]
- 10. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 11. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. byjus.com [byjus.com]
- 14. byjus.com [byjus.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. cdn.juniata.edu [cdn.juniata.edu]
An In-depth Technical Guide to the Solubility of 4,4'-Azoxydiphenetole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of 4,4'-azoxydiphenetole, a key intermediate in the synthesis of dyes and a valuable research chemical. In the absence of extensive published quantitative solubility data, this document offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines an analysis of the compound's physicochemical properties, estimations based on structurally similar molecules, a robust theoretical framework for understanding solubility, and detailed experimental protocols for empirical determination. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in various organic solvent systems.
Introduction to this compound
This compound, also known as p,p'-azoxyphenetole or diazene, bis(4-ethoxyphenyl)-, 1-oxide, is an organic compound with the chemical formula C16H18N2O3.[1][2] Its molecular structure features a central azoxy (-N=N(O)-) functional group linking two 4-ethoxyphenyl rings. This structure imparts specific chemical and physical properties that are of interest in materials science and organic synthesis.[1] While its primary application has been as an intermediate in the manufacturing of dyes, its utility as a research chemical is also recognized.[1]
A critical parameter for the effective application of this compound in synthesis, purification, and formulation is its solubility in organic solvents. Understanding and predicting its behavior in different solvent systems is paramount for process optimization, crystallization, and achieving desired reaction kinetics.[3][4]
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 4792-83-0 | [1][2] |
| Molecular Formula | C16H18N2O3 | [1][2] |
| Molecular Weight | 286.33 g/mol | [1] |
| Melting Point | 132 °C (270 °F; 405 K) | [1] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Density (estimate) | 1.11 g/cm³ | [2] |
The relatively high melting point of this compound suggests strong intermolecular forces in its solid crystalline state. Overcoming these forces is a key factor in the dissolution process.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the thermodynamic principle that the Gibbs free energy of the system is minimized at equilibrium. This process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
The principle of "like dissolves like" is a useful heuristic. Solvents that have similar polarity and hydrogen bonding capabilities to the solute are generally more effective. This compound is a moderately polar molecule due to the presence of the azoxy group and the ether linkages.
The General Solubility Equation (GSE) developed by Yalkowsky and Banerjee provides a simple yet powerful tool for estimating the aqueous solubility of organic compounds. A modified version of this equation can be applied to organic solvents, although with greater uncertainty. The core of the GSE relates solubility to the melting point and the octanol-water partition coefficient (logP), which is a measure of lipophilicity.
Estimated Solubility of this compound in Organic Solvents
Qualitative Observations:
-
It has been reported to be soluble in benzene.[2]
-
The parent compound, azoxybenzene, is soluble in methanol.[5]
Estimation Based on Structural Analogs: A close structural analog is 1,4-diethoxybenzene, which lacks the central azoxy group but retains the diethoxybenzene moieties. Recent studies on 1,4-diethoxybenzene have provided detailed solubility data in various organic solvents.[6] Given the structural similarities, we can infer that this compound will exhibit a comparable solubility profile, likely influenced by the increased polarity and molecular weight from the azoxy group.
The table below presents the experimental mole fraction solubility of 1,4-diethoxybenzene at 298.15 K (25 °C) and provides a qualitative estimation for this compound.[6]
| Solvent | Polarity (ET(30)) | 1,4-Diethoxybenzene Mole Fraction Solubility (x) at 298.15 K[6] | Estimated Solubility of this compound |
| Butyl Acetate | 36.7 | 0.212 | Good |
| Ethyl Acetate | 38.1 | 0.179 | Good |
| 2-Butanone | 41.3 | 0.169 | Good |
| n-Propyl Acetate | 37.4 | 0.165 | Good |
| Methyl Acetate | 41.1 | 0.145 | Moderate to Good |
| Acetone | 42.2 | Not specified, but ranked higher than isobutyl acetate | Moderate to Good |
| Isobutyl Acetate | 36.3 | 0.112 | Moderate |
| Dimethyl Carbonate | Not specified | 0.099 | Moderate |
| Ethyl Lactate | Not specified | 0.074 | Moderate |
| Acetonitrile | 45.6 | 0.067 | Moderate |
| Ethanol | 51.9 | 0.015 | Poor to Moderate |
| Methanol | 55.4 | 0.009 | Poor to Moderate |
Discussion of Estimated Solubility: The data for 1,4-diethoxybenzene suggests a preference for solvents of moderate polarity, such as esters and ketones.[6] The solubility decreases in more polar protic solvents like ethanol and methanol.[6] It is anticipated that this compound will follow a similar trend. The central azoxy group will increase the overall polarity compared to 1,4-diethoxybenzene, which might slightly enhance its solubility in moderately polar aprotic solvents like acetone and acetonitrile. However, its higher melting point and larger molecular size suggest that its overall solubility may be slightly lower than that of 1,4-diethoxybenzene in non-polar and moderately polar solvents.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is the most reliable method to obtain accurate solubility values for this compound. The isothermal shake-flask method is a widely accepted and robust technique.[7]
Protocol: Isothermal Shake-Flask Method
-
Preparation:
-
Select a range of organic solvents of interest. A list of common organic solvents and their properties is a useful reference.
-
Ensure all solvents are of high purity (e.g., HPLC grade).
-
Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Add a known volume or mass of the chosen solvent to each vial.
-
Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The solution should be saturated with a visible excess of solid solute.
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This removes any undissolved microcrystals.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The difference in weight corresponds to the mass of dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units:
-
g/100 mL of solvent: (mass of solute / volume of solvent) * 100
-
mol/L: (moles of solute / liters of solution)
-
Mole fraction (x): moles of solute / (moles of solute + moles of solvent)
-
-
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Thermodynamic Modeling of Solubility
For a more in-depth understanding, the experimental solubility data obtained at different temperatures can be fitted to various thermodynamic models. These models can be used to predict solubility at other temperatures and to calculate important thermodynamic parameters of dissolution.
Commonly used models include:
-
The modified Apelblat equation: An empirical model that relates solubility to temperature.
-
The van't Hoff equation: This relates the change in solubility with temperature to the enthalpy of dissolution.
-
The Wilson and NRTL models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions.
The dissolution process being endothermic and entropy-driven is a common observation for the solubility of crystalline solids in organic solvents.[8][9]
Conclusion
While quantitative experimental data on the solubility of this compound in organic solvents is sparse, this guide provides a robust framework for researchers and professionals. By understanding its physicochemical properties, leveraging data from structural analogs, applying theoretical principles, and employing standardized experimental protocols, the solubility profile of this compound can be effectively characterized. The provided estimations suggest that this compound is likely to have good solubility in moderately polar aprotic solvents like esters and ketones. For precise applications, the detailed isothermal shake-flask method is recommended for generating accurate and reliable solubility data. This foundational knowledge is crucial for the successful application of this compound in its various industrial and research contexts.
References
- Azoxybenzene.
- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
- Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Royal Society of Chemistry. [Link]
- Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
- The solubility correlation of azobenzene derivatives in supercritical carbon dioxide: a short review.
- Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K.
- Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K.
Sources
- 1. 4792-83-0 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. This compound | 4792-83-0 [chemicalbook.com]
- 3. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]
- 4. Azoxybenzene (Ref: HSDB 2861) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Determination of 1,4-Diethoxybenzene Solubility in 12 Monosolvent Systems at Multiple Temperatures from 278.15 to 318.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 7. Direct photochemical route to azoxybenzenes via nitroarene homocoupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Azoxybenzene | C12H10N2O | CID 10316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Synthesis of 4,4'-diethoxyazoxybenzene
An In-depth Technical Guide to the
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4,4'-diethoxyazoxybenzene, a key intermediate in various chemical and pharmaceutical research areas. The document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and critical safety information. We will explore the primary synthetic routes, including the reductive coupling of 4-nitrophenetole and the oxidation of 4-ethoxyaniline, providing a foundation for reproducible and scalable synthesis.
Introduction and Significance
Azoxy compounds, characterized by the R-N=N+(O-)-R' functional group, are a fascinating class of molecules with diverse applications, including as liquid crystals, dyes, and potential pharmaceutical agents. Their unique electronic and structural properties make them valuable scaffolds in materials science and medicinal chemistry. 4,4'-diethoxyazoxybenzene (CAS No: 4792-83-0), in particular, serves as a crucial building block.[1] Its symmetrical diether structure is analogous to other benzophenone derivatives that are precursors for nonsteroidal antiestrogen drugs like Tamoxifen and Raloxifene, highlighting its potential relevance in the development of therapeutic agents.[2] This guide provides an in-depth examination of its synthesis, emphasizing practical, reliable methodologies grounded in established chemical principles.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound and its precursors is fundamental to successful synthesis and purification.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | CAS No. |
| 4,4'-diethoxyazoxybenzene | C16H18N2O3 | 286.33 | N/A | N/A | - | 4792-83-0[1] |
| 4-nitrophenetole | C8H9NO3 | 167.16 | 60 | 282 | Yellow Solid | 100-29-8[3] |
| 4-ethoxyaniline | C8H11NO | 137.18 | 2-5 | 250 | Pale Yellow Liquid | 156-43-4[4] |
Overall Synthetic Strategy
The synthesis of 4,4'-diethoxyazoxybenzene can be approached from two primary precursors: 4-nitrophenetole or 4-ethoxyaniline. The choice of route often depends on the availability of starting materials, desired purity, and scalability. This guide details both pathways, which originate from readily available starting materials like 4-nitrophenol.
Caption: High-level overview of synthetic pathways to 4,4'-diethoxyazoxybenzene.
Synthetic Route A: Reductive Coupling of 4-Nitrophenetole
This is an efficient and high-yielding method that involves the partial reduction of the nitro precursor, 4-nitrophenetole, to generate intermediates that condense to form the azoxy linkage. The use of sodium borohydride offers a milder and often more selective alternative to traditional metal-based reducing agents.
Mechanistic Rationale
The reduction of a nitroaromatic compound with sodium borohydride (NaBH₄) proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which can be further reduced to a hydroxylamine (-NHOH). The key to forming the azoxy bond is the in situ condensation reaction between the nitroso intermediate and the hydroxylamine intermediate. This bimolecular reaction, followed by dehydration, yields the final azoxy product. The choice of solvent (ethanol) and control of reaction conditions (reflux) are critical to favor the condensation step over complete reduction to the amine.
Caption: Simplified mechanism for the formation of the azoxy linkage via reductive coupling.
Detailed Experimental Protocol
This protocol is adapted from a procedure reported by Zeynizadeh and Faraji in RSC Advances.[3]
Materials:
-
4-Nitrophenetole (1-ethoxy-4-nitrobenzene)
-
Sodium tetrahydroborate (NaBH₄)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenetole in anhydrous ethanol.
-
Initial Reflux: Bring the solution to a gentle reflux for approximately 2 minutes.
-
Reductant Addition: While maintaining reflux, add sodium tetrahydroborate (NaBH₄) portion-wise to the solution. The addition should be controlled to manage any effervescence.
-
Reaction: Continue to reflux the mixture for an additional 8-10 minutes after the NaBH₄ addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add water to quench the excess NaBH₄.
-
Isolation: The product often precipitates out of the solution upon addition of water. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,4'-diethoxyazoxybenzene. A reported yield for a similar reaction is 94%.[3]
Synthesis of Precursors
A comprehensive guide requires validated methods for obtaining the necessary starting materials.
Synthesis of 4-Nitrophenetole
This procedure is based on the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry.[5]
Materials:
-
4-Nitrophenol
-
Ethyl iodide or Ethyl bromide
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Sodium Ethoxide Preparation: In a flask protected from moisture, dissolve metallic sodium (0.25 gram-equivalent) in absolute ethanol (300 mL) to form sodium ethoxide.
-
Substrate Addition: Once the sodium has completely dissolved, add a solution of 4-nitrophenol in a small amount of absolute ethanol.
-
Alkylation: Add ethyl iodide (0.2 mole) to the mixture.
-
Reaction: Heat the mixture under reflux with stirring for 5 hours, ensuring the apparatus is protected from atmospheric moisture.
-
Solvent Removal: Distill off the majority of the ethanol using a Vigreux column.
-
Work-up: Pour the cooled residue into a 5% sodium carbonate solution (100 mL). Extract the organic phase several times with diethyl ether.
-
Purification: Wash the combined ether extracts with water and dry over anhydrous calcium chloride. Remove the ether by distillation. The crude product can be purified by vacuum distillation or recrystallization from ethanol/water to yield 4-nitrophenetole (yield ~60%).[5]
Synthesis of 4-Ethoxyaniline
4-Ethoxyaniline is the precursor for the oxidative synthesis route and can be prepared by the complete reduction of 4-nitrophenetole.
Materials:
-
4-Nitrophenetole
-
Tin (Sn) metal, granular
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, place 4-nitrophenetole and granular tin.
-
Acid Addition: Slowly add concentrated HCl to the mixture. The reaction is exothermic and may require cooling in an ice bath to control the temperature.
-
Reaction: Stir the mixture until the reaction is complete (the yellow color of the nitro compound disappears).
-
Basification: Cool the reaction mixture and carefully neutralize it by the slow addition of a concentrated NaOH solution until the solution is strongly alkaline. This will precipitate tin hydroxides.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4-ethoxyaniline.[6][7]
Safety and Handling
Working with the chemicals involved in this synthesis requires strict adherence to safety protocols. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
| Chemical | Key Hazards | Recommended PPE |
| 4-Nitrophenetole | Toxic, Irritant, Environmental Hazard | Gloves, Goggles, Lab Coat, Fume Hood |
| 4-Ethoxyaniline | Toxic, Irritant, Suspected Mutagen[4] | Gloves, Goggles, Lab Coat, Fume Hood |
| Sodium Borohydride | Flammable Solid, Toxic, Corrosive | Gloves, Goggles, Lab Coat, Work away from water |
| Ethyl Iodide | Flammable, Toxic, Irritant, Carcinogen | Gloves, Goggles, Lab Coat, Fume Hood |
| Concentrated HCl | Severe Skin and Eye Corrosive, Respiratory Irritant | Acid-resistant Gloves, Goggles, Face Shield, Lab Coat, Fume Hood |
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[8][9]
-
Avoid inhalation of dust, vapors, or mists.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10]
-
Wear appropriate protective clothing, gloves, and eye/face protection.[8]
-
Incompatible materials include strong oxidizing and reducing agents.[8]
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of 4,4'-diethoxyazoxybenzene via the reductive coupling route.
Caption: Step-by-step laboratory workflow for synthesis, isolation, and purification.
Conclusion
The synthesis of 4,4'-diethoxyazoxybenzene is readily achievable through well-established synthetic routes. The reductive coupling of 4-nitrophenetole using sodium borohydride offers a high-yielding and efficient method. This guide has provided detailed, step-by-step protocols for the synthesis of the target molecule and its key precursors, grounded in mechanistic understanding and prioritizing laboratory safety. The information presented herein should serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable production of this important chemical intermediate.
References
- Aldrich. (2025). Safety Data Sheet for 4-Ethoxybenzaldehyde. Retrieved from MilliporeSigma.
- PubChem. (n.d.). 4-Ethoxyaniline. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Preparation of 4-nitrophenetole.
- R&D Chemicals. (2025). 4,4'-Azoxydiphenetole.
- ResearchGate. (2020). Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution?
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,4'-DIETHOXYAZOBENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-乙氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. CAS 156-43-4: 4-Ethoxyaniline | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
A Technical Guide to the Spectroscopic Characterization of 4,4'-Azoxydiphenetole
Foreword
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Azoxydiphenetole (CAS No. 4792-83-0), a compound of interest for researchers and professionals in drug development and materials science. While extensive searches of public spectroscopic databases and literature have not yielded a complete set of raw experimental spectra for this specific molecule, this guide is structured to provide expert-level insights into the principles, expected outcomes, and detailed protocols for its full spectroscopic elucidation. As Senior Application Scientists, we often encounter scenarios where de novo characterization is required. This document, therefore, serves as both a predictive guide for this compound and a methodological framework for the spectroscopic analysis of related aromatic azoxy compounds.
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₁₆H₁₈N₂O₃, possesses a core structure featuring a central azoxy (-N=N(O)-) bridge connecting two para-substituted phenetole (ethoxybenzene) rings. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature that can be interrogated using a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of this compound.
The following sections will detail the expected spectroscopic data for each technique, underpinned by established principles of chemical spectroscopy and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will provide definitive information on the aromatic and ethoxy moieties.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. We expect to see signals corresponding to the aromatic protons and the ethoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 8.0 | Doublet (d) | 4H | Aromatic protons ortho to the azoxy group | The electron-withdrawing nature of the azoxy group deshields these protons, shifting them downfield. |
| ~7.0 - 6.8 | Doublet (d) | 4H | Aromatic protons meta to the azoxy group | These protons are shielded by the electron-donating ethoxy group, resulting in an upfield shift compared to the ortho protons. |
| ~4.1 | Quartet (q) | 4H | Methylene protons (-OCH₂-) of the ethoxy groups | The quartet arises from coupling to the adjacent methyl protons. |
| ~1.4 | Triplet (t) | 6H | Methyl protons (-CH₃) of the ethoxy groups | The triplet is due to coupling with the adjacent methylene protons. |
Causality Behind Predictions: The chemical shifts are predicted based on the additive effects of the electron-donating ethoxy group and the electron-withdrawing azoxy group on the aromatic ring. Data from similar substituted azoxybenzenes supports these estimations.[1]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect six distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-O (aromatic) | The carbon directly attached to the oxygen of the ethoxy group is significantly deshielded. |
| ~145 | C-N (aromatic) | The carbon attached to the azoxy group is also deshielded. |
| ~124 | Aromatic CH (ortho to azoxy) | Aromatic carbons in this region are typical. |
| ~115 | Aromatic CH (meta to azoxy) | Shielded by the adjacent ethoxy group. |
| ~64 | -OCH₂- | Aliphatic carbon attached to oxygen. |
| ~15 | -CH₃ | Aliphatic methyl carbon. |
Causality Behind Predictions: The predicted chemical shifts are based on established ranges for substituted aromatic and aliphatic carbons. The electronegativity of the oxygen and nitrogen atoms plays a key role in determining the downfield shifts of the directly attached carbons.[2][3]
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the ¹H NMR signals.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the azoxy group, the ether linkage, and the aliphatic portions of the ethoxy groups.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2980-2850 | Strong | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1475 | Medium | N=N stretch | Azoxy |
| ~1250 | Strong | Asymmetric C-O-C stretch | Aryl-alkyl ether |
| ~1040 | Medium | Symmetric C-O-C stretch | Aryl-alkyl ether |
| ~840 | Strong | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The strong C-O stretching bands are characteristic of ethers, and the C-H out-of-plane bending absorption is highly diagnostic for the substitution pattern of the aromatic rings.[4][5]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound (solid powder)
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft wipe after the measurement.
Caption: Experimental workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns can offer structural clues.
Predicted Mass Spectrum
For this compound (C₁₆H₁₈N₂O₃), the calculated monoisotopic mass is 286.1317 g/mol .
Expected Observations:
-
Molecular Ion (M⁺•): A prominent peak at m/z 286 is expected in the electron ionization (EI) mass spectrum.
-
Isotope Peaks: Due to the natural abundance of ¹³C, a smaller peak at m/z 287 (M+1) will be observed.
-
Fragmentation: The molecule is expected to fragment in a predictable manner, providing further structural confirmation.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |
| 270 | [C₁₆H₁₈N₂O₂]⁺• | Loss of an oxygen atom from the azoxy group. |
| 149 | [C₈H₉O₂N]⁺• | Cleavage of the N-N bond. |
| 135 | [C₈H₉NO]⁺• | Cleavage of the N-N bond with rearrangement. |
| 107 | [C₇H₇O]⁺ | Loss of CO from the [C₈H₉NO]⁺• fragment. |
| 79 | [C₆H₅O]⁺ | Further fragmentation of the phenoxy-containing ions. |
Causality Behind Predictions: The fragmentation pathways are predicted based on the stability of the resulting ions and common fragmentation mechanisms for aromatic ethers and azoxy compounds. Cleavage of the relatively weak N-N and N-O bonds is expected to be a primary fragmentation route.[6][7]
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Objective: To obtain the electron ionization mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system
Procedure (using a direct insertion probe):
-
Sample Preparation: Dissolve a small amount of the sample in a minimal amount of a volatile solvent.
-
Probe Loading: Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's ion source.
-
Set the ion source to electron ionization (EI) mode, typically at 70 eV.
-
Set the mass analyzer to scan a suitable range (e.g., m/z 50-500).
-
-
Data Acquisition:
-
Gradually heat the probe to volatilize the sample into the ion source.
-
Acquire mass spectra continuously as the sample evaporates.
-
-
Data Analysis:
-
Identify the spectrum with the best signal-to-noise ratio that is free from background contamination.
-
Identify the molecular ion peak and major fragment ions.
-
If using HRMS, determine the elemental composition of the key ions.
-
Caption: Experimental workflow for direct insertion probe EI-MS analysis.
Conclusion and Summary of Expected Data
The comprehensive spectroscopic characterization of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and structural verification. The combination of ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry offers complementary information that, when taken together, constitutes a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers by providing not only the expected spectral data based on sound scientific principles but also detailed, field-proven protocols for acquiring this information.
References
- Gore, P. H., & Wheeler, O. H. (1956). The Absorption Spectra of Aromatic Azo and Related Compounds. I. Azoxybenzenes. Journal of the American Chemical Society, 78(9), 2160–2163. [Link]
- Wiley-VCH. (2007). Supporting Information.
- Merck Index Online. (n.d.). Azoxybenzene. [Link]
- ACS Publications. (n.d.).
- ACS Publications. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry. [Link]
- NIST. (n.d.). Azoxybenzene. In NIST Chemistry WebBook.
- ResearchGate. (n.d.). FT-IR spectra of the compound 4. [Link]
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0190136). [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
- University of Cambridge. (n.d.). Tables For Organic Structure Analysis. [Link]
- ResearchGate. (n.d.). FT-IR spectra of (a)
- The Royal Society of Chemistry. (2013).
- MDPI. (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.).
- Biomedicine and Chemical Sciences. (2022). Synthesis and Characterization of Some Metal Complexes Derived from Azo Ligand of 4,4' Methylenedianiline and Resorcinol. [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Waters. (n.d.). Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof. [Link]
- PubMed. (2012). Evaluation of intact mass spectrometry for the quantitative analysis of protein therapeutics. [Link]
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2024). Immunoaffinity Intact-Mass Spectrometry for the Detection of Endogenous Concentrations of the Acetylated Protein Tumor Biomarker Neuron Specific Enolase. [Link]
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
- ResearchGate. (2023).
- ResearchGate. (2019).
- ResearchGate. (2023).
- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. [Link]
- NIST. (n.d.). Furan. In NIST Chemistry WebBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0166043) [np-mrd.org]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzene, 1,4-diethoxy- [webbook.nist.gov]
- 6. Azoxybenzene [webbook.nist.gov]
- 7. Mass spectral fragmentation reactions of a therapeutic 4-azasteroid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectra of azoxy compounds
An In-Depth Technical Guide to ¹H and ¹³C NMR Spectra of Azoxy Compounds
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For azoxy compounds, a unique class of N-oxides derived from azo compounds, NMR provides critical insights into their electronic structure, stereochemistry, and substitution patterns. This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral characteristics of azoxy compounds, designed for researchers, scientists, and professionals in drug development. We will delve into the foundational principles governing their spectral behavior, including the profound influence of the azoxy group's magnetic anisotropy, the differentiation of geometric isomers, and the impact of substituents and solvent choice. This document is structured to provide not just data, but a causal understanding of the spectroscopic phenomena, supported by detailed experimental protocols and authoritative references.
Introduction to Azoxy Compounds
Azoxy compounds, characterized by the R-N=N⁺(O⁻)-R' functional group, are significantly more complex than their azo precursors.[1] The presence of the N-oxide moiety introduces a permanent dipole moment, breaks the molecular symmetry (even in symmetrically substituted cases like azoxybenzene), and results in two electronically distinct aromatic rings. This inherent asymmetry is the cornerstone of their unique NMR spectral features. Furthermore, azoxy compounds can exist as stable cis and trans geometric isomers, with the trans isomer generally being more stable.[1][2] Understanding their structure is crucial as their biological activities and material properties are often isomer-dependent.[3]
The Azoxy Moiety's Influence in NMR: Magnetic Anisotropy
The most dominant factor governing the ¹H NMR spectra of aromatic azoxy compounds is the strong magnetic anisotropy of the -N=N(O)- group.[4] This effect arises from the circulation of electrons within the π-system of the functional group, which generates a local magnetic field. This induced field opposes the applied external magnetic field in certain regions of space and reinforces it in others.
Protons located in the "shielding" cone (where the induced field opposes the external field) will experience a weaker effective magnetic field and resonate at a higher field (lower ppm value). Conversely, protons in the "deshielding" cone (where the induced field reinforces the external field) will resonate at a lower field (higher ppm value).[5] In trans-azoxyarenes, the protons ortho to the azoxy group on the ring attached to the N-oxide nitrogen (N-O) are significantly shielded, while the ortho protons on the ring attached to the azo nitrogen are deshielded. This is a key diagnostic feature for assigning the protons of the two inequivalent rings.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of an unsymmetrically substituted azoxy compound will display complex multiplets corresponding to two different aromatic systems. For symmetrically substituted compounds like azoxybenzene, the spectrum is deceptively simple at first glance but reveals two distinct sets of signals for the two phenyl rings upon closer inspection.[6]
Key Diagnostic Regions:
-
Ortho-protons (Ring A, attached to N): These protons are deshielded by the anisotropic effect and typically resonate in the range of δ 8.1-8.4 ppm .
-
Ortho-protons (Ring B, attached to N-O): These protons are strongly shielded and appear significantly upfield, often in the range of δ 7.2-7.5 ppm .
-
Meta- and Para-protons: These protons are less affected by the anisotropy and resonate in the typical aromatic region of δ 7.4-7.8 ppm . Their signals often overlap, requiring 2D NMR techniques for unambiguous assignment.
The chemical shift of protons is highly sensitive to the electronic nature of substituents on the aromatic rings.[7] Electron-donating groups (e.g., -OCH₃, -CH₃) will shift nearby protons upfield (to lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will shift them downfield (to higher ppm).
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Primary Influencing Factor |
| ortho to -N= | 8.1 - 8.4 | Strong Deshielding (Anisotropy) |
| ortho to -N(O)= | 7.2 - 7.5 | Strong Shielding (Anisotropy) |
| meta / para | 7.4 - 7.8 | Local Electronic & Substituent Effects |
| Protons of alkyl groups | 0.9 - 4.0 | Depends on proximity to the azoxy group and aromatic ring |
| Table 1: Typical ¹H NMR chemical shift ranges for protons in trans-azoxyarenes. These values are approximate and can vary with substitution and solvent.[8][9] |
Distinguishing cis and trans Isomers
NMR is a powerful tool for differentiating geometric isomers. The spatial arrangement of the aromatic rings relative to the azoxy group is different in cis and trans isomers, leading to distinct anisotropic effects.[10] In the cis isomer, both sets of ortho protons tend to be more shielded compared to their counterparts in the trans isomer, resulting in signals that are shifted upfield.[11] For example, the downfield signal of the ortho protons (attached to the 'N' ring) in trans-azobenzene appears around δ 8.2 ppm, whereas in cis-azobenzene, the corresponding protons are shifted upfield.[12]
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of the aromatic carbons are influenced by the polarity of the azoxy group and the electronic effects of any substituents.[13]
Key Diagnostic Regions:
-
Ipso-Carbons (C-N): The carbons directly attached to the nitrogen atoms are highly sensitive to the electronic environment. The carbon attached to the N-oxide nitrogen (C-N(O)) is typically found further downfield than the carbon attached to the azo nitrogen (C-N).
-
Ortho, Meta, and Para-Carbons: These carbons resonate in the typical aromatic region of δ 120-150 ppm . The specific shifts are modulated by substituent effects, which can be predicted using incremental rules.[14] Electron-withdrawing substituents deshield the ipso and para carbons, while electron-donating groups shield them.[15]
| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Comments |
| ipso C-N(O) | 145 - 155 | Generally the most downfield aromatic carbon. |
| ipso C-N | 140 - 150 | Sensitive to the electronic nature of the azoxy group. |
| ortho / para | 120 - 135 | Highly influenced by substituent effects. |
| meta | 128 - 132 | Generally less affected by substituents. |
| Table 2: Typical ¹³C NMR chemical shift ranges for carbons in trans-azoxyarenes.[16][17] |
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. This workflow incorporates self-validating checks to ensure data integrity.
// Nodes prep [label="1. Sample Preparation\n~5-10 mg in 0.6 mL deuterated solvent.\nAdd TMS as internal standard (0 ppm).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quality_check [label="2. Sample Quality Check\nEnsure complete dissolution.\nCentrifuge if particulates are present.", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="3. Instrument Setup\nInsert sample, lock, and tune probe.\nShim for optimal magnetic field homogeneity.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; h1_acq [label="4. ¹H Spectrum Acquisition\nAcquire standard 1D ¹H spectrum.\nCheck TMS peak is at 0.0 ppm.", fillcolor="#34A853", fontcolor="#FFFFFF"]; c13_acq [label="5. ¹³C Spectrum Acquisition\nAcquire proton-decoupled ¹³C spectrum.\nMay require longer acquisition time.", fillcolor="#34A853", fontcolor="#FFFFFF"]; d2_acq [label="6. 2D NMR (Optional)\nAcquire COSY, HSQC, HMBC if needed\nfor unambiguous assignments.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="7. Data Processing\nFourier Transform, Phase Correction,\nBaseline Correction, Integration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="8. Spectral Analysis\nAssign peaks based on chemical shift, multiplicity,\nand 2D correlations. Compare with reference data.", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> quality_check [label="Validation: Visual Inspection"]; quality_check -> setup; setup -> h1_acq [label="Validation: Lock signal stable"]; h1_acq -> c13_acq [label="Validation: Good resolution & lineshape"]; c13_acq -> d2_acq; d2_acq -> process; process -> analysis [label="Validation: Correct referencing"]; } Caption: A validated workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the purified azoxy compound into a clean, dry vial. b. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common first choice for its ability to dissolve many organic compounds.[18] However, the choice of solvent can influence chemical shifts. c. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm). d. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. e. Transfer the solution to a high-quality 5 mm NMR tube.
-
Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. A stable lock is critical for high-resolution spectra. c. Tune and match the probe for the desired nuclei (¹H and ¹³C) to ensure maximum signal transfer. d. Perform shimming to optimize the homogeneity of the magnetic field, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected range (e.g., -2 to 12 ppm). c. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. d. Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: a. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). b. Set the spectral width to cover the full range of carbon signals (e.g., 0 to 220 ppm). c. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary.
-
Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.0 ppm for ¹H and ¹³C. e. Integrate the ¹H signals to determine the relative number of protons. f. Analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure. If assignments are ambiguous, 2D NMR experiments like COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) are invaluable.[19]
Field-Proven Insights: The Impact of Solvent Choice
The polarity of the azoxy group makes it susceptible to interactions with the NMR solvent. Changing from a non-polar solvent like CDCl₃ to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can induce significant changes in chemical shifts (Δδ).[20]
-
Mechanism of Solvent Effect: Polar solvents can stabilize the charge separation in the N⁺-O⁻ bond, altering the electron density distribution across the molecule. This, in turn, affects the shielding and deshielding of nearby nuclei.
-
Practical Implications: Protons ortho to the azoxy group are particularly sensitive. A downfield shift is often observed for these protons when moving to a more polar solvent. This phenomenon can be exploited to resolve overlapping signals in a crowded aromatic region. When reporting NMR data, specifying the solvent is non-negotiable for reproducibility.
Conclusion
¹H and ¹³C NMR spectroscopy are powerful and nuanced techniques for the structural analysis of azoxy compounds. A thorough understanding of the magnetic anisotropy of the azoxy group is paramount for the correct assignment of aromatic signals and the differentiation of the two inequivalent rings. By leveraging chemical shift data, coupling patterns, and the strategic use of different solvents, researchers can confidently elucidate the structure and stereochemistry of these important molecules. The systematic workflow presented herein provides a robust framework for obtaining high-quality, reliable data, empowering scientists in their research and development endeavors.
References
- Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications.
- Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry - ACS Publications.
- Deuterium NMR study of the molecular motion of azoxybenzene embedded in a solid poly(methyl methacrylate) host. The Journal of Physical Chemistry - ACS Publications.
- AZOXYBENZENE(495-48-7) 1H NMR spectrum. ChemicalBook.
- azoxybenzene-4,4'-dicarboxylic acid diethyl ester(6421-04-1) 1 h nmr. ChemicalBook.
- Azoxybenzene | C12H10N2O | CID 10316. PubChem.
- Azoxy compounds. Wikipedia.
- cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. National Institutes of Health (NIH).
- New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing.
- The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Ninevah.
- Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2. DTU Research Database.
- CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
- The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. PubMed.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- 13-C NMR Chemical Shift Table.pdf. Unknown Source.
- STRUCTURAL ASPECTS OF trans–cis ISOMERIZATION OF AZOBENZENE, 4,4′-AZOPYRIDINE, AND AZOXYBENZENE. ResearchGate.
- New insight into the anisotropic effects in solution-state NMR spectroscopy. Royal Society of Chemistry.
- Synthesis of new azo compounds based on 4-aminosalicylic acid and study anti-corrosive activity. ResearchGate.
- Enhancing NMR chemical exchange signal of azo compound via chemical-shift scaling. ChemRxiv.
- Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry.
- Chemistry and Biology of Natural Azoxy Compounds. PubMed.
- 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. ResearchGate.
- NMR Chemical Shift Values Table. Chemistry Steps.
- Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. National Institutes of Health (NIH).
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate.
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- How does solvent choice effect chemical shift in NMR experiments?. Reddit.
- Chemical shift (ppm) of 13 C-NMR azo dye ligands. ResearchGate.
- Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. ResearchGate.
- Important Properties to Identify Cis-/Trans- Isomers. YouTube.
- Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. YouTube.
- 13 C NMR Chemical Shifts. Oregon State University.
- Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- 1H NMR Chemical Shift. Oregon State University.
- A guide to 13c nmr chemical shift values. Compound Interest.
- Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. MDPI.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
- Azo-hydrazone molecular switches: Synthesis and NMR conformational investigation. Wiley Online Library.
- Isolation and Characterization of Process-Related Impurity in Azoxystrobin. ResearchGate.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Thieme Connect.
- 1D and 2D NMR. Emory University.
- Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences.
- Enhancing NMR chemical exchange signal of azo compound via chemical-shift scaling. ResearchGate.
- A review of oxygen-17 solid-state NMR of organic materials—towards biological applications. ScienceDirect.
- Protocol to perform fragment screening using NMR spectroscopy. National Institutes of Health (NIH).
- Chemometric analysis of NMR spectroscopy data: A review. ResearchGate.
- NMR of Natural Products as Potential Drugs. MDPI.
Sources
- 1. Azoxy compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biology of Natural Azoxy Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. AZOXYBENZENE(495-48-7) 1H NMR spectrum [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 11. rsc.org [rsc.org]
- 12. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. compoundchem.com [compoundchem.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. reddit.com [reddit.com]
- 19. emory.edu [emory.edu]
- 20. researchgate.net [researchgate.net]
The Structural Architecture of Azoxybenzenes: A Crystallographic Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the crystal structure of azoxybenzene and its derivatives, a class of compounds with significant applications in materials science and medicinal chemistry. We will delve into the fundamental crystallographic features of the azoxybenzene core, the profound influence of substituents on molecular conformation and crystal packing, and the critical phenomenon of polymorphism. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the solid-state chemistry of these versatile molecules. The discussion is grounded in crystallographic data and is supplemented with detailed experimental protocols and visualizations to facilitate a deeper understanding of the structure-property relationships that govern the behavior of azoxybenzene derivatives.
Introduction: The Significance of Azoxybenzenes
Azoxybenzenes, characterized by the C₆H₅-N=N(O)-C₆H₅ functional group, are a fascinating class of organic molecules that bridge the structural gap between azo compounds and nitro compounds. Their unique electronic and geometric properties make them valuable synthons in organic chemistry and key components in the development of advanced materials, such as liquid crystals.[1][2] In the pharmaceutical realm, the azoxy moiety is recognized as a bioisostere of amide and alkene functionalities, leading to the exploration of azoxybenzene derivatives for their potential therapeutic activities, including anticancer properties.[2]
For drug development professionals, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The crystal structure dictates crucial physicochemical properties, including solubility, stability, and bioavailability.[3] Therefore, the study of the crystal structure of azoxybenzene derivatives is not merely an academic exercise but a critical step in the rational design and development of novel therapeutics. This guide will provide a detailed examination of the crystallographic landscape of these compounds, offering insights that can inform molecular design and solid-form selection.
The Fundamental Crystal Structure of Azoxybenzene
The parent azoxybenzene molecule serves as the foundational scaffold for its diverse derivatives. Its crystal structure reveals key features that are often retained or systematically modified upon substitution.
The trans-isomer is the more stable and commonly studied form. A representative crystal structure determination of trans-azoxybenzene shows that it crystallizes in the monoclinic space group P2₁/n.[4]
Table 1: Crystallographic Data for trans-Azoxybenzene [4]
| Parameter | Value |
| Formula | C₁₂H₁₀N₂O |
| Space Group | P2₁/n |
| a (Å) | 5.844 |
| b (Å) | 15.864 |
| c (Å) | 11.073 |
| β (°) | 103.30 |
| Z | 4 |
The azoxy core, C-N=N(O)-C, is nearly planar, a feature that facilitates π-stacking interactions in the crystal lattice.[5] The two phenyl rings are typically twisted out of the plane of the central azoxy group, with the degree of this torsion being influenced by both intramolecular steric effects and intermolecular packing forces.[3]
Sources
- 1. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 2. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of chemical polymorphism in modern crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azoxy compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4,4'-Azoxydiphenetole: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Azoxydiphenetole, also known as p,p'-diethoxyazoxybenzene, is an organic compound that holds a significant place in the history of liquid crystal research. As a derivative of azoxybenzene, it belongs to a class of molecules that were among the first to be identified as exhibiting mesomorphic properties—a state of matter intermediate between a crystalline solid and an isotropic liquid. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, offering valuable insights for researchers in materials science and related fields.
The molecular structure of this compound, characterized by a central azoxy (-N=N(O)-) functional group linking two para-substituted phenetole (ethoxybenzene) rings, gives rise to its elongated, rod-like shape. This molecular geometry is a key determinant of its ability to form a nematic liquid crystal phase upon heating. In the nematic phase, the molecules exhibit long-range orientational order, aligning along a common axis, while lacking positional order, which allows them to flow like a liquid. This anisotropy in molecular arrangement leads to unique optical properties, such as birefringence.
graph MolStructure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
O1 [label="O"];
C7 [label="CH₂"];
C8 [label="CH₃"];
N1 [label="N"];
N2 [label="N"];
O_azoxy [label="O"];
C9 [label="C"];
C10 [label="C"];
C11 [label="C"];
C12 [label="C"];
C13 [label="C"];
C14 [label="C"];
O2 [label="O"];
C15 [label="CH₂"];
C16 [label="CH₃"];
// Benzene Ring 1
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- C1 [len=1.5];
// Ethoxy Group 1
C4 -- O1 [len=1.5];
O1 -- C7 [len=1.5];
C7 -- C8 [len=1.5];
// Azoxy Group
C1 -- N1 [len=1.5];
N1 -- N2 [style=dashed, label=" O⁻", fontcolor="#EA4335", len=1.5];
N1 -- O_azoxy [style=solid, label="+", fontcolor="#4285F4", len=1.0];
// Benzene Ring 2
N2 -- C9 [len=1.5];
C9 -- C10 [len=1.5];
C10 -- C11 [len=1.5];
C11 -- C12 [len=1.5];
C12 -- C13 [len=1.5];
C13 -- C14 [len=1.5];
C14 -- C9 [len=1.5];
// Ethoxy Group 2
C12 -- O2 [len=1.5];
O2 -- C15 [len=1.5];
C15 -- C16 [len=1.5];
// Positioning
// Benzene Ring 1
C1 [pos="0,0!"];
C2 [pos="1.3,-0.75!"];
C3 [pos="1.3,-2.25!"];
C4 [pos="0,-3!"];
C5 [pos="-1.3,-2.25!"];
C6 [pos="-1.3,-0.75!"];
// Ethoxy Group 1
O1 [pos="0,-4.5!"];
C7 [pos="1,-5.5!"];
C8 [pos="0.5,-6.8!"];
// Azoxy Group
N1 [pos="-0.5,1.5!"];
N2 [pos="1,2.5!"];
O_azoxy [pos="-1.8,2.0!"];
// Benzene Ring 2
C9 [pos="2.5,2.5!"];
C10 [pos="3.8,1.75!"];
C11 [pos="5.1,2.5!"];
C12 [pos="5.1,4!"];
C13 [pos="3.8,4.75!"];
C14 [pos="2.5,4!"];
// Ethoxy Group 2
O2 [pos="6.4,4.75!"];
C15 [pos="7.4,4.0!"];
C16 [pos="8.4,4.75!"];
}
Experimental Workflow for the Synthesis of this compound
Physicochemical Properties
This compound is a yellow crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
Property Value Reference(s) Chemical Formula C₁₆H₁₈N₂O₃ [1] Molecular Weight 286.33 g/mol [1] Appearance Yellow crystalline solid [2] Melting Point 134-136 °C [3] Nematic-Isotropic Transition 168 °C [3] Boiling Point 440.1 °C at 760 mmHg [2] Density 1.11 g/cm³ [2] CAS Number 4792-83-0 [1]
Characterization
The synthesized this compound can be characterized using a variety of analytical techniques to confirm its identity, purity, and liquid crystalline properties.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the ethoxy groups, the aromatic protons, and the overall molecular framework.
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the C-O-C stretch of the ether, the aromatic C-H and C=C bonds, and the N=N(O) stretching vibration of the azoxy group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): A crucial technique for characterizing liquid crystals.[4][5][6] A DSC thermogram of this compound will show endothermic peaks corresponding to the melting transition (crystal to nematic) and the nematic-isotropic transition (clearing point).[7] The temperatures and enthalpies of these transitions are key parameters for defining the mesomorphic range.
-
Polarizing Optical Microscopy (POM): Allows for the direct observation of the liquid crystalline textures. Upon heating the crystalline solid, the formation of the nematic phase can be identified by the appearance of characteristic textures, such as Schlieren or threaded textures, which are birefringent and exhibit distinct patterns under cross-polarized light. Further heating to the clearing point results in the disappearance of these textures as the material becomes an isotropic liquid.
Conclusion
This compound remains a compound of significant historical and scientific interest. Its discovery was integral to the early development of liquid crystal science, and its synthesis provides a classic example of controlled reduction in organic chemistry. For contemporary researchers, it serves as a fundamental building block for the design of more complex liquid crystalline materials and as a model system for studying the physical chemistry of mesophases. The detailed understanding of its synthesis, properties, and characterization presented in this guide provides a solid foundation for its application in advanced materials research and development.
References
- Lehmann, O. (n.d.). In Encyclopedia.com.
- KIT - Karlsruhe Institute of Technology. (2025, July 30). 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays.
- (2012). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p. Scholars Research Library.
- (2003, September 9). History and Properties of Liquid Crystals. NobelPrize.org.
- (n.d.). Otto Lehmann: Pioneer of Liquid Crystals. Scribd.
- Andrews, M. A. (1970). Binary nematic mixtures of 4,4'-dialkoxyazoxybenzene homologs. University of North Carolina at Greensboro.
- (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. ResearchGate.
- (n.d.). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. ResearchGate.
- (2009, July 27). History of Liquid Crystals. CleanEnergyWIKI.
- (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol. University of Canterbury.
- (2025, September 2). Historical outline. German Liquid Crystal Society.
- (n.d.). Process for the manufacture of P-phenetidine. Google Patents.
- (n.d.). Process for the manufacture of p-phenetidine. Google Patents.
- (n.d.). Preparation of p-phenetidine. PrepChem.com.
- (2024, November 24). What is the synthesis method of Phenacetin Crystal? Bloom Tech.
- (n.d.). Process for preparing phenetidine and amino phenol by using mixture of nitrophenetol and nitrophenol as raw materials. Patsnap Eureka.
- (n.d.). Stepwise reduction of p-nitrophenol. Google Patents.
- (n.d.). The untold story of the undergraduate liquid crystal research project of 1902 in the US. Taylor & Francis Online.
- (n.d.). Berichte der Deutschen Chemischen Gesellschaft.
- (n.d.). Justus Liebigs Annalen der Chemie. Wikipedia.
- (n.d.). Annalen der Chemie und Pharmacie. HathiTrust Digital Library.
- (n.d.). Justus Liebig's Annalen der Chemie. HathiTrust Digital Library.
- (n.d.). Journal für praktische Chemie. Wikipedia.
- (n.d.). Journal für praktische Chemie. Wikipedia.
- (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health.
- (n.d.). The DSC thermograms of the fully annealed systems. (A) Pure.... ResearchGate.
- (n.d.). Process for the manufacture of nitrophenetole. Google Patents.
- (n.d.). Process for the manufacture of nitrophenetoles. Google Patents.
- (n.d.). Typical compounds forming nematic mesophases: (PAA) p-azoxyanisole.... ResearchGate.
- (n.d.). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. ResearchGate.
- (n.d.). Analysis and Synthesis in Nineteenth-Century Organic Chemistry. UCL Discovery.
- (n.d.). Table 1 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Study-of-azoxy-based-liquid-crystals-(-p-Azoxyanisole%2C-Khan-Tewari/190885141249b5550a26a57e3f8373b7548c267b/figure/0]([Link]
- (n.d.). The Crystal Structure of p-Azoxyanisole. Digital Commons @ Longwood University.
- (n.d.). DSC Analysis of Polymers. EAG Laboratories.
- (2021, August 18). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. National Institutes of Health.
- (n.d.). Thioether-linked azobenzene-based liquid crystal dimers exhibiting the twist-bend nematic phase over a wide temperature range. ChemRxiv.
- (2020, April 23). 5 Polarized Light Microscopy Methods Used to Identify Unknown Particles. AZoM.com.
- (n.d.). DSC thermogram of azide derivative of diglycidyl ether bisphenol A system with and without catalyst. ResearchGate.
- (n.d.). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Royal Society of Chemistry.
- (n.d.). Study of azoxy-based liquid crystals (p-Azoxyanisole, p-Azoxyphenetole,Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties. Scholars Research Library.
- (n.d.). ORIENTATIONAL ORDER IN p-AZOXYANISOLE, p-AZOXYPHENETOLE AND THEIR MIXTURES IN THE NEMATIC PHASE. ResearchGate.
- (n.d.). The Crystal Structure of p-Azoxyanisole. Digital Commons @ Longwood University.
Sources
- 1. The smectic ZA phase: Antiferroelectric smectic order as a prelude to the ferroelectric nematic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. paspk.org [paspk.org]
- 4. Table 1 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties | Semantic Scholar [semanticscholar.org]
- 5. US4479015A - Process for the manufacture of nitrophenetoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Thermal Properties of 4,4'-Azoxydiphenetole
Introduction
4,4'-Azoxydiphenetole, also known as p,p'-diethoxyazoxybenzene, is a thermotropic liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal. Its molecular structure, characterized by a rigid azoxybenzene core with flexible ethoxy chains at both ends, imparts the ability to exhibit intermediate mesophases upon thermal transitions. Understanding the precise thermal properties of this and similar compounds is paramount for their application in materials science, particularly in the development of displays, sensors, and other advanced optical materials. The transition from a crystalline solid to an ordered liquid (nematic phase) and subsequently to a disordered isotropic liquid is governed by specific thermodynamic parameters. This guide provides a comprehensive overview of the thermal characteristics of this compound, details the experimental methodologies used for their characterization, and explains the scientific principles underpinning these analytical choices.
Physicochemical and Structural Properties
This compound is a yellow crystalline solid at room temperature. Its fundamental properties are crucial for interpreting its thermal behavior.
-
Molecular Formula: C₁₆H₁₈N₂O₃
-
Molecular Weight: 286.33 g/mol
-
CAS Number: 4792-83-0
-
Appearance: Yellow Crystalline Solid
The elongated, rod-like shape of the molecule is a key determinant of its ability to form liquid crystal phases.
Caption: Phase transition sequence of this compound.
Thermodynamic Characterization of Phase Transitions
The thermal transitions of this compound are associated with specific thermodynamic parameters. The transition temperatures, along with the enthalpy (ΔH) and entropy (ΔS) of these transitions, provide a complete thermal profile of the material.
| Thermal Property | Symbol | Value (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |
| Melting Point (Cr-N) | Tₘ | 132-135 | Data not available | Data not available |
| Clearing Point (N-Iso) | T꜀ | ~168 | Data not available | Data not available |
Note: Precise enthalpy and entropy values require experimental determination via Differential Scanning Calorimetry (DSC) and are not consistently reported in literature. The melting point is reported as 132°C. [1]Another similar compound, 4,4′-azoxyanisole, exhibits its crystal-to-nematic transition around 118°C and its nematic-to-isotropic transition at 134°C, highlighting the distinct nature of these two transitions.
-
Enthalpy of Fusion/Clearing (ΔH): Represents the heat absorbed by the system to break the intermolecular bonds and induce the phase change. A higher ΔH indicates stronger intermolecular forces that must be overcome.
-
Entropy of Fusion/Clearing (ΔS): Reflects the change in the degree of disorder of the system during the transition. The transition from a crystal to a nematic phase, and further to an isotropic liquid, is accompanied by a significant increase in entropy.
Experimental Methodologies for Thermal Analysis
The characterization of the thermal properties of liquid crystals relies on a combination of calorimetric and optical techniques.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the cornerstone technique for quantifying the thermodynamics of phase transitions. [2][3]It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable peak on the DSC thermogram. The temperature at the peak's onset corresponds to the transition temperature, and the area under the peak is directly proportional to the enthalpy (ΔH) of the transition. [4]For liquid crystals, DSC can clearly resolve the Cr-N and N-Iso transitions.
Trustworthiness (Self-Validating Protocol): The protocol's reliability is ensured by rigorous calibration, the use of an inert atmosphere to prevent sample degradation, and performing multiple heating/cooling cycles to check for thermal stability and reproducibility.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using certified standards like indium and zinc. [3]This ensures the accuracy of the measured transition temperatures and enthalpies.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to seal it. Prepare an identical empty pan to serve as the reference.
-
Setting Experimental Parameters:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert nitrogen atmosphere (e.g., at a flow rate of 20-50 mL/min) to prevent oxidative degradation at high temperatures.
-
Set the temperature program:
-
Cycle 1 (Heating): Heat the sample from room temperature (e.g., 25°C) to a temperature above the isotropic phase (e.g., 180°C) at a controlled rate (e.g., 10°C/min). This first scan reveals the initial thermal properties and erases any previous thermal history.
-
Cycle 1 (Cooling): Cool the sample back to room temperature at the same rate (10°C/min).
-
Cycle 2 (Heating): Reheat the sample under the same conditions as the first heating cycle. This second scan is typically used for analysis as it represents the intrinsic material properties.
-
-
-
Data Analysis:
-
Identify the endothermic peaks on the second heating curve of the DSC thermogram.
-
The first peak corresponds to the crystal-to-nematic (Cr-N) transition. Determine the onset temperature as Tₘ.
-
The second, typically smaller, peak corresponds to the nematic-to-isotropic (N-Iso) transition. Determine its onset temperature as the clearing point, T꜀.
-
Integrate the area under each peak to calculate the enthalpy of transition (ΔH) for both events.
-
Calculate the entropy of transition (ΔS) for each peak using the equation: ΔS = ΔH / T, where T is the transition temperature in Kelvin.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Polarized Optical Microscopy (POM)
Expertise & Experience: While DSC provides quantitative thermodynamic data, POM offers direct visual confirmation of the liquid crystal phases and their transitions. This technique exploits the birefringent (light-polarizing) nature of anisotropic materials like nematic liquid crystals. When viewed between crossed polarizers, the nematic phase will exhibit characteristic textures (e.g., schlieren or threaded textures) that transmit light, while the optically isotropic crystalline (if randomly oriented) and liquid phases will appear dark. A hot stage allows for precise temperature control, enabling the observation of these textural changes in real-time as the phase transitions occur.
Trustworthiness (Self-Validating Protocol): The protocol is self-validating as the visual evidence of phase transitions (appearance/disappearance of birefringent textures) must correlate with the transition temperatures identified by DSC, providing a cross-verification of the thermal events.
Experimental Protocol: POM with Hot Stage
-
Sample Preparation: Place a small amount of this compound onto a clean glass microscope slide. Cover it with a coverslip.
-
Instrument Setup:
-
Place the slide on a calibrated hot stage connected to a temperature controller.
-
Position the hot stage on the stage of a polarizing microscope.
-
Set the microscope polarizers to a crossed position (90° relative to each other).
-
-
Thermal Program & Observation:
-
Slowly heat the sample from room temperature at a controlled rate (e.g., 2-5°C/min). A slow rate is crucial for observing the transitions clearly.
-
Cr → N Transition: Observe the sample as it approaches the melting temperature (Tₘ) determined by DSC. At Tₘ, you will see the crystalline structure melt into a brightly lit, mobile fluid with characteristic nematic textures. Record the temperature at which this transformation is complete.
-
N → Iso Transition: Continue heating. As the sample approaches the clearing point (T꜀), the birefringent textures will disappear, and the entire field of view will become dark (extinguished). This signifies the transition to the isotropic liquid. Record this temperature. .
-
-
Confirmation: Slowly cool the sample from the isotropic phase. The reverse transitions (Iso → N → Cr) should be observed, with the nematic textures reappearing upon cooling below T꜀. This confirms the reversibility of the transitions.
Conclusion
The thermal properties of this compound are defined by a distinct sequence of phase transitions from a crystalline solid to a nematic liquid crystal and finally to an isotropic liquid. A comprehensive characterization, leveraging the quantitative power of Differential Scanning Calorimetry and the visual confirmation from Polarized Optical Microscopy, is essential for its scientific study and technological application. The precise determination of transition temperatures (Tₘ and T꜀) and their associated thermodynamic parameters (ΔH and ΔS) provides the fundamental data required for designing and optimizing materials for use in advanced optical and electronic devices.
References
- Velasco, D. et al. (2011). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Physical Chemistry Chemical Physics.
- Lewis, R. A., & Trewin, A. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry.
- ResearchGate. (n.d.). The DSC thermograms of the fully annealed systems.
- Garcia-Amorós, J. et al. (2010). Kinetico-mechanistic study of the thermal cis-to-trans isomerization of 4,4'-dialkoxyazoderivatives in nematic liquid crystals. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). Kinetico-Mechanistic Study of the Thermal Cis-to-Trans Isomerization of 4,4 '-Dialkoxyazoderivatives in Nematic Liquid Crystals.
- Mazurek-Włodkowska, E. et al. (2014). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica.
- Bauman, D. et al. (2003). GUEST EFFECT ON NEMATIC-ISOTROPIC PHASE TRANSITION TEMPERATURE OF LIQUID CRYSTAL 6CΗΒΤ. Acta Physica Polonica A.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
Sources
- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Liquid Crystal Phases of 4,4'-Azoxydiphenetole
This guide provides a comprehensive technical overview of the liquid crystal properties of 4,4'-Azoxydiphenetole. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and unique mesophasic behavior of this calamitic liquid crystal. We will explore the underlying molecular structure-property relationships and detail the experimental methodologies required for a thorough investigation of its thermotropic phases.
Introduction: The Significance of this compound
This compound, a member of the azoxybenzene family of liquid crystals, represents a class of materials that have been pivotal in the historical development and fundamental understanding of liquid crystal science. Its molecular architecture, characterized by a rigid aromatic core and flexible terminal alkoxy chains, gives rise to fascinating self-assembling properties and anisotropic fluid phases. Understanding the phase transitions and structural organization of this compound is not only of academic interest but also holds relevance in the design of novel materials for applications ranging from display technologies to advanced sensor systems.
The defining characteristic of a liquid crystal is its intermediate state of matter, the mesophase, which exhibits properties between those of a crystalline solid and an isotropic liquid. This compound is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. This guide will focus on its well-established nematic phase and explore the potential for other mesophases.
Molecular Structure and its Influence on Mesomorphism
The liquid crystalline behavior of this compound is a direct consequence of its molecular structure. The molecule consists of a central rigid azoxybenzene core with ethoxy (-OC2H5) groups at the para positions of the two phenyl rings.
Key Structural Features:
-
Rigid Core: The planar azoxybenzene group provides the necessary rigidity and anisotropy for the formation of ordered liquid crystal phases. The pi-pi stacking and dipole-dipole interactions between these cores are crucial for maintaining long-range orientational order.
-
Flexible Terminal Chains: The terminal ethoxy groups contribute to the fluidity of the material by preventing close packing and lowering the melting point. The length and conformation of these alkyl chains significantly influence the type of mesophase formed and the transition temperatures. The presence of heteroatoms like oxygen can also alter the polarity and polarizability, thereby affecting the mesomorphic properties.
The interplay between the rigid core and the flexible chains dictates the temperature range over which the liquid crystal phases are stable.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, with the key step being the formation of the azoxy linkage. A representative synthetic route is outlined below. This protocol is based on established methods for the synthesis of azoxyarenes.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of Phenetole
-
To a stirred solution of phenetole in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature (typically below 10°C) to yield a mixture of ortho- and para-nitrophenetole.
-
The para-isomer, 4-nitrophenetole, is the desired product and can be separated from the ortho-isomer by fractional distillation or recrystallization.
Step 2: Reduction of 4-Nitrophenetole to 4-Aminophenetole (p-Phenetidine)
-
Reduce the 4-nitrophenetole using a suitable reducing agent, such as tin and hydrochloric acid or catalytic hydrogenation.
-
Neutralize the reaction mixture and extract the 4-aminophenetole. Purify the product by distillation.
Step 3: Oxidation of 4-Aminophenetole to this compound
-
Dissolve 4-aminophenetole in a suitable solvent, such as ethanol.
-
Introduce an oxidizing agent, for example, by bubbling air through the solution in the presence of a catalyst or by using a chemical oxidant like hydrogen peroxide in the presence of a catalyst. The reaction conditions need to be carefully controlled to favor the formation of the azoxy compound over the azo compound.
-
The resulting this compound will precipitate from the solution upon cooling.
-
The crude product should be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a high-purity material suitable for liquid crystal studies.
Causality in Synthesis: The choice of reagents and reaction conditions is critical. For instance, the nitration step requires careful temperature control to minimize the formation of byproducts. The reduction step must be carried out to completion to avoid contamination of the final product with starting material. The final oxidation step is the most crucial for achieving a high yield of the desired azoxy compound.
Characterization of Liquid Crystal Phases
A combination of analytical techniques is essential for the comprehensive characterization of the liquid crystal phases of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions. By measuring the heat flow into or out of a sample as a function of temperature, one can identify the precise temperatures at which phase changes occur.
Phase Transition Temperatures for this compound:
| Transition | Temperature (°C) |
| Crystal to Nematic (T_KN) | 134 |
| Nematic to Isotropic (T_NI) | 168 |
Note: These values are based on reported data and may vary slightly depending on sample purity and DSC experimental conditions.
Experimental Protocol: DSC Analysis
-
Accurately weigh a small amount of purified this compound (typically 2-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the isotropic clearing point.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating and cooling cycle to ensure thermal history does not affect the transition temperatures.
-
The peak temperatures of the endothermic events on heating correspond to the phase transition temperatures. The area under the peaks can be integrated to determine the enthalpy of transition (ΔH).
Self-Validation: The reproducibility of the transition temperatures and enthalpies over multiple heating and cooling cycles confirms the thermodynamic stability of the phases and the purity of the sample. The sharpness of the transition peaks is also an indicator of sample purity.
Diagram of DSC Workflow
Caption: Simplified schematic of a Polarized Optical Microscope (POM) setup.
X-Ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement within the liquid crystal phases. While the nematic phase only exhibits short-range positional order, XRD can still provide valuable information. If a smectic phase were present, XRD would be essential for determining the layer spacing.
Expected XRD Pattern for the Nematic Phase:
-
Diffuse Outer Ring: A broad, diffuse reflection at a wide angle (corresponding to a d-spacing of approximately 4-5 Å) indicates the average distance between molecules, reflecting the liquid-like short-range positional order.
-
Inner Diffuse Spots (in an aligned sample): If the sample is aligned (e.g., by a magnetic field), diffuse scattering at small angles can provide information about the average molecular length.
Experimental Protocol: XRD Analysis
-
Load the this compound sample into a thin-walled glass capillary tube.
-
Place the capillary in a temperature-controlled sample holder within the XRD instrument.
-
Heat the sample to the desired temperature within the nematic phase.
-
Expose the sample to a monochromatic X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
Analyze the resulting diffraction pattern to determine the characteristic d-spacings.
Causality in XRD: For a smectic phase, sharp, well-defined reflections at small angles would be observed, corresponding to the smectic layer spacing. The absence of such sharp reflections in the case of this compound confirms the nematic nature of its mesophase.
Diagram of Phase Transitions in this compound
Caption: Thermotropic phase transitions of this compound.
Concluding Remarks
This compound serves as a classic example of a thermotropic liquid crystal exhibiting a nematic phase. Its well-defined phase transitions and characteristic optical textures make it an excellent model system for studying the fundamental principles of liquid crystal science. The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive characterization of this and related materials. A thorough understanding of the relationship between the molecular structure of this compound and its mesomorphic behavior is essential for the rational design of new liquid crystalline materials with tailored properties for advanced applications.
References
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
- De Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
- Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that Flow: Classic papers from the history of liquid crystals. Taylor & Francis.
- Karam, N. H. (2012). Synthesis and Characterization of Some New Liquid Crystalline Compounds Containing Different Heterocyclic Rings [Doctoral dissertation, University of Baghdad]. Iraqi Digital Scientific Repository. [Link]
- Blinov, L. M. (1983). Electro-Optical and Magneto-Optical Properties of Liquid Crystals. John Wiley & Sons.
- Chandrasekhar, S. (1992). Liquid Crystals (2nd ed.). Cambridge University Press.
- Goodby, J. W., et al. (Eds.). (2014). Handbook of Liquid Crystals, 8 Volume Set. Wiley-VCH.
- Leadbetter, A. J. (1979). Structural classification of liquid crystals. In G. R. Luckhurst & G. W. Gray (Eds.), The Molecular Physics of Liquid Crystals (pp. 285-316). Academic Press.
Phase transition temperatures of p,p'-Azoxyphenetole
An In-Depth Technical Guide to the Phase Transition Temperatures of p,p'-Azoxyphenetole
Abstract
p,p'-Azoxyphenetole is a canonical thermotropic liquid crystal that has served as a fundamental subject in the study of mesophase behavior. Its well-defined and accessible phase transitions from a crystalline solid to a nematic liquid crystal and subsequently to an isotropic liquid make it an ideal model system. This technical guide provides a comprehensive overview of these phase transitions, focusing on the precise temperatures at which they occur. We delve into the core principles of the experimental methodologies required for their accurate determination, namely Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM) with a hot stage. This document is intended for researchers, materials scientists, and professionals in drug development who require a robust understanding of liquid crystal characterization, emphasizing experimental causality, protocol integrity, and authoritative grounding in scientific literature.
Introduction to p,p'-Azoxyphenetole
p,p'-Azoxyphenetole, also known as 4,4'-diethoxyazoxybenzene, is an organic compound belonging to the azoxybenzene family.[1][2] Its molecular structure consists of a central azoxy group (-N=N+(O-)-) linking two para-substituted phenetole (ethoxybenzene) rings.[1][2] This elongated, rigid molecular shape is a key determinant of its ability to form intermediate phases of matter, known as liquid crystal or mesophases, between the solid and liquid states.[3]
Like its more famous counterpart, p-azoxyanisole (PAA), p,p'-Azoxyphenetole (PAP) is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. The study of such materials is crucial for the development of technologies like liquid crystal displays (LCDs) and for understanding the fundamental principles of self-assembling soft matter.[4]
The Mesomorphic Behavior of p,p'-Azoxyphenetole
As a thermotropic liquid crystal, p,p'-Azoxyphenetole exhibits a sequence of phases upon heating from its solid state. These phases are distinguished by their degree of molecular order.[3][5]
-
Crystalline Solid: At low temperatures, molecules are locked into a highly ordered, three-dimensional lattice with fixed positions and orientations.
-
Nematic Phase: Upon heating, the compound melts into the nematic phase. In this state, the long-range positional order of the crystalline solid is lost, and the molecules can move freely, giving the phase fluid properties. However, a significant degree of long-range orientational order is maintained, with the molecules tending to align along a common axis known as the director.[3]
-
Isotropic Liquid: With further heating, the substance undergoes a second transition into a true isotropic liquid. Here, the remaining orientational order is lost, and the molecules are arranged randomly in both position and orientation, behaving like a conventional liquid.[3]
The transitions between these phases are thermodynamically distinct events that occur at specific, reproducible temperatures.
Caption: Phase progression of p,p'-Azoxyphenetole with increasing temperature.
Quantitative Phase Transition Data
The precise temperatures for the phase transitions of p,p'-Azoxyphenetole are critical material properties. High-purity samples provide sharp, well-defined transitions. Data obtained via differential thermal analysis for a high-purity sample (99.96%) are summarized below.[6]
| Transition Name | Abbreviation | Transition Temperature (°C) | Transition Temperature (K) | Enthalpy of Transition (kJ/mol) |
| Solid to Nematic | TSN | 137.8 °C | 410.95 K | 22.9 |
| Nematic to Isotropic | TNI | 167.8 °C | 440.95 K | 0.88 |
Table 1: Phase Transition Data for p,p'-Azoxyphenetole. Data sourced from Barrall II, E. M., et al. (1970).[6]
The nematic-to-isotropic transition is also referred to as the "clearing point," as it corresponds to the temperature at which the turbid liquid crystal phase becomes a clear, transparent liquid. The significant difference in the enthalpy of transition between the two phases is noteworthy. The solid-to-nematic transition requires a large amount of energy to break the crystal lattice (melting), whereas the nematic-to-isotropic transition involves a much more subtle energetic change associated only with the loss of orientational order.[6]
Experimental Protocols for Phase Transition Determination
To ensure scientific integrity, a combination of thermodynamic and visual methods should be employed. Differential Scanning Calorimetry (DSC) provides quantitative energetic data, while Polarized Light Microscopy (PLM) offers direct visual confirmation of the phase identity.
Method 1: Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC is the gold standard for measuring the thermodynamic properties of phase transitions.[7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] When the sample undergoes a phase transition, it absorbs (endothermic) or releases (exothermic) heat, resulting in a detectable peak in the DSC thermogram. This allows for the precise determination of both the transition temperature and its associated enthalpy change, providing a robust thermodynamic fingerprint of the material.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards with known melting points and enthalpies, such as indium (m.p. 156.6 °C) and benzoic acid (m.p. 121.2 °C).[6] This step is critical for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity p,p'-Azoxyphenetole into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any sample sublimation or degradation during the experiment. Place an empty, sealed aluminum pan on the reference sensor.
-
Thermal Program:
-
Equilibrate the system at a temperature well below the first transition (e.g., 100 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 5 °C/min) to a temperature well above the final transition (e.g., 180 °C).[6] A controlled, inert atmosphere (e.g., nitrogen gas) should be maintained to prevent oxidative degradation.
-
Hold for 2-5 minutes to ensure thermal equilibrium.
-
Ramp the temperature down at the same rate to the starting temperature to observe the transitions upon cooling.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The solid-to-nematic (melting) and nematic-to-isotropic (clearing) transitions will appear as endothermic peaks on the heating scan.
-
Determine the transition temperature from the onset of the peak. The area under the peak is integrated to calculate the enthalpy of transition (ΔH).
-
Trustworthiness - A Self-Validating System: The sharpness of the DSC peaks is an indicator of sample purity; impurities typically cause peak broadening and a depression of the transition temperature.[9] Furthermore, observing the corresponding exothermic peaks upon cooling at nearly the same temperatures (allowing for slight supercooling) confirms the reversibility and thermotropic nature of the transitions.
Caption: Workflow for DSC analysis of p,p'-Azoxyphenetole phase transitions.
Method 2: Polarized Light Microscopy (PLM) with Hot Stage
Expertise & Causality: PLM is a powerful qualitative technique that leverages the optical properties of materials to identify phases.[10][11] Liquid crystal phases are typically optically anisotropic (birefringent), meaning they interact with polarized light to produce interference colors and textures when viewed between two crossed polarizers.[12] In contrast, the isotropic liquid phase is optically isotropic and appears dark (extinct).[10] This stark visual difference allows for unambiguous confirmation of the transition from an ordered, bright phase to a disordered, dark phase.
-
Sample Preparation: Place a small amount of p,p'-Azoxyphenetole on a clean microscope slide. Gently place a coverslip over the sample.
-
Hot Stage Mounting: Mount the slide onto a calibrated hot stage connected to a programmable temperature controller.
-
Microscope Setup: Place the hot stage on the rotating stage of a polarized light microscope. Cross the polarizer and analyzer filters to achieve a dark background.
-
Heating and Observation:
-
Slowly heat the sample at a controlled rate (e.g., 2-5 °C/min) from room temperature.
-
Observe the sample continuously. Initially, the crystalline solid will be visible and birefringent.
-
At the solid-to-nematic transition (TSN), the solid structure will melt into a fluid phase that remains brightly birefringent. Characteristic nematic textures, such as Schlieren or threaded textures, will become apparent.
-
Continue heating. At the nematic-to-isotropic transition (TNI), the birefringent textures will abruptly vanish, and the field of view will become completely dark. This is the clearing point. Record this temperature.
-
-
Cooling and Verification: Slowly cool the sample from the isotropic phase. Observe the reverse transitions: the reappearance of the nematic texture from the dark liquid, followed by crystallization at lower temperatures.
Trustworthiness - A Self-Validating System: The visual confirmation of characteristic liquid crystal textures validates the identity of the mesophase. Observing the transitions in reverse upon cooling confirms their thermotropic nature and rules out thermal decomposition, which would be an irreversible process.
Caption: Idealized visual progression of p,p'-Azoxyphenetole under PLM upon heating.
Conclusion
The characterization of phase transition temperatures is a foundational aspect of materials science, particularly in the field of liquid crystals. For p,p'-Azoxyphenetole, two key transitions define its thermotropic behavior: the solid-to-nematic transition at approximately 137.8 °C and the nematic-to-isotropic transition at 167.8 °C.[6] An integrated analytical approach, combining the quantitative thermodynamic data from Differential Scanning Calorimetry with the definitive visual confirmation from Polarized Light Microscopy, provides a robust and self-validating methodology. Adherence to the detailed protocols outlined in this guide ensures the generation of accurate and reliable data, which is essential for both fundamental research and the development of advanced materials.
References
- Semantic Scholar. (n.d.). A Simple Experiment to Study Liquid Crystal Phase Transitions.
- Klement, W., & Jayaraman, A. (1974). Determination to 2 kbar of the Nematic-Isotropic and Melting Transitions in p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 27(3-4), 359-373.
- Kim, D. (n.d.). Phase transitions in liquid crystals.
- Barrall II, E. M., Johnson, J. F., & Porter, R. S. (1970). Phase Diagrams of Binary Nematic Mesophase Systems. Molecular Crystals and Liquid Crystals, 8(1), 177-189.
- Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269.
- Shukla, A., et al. (2021). DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate. ResearchGate.
- Kumar, S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Molecules, 6(12), 1055-1056.
- Rao, N. V. S. (n.d.). EXPERIMENTAL STUDIES ON PHASE TRANSITIONS IN LIQUID CRYSTALS.
- ScienceAsia. (1980). J. Sci. Soc. Thailand, 6 (1980) 112-122.
- Stenutz. (n.d.). p-azoxyphenetole.
- Shukla, A., et al. (n.d.). Study of azoxy-based liquid crystals (p-Azoxyanisole, p-Azoxyphenetole,Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties. Scholars Research Library.
- Shukla, A., et al. (n.d.). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p - Scholars Research Library.
- ResearchGate. (n.d.). Analysis of the specific heat of p-azoxyanisole (PAA) near the phase transitions.
- Krigbaum, W. R., Chatani, Y., & Barber, P. G. (1970). The Crystal Structure of p-Azoxyanisole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(2), 97-106.
- NASA Technical Reports Server. (2017). Polarized Light Microscopy.
- Ortiz, A., & Gomez, J. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. IntechOpen.
- Improved Pharma. (2021). Polarized Light Microscopy.
- NASA. (2017). Polarized Light Microscopy.
- PubMed. (n.d.). Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen.
Sources
- 1. p-azoxyphenetole [stenutz.eu]
- 2. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]
- 3. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 4. [PDF] A Simple Experiment to Study Liquid Crystal Phase Transitions | Semantic Scholar [semanticscholar.org]
- 5. nzdr.ru [nzdr.ru]
- 6. tandfonline.com [tandfonline.com]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to Commercial Suppliers of 4,4'-Azoxydiphenetole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the commercial landscape for 4,4'-Azoxydiphenetole (CAS 614-44-8), a key intermediate and material in liquid crystal research and other advanced applications. This document is intended to serve as a practical resource for researchers, scientists, and procurement specialists in identifying, evaluating, and sourcing high-quality this compound. The guide details critical considerations for supplier selection, outlines expected product specifications and analytical validation, and provides best practices for handling, storage, and safety. By synthesizing technical data with field-proven insights, this guide aims to empower users to make informed decisions and ensure the integrity of their research and development endeavors.
Introduction to this compound: A Material of Significance
This compound, also known as p,p'-diethoxyazoxybenzene, is a thermotropic liquid crystal that has historically played a significant role in the development of liquid crystal displays.[1] Its molecular structure, characterized by a central azoxy bridge linking two para-substituted phenetole rings, imparts the rod-like molecular geometry essential for the formation of mesophases. The compound exhibits a nematic liquid crystal phase, a state of matter where molecules have long-range orientational order but no long-range positional order.[2][3]
The unique electro-optical properties of liquid crystals like this compound make them indispensable in a variety of technological applications, from displays and sensors to advanced materials.[4][5] In the context of drug development and advanced research, access to well-characterized, high-purity this compound is paramount for reproducible and reliable results. This guide will navigate the complexities of sourcing this critical material.
Navigating the Commercial Supplier Landscape
The procurement of specialty chemicals like this compound requires a discerning approach to supplier selection. The market comprises a range of vendors, from large, multinational corporations to smaller, specialized chemical synthesis laboratories.
Key Supplier Categories
-
Major Chemical Manufacturers and Distributors: These are often large, well-established companies with extensive catalogs and global distribution networks. They typically offer a range of grades and purities, accompanied by comprehensive documentation.
-
Fine and Specialty Chemical Suppliers: These companies focus on providing high-purity chemicals for research and development. They often offer smaller quantities and may provide more detailed analytical data upon request.
-
Online Chemical Marketplaces: These platforms aggregate products from numerous suppliers, offering a broad selection and competitive pricing. However, diligence is required to verify the credentials of the actual manufacturer.
A Curated List of Potential Commercial Suppliers
The following table provides a non-exhaustive list of potential commercial suppliers of this compound. It is crucial for the end-user to conduct their own due diligence and supplier qualification.
| Supplier Category | Potential Suppliers | Geographic Reach | Noteworthy Aspects |
| Major Chemical Manufacturers & Distributors | Thermo Fisher Scientific (Alfa Aesar), Sigma-Aldrich (Merck) | Global | Extensive product portfolios, readily available safety and technical data. |
| Fine & Specialty Chemical Suppliers | TCI Chemicals, Matrix Scientific, Frinton Laboratories | North America, Europe, Asia | Focus on research-grade chemicals, often with detailed analytical information.[6] |
| Online Marketplaces & Regional Suppliers | Guidechem, ChemNet | Global | Aggregates multiple suppliers; requires careful vetting of individual vendors.[6][7] |
The Cornerstone of Quality: Understanding and Evaluating Supplier Documentation
Authoritative and transparent documentation is the hallmark of a reputable chemical supplier. The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are two critical documents that provide a comprehensive profile of the product.
The Certificate of Analysis (CoA): Your Window into Product Quality
A Certificate of Analysis is a formal document that certifies that a specific batch of a product has met its predetermined specifications. For this compound, a comprehensive CoA should include the following:
-
Identification:
-
Product Name: this compound
-
CAS Number: 614-44-8[8]
-
Molecular Formula: C₁₆H₁₈N₂O₃
-
Molecular Weight: 286.33 g/mol
-
Lot/Batch Number: For traceability.
-
-
Physicochemical Properties:
-
Appearance: Typically a yellow to orange crystalline powder.
-
Melting Point: A sharp melting range is indicative of high purity.
-
Solubility: Information on solubility in common organic solvents.
-
-
Analytical Data:
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of organic compounds.[9][10][11] The CoA should specify the method used (e.g., column type, mobile phase, detection wavelength) and the purity percentage.
-
Identity Confirmation by Spectroscopy:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure.[12][13][14] The CoA may include a statement confirming that the NMR spectrum is consistent with the structure of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
-
-
Residual Solvents: If applicable, the CoA should report the levels of any residual solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
| Test | Specification | Result |
| Appearance | Yellow to orange crystalline powder | Conforms |
| Purity (HPLC) | ≥ 98.0% | 99.2% |
| Melting Point | 134-138 °C | 135.5-136.5 °C |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| IR Spectrum | Conforms to structure | Conforms |
| Date of Analysis | (Date) | |
| Retest Date | (Date) |
The Safety Data Sheet (SDS): A Guide to Safe Handling
The Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS), is a standardized document that provides comprehensive information about the potential hazards of a chemical and how to work with it safely.[15][16][17] Key sections of the SDS for this compound to review include:
-
Section 2: Hazards Identification: Details on physical and health hazards.
-
Section 4: First-Aid Measures: Emergency procedures in case of exposure.
-
Section 7: Handling and Storage: Recommendations for safe handling and appropriate storage conditions to maintain product integrity.
-
Section 8: Exposure Controls/Personal Protection: Information on personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.
-
Section 13: Disposal Considerations: Guidance on the proper disposal of the chemical and its containers.[18][19]
Experimental Protocols: From Receipt to Application
Incoming Material Verification Workflow
Upon receiving a new batch of this compound, it is best practice to perform in-house verification to confirm its identity and purity, especially for critical applications.
Caption: Workflow for the verification of incoming this compound.
General Protocol for the Synthesis and Purification of this compound
While this guide focuses on commercial suppliers, understanding the synthesis and purification can provide insights into potential impurities. A common synthetic route involves the reduction of 4-nitrophenetole.[7]
Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory safety protocols and specific experimental conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenetole in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent (e.g., a mixture of zinc dust and ammonium chloride solution, or sodium borohydride with a catalyst) portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, filter the reaction mixture to remove any inorganic solids. The filtrate is then concentrated under reduced pressure. The crude product is extracted into an organic solvent, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product as a crystalline solid.[20]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and liquid crystalline properties of this compound.
Spectroscopic and Chromatographic Analysis
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum should show characteristic signals for the aromatic protons and the ethyl groups. The aromatic protons will appear as multiplets in the range of δ 6.9-8.3 ppm. The ethoxy group will exhibit a triplet for the methyl protons (CH₃) around δ 1.4-1.5 ppm and a quartet for the methylene protons (CH₂) around δ 4.0-4.1 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the aromatic carbons, the azoxy carbons, and the carbons of the ethyl groups.
-
HPLC: A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection at a wavelength where the compound has strong absorbance (e.g., around 350 nm).[21]
Thermal and Mesomorphic Characterization
The liquid crystalline behavior of this compound is investigated using the following techniques:[2][3][22]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. For this compound, one would expect to observe a melting transition from the crystalline solid to the nematic liquid crystal phase, and a clearing point transition from the nematic phase to the isotropic liquid phase upon heating.
-
Polarized Optical Microscopy (POM): POM is a powerful technique for visualizing the textures of liquid crystal phases. The nematic phase of this compound will exhibit characteristic textures, such as Schlieren or threaded textures, when viewed between crossed polarizers.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the quality of this compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid discharge into the environment.
Conclusion: A Strategic Approach to Sourcing
The successful procurement of this compound for research and development hinges on a strategic and informed approach. By carefully evaluating potential suppliers, critically assessing the provided documentation, and implementing a robust in-house verification process, researchers can ensure the quality and consistency of this vital material. This diligence is not merely a procedural formality but a fundamental component of scientific integrity, safeguarding the reliability and reproducibility of experimental outcomes.
References
- Bruker. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS.
- Khatun, M., Khandaker, S., & Parveen, R. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- The Synthesis and Characterization of Thermotropic Liquid Crystal Model Compounds. (2011, April 20).
- Turf Culture. (2021, August 9). SDS Azoxy 250 SC NZ Fungicide.
- Behera, B., & Mohapatra, S. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal.
- Iannacchione, A. T., Stojadinovic, S., & Gleskova, H. (n.d.). Thermotropic Liquid Crystals for Temperature Mapping. Frontiers.
- Azoxy 95 Fungicide. (n.d.).
- characterization techniques for liquid crystal materials and its application in optoelectronics devices. (n.d.).
- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- Turf Culture. (n.d.). Azoxy 250 SC NZ Fungicide.
- Chemical Safety and Waste Management Manual. (n.d.).
- Zibo Hangyu. (n.d.). Acetic acid, (benzoyloxy)-, CasNo.614-44-8.
- Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Khan, G., & Tewari, R. (n.d.). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p). Scholars Research Library.
- MDPI. (n.d.). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.).
- ResearchGate. (2025, October 15). Synthesis, Self-Assembly and Photoresponsive Behavior of Liquid Crystals Based on Azobenzene.
- ResearchGate. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Ye.
- ResearchGate. (2025, August 6). p‑Methoxy Azobenzene Terpolymer as a Promising Energy-Storage Liquid Crystal System | Request PDF.
- ResearchGate. (2025, August 6). (PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate.
- ScienceOpen. (2018, July 25). Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional me.
- ResearchGate. (2025, August 7). Gradient reversed-phase HPLC method for the quantitation of azelnidipine and chlorthalidone in a fixed-dose synthetic mixture | Request PDF.
- ResearchGate. (2025, August 10). (PDF) A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Br∅nsted Acid-Catalyzed Intramolecular Etherification Reaction.
- NYC.gov. (n.d.). FORENSIC TOXICOLOGY LABORATORY OFFICE OF CHIEF MEDICAL EXAMINER CITY OF NEW YORK ACETAMINOPHEN, SALICYLATES, THEOPHYLLINE, CAFFE.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ipme.ru [ipme.ru]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Frontiers | Thermotropic Liquid Crystals for Temperature Mapping [frontiersin.org]
- 5. ijmr.net.in [ijmr.net.in]
- 6. United-States this compound | 4792-83-0 supplier [chemnet.com]
- 7. guidechem.com [guidechem.com]
- 8. Acetic acid, (benzoyloxy)-, CasNo.614-44-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 13. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. turfculture.co.nz [turfculture.co.nz]
- 16. ltsaproductdocuments.blob.core.windows.net [ltsaproductdocuments.blob.core.windows.net]
- 17. pggwrightsonturf.com [pggwrightsonturf.com]
- 18. chemistry.unm.edu [chemistry.unm.edu]
- 19. fiocruz.br [fiocruz.br]
- 20. uwaterloo.ca [uwaterloo.ca]
- 21. scienceopen.com [scienceopen.com]
- 22. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of 4,4'-Azoxydiphenetole
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Purity in Advanced Materials
4,4'-Azoxydiphenetole is an organic compound belonging to the azoxybenzene family, a class of molecules recognized for their liquid crystalline properties.[1][2] As with any high-performance material, the functional properties of this compound—particularly its phase transition temperatures, dielectric anisotropy, and optical response—are exquisitely sensitive to impurities. The presence of unreacted starting materials, synthetic by-products (such as the corresponding azo compound), or degradation products can disrupt the molecular ordering essential for the liquid crystal phase, leading to unpredictable performance and compromised device reliability.[3][4]
This guide provides a multi-faceted analytical strategy for the rigorous purity assessment of this compound. It is structured not as a rigid checklist, but as a logical workflow that integrates orthogonal analytical techniques. Each method is chosen for the unique information it provides, creating a self-validating system that ensures a comprehensive and trustworthy purity profile. We will move from chromatographic separation of impurities to their spectroscopic identification and conclude with thermal analysis to confirm the material's physical integrity.
Chapter 1: The Chromatographic Interrogation - Separating the Analyte from its Congeners
The foundational step in purity analysis is the physical separation of the target molecule from any contaminants. The choice of chromatography depends on the volatility and polarity of the compound and its likely impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
Causality: HPLC is the premier technique for analyzing non-volatile, thermally labile organic molecules like this compound. Its high resolving power allows for the separation of structurally similar impurities that may be present in the synthesized batch. A reverse-phase C18 column is the logical choice, as it effectively separates compounds based on differences in hydrophobicity, which is ideal for distinguishing the target molecule from potentially more or less polar by-products.
Self-Validation: The purity is calculated using the area percent method under the assumption that all components have a similar response factor at the chosen UV wavelength. This assumption should be validated by analyzing known impurities or using a more rigorous method like quantitative NMR for absolute purity determination.
Experimental Protocol: Reverse-Phase HPLC Purity Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a gradient pump.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of Acetonitrile to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Purity Calculation: Purity is determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for analytical scale columns, ensuring good peak shape. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV at 254 nm | Aromatic systems strongly absorb UV light, providing high sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Gradient | 70% B to 100% B over 20 min | A gradient elution is crucial for separating impurities with a wide range of polarities from the main peak. |
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Contaminants
Causality: While the target molecule itself may have low volatility, GC-MS is indispensable for detecting residual solvents from synthesis and purification (e.g., ethanol, hexane) or more volatile starting materials.[5] The mass spectrometer provides definitive identification of these low-level impurities based on their mass-to-charge ratio and fragmentation patterns.
Self-Validation: The identity of any detected peak is confirmed by comparing its mass spectrum to established libraries (e.g., NIST). This provides a high degree of confidence in impurity identification.
Experimental Protocol: GC-MS Analysis for Volatiles
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of a high-purity volatile solvent like dichloromethane.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library.
| Parameter | Value | Rationale |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Oven Program | 50°C (2 min), then ramp to 280°C at 15°C/min | This program allows for the separation of highly volatile solvents at the beginning and then elutes less volatile components. |
| Mass Range | 35-500 amu | Covers the expected mass range for common solvents and small organic impurities. |
Chapter 2: The Spectroscopic Fingerprint - Confirming Structure and Quantifying Purity
Once impurities have been chromatographically separated, spectroscopy provides the tools for unambiguous structural confirmation of the main component and, in the case of NMR, a direct measure of absolute purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound.[2][6][7] ¹H NMR confirms the proton environment, including the ratio of aromatic to ethoxy protons, while ¹³C NMR verifies the number of unique carbon atoms. For purity, Quantitative NMR (qNMR) is an unparalleled primary method.[8][9] By integrating the signal of the analyte against that of a certified internal standard of known purity, one can calculate the absolute purity of the sample without relying on response factors.[8]
Self-Validation: The qNMR result is directly traceable to a certified reference material, providing a high level of accuracy and metrological traceability.[10] The structural information from the spectrum simultaneously confirms the identity of the substance being quantified.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard (IS): A certified standard with high purity (>99.9%) and signals that do not overlap with the analyte (e.g., Maleic Anhydride, Dimethyl Sulfone).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound and ~5 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL CDCl₃).
-
-
Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1 ≥ 5 * T1) to ensure full signal recovery.
-
Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
| Nucleus | Expected Chemical Shifts (ppm, in CDCl₃)[11] | Interpretation |
| ¹H NMR | ~8.2 (d), ~7.5 (d), ~6.9 (m) | Aromatic protons in different positions relative to the azoxy and ethoxy groups. |
| ~4.1 (q) | Methylene (-CH₂) protons of the ethoxy group. | |
| ~1.4 (t) | Methyl (-CH₃) protons of the ethoxy group. | |
| ¹³C NMR | ~160, ~145, ~124, ~115 | Aromatic carbons. |
| ~64 | Methylene (-CH₂) carbon. | |
| ~15 | Methyl (-CH₃) carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Check
Causality: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[12] For this compound, the spectrum should confirm the presence of aromatic C-H, ether (C-O), and the characteristic azoxy (N=N→O) linkages. It serves as a quick identity check and can reveal gross impurities if unexpected peaks (e.g., -OH from a precursor) are present.
Self-Validation: The obtained spectrum is compared against a reference spectrum of a known pure standard or literature data to confirm identity.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic peaks corresponding to the expected functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1475 |
| Azoxy N=N→O Stretch | ~1300 |
| Ether C-O Stretch | ~1250 |
Chapter 3: Thermal Analysis - Probing Physicochemical Integrity
The purity of a thermotropic liquid crystal is directly reflected in its thermal behavior. Thermal analysis techniques are therefore not just characterization tools, but powerful purity assessment methods.[14]
Differential Scanning Calorimetry (DSC): The Litmus Test for Phase Purity
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline or liquid crystalline material, phase transitions (melting, clearing point) occur at a specific temperature and are accompanied by sharp, well-defined endothermic peaks.[2][15] Impurities disrupt the crystal lattice, typically causing a depression and broadening of these transition peaks. Thus, the sharpness of the melting endotherm is a direct, sensitive indicator of purity.[16]
Self-Validation: The transition temperatures and enthalpies can be compared to literature values for high-purity standards. A narrow peak width (e.g., < 1 °C at half-height) is a strong indicator of high purity.
Experimental Protocol: DSC for Phase Transition Analysis
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Acquisition:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate ~50 mL/min).[17]
-
Record the heat flow from ambient temperature to a point beyond the final phase transition (clearing point).
-
-
Analysis: Determine the onset temperature and enthalpy (area under the peak) of the melting and any liquid crystal phase transitions.
| Thermal Property | Typical Value for Pure Sample | Indication of Impurity |
| Melting Point (Tₘ) | Sharp, well-defined peak (~135-138 °C) | Broadened peak at a depressed temperature. |
| Nematic-Isotropic (Tᵢ) | Sharp, well-defined peak (~165-168 °C) | Broadened peak at a depressed temperature. |
| Enthalpy of Fusion (ΔH) | High, consistent value | Lowered value. |
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Volatiles
Causality: TGA measures the change in mass of a sample as a function of temperature.[17] For this compound, TGA is used to determine its decomposition temperature and to quantify any residual volatile components, such as trapped solvent or water, which would appear as a mass loss at lower temperatures (typically below 120 °C). A pure, anhydrous, and solvent-free sample should exhibit a flat baseline until the onset of thermal decomposition.
Self-Validation: The absence of significant mass loss before the main decomposition event validates the results from GC-MS (no residual solvent) and provides confidence in the material's stability.
Chapter 4: An Integrated Strategy for Purity Verification
No single technique can provide a complete picture of purity. A robust and trustworthy assessment is built by integrating the orthogonal methods described above. The following workflow illustrates this synergistic approach.
Sources
- 1. Azoxy compounds - Wikipedia [en.wikipedia.org]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azom.com [azom.com]
- 15. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 16. mdpi.com [mdpi.com]
- 17. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Nematic Liquid Crystals
Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, purification, and characterization of nematic liquid crystals. Moving beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, ensuring a deep understanding of the underlying principles. We present detailed, field-proven protocols for the synthesis of two cornerstone classes of nematic liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) and Schiff bases like 4-methoxybenzylidene-4'-butylaniline (MBBA). Each protocol is accompanied by workflows, data interpretation guidelines, and a robust framework for characterization, ensuring scientific integrity and reproducibility.
Introduction: The Molecular Architecture of the Nematic Phase
Nematic liquid crystals represent a unique state of matter, exhibiting fluidity like a liquid while maintaining a long-range orientational order characteristic of a crystal.[1][2] In this phase, the constituent calamitic (rod-like) molecules align their long axes, on average, along a common direction known as the director. This molecular anisotropy is the foundation of their remarkable optical and electrical properties, which are harnessed in transformative technologies like liquid crystal displays (LCDs).[3][4]
The design of a nematic liquid crystal hinges on creating a molecule with specific structural features:
-
A Rigid Core: Typically composed of two or more aromatic rings (like biphenyl or phenylcyclohexyl), this core provides the necessary structural rigidity and contributes to the anisotropy of the molecule.
-
Flexible Terminal Chains: Alkyl or alkoxy chains are attached to the ends of the rigid core. These flexible tails disrupt close packing, lowering the melting point and promoting the liquid crystalline phase.[2]
-
Linking Groups: In some designs, linking groups like esters or imines (Schiff bases) are used to connect the aromatic rings within the core, extending its length and influencing the electronic properties.[5][6]
-
Polar Groups: A terminal polar group, such as a cyano (-CN) or isothiocyanato (-NCS) group, can induce a strong dipole moment, which is crucial for the material's response to an electric field.[7]
This guide will focus on the practical synthesis of molecules embodying these principles.
Core Synthetic Strategies: Building the Mesogen
The synthesis of nematic liquid crystals can be broadly divided into two key stages: construction of the rigid core and subsequent functionalization with terminal groups. Two exemplary and historically significant classes, cyanobiphenyls and Schiff bases, illustrate the primary synthetic routes employed in the field.
Synthesis of 4-Alkyl-4'-Cyanobiphenyls (nCB)
The cyanobiphenyls, particularly 4-pentyl-4'-cyanobiphenyl (5CB), were pivotal in the development of the first practical LCDs.[7] Their synthesis is a classic example of modern cross-coupling chemistry. The generalized approach involves constructing the biphenyl core and then introducing the alkyl and cyano functionalities.
Caption: Synthetic workflow for 4-pentyl-4'-cyanobiphenyl (5CB).
This protocol outlines a representative synthesis based on common organic chemistry transformations.
Part A: Suzuki Coupling for 4-Pentylbiphenyl
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromobiphenyl (10.0 g, 42.9 mmol), n-pentylboronic acid (6.6 g, 51.5 mmol), and sodium carbonate (13.6 g, 128.7 mmol).
-
Solvent Addition: Add a 2:1 mixture of toluene and water (150 mL). Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Causality: The biphasic solvent system is crucial. The inorganic base dissolves in the aqueous phase, while the organic reactants and catalyst reside in the toluene. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.99 g, 0.86 mmol) to the flask.
-
Expertise: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings, chosen for its reliability and commercial availability.
-
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-pentylbiphenyl.
Part B: Bromination and Cyanation
-
Bromination: Dissolve the crude 4-pentylbiphenyl in a suitable solvent like dichloromethane. Cool to 0 °C and slowly add a solution of bromine in the same solvent in the presence of a catalytic amount of iron(III) bromide. Stir until the reaction is complete (monitored by TLC). Quench with a sodium thiosulfate solution to remove excess bromine.
-
Cyanation (Rosenmund-von Braun Reaction): To the purified 4'-bromo-4-pentylbiphenyl, add copper(I) cyanide (CuCN) in a high-boiling polar solvent like N,N-dimethylformamide (DMF). Heat the mixture to reflux (around 150-160 °C) for several hours.
-
Trustworthiness: This cyanation reaction is a well-established method for introducing the nitrile group onto an aryl halide. The high temperature is necessary to drive the reaction.
-
-
Isolation: After cooling, pour the reaction mixture into an aqueous solution of ferric chloride to decompose the copper complexes. Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate). The crude 5CB is then ready for purification.
Synthesis of Schiff Base Liquid Crystals
Schiff base liquid crystals are valued for their straightforward synthesis, often involving a one-step condensation reaction.[5][8][9] This simplicity makes them excellent candidates for foundational studies and for exploring structure-property relationships. The formation of the imine (-C=N-) linkage is the key step, which extends the molecular core.[6][8]
Caption: Synthesis of the Schiff base liquid crystal MBBA.
-
Reactant Mixing: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (5.0 g, 36.7 mmol) and 4-butylaniline (5.48 g, 36.7 mmol) in 50 mL of absolute ethanol.[5][9]
-
Catalyst Addition: Add a few drops (approx. 0.1 mL) of glacial acetic acid to the solution.
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-5 hours. The formation of the imine product is accompanied by the elimination of water.
-
Expertise: Driving the reaction to completion requires the removal of water. While simple reflux is often sufficient, for more challenging condensations, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct.
-
-
Crystallization and Isolation: Cool the reaction mixture in an ice bath. The product, MBBA, will crystallize out of the solution.
-
Filtration: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Purification: The Prerequisite for Performance
The electro-optical properties of liquid crystals are exquisitely sensitive to impurities, particularly ionic species, which can degrade performance by increasing conductivity.[10][11] Therefore, rigorous purification is a non-negotiable step in the synthesis workflow.
Caption: General workflow for purification by recrystallization.
-
Solvent Selection: Choose a solvent in which the liquid crystal is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Common solvents include ethanol, hexane, or ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[12] Add more solvent in small portions if needed to achieve complete dissolution.
-
Trustworthiness: Using the minimum amount of hot solvent is critical for maximizing the yield of the recovered crystals upon cooling.
-
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them, preventing premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, purer crystals, as the molecules have time to arrange themselves into a stable crystal lattice, excluding impurity molecules.
-
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small volume of cold solvent, and dry them thoroughly under vacuum.[12]
-
Purity Check: The purity of the final product should be assessed by measuring its melting point and checking for sharp phase transitions via DSC. For demanding applications, advanced techniques like zone refining can be employed to achieve ultra-high purity.[13]
Characterization: Verifying Structure and Phase
After synthesis and purification, the compound must be rigorously characterized to confirm its chemical identity and liquid crystalline behavior. This involves a combination of spectroscopic and thermal analysis techniques.
Caption: Logical workflow for liquid crystal characterization.
Structural Verification
Standard spectroscopic methods are used to confirm that the target molecule has been synthesized correctly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for confirming the presence of key functional groups, such as the sharp nitrile (-C≡N) stretch in 5CB (approx. 2225 cm⁻¹) or the imine (-C=N-) stretch in MBBA (approx. 1625 cm⁻¹).[9][14]
Mesophase Identification and Thermal Analysis
The definitive identification of liquid crystal phases relies on thermal and optical methods.
-
Differential Scanning Calorimetry (DSC): DSC is the primary tool for quantitatively determining phase transition temperatures and their associated enthalpy changes.[1][15] A typical DSC thermogram for a nematic liquid crystal will show distinct peaks for the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions upon heating.
-
Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases.[15] When a nematic liquid crystal is viewed between crossed polarizers, it will exhibit a characteristic birefringent texture, such as the "schlieren" or "threaded" texture. Heating the sample on a hot stage will allow for the direct observation of the transition to the dark isotropic liquid at the clearing point.
| Parameter | Technique | Expected Result/Observation |
| Chemical Structure | ¹H NMR, ¹³C NMR | Peaks corresponding to aromatic and aliphatic protons/carbons with correct integration and chemical shifts. |
| Functional Groups | FTIR | Characteristic absorption bands (e.g., -C≡N stretch, -C=N stretch). |
| Melting Point (K-N) | DSC, POM | Endothermic peak on DSC thermogram; observation of texture formation from solid on POM. |
| Clearing Point (N-I) | DSC, POM | Smaller endothermic peak on DSC; texture disappears to a dark field (isotropic) on POM. |
| Nematic Phase Texture | POM | Schlieren texture with characteristic dark brushes (disclinations) or threaded texture. |
Conclusion
The synthesis of nematic liquid crystals is a well-established yet nuanced field that combines the principles of organic synthesis with the materials science of soft matter. By understanding the rationale behind the chosen synthetic routes, purification methods, and characterization techniques, researchers can reliably produce high-purity materials with tailored properties. The protocols and workflows detailed in this guide provide a robust foundation for scientists entering this exciting and technologically significant area of research.
References
- Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- Synthesis and characterization of novel swallow-tailed Schiff base liquid crystals. Taylor & Francis Online.
- Synthesis and mesomorphic properties of fluorinated Schiff base liquid crystals. ResearchGate.
- CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Innovative Research in Science, Engineering and Technology.
- Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. Available at: [https://www.w jeb.org/sites/default/files/2018-05/WJEB_115.pdf]([Link] jeb.org/sites/default/files/2018-05/WJEB_115.pdf)
- Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. MDPI.
- Liquid Crystal Purification by Zone Refining. Taylor & Francis Online.
- Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Publishing.
- Liquid crystal. Wikipedia.
- characterization techniques for liquid crystal materials and its application in optoelectronics devices. IJRAR.
- Purification of liquid crystals and liquid crystal composition. Google Patents.
- Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group.
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Xplore.
- Perdeuterated cyanobiphenyl liquid crystals for infrared applications. ResearchGate.
- Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. ResearchGate.
- Nematic Liquid Crystals. MDPI.
- An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. PubMed Central.
- Cyanobiphenyl Liquid Crystals Research Articles. R Discovery.
- 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online.
- Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Royal Society of Chemistry.
- Liquid Crystals Reviews. Taylor & Francis Online.
- Design of nematic liquid crystals to control microscale dynamics. PubMed Central.
- The Purification of Organic Compound: Techniques and Applications. Reachem.
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. colorado.edu [colorado.edu]
- 3. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of nematic liquid crystals to control microscale dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. environmentaljournals.org [environmentaljournals.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. US5540857A - Purification of liquid crystals and liquid crystal composition - Google Patents [patents.google.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ipme.ru [ipme.ru]
Topic: The Strategic Use of 4,4'-Azoxydiphenetole as a Stationary Phase in Gas-Liquid Chromatography (GLC)
An Application Note for Advanced Chromatographic Separations
Authored by: Gemini, Senior Application Scientist
Abstract
The separation of structurally analogous molecules, particularly positional isomers, remains a significant hurdle in analytical chemistry. Conventional Gas-Liquid Chromatography (GLC) often fails to resolve compounds with nearly identical boiling points. This application note provides a comprehensive guide to the use of 4,4'-azoxydiphenetole, a thermotropic liquid crystal, as a high-selectivity stationary phase. We explore the fundamental principles of its separation mechanism, which is rooted in molecular geometry, and provide detailed, field-tested protocols for column preparation, conditioning, and the successful resolution of challenging isomeric mixtures like xylenes. This guide is intended for researchers and analysts in the pharmaceutical, fine chemical, and petrochemical industries seeking to enhance their separation capabilities.
Introduction: Beyond Boiling Point Separation
Gas-Liquid Chromatography (GLC) traditionally separates analytes based on their volatility and polarity. While effective for many mixtures, this approach reaches its limit when confronted with isomers that possess very similar physicochemical properties. Liquid crystal stationary phases (LCSPs) introduce a powerful new dimension to the separation mechanism: molecular shape .[1][2]
This compound (also known as p,p'-azoxyphenetole) is a rod-like molecule that exhibits a nematic liquid crystal phase within a defined temperature range. In this mesophase, the molecules have long-range orientational order but lack long-range positional order. This anisotropic, ordered fluid environment acts as a "molecular sieve" on a microscopic level. It selectively retains analytes that can efficiently align with its structure, offering unparalleled resolution of isomers that are inseparable on conventional columns.[1][2] The pioneering work of Kelker and Dewar first brought this unique capability to light, demonstrating that the ordered structure of a nematic phase could be exploited for chromatographic separations.[1][3]
Physicochemical Properties & Operational Rationale
The efficacy of this compound is entirely dependent on its thermal phase behavior. Operating the column within the correct temperature window is critical to leveraging its shape-selective properties.
| Property | Value | Causality & Experimental Significance |
| Chemical Formula | C₁₆H₁₈N₂O₃ | The rigid, elongated azoxybenzene core with flexible ethyl ether termini is responsible for its rod-like shape and liquid crystalline behavior. |
| Solid-to-Nematic Transition | ~134 °C | This is the minimum operational temperature. Below this point, the phase is solid, and analytes will not partition effectively. |
| Nematic-to-Isotropic Transition | ~168 °C | This is the maximum operational temperature for shape selectivity. Above this "clearing point," the material becomes a conventional, disordered isotropic liquid, and the unique isomer separation capability is lost. |
| Optimal Operating Window | 135 °C – 165 °C | Within this nematic range, the stationary phase possesses the necessary molecular order to differentiate solutes based on their geometry. |
The Mechanism of Shape-Selective Retention
The separation power of this compound stems from the thermodynamics of solute dissolution in the anisotropic nematic phase. The key factor is the difference in the Gibbs free energy of solution for different isomers.
-
Linear Isomers (e.g., para-substituted): A linear or "rod-like" solute molecule can easily align itself with the ordered, parallel molecules of the nematic phase. This geometric compatibility maximizes favorable intermolecular (van der Waals) interactions, leading to a more negative enthalpy of solution and, consequently, stronger retention and a longer retention time.
-
Non-Linear Isomers (e.g., meta- and ortho-substituted): A bent or bulky isomer disrupts the local order of the liquid crystal structure. Forcing such a molecule into the ordered phase requires creating a cavity, which is energetically unfavorable. This results in weaker interactions, a less negative (or even positive) enthalpy of solution, and therefore, weaker retention and a shorter retention time.[2]
This effect is most pronounced for rigid molecules, such as isomers of disubstituted benzenes, naphthalenes, and other polyaromatic hydrocarbons.[2][4]
Diagram: Principle of Shape-Selective Separation
Caption: Linear para-isomers align well with the nematic phase, leading to stronger retention than bent meta-isomers.
Detailed Experimental Protocols
Protocol 1: Packed Column Preparation
Objective: To create a homogenous packed GLC column with a 5-10% loading of this compound on an inert support.
Trustworthiness Check: A properly packed column is the foundation of reproducible chromatography. A non-homogenous packing leads to peak broadening and tailing, compromising resolution. Following these steps ensures a uniform column bed.
Materials:
-
This compound (≥98% purity)
-
Chromosorb W-HP (or equivalent high-performance support), 80/100 mesh
-
Dichloromethane (HPLC Grade, high volatility solvent)
-
Glass GLC column (e.g., 2 m x 1/8 in. O.D.)
-
Silanized glass wool
-
Rotary evaporator with water bath
Methodology:
-
Calculate Reagent Mass: For a 10% loaded column using 10 g of Chromosorb W-HP, you will need 1.11 g of this compound (10 g support / 0.90 = 11.11 g total packing; 11.11 g - 10 g = 1.11 g phase).
-
Prepare Coating Solution: Dissolve the calculated mass of this compound in a minimal volume of dichloromethane in a round-bottom flask (e.g., 50-100 mL).
-
Create Slurry: Add the weighed Chromosorb W-HP to the flask. Gently swirl to create a uniform slurry, ensuring all support particles are wetted.
-
Solvent Removal: Attach the flask to a rotary evaporator. Use a warm water bath (35-40 °C) and gradually apply vacuum. The goal is a gentle, continuous tumbling motion of the particles as the solvent evaporates. This prevents the phase from concentrating in one area.
-
Final Drying: Once a free-flowing powder is obtained, transfer it to a vacuum oven and dry at 50 °C for 2-4 hours to remove all residual solvent.
-
Column Packing:
-
Insert a small plug of silanized glass wool into the detector end of the clean, dry glass column, pushing it in about 1 cm.
-
Connect this end to a vacuum line.
-
Use a funnel to add the coated packing material to the inlet end of the column. Gently and continuously tap the side of the column along its entire length to promote dense, uniform packing.
-
Once full, disconnect the vacuum and insert a final plug of glass wool into the inlet end.
-
Protocol 2: Column Conditioning
Objective: To remove residual volatiles, ensure thermal stability of the stationary phase, and establish a stable, ordered nematic liquid crystal structure for reproducible chromatography.
Expertise Insight: This is the most critical step for an LCSP. Rushing the conditioning process or failing to heat above the clearing point will result in a poorly organized phase, leading to baseline drift and inconsistent retention times. The slow ramp and extended hold at a high temperature are essential.[5][6][7]
Methodology:
-
Installation: Install the column in the GC oven. Connect the column inlet to the injector port but leave the detector end disconnected to prevent detector contamination from bleed.
-
Purge: Set a carrier gas (Nitrogen or Helium) flow of 20-30 mL/min and purge the column at room temperature for 30 minutes to remove air.[7][8]
-
Thermal Program:
-
Set the initial oven temperature to 50 °C.
-
Ramp the temperature at 2 °C/min to 175 °C (approximately 5-10 °C above the nematic-to-isotropic transition temperature).
-
Hold at 175 °C for a minimum of 12 hours (overnight is ideal). This allows the liquid phase to fully wet the support and for volatile impurities to elute.
-
-
Equilibration:
-
Cool the oven to the intended operating temperature (e.g., 145 °C).
-
Turn off the oven and safely connect the column to the detector.
-
Heat the oven back to the operating temperature and allow the baseline to stabilize for at least 1-2 hours before injecting any samples.
-
Diagram: Column Preparation & Conditioning Workflow
Caption: A two-part workflow for preparing a robust liquid crystal GLC column.
Protocol 3: Application - Separation of Xylene Isomers
Objective: To resolve a 1:1:1 mixture of o-, m-, and p-xylene, a separation that is notoriously difficult on conventional columns due to very close boiling points.[9][10]
GC Parameters:
-
Instrument: Standard GC with Flame Ionization Detector (FID)
-
Column: 2 m x 1/8 in. glass, 10% this compound on Chromosorb W-HP 80/100
-
Carrier Gas: Nitrogen, 30 mL/min
-
Injector Temp: 200 °C
-
Detector Temp: 220 °C
-
Oven Program: Isothermal at 145 °C
-
Injection: 0.5 µL of xylene isomer mixture
Expected Results & Interpretation: The elution order will be determined by molecular linearity, not boiling point.
-
o-Xylene: Least linear, elutes first.
-
m-Xylene: Intermediate linearity, elutes second.
-
p-Xylene: Most linear, elutes last with significantly longer retention.
The separation factor (α) between m- and p-xylene will be significantly greater than 1, demonstrating the high shape selectivity of the nematic phase. This provides definitive identification and quantification that is otherwise challenging.
References
- Witkiewicz, Z., & Mazur, J. (2014). Liquid Crystals as Stationary Phases in Chromatography. In Liquid Crystals - Recent Advancements in Fundamental and Device Technologies. IntechOpen. [Link]
- Ghanem, E., & Al-Hariri, S. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.
- Benalia, M., et al. (2007). A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC.
- Dewar, M. J. S., & Schroeder, J. P. (1964). Use of a Nematic Liquid Crystal for the Gas-Liquid Chromatographic Separation of Meta and Para Isomers. Journal of the American Chemical Society, 86(23), 5235–5239. [Link]
- Restek Corporation. (2018). LC Column Conditioning [Video]. YouTube. [Link]
- Harvey, D. (2020). Gas Chromatographic Columns and Stationary Phases. In Chemistry LibreTexts. [Link]
- CHROMacademy. (2016). GC Column Conditioning.
- Janini, G. M., Johnston, K., & Zielinski, W. L. (1975). Use of a nematic liquid crystal for gas-liquid chromatographic separation of polyaromatic hydrocarbons. Analytical Chemistry, 47(4), 670–674. [Link]
- Blokhina, S.V., Ol'khovich, M.V., & Sharapova, A.V. (2006). Chromatographic properties of fullerene modified with liquid crystal p,p′-azoxyphenetol. Journal of Analytical Chemistry, 61, 58–62. [Link]
- Chromatography Today. (2022). Step-by-Step guide for Packing Glass Columns. [Link]
- NPTEL-NOC IITM. (2021). Separation of Xylene Isomers [Video]. YouTube. [Link]
- Zhang, Z., et al. (2020). Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites.
- Chromatography Forum. (2011). what's the best way to condition a brand new column?[Link]
- Zhang, X., et al. (2022). Separation of Liquid Xylene Isomers Using Thin-Film Composite Carbon Molecular Sieve Hollow Fiber Membranes.
- ResearchGate. (2015). GC Column conditioning and Method Development - Does anyone know the steps in conditioning a new column before first use?[Link]
- Verdegaal, W. M., et al. (2021). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society, 143(18), 7019–7029. [Link]
Sources
- 1. Liquid Crystals as Stationary Phases in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Crystals as Stationary Phases in Chromatography [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes from 4,4'-Azoxydiphenetole
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for utilizing 4,4'-Azoxydiphenetole as a precursor in the synthesis of azo dyes. Azo dyes are a prominent class of synthetic colorants, distinguished by the presence of the azo functional group (–N=N–), which forms an extensive conjugated system responsible for their vibrant colors.[1] These dyes account for over 60% of all synthetic dyes used globally, with applications spanning the textile, printing, food, and pharmaceutical industries.[1][2][3][4] This document details two primary synthetic pathways originating from this compound: a multi-step process involving reduction to an aromatic amine followed by diazotization and coupling, and a direct conversion via the Wallach rearrangement. We provide detailed, step-by-step protocols, mechanistic insights, and characterization data to guide researchers and drug development professionals in the successful synthesis and application of these compounds.
Introduction to this compound as a Precursor
This compound is an aromatic azoxy compound with the chemical formula C₁₆H₁₈N₂O₃.[5] Its structure, featuring two phenetole (ethoxybenzene) groups linked by an azoxy bridge, makes it a versatile starting material for the synthesis of various azo compounds. The azoxy group (R−N=N⁺(−O⁻)−R) is a key functional group that can be chemically transformed into the chromophoric azo group (R-N=N-R'), which is the defining feature of azo dyes.[6] The conversion of this compound into azo dyes offers a reliable route to produce colorants with potentially desirable properties, such as high tinctorial strength and good fastness, depending on the final molecular structure.
The primary advantage of using this compound lies in its potential for derivatization. Through established chemical transformations, it can be converted into reactive intermediates that, in turn, can be coupled with a wide array of aromatic compounds to generate a diverse palette of colors. This guide will elucidate the chemical principles and provide practical, field-proven protocols for these transformations.
Synthetic Pathways
There are two principal synthetic strategies for converting this compound into azo dyes. The choice of pathway depends on the desired final product and the available laboratory resources.
Pathway A: Reduction to 4-Phenetidine followed by Diazotization and Azo Coupling
This is the more versatile and common approach, allowing for the creation of a wide variety of azo dyes. It is a three-step process:
-
Reduction: The azoxy group of this compound is reduced to form two equivalents of the primary aromatic amine, 4-phenetidine (p-ethoxyaniline).
-
Diazotization: The resulting 4-phenetidine is converted into a diazonium salt by treatment with nitrous acid at low temperatures.[1]
-
Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich coupling component (e.g., a phenol or an aromatic amine) to form the final azo dye.[7][8]
The overall workflow for this pathway is illustrated below.
Caption: Workflow for Azo Dye Synthesis via Pathway A.
-
Diazotization: This reaction must be performed in a cold (typically 0–5 °C) aqueous acidic solution.[1] The mineral acid reacts with sodium nitrite to generate nitrous acid (HONO) in situ. The amine's nucleophilic nitrogen atom then attacks the electrophilic nitrosonium ion (NO⁺), leading to the formation of the aryldiazonium ion (Ar–N₂⁺) after a series of proton transfers and the elimination of water.[1] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]
-
Azo Coupling: This is an electrophilic aromatic substitution reaction.[7][9] The diazonium ion, a weak electrophile, attacks the electron-rich ring of the coupling component (e.g., phenols, naphthols, or anilines).[1][7] The reaction with phenols is typically carried out under slightly alkaline conditions to form the more nucleophilic phenoxide ion, while coupling with amines is optimal in a slightly acidic pH range (5-7).[9] The substitution usually occurs at the para position of the coupling agent unless it is already occupied, in which case ortho-coupling is observed.[8][9]
Caption: Mechanism of Diazotization and Azo Coupling.
Pathway B: The Wallach Rearrangement
The Wallach rearrangement is a strong acid-promoted conversion of an aromatic azoxy compound directly into a hydroxyazobenzene.[10][11] This reaction, discovered by Otto Wallach in 1880, offers a more direct, albeit less versatile, route to a specific class of azo dyes.[10]
The exact mechanism of the Wallach rearrangement is complex and not known with absolute certainty.[10][11] However, experimental evidence suggests the following key steps:
-
Diprotonation: The azoxy compound is protonated twice by a strong acid (e.g., sulfuric acid), leading to the elimination of a water molecule.[10]
-
Formation of a Dicationic Intermediate: A key dicationic intermediate with a R–N⁺=N⁺–R motif is formed.[10] This intermediate has been observed via proton NMR at low temperatures.[10]
-
Nucleophilic Attack and Hydrolysis: A nucleophile (such as HSO₄⁻) attacks one of the aromatic rings, followed by hydrolysis to yield the final p-hydroxyazo product.[10] Isotopic labeling experiments have confirmed that the oxygen atom in the final hydroxyl group comes from the solvent, not the original azoxy group.[10][11]
Caption: Simplified Mechanism of the Wallach Rearrangement.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Azo compounds and their precursors may be toxic or irritant; consult the Safety Data Sheet (SDS) for each chemical before use.[12]
Protocol 1: Synthesis of an Azo Dye via Pathway A
This protocol describes the synthesis of a representative azo dye, 1-(4-ethoxyphenylazo)-2-naphthol, from this compound.
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| This compound | C₁₆H₁₈N₂O₃ | 286.33 | 2.86 g (10 mmol) | Starting Material |
| Zinc Dust | Zn | 65.38 | 3.27 g (50 mmol) | Reducing Agent |
| Sodium Hydroxide | NaOH | 40.00 | 2.0 g (50 mmol) | For reduction step |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.45 g (21 mmol) | Diazotizing agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~5 mL | For diazotization |
| 2-Naphthol | C₁₀H₈O | 144.17 | 2.88 g (20 mmol) | Coupling Component |
| Deionized Water | H₂O | 18.02 | As needed | |
| Ice | As needed |
Part 1: Reduction of this compound to 4-Phenetidine
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (2.86 g), ethanol (50 mL), and a solution of sodium hydroxide (2.0 g) in water (10 mL).
-
Heat the mixture to reflux.
-
Gradually add zinc dust (3.27 g) to the refluxing mixture over 30 minutes. The color of the solution should fade.
-
Continue refluxing for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the zinc oxide and any unreacted zinc.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Extract the resulting aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-phenetidine. This intermediate can be purified by distillation or used directly in the next step.
Part 2: Diazotization of 4-Phenetidine
-
Prepare a solution of 4-phenetidine (assuming a quantitative yield from Part 1, ~2.74 g, 20 mmol) in a mixture of concentrated HCl (5 mL) and water (20 mL) in a 250 mL beaker. Cool this solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.45 g) in water (10 mL).
-
Slowly add the cold sodium nitrite solution dropwise to the cold 4-phenetidine solution, ensuring the temperature remains below 5 °C.[1] Stir for an additional 10 minutes after the addition is complete. The resulting clear solution contains the phenetole diazonium salt and should be used immediately.
Part 3: Azo Coupling
-
In a 400 mL beaker, dissolve 2-naphthol (2.88 g) in a solution of sodium hydroxide (1.6 g) in water (50 mL). Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 2 to the cold 2-naphthol solution.[13]
-
A brightly colored precipitate (typically red or orange) will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.[13]
-
Isolation: Collect the crude azo dye by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any inorganic salts.[13]
-
Purification: The crude product can be purified by recrystallization.[14][15] A common solvent system for this type of dye is ethanol or an ethanol-water mixture.[16] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Characterization:
-
Melting Point: Determine the melting point of the purified dye.
-
UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the UV-Vis spectrum to determine the maximum absorbance wavelength (λ_max).[17][18] The λ_max is indicative of the dye's color and conjugation system.
-
NMR/IR Spectroscopy: Further characterization can be performed using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the chemical structure.[14][19]
-
Protocol 2: Synthesis of a Hydroxyazo Dye via Wallach Rearrangement (Pathway B)
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Notes |
| This compound | C₁₆H₁₈N₂O₃ | 286.33 | 1.43 g (5 mmol) | Starting Material |
| Sulfuric Acid (95-98%) | H₂SO₄ | 98.08 | ~20 mL | Catalyst/Reagent |
| Ice | As needed | |||
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |
-
In a 100 mL beaker, carefully add this compound (1.43 g) to concentrated sulfuric acid (20 mL) with stirring. The mixture should be cooled in an ice bath during the addition.
-
Allow the reaction mixture to stand at room temperature for 24 hours, or gently warm to 50-60 °C for 1-2 hours (monitor by TLC).
-
Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice (~200 g) in a larger beaker.
-
A colored precipitate of the hydroxyazo compound will form.
-
Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
The purification and characterization steps are similar to those described in Protocol 1 (recrystallization, melting point, and spectroscopic analysis).
Expected Results and Data
| Property | Pathway A Product | Pathway B Product |
| Product Name | 1-(4-ethoxyphenylazo)-2-naphthol | 4-ethoxy-4'-hydroxyazobenzene |
| Expected Color | Red-Orange Solid | Orange-Yellow Solid |
| Expected Yield | 70-90% | 60-80% |
| λ_max (in Ethanol) | ~480 nm | ~400-450 nm |
| Key IR Peaks (cm⁻¹) | ~3400 (O-H), ~1600 (C=C, Ar), ~1450 (N=N) | ~3400 (O-H), ~1600 (C=C, Ar), ~1450 (N=N) |
Conclusion
This compound serves as an effective and versatile precursor for the synthesis of azo dyes. The multi-step pathway involving reduction, diazotization, and coupling provides access to a vast library of dye structures by simply varying the coupling component. The Wallach rearrangement offers a more direct but specialized route to hydroxyazo compounds. The protocols detailed in this guide are robust and can be adapted for various research and development applications, from creating novel colorants for the textile industry to synthesizing bioactive molecules for pharmaceutical screening.[2][20][21] Careful control of reaction conditions, particularly temperature during the diazotization step, is paramount for achieving high yields and purity.
References
- Wikipedia. Wallach rearrangement. Link
- University of Toronto. The Synthesis of Azo Dyes. Link
- The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Link
- BenchChem.
- IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review. Link
- ChemEurope.com. Wallach rearrangement. Link
- Wikipedia. Azo coupling. Link
- Wikipedia. Azoxy compounds. Link
- Sensient Pharma.
- Organic Chemistry Portal. Azo Coupling. Link
- JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Link
- Journal of the Chemical Society, Perkin Transactions 2. The Wallach rearrangement. Part XIV. Rearrangements of azoxynaphthalenes in sulphuric acid. Kinetics and mechanisms. Link
- Testbook. Azo Dyes: Properties, Uses, and Synthesis | Comprehensive Guide. Link
- IMR Press. Aromatic amines: use in azo dye chemistry. Link
- SpringerLink. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Link
- Slideshare.
- Studylib. Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. Link
- ACS Publications.
- Semantic Scholar. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Link
- Asian Journal of Chemistry.
- Worldwidejournals.com. Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Link
- Scribd.
- NIH National Center for Biotechnology Information.
- MDPI.
- Thermo Fisher Scientific. UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Link
- Journal of the Chemical Society, Perkin Transactions 2.
- ChemicalBook. This compound | 4792-83-0. Link
- Google Patents.
- ResearchGate.
- ResearchGate.
- Sigma-Aldrich.
- ECHEMI.
- Oriental Journal of Chemistry. Synthesis of Azo Reactive Dyes Containing Aldehyde Group. Link
- Sigma-Aldrich.
- YouTube. Synthesis of an azo dye. Link
- Cole-Parmer.
- Google Patents.
- PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sensientpharma.com [sensientpharma.com]
- 3. dyespigments.net [dyespigments.net]
- 4. Azo Dyes Application and Effects | PPTX [slideshare.net]
- 5. This compound | 4792-83-0 [chemicalbook.com]
- 6. Azoxy compounds - Wikipedia [en.wikipedia.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. Wallach rearrangement - Wikipedia [en.wikipedia.org]
- 11. Wallach_rearrangement [chemeurope.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cuhk.edu.hk [cuhk.edu.hk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 18. worldwidejournals.com [worldwidejournals.com]
- 19. asianpubs.org [asianpubs.org]
- 20. jchemrev.com [jchemrev.com]
- 21. scribd.com [scribd.com]
Application Note: A Multi-technique Approach for the Characterization of 4,4'-Azoxydiphenetole Phase Transitions
Abstract
This guide provides a detailed experimental framework for the comprehensive characterization of thermotropic phase transitions in the liquid crystal compound 4,4'-Azoxydiphenetole. We present an integrated approach utilizing Differential Scanning Calorimetry (DSC) for thermodynamic analysis and Polarized Light Microscopy (PLM) with a hot stage for visual confirmation and textural analysis. The causality behind experimental choices is explained to ensure robust and reproducible results. While the precise transition temperatures of this compound are to be determined, we frame the experimental design using its well-studied analogue, p-Azoxyanisole (PAA), as a reference. This document is intended for researchers and scientists in materials science and drug development engaged in the characterization of liquid crystalline materials.
Introduction to this compound and Liquid Crystals
This compound belongs to the class of azoxybenzene compounds, which are foundational materials in the study of liquid crystals. Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules in liquid crystal phases, known as mesogens, possess a degree of orientational order but lack the long-range positional order of a crystalline solid.[2]
Thermotropic liquid crystals, such as this compound, exhibit different phases as a function of temperature. Upon heating from a solid state, they may transition into one or more liquid crystal mesophases before finally becoming an isotropic liquid. Common mesophases include:
-
Nematic (N) Phase: The least ordered liquid crystal phase, where molecules have a long-range orientational order (tend to point in the same direction, defined by a director) but no positional order.[2]
-
Smectic (Sm) Phase: These phases exhibit greater order, with molecules organized into layers. In addition to orientational order, they possess one-dimensional positional order.[2][3]
The characterization of these phase transitions is critical for understanding the material's fundamental properties and for its application in technologies like displays, sensors, and smart materials.
Principle of Phase Transition Analysis
A robust characterization of liquid crystal phase transitions relies on the synergistic use of complementary analytical techniques.
-
Differential Scanning Calorimetry (DSC): This technique is the cornerstone for thermodynamic analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic (heat absorbing) or exothermic (heat releasing) events, appearing as peaks on the DSC thermogram. The temperature at which the peak occurs indicates the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.[1][4] This provides quantitative data on the energetics of the transition.
-
Polarized Light Microscopy (PLM): PLM is a vital qualitative technique for visualizing the distinct anisotropic nature of liquid crystal phases.[5] When viewed between crossed polarizers, the isotropic liquid phase appears dark (extinct), as it does not rotate the plane of polarized light. In contrast, the birefringent liquid crystal phases transmit light, producing unique and often colorful textures. Each mesophase (e.g., nematic, smectic A, smectic C) has a characteristic optical texture, and changes between these textures can be observed in real-time using a hot stage, allowing for direct confirmation of the transitions identified by DSC.[4]
Experimental Design & Workflow
The comprehensive characterization of this compound involves a logical progression of experiments. An initial DSC scan provides the thermal roadmap, identifying the temperatures of potential transitions. Subsequently, PLM with a precision hot stage is used to visually inspect the sample across these transition temperatures to identify the specific mesophases based on their optical textures.
Caption: High-level workflow for liquid crystal phase characterization.
Protocol 1: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol details the procedure to determine the temperature and enthalpy of phase transitions in this compound.
Causality: A controlled heating and cooling cycle is essential. The first heating scan reveals transitions from the initial crystalline state and can erase the sample's prior thermal history. The subsequent cooling and second heating scans provide more reproducible data on the liquid crystal transitions, which are typically reversible. A slow scan rate (5-10 °C/min) is chosen to ensure thermal equilibrium and achieve good resolution between transitions.[5]
Caption: Step-by-step workflow for the DSC experiment.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to provide a stable, non-oxidative atmosphere.
-
Segment 1 (First Heat): Equilibrate the sample at 25°C. Ramp the temperature from 25°C to 180°C at a rate of 10°C/min. This temperature range is selected based on the known transitions of similar azoxy compounds.[1]
-
Segment 2 (Cool): Hold for 2 minutes at 180°C, then cool the sample back to 25°C at 10°C/min.
-
Segment 3 (Second Heat): Hold for 2 minutes at 25°C, then perform a second heating scan from 25°C to 180°C at 10°C/min.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan for endothermic peaks.
-
Determine the onset temperature and peak temperature for each transition.
-
Integrate the area of each peak to calculate the enthalpy of transition (ΔH).
-
Expected Data Summary: The following table provides the well-documented transition temperatures for the analogue p-Azoxyanisole (PAA) as a reference point. The actual values for this compound must be determined experimentally.
| Compound | Transition | Onset Temperature (°C) | Enthalpy (ΔH) | Reference |
| p-Azoxyanisole (PAA) | Crystal → Nematic | ~118 °C | To be measured | [1] |
| (Analogue for reference) | Nematic → Isotropic | ~134 °C | To be measured | [1] |
| This compound | Crystal → Mesophase | To be determined | To be determined | |
| Mesophase → Isotropic | To be determined | To be determined |
Protocol 2: Optical Texture Observation by Polarized Light Microscopy (PLM)
This protocol describes the visual identification of mesophases using a PLM equipped with a hot stage.
Causality: The use of a precision hot stage allows for the controlled heating and cooling of the sample while under direct observation. By correlating the visual changes in optical texture with the transition temperatures identified by DSC, a definitive identification of the mesophases can be made. The characteristic textures (e.g., Schlieren for nematic, focal conic for smectic) are a direct result of the long-range molecular order of the specific phase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic analyses for solid-state phase transition of metastable amorphous-AlOx (2.5 < x ≤ 3.0) nanostructures into crystalline alumina polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: Protocol for Dissolving 4,4'-Azoxydiphenetole for NMR Analysis
Abstract
This application note provides a detailed, step-by-step protocol for the dissolution of 4,4'-Azoxydiphenetole for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Given the compound's nonpolar, aromatic structure, this guide focuses on the rationale-driven selection of appropriate deuterated solvents and outlines best practices for sample preparation to ensure spectral accuracy and reproducibility. The protocol addresses common challenges such as poor solubility and the presence of particulate matter, offering troubleshooting steps for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Sample Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for molecular structure elucidation.[1] However, the quality of the resulting spectrum is fundamentally dependent on the quality of the sample preparation.[2] A poorly prepared sample can lead to low signal-to-noise ratios, broadened spectral lines, and misleading data, undermining the entire analytical effort.[2]
This compound is a yellow crystalline solid characterized by two ethoxybenzene groups linked via an azoxy bridge.[3] Its molecular structure (C₁₆H₁₈N₂O₃) is predominantly nonpolar and aromatic, which dictates its solubility behavior.[3] The primary challenge in preparing this compound for NMR analysis is selecting a deuterated solvent that can fully solubilize the analyte to a suitable concentration (typically 5-25 mg for ¹H NMR) without interfering with the analyte's signals.[2][4]
Deuterated solvents are essential for ¹H NMR because they replace hydrogen (¹H) with deuterium (²H), an isotope with a different resonance frequency, thus rendering the solvent "invisible" in the proton spectrum.[5] The choice of solvent is the most critical decision in this protocol, guided by the principle of "like dissolves like."[5]
Rationale for Solvent Selection
Based on the nonpolar, aromatic nature of this compound, the most suitable deuterated solvents are those with low polarity.
-
Deuterated Chloroform (CDCl₃): This is the primary recommendation and the standard first choice for a wide range of organic compounds.[6][7] It is a relatively non-polar solvent capable of dissolving many organic molecules, and its residual proton signal appears as a sharp singlet at ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[6][8][9]
-
Deuterated Dichloromethane (CD₂Cl₂): Similar in polarity to CDCl₃, this is an excellent alternative if solubility issues arise. Its residual signal appears around 5.32 ppm.[10]
-
Deuterated Benzene (C₆D₆): As a nonpolar aromatic solvent, benzene-d6 can be very effective, particularly for aromatic analytes, as it can induce different chemical shifts (solvent-induced shifts) that may help resolve overlapping signals. Its residual peak is at ~7.16 ppm.[10]
-
Deuterated Acetone (Acetone-d₆): This solvent has intermediate polarity and can be a good choice if the analyte has slightly more polar character than anticipated.[6] Its residual peak is at ~2.05 ppm, far from the aromatic region.[6]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): While a powerful polar aprotic solvent with excellent dissolving capabilities, DMSO-d₆ is generally not recommended for nonpolar compounds unless other options fail.[9][11][12] Its viscosity can lead to broader lines, and its residual peak at ~2.50 ppm can be broad due to water content.[9][10]
The following table summarizes the properties of the recommended solvents.
| Deuterated Solvent | Chemical Formula | Residual ¹H Signal (ppm) | Polarity | Key Characteristics |
| Chloroform-d | CDCl₃ | ~7.26 | Nonpolar | Primary choice. Excellent for a wide range of organic compounds.[6][8][9] |
| Dichloromethane-d₂ | CD₂Cl₂ | ~5.32 | Nonpolar | Good alternative to CDCl₃; more volatile.[10] |
| Benzene-d₆ | C₆D₆ | ~7.16 | Nonpolar | Can induce useful chemical shifts for aromatic compounds.[10] |
| Acetone-d₆ | (CD₃)₂CO | ~2.05 | Intermediate | Useful for compounds with moderate polarity.[6] |
| DMSO-d₆ | (CD₃)₂SO | ~2.50 | Polar Aprotic | Use as a last resort. High dissolving power but viscous.[9][11][12] |
Experimental Workflow and Decision Logic
The process of preparing a high-quality NMR sample follows a logical pathway, from initial solvent testing to final sample filtration and quality check. The diagram below illustrates the decision-making process.
Caption: Decision workflow for dissolving this compound.
Detailed Step-by-Step Protocol
This protocol assumes the use of a standard 5 mm NMR tube.
5.1 Materials
-
This compound (solid)
-
Deuterated Chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
Alternative deuterated solvents (CD₂Cl₂, C₆D₆, Acetone-d₆, DMSO-d₆)
-
Clean, dry glass vial (e.g., 1-dram vial)
-
Analytical balance
-
Micropipette or syringe (0.1-1.0 mL)
-
Vortex mixer and/or sonicator
-
Pasteur pipette and glass wool or a syringe filter (e.g., PTFE, 0.45 µm)
-
Clean, high-quality 5 mm NMR tube and cap[13]
5.2 Analyte Preparation
-
Weighing: Accurately weigh between 5-10 mg of this compound into a clean, dry glass vial.[4] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary, but this can broaden lines in a subsequent ¹H spectrum.[2][14]
-
Expertise Note: Preparing the sample in a separate vial before transferring it to the NMR tube allows for more effective mixing and heating, if necessary, and makes filtration easier.[14]
-
5.3 Solvent Addition 2. Dispensing: Using a micropipette or syringe, add approximately 0.6 mL of CDCl₃ to the vial containing the analyte.[2] This volume should result in a final solution height of 4.0 to 5.0 cm in a standard 5 mm NMR tube.[2]
5.4 Dissolution 3. Mixing: Cap the vial and vortex gently for 30 seconds. Visually inspect for undissolved solid. 4. Sonication (if needed): If solid particles remain, place the vial in a sonicator bath for 1-2 minutes to aid dissolution.[2] Avoid excessive sonication which can heat the sample.
- Trustworthiness Check: A fully dissolved sample must be a clear, transparent solution with no visible solid particles or cloudiness.[4]
5.5 Filtration (Mandatory Step) 5. Filter Preparation: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. 6. Transfer: Carefully draw the solution into the Pasteur pipette and filter it directly into the clean NMR tube.[13] This step is critical to remove any microparticulates or dust, which can severely degrade spectral resolution by distorting magnetic field homogeneity. 7. Final Volume Check: Ensure the liquid height in the NMR tube is adequate (~4-5 cm).[2] An insufficient sample height can lead to poor shimming and distorted spectral lines.[4]
5.6 Final Steps 8. Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[2] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove any dust or fingerprints.[2][4] 9. Labeling: Label the NMR tube clearly near the top of the tube.
Troubleshooting
-
Analyte Fails to Dissolve in CDCl₃: If the compound remains insoluble after vortexing and sonication, apply gentle heat (e.g., a warm water bath at 30-40°C) to the vial for a few minutes. If it still does not dissolve, the solvent is unsuitable. Discard the solution according to laboratory safety protocols and restart the procedure with an alternative solvent like CD₂Cl₂ or C₆D₆.[7]
-
Sample Precipitates Upon Cooling: If a sample dissolved with heating precipitates at room temperature, the NMR experiment may need to be run at an elevated temperature.[12] Alternatively, a more suitable solvent must be found.
-
Spectrum Shows Broad Peaks: This can be caused by several factors:
-
Particulate Matter: The sample was not filtered properly. The only solution is to re-prepare the sample with careful filtration.
-
High Concentration: The solution is too concentrated, increasing its viscosity. Dilute the sample or prepare a new, less concentrated one.[14]
-
Paramagnetic Impurities: If the sample is contaminated with paramagnetic metals, this can cause significant line broadening. Purification of the compound may be necessary.[13]
-
Conclusion
The successful acquisition of a high-quality NMR spectrum for this compound is contingent upon a methodical and principled approach to sample preparation. By selecting a suitable nonpolar deuterated solvent, primarily CDCl₃, ensuring complete dissolution, and meticulously filtering the final solution, researchers can avoid common pitfalls and obtain accurate, reproducible data for structural analysis. This protocol provides a self-validating system where visual confirmation of a clear, particulate-free solution is a prerequisite for proceeding to the spectrometer.
References
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- Scribd. NMR Solvent Data Chart.
- Alfa Chemistry. (2025, February 22). Popular Deuterated Solvents for NMR.
- Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
- University of Edinburgh. NMR Sample Preparation.
- Guidechem. This compound.
- University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
- ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?.
- Benchchem. Application Notes and Protocols for NMR Analysis of Peptides.
- University of Ottawa. NMR Sample Preparation.
- Fisher Scientific. Cambridge Isotope Laboratories Chloroform-D "100%" (D, 99.96%).
- University College London. Sample Preparation.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Cambridge Isotope Laboratories. NMR Solvents & Consumables.
- Iowa State University. NMR Sample Preparation.
- General information. Deuterated solvents were purchased from Cambridge Isotope laboratories.
- Supporting Information. The Royal Society of Chemistry.
- Studylib. NMR Solvent Data Chart | Isotope Solvents.
- Supporting Information. The Royal Society of Chemistry.
- Sigma-Aldrich. NMR Solvents.
- Alfa Chemistry. Deuterated Solvents for NMR.
- National Institutes of Health. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight.
- ResearchGate. ¹H NMR spectra of AzF4-PhePhe 3 and TCO cycloaddition in acetonitrile-d3.
- Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart.
Sources
- 1. myuchem.com [myuchem.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. How To [chem.rochester.edu]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. NMR Solvents [sigmaaldrich.com]
- 10. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 11. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. sites.bu.edu [sites.bu.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Techniques for growing single crystals of 4,4'-Azoxydiphenetole
An Application Guide to the Single Crystal Growth of 4,4'-Azoxydiphenetole
Authored by: A Senior Application Scientist
Abstract
This document provides detailed application notes and protocols for the growth of high-quality single crystals of this compound (p,p'-azoxydiphenetole), a significant organic compound with applications in materials science, particularly as a liquid crystal intermediate.[1][2] The guide is designed for researchers and scientists, offering in-depth methodologies for both solution-based and melt-based crystal growth techniques. We delve into the causal relationships behind experimental parameters, ensuring that the protocols are not merely prescriptive but also instructive. The primary techniques covered are Slow Evaporation from Solution and the vertical Bridgman-Stockbarger method, chosen for their suitability for organic materials of this nature.
Introduction: The Scientific Imperative for Crystalline Purity
This compound is a thermotropic liquid crystal, a class of materials whose ordered, fluid phases have been foundational to display technologies and advanced optical materials. To fundamentally understand its anisotropic physical properties—such as optical birefringence, dielectric anisotropy, and thermal behavior—and to determine its precise molecular arrangement, characterization must be performed on a single, defect-free crystal. Polycrystalline samples yield averaged, often ambiguous data, obscuring the intrinsic properties of the material. Single-crystal X-ray diffraction, for instance, is the definitive method for elucidating molecular structure, and it is entirely contingent on the availability of a high-quality single crystal.[3][4] This guide, therefore, provides the necessary protocols to achieve this prerequisite.
Physicochemical Properties & Starting Material
Success in crystal growth begins with a well-characterized and highly pure starting material. Commercially available this compound should be purified prior to use, typically by recrystallization from a suitable solvent like ethanol or benzene, to remove soluble impurities and particulate matter that can inhibit nucleation and growth.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4792-83-0 | [1][5] |
| Molecular Formula | C₁₆H₁₈N₂O₃ | [1][5] |
| Molecular Weight | 286.33 g/mol | [1][5] |
| Appearance | Light yellow to brown crystalline solid | [1][5] |
| Melting Point | ~151°C (Note: some sources state ~135°C) | [1][7] |
| Boiling Point | ~440.1°C at 760 mmHg | [1] |
| Solubility | Soluble in Benzene; moderately soluble in other organic solvents | [2][5] |
Note: The discrepancy in reported melting points highlights the importance of purifying the starting material, as impurities can depress and broaden the melting range.
Technique I: Slow Evaporation from Solution
This is the most accessible and widely successful technique for growing single crystals of organic compounds.[8][9] The principle relies on preparing a saturated or near-saturated solution of the compound at a constant temperature. As the solvent slowly evaporates, the solution becomes supersaturated, creating the thermodynamic driving force for nucleation and subsequent crystal growth.[10]
Rationale and Solvent Selection
The choice of solvent is the most critical parameter.[11] An ideal solvent should exhibit moderate solubility for this compound.
-
Too high solubility: The solution may require an impractically large volume of solvent to be evaporated before reaching saturation, or it may "oil out" instead of crystallizing.
-
Too low solubility: It becomes difficult to dissolve a sufficient quantity of the material.
The solvent's volatility is also key; a solvent with a boiling point that is too low will evaporate too quickly, leading to the formation of many small, poorly formed microcrystals. A solvent with a higher boiling point allows for a slower, more controlled approach to supersaturation, favoring the growth of larger, higher-quality crystals.[8][10]
Table 2: Candidate Solvents for Solution Growth
| Solvent | Boiling Point (°C) | Polarity | Rationale |
| Benzene | 80.1 | Non-polar | Reported as a good solvent for this compound.[5] Its volatility allows for a reasonable growth timeframe. |
| Toluene | 110.6 | Non-polar | A slightly less volatile alternative to benzene, potentially allowing for slower, more controlled growth.[12] |
| Ethanol | 78.4 | Polar | Often used for recrystallization; may be suitable for slow evaporation if solubility is moderate.[6] |
| Acetone | 56.0 | Polar | Higher volatility; may lead to faster growth of smaller crystals. Useful for rapid screening. |
Step-by-Step Protocol: Slow Evaporation
-
Preparation: Place ~50 mg of purified this compound into a clean, small glass vial (e.g., a 4 mL vial or an NMR tube). The smooth glass surface of an NMR tube can promote slow nucleation.[11]
-
Dissolution: Add the chosen solvent (e.g., Benzene) dropwise while gently swirling until the solid is completely dissolved. Avoid adding a large excess of solvent. The goal is a solution that is just shy of saturation.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a syringe filter (PTFE, 0.22 µm) into a new, clean vial to remove potential nucleation sites that would lead to polycrystalline growth.
-
Evaporation Setup: Cover the vial with parafilm or aluminum foil. Using a fine needle, pierce 1-3 small holes in the covering.[8] The number and size of these holes will control the rate of evaporation and, consequently, the rate of crystal growth.
-
Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a drawer or a quiet corner of a fume hood).
-
Monitoring & Harvesting: Allow the setup to stand undisturbed for several days to weeks.[10] Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals with a stream of inert gas or by air-drying.
Visual Workflow: Slow Evaporation
Caption: A step-by-step workflow for the slow evaporation method.
Technique II: Bridgman-Stockbarger Method
The Bridgman-Stockbarger method is a directional solidification technique used to grow large single crystals from a melt.[13][14] It is particularly suitable for thermally stable organic compounds. The method involves slowly translating a sealed ampoule containing the molten material through a sharp temperature gradient, causing the material to solidify from one end to the other, ideally as a single crystal.[15]
Rationale and System Requirements
This technique requires a specialized furnace capable of creating two distinct temperature zones: a hot zone maintained above the material's melting point (~151°C) and a cold zone kept below it.[16][17] The purified this compound is sealed in a glass ampoule, often with a conical or capillary tip at the bottom. This tip promotes the selection of a single nucleation event as solidification begins.[15] The ampoule is then slowly lowered from the hot zone to the cold zone. The rate of translation is a critical parameter, typically on the order of millimeters per hour, to maintain a stable solid-liquid interface and prevent polycrystalline growth.
Step-by-Step Protocol: Bridgman-Stockbarger
-
Ampoule Preparation: Thoroughly clean and dry a borosilicate glass ampoule with a conical tip.
-
Loading: Load the ampoule with highly purified, solvent-free this compound powder.
-
Sealing: Evacuate the ampoule to a moderate vacuum and seal it using a torch. This prevents oxidation of the compound at high temperatures.
-
Furnace Setup: Position the sealed ampoule in the translation mechanism of a two-zone vertical Bridgman furnace.
-
Melting & Soaking: Raise the temperature of the hot zone to approximately 10-20°C above the melting point of the compound (e.g., 165-175°C). The cold zone should be set to 10-20°C below the melting point (e.g., 130-140°C). Allow the material to "soak" in the molten state for several hours to ensure complete melting and thermal homogeneity.
-
Translation: Begin the slow, controlled lowering of the ampoule from the hot zone to the cold zone. A typical translation rate for organic crystals is 1-2 mm/hour.
-
Solidification: As the tip of the ampoule passes through the temperature gradient, nucleation will occur. The conical shape helps ensure that a single grain is selected and propagates up through the melt as the ampoule continues its descent.
-
Cooling & Annealing: Once the entire charge has solidified, slowly cool the entire furnace to room temperature over several hours. This annealing step is crucial to relieve thermal stress and prevent cracking of the crystal.
-
Extraction: Carefully break the ampoule to retrieve the single crystal boule.
Visual Workflow: Bridgman-Stockbarger Method
Caption: The procedural flow for melt growth via the Bridgman-Stockbarger technique.
Crystal Characterization
Once crystals are obtained, their quality must be assessed.
-
Optical Microscopy: Initial visual inspection under a polarized light microscope can reveal the presence of single-domain regions, cracks, or inclusions.
-
X-ray Diffraction (XRD): Single-crystal XRD is the definitive technique to confirm that a true single crystal has been grown and to solve its molecular structure.[18] Powder XRD can be used to confirm the bulk material's phase purity.[19]
-
Hirshfeld Surface Analysis: This computational technique can be applied to the solved crystal structure to analyze and visualize intermolecular interactions, which are crucial in understanding the crystal packing.[3][20]
Conclusion
The successful growth of single crystals of this compound is an achievable goal for the diligent researcher. The slow evaporation method offers a low-cost, accessible starting point, while the Bridgman-Stockbarger technique provides a pathway to larger, high-quality crystals suitable for a wide array of physical measurements. In all crystal growth endeavors, patience, meticulous preparation of the starting material, and precise control over experimental parameters are the ultimate determinants of success.
References
- Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
- A Simple Inexpensive Bridgman-Stockbarger Crystal Growth System for Organic M
- Application of solution techniques for rapid growth of organic crystals. (2011). Semantic Scholar.
- Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
- This compound (CAS 4792-83-0). (n.d.). Guidechem.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Organic single crystals grown by slow evaporation method. (n.d.).
- Bridgman–Stockbarger method. (n.d.). Grokipedia.
- Bridgman–Stockbarger method. (n.d.). Wikipedia.
- Bridgman-Stockbarger method. (n.d.). Britannica.
- Three‐zone Bridgman–Stockbarger crystal growth furnace. (1980). Review of Scientific Instruments.
- CAS 4792-83-0: Azoxyphenetole. (n.d.). CymitQuimica.
- This compound | 4792-83-0. (n.d.). ChemicalBook.
- Buy this compound Industrial Grade. (n.d.). ECHEMI.
- Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. (n.d.). PubMed Central.
- The Crystal Structure of p-Azoxyanisole. (n.d.). Digital Commons @ Longwood University.
- Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. (2021). European Journal of Chemistry.
- Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. (n.d.). PubMed Central.
- 2,2'-BI-5,6-DIHYDRO-1,3-DITHIOLO[4,5-b][8][11]DITHIINYLIDENE (BEDT-TTF). (n.d.). Organic Syntheses.
- Growth and characterization of organic 4-aminopyridinium oxalate single crystals. (2016). Journal of Chemical and Pharmaceutical Sciences.
Sources
- 1. guidechem.com [guidechem.com]
- 2. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]
- 3. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 5. This compound | 4792-83-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impact.ornl.gov [impact.ornl.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 15. Bridgman-Stockbarger method | Britannica [britannica.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4,4'-Azoxydiphenetole: A Comprehensive Guide Using Differential Scanning Calorimetry (DSC)
Introduction: Unveiling the Mesophases of 4,4'-Azoxydiphenetole
This compound, also known as p,p'-diethoxyazoxybenzene, is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The arrangement and orientation of its molecules are highly dependent on temperature, leading to the formation of distinct liquid crystalline phases, known as mesophases. Understanding the precise temperatures at which these phase transitions occur and the energy changes associated with them is paramount for the material's application in research and technology, particularly in the development of displays and sensors.
Differential Scanning Calorimetry (DSC) is a powerful and indispensable thermoanalytical technique for characterizing the phase transitions of liquid crystals like this compound.[2][3] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of transition temperatures and the quantification of enthalpy changes (ΔH) associated with these transitions.[4] This application note provides a detailed protocol for the characterization of this compound using DSC, aimed at researchers, scientists, and professionals in drug development and materials science.
Principle of DSC in Liquid Crystal Characterization
The core principle of DSC lies in detecting the heat absorbed (endothermic) or released (exothermic) by a sample during a phase transition.[4] For a liquid crystal like this compound, heating from a solid state will reveal distinct endothermic peaks on the DSC thermogram, corresponding to:
-
Solid-to-Nematic Transition (Melting): The transition from the ordered crystalline solid to the nematic liquid crystal phase. In the nematic phase, the molecules have long-range orientational order but no long-range positional order.
-
Nematic-to-Isotropic Transition (Clearing): The transition from the nematic phase to the isotropic liquid phase, where both orientational and positional order are lost, and the material behaves as a conventional liquid.
By analyzing the onset temperature and the area under these peaks, one can determine the transition temperatures and the enthalpy of these transitions, respectively. These parameters are unique fingerprints of the material's thermal behavior.
Experimental Protocol
This protocol outlines the necessary steps for accurate and reproducible DSC analysis of this compound.
Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated DSC instrument with a refrigerated cooling system.
-
Sample Pans: Aluminum or hermetically sealed pans. Hermetic pans are recommended to prevent any potential sublimation of the sample at elevated temperatures.
-
Crimper: For sealing the DSC pans.
-
Analytical Balance: With a readability of at least 0.01 mg.
-
Sample: High-purity this compound.
-
Inert Gas: High-purity nitrogen or argon for purging the DSC cell to prevent oxidation.[5]
Instrument Calibration
To ensure the accuracy of the measured temperatures and enthalpies, the DSC instrument must be calibrated using certified reference materials (e.g., indium, tin) covering the temperature range of interest. The calibration should be performed according to the instrument manufacturer's guidelines.
Sample Preparation
-
Weighing: Accurately weigh 3-5 mg of this compound directly into a clean DSC pan using an analytical balance. A smaller sample size minimizes thermal gradients within the sample.
-
Encapsulation: Place the lid on the pan and seal it using the crimper. For volatile samples or to prevent contamination, hermetically sealed pans are the preferred choice.
-
Reference Pan: Prepare an empty, sealed DSC pan to be used as a reference.
DSC Thermal Program
A heat-cool-heat cycle is crucial for analyzing polymeric materials and liquid crystals to erase any prior thermal history and to ensure that the observed transitions are characteristic of the material itself.[5]
-
Equilibration: Equilibrate the sample at a starting temperature well below the first expected transition, for example, 30°C.
-
First Heating Scan: Heat the sample from 30°C to 180°C at a controlled rate of 10°C/min. This scan will reveal the thermal history of the sample as received.
-
Cooling Scan: Cool the sample from 180°C back to 30°C at a controlled rate of 10°C/min. This step establishes a controlled thermal history.
-
Second Heating Scan: Heat the sample again from 30°C to 180°C at a rate of 10°C/min. The data from this second heating scan is typically used for analysis as it represents the intrinsic thermal properties of the material.
-
Inert Atmosphere: Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment to provide a stable and non-reactive environment.
Caption: Experimental workflow for DSC analysis of this compound.
Expected Results and Data Analysis
The second heating scan of the DSC thermogram is used for the analysis of the thermal properties of this compound. The thermogram will display heat flow as a function of temperature.
Qualitative Analysis
The thermogram is expected to show two distinct endothermic peaks, corresponding to the solid-to-nematic and nematic-to-isotropic phase transitions.
Caption: Phase transitions of this compound upon heating.
Quantitative Analysis
From the DSC curve, the following parameters should be determined:
-
Onset Temperature (T_onset): The temperature at which the transition begins, determined by the intersection of the baseline with the tangent of the peak's leading edge.
-
Peak Temperature (T_peak): The temperature at which the heat flow is at its maximum.
-
Enthalpy of Transition (ΔH): The heat absorbed during the transition, calculated by integrating the area under the peak. This value is typically reported in Joules per gram (J/g) or kilojoules per mole (kJ/mol).
| Transition | Parameter | Expected Value Range (°C) | Expected Enthalpy (ΔH) Range (kJ/mol) |
| Solid → Nematic | T_onset | ~134 - 137 | ~20 - 30 |
| T_peak | ~137 - 140 | ||
| Nematic → Isotropic | T_onset | ~165 - 168 | ~1 - 3 |
| T_peak | ~168 - 171 |
Note: The exact values can vary slightly depending on the purity of the sample and the experimental conditions such as the heating rate.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following practices are recommended:
-
Repeatability: Perform multiple runs with fresh samples to check for the reproducibility of the transition temperatures and enthalpies.
-
Heating Rate Dependence: To investigate the kinetics of the transitions, the experiment can be repeated at different heating rates (e.g., 5°C/min and 20°C/min). For thermodynamically controlled transitions, the peak temperature may shift to higher values with increasing heating rates, but the onset temperature should remain relatively constant.
-
Comparison with Literature: Compare the obtained results with reliable literature values for high-purity this compound to validate the experimental methodology and the purity of the sample.
Conclusion
Differential Scanning Calorimetry is a fundamental and highly effective technique for the detailed characterization of the thermal properties of this compound. By following the detailed protocol outlined in this application note, researchers can obtain accurate and reproducible data on the solid-to-nematic and nematic-to-isotropic phase transitions, including their onset and peak temperatures, and the associated enthalpy changes. This information is crucial for understanding the material's behavior and for its successful implementation in various scientific and technological applications.
References
- Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method. (n.d.). Scientific.Net.
- Liquid Crystal Transitions. (n.d.). NETZSCH Analyzing & Testing.
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
- An, J.-G., Hina, S., Yang, Y., Xue, M., & Liu, Y. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization. (n.d.). IEEE Xplore.
- Characterization of Liquid Crystals. (n.d.).
- Differential scanning calorimetry. (2023, November 28). In Wikipedia.
- Differential Scanning Calorimetry (DSC) Testing. (n.d.). TCA Lab / Alfa Chemistry.
Sources
Polarized light microscopy of p,p'-Azoxyphenetole liquid crystals
An Application Guide to Polarized Light Microscopy of p,p'-Azoxyphenetole Liquid Crystals
Introduction: Unveiling Mesophases with Light
p,p'-Azoxyphenetole (PAP) is a calamitic (rod-shaped) organic molecule that serves as a classic example of a thermotropic liquid crystal.[1][2][3] Liquid crystals represent a unique state of matter, possessing properties intermediate between those of a conventional liquid and a solid crystal.[4][5] Specifically, they can flow like a liquid while maintaining a degree of long-range orientational order characteristic of crystals.[5] p,p'-Azoxyphenetole, like other thermotropic liquid crystals, transitions into its liquid crystal phase as a function of temperature.[4][5]
Polarized Light Microscopy (PLM) is an indispensable analytical technique for the characterization of such materials.[6][7] It leverages the anisotropic nature of liquid crystals to visualize and identify different mesophases based on their unique optical textures.[5][6] This guide provides a detailed protocol for the preparation and analysis of p,p'-Azoxyphenetole using PLM, aimed at researchers and scientists in materials science and drug development. We will delve into the principles behind the technique, provide step-by-step experimental procedures, and explain the causality behind key observational choices.
The Principle of PLM for Liquid Crystal Analysis
The ability of PLM to distinguish between different liquid crystal phases is rooted in the optical property known as birefringence.[8][9][10][11]
-
Anisotropy and Birefringence : In isotropic materials (like a conventional liquid), light travels at the same speed regardless of its polarization direction, and the material has a single refractive index.[8] When viewed between two crossed polarizers in a microscope, such a sample appears dark, a phenomenon called extinction.[5][8] Liquid crystal molecules, however, are optically anisotropic; their rod-like shape causes them to interact with light differently depending on the orientation of the light's electric field relative to the molecular axis.[9][10] This results in two distinct refractive indices: an extraordinary refractive index (nₑ) for light polarized parallel to the long axis of the molecules (the director) and an ordinary refractive index (nₒ) for light polarized perpendicular to it.[12] This difference (Δn = nₑ - nₒ) is the birefringence.[12]
-
Interaction with Polarized Light : A polarizing microscope is equipped with two polarizing filters: a polarizer before the sample and an analyzer after the sample, oriented 90° to each other (crossed polars).[4][13] When linearly polarized light from the polarizer enters a birefringent sample, it is split into two components corresponding to the ordinary and extraordinary rays.[11][13] These two rays travel through the sample at different speeds and are therefore out of phase when they emerge.[9] Upon recombination, they produce elliptically or circularly polarized light, which now has a component that can pass through the analyzer, rendering the sample visible and often colorful against the dark background.[12][14] The specific colors and patterns, known as textures, are highly characteristic of the specific liquid crystal phase and the arrangement of its molecular domains.[5]
p,p'-Azoxyphenetole: A Model Thermotropic System
p,p'-Azoxyphenetole is a member of the azoxybenzene family of liquid crystals.[2][15][16] Its molecular structure gives it the requisite geometric anisotropy to form mesophases. As a thermotropic liquid crystal, its phases are dependent on temperature.[4][17] Upon heating from a solid, it transitions into a nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature.[1]
| Property | Value | Source |
| Chemical Name | p,p'-Azoxyphenetole (PAP) | [1] |
| Crystal to Nematic Transition (Tm) | 137.8 °C | [1] |
| Nematic to Isotropic Transition (Tc) | 167.8 °C | [1] |
| Table 1: Thermotropic Properties of p,p'-Azoxyphenetole. |
Experimental Protocol: Sample Preparation
The melt-recrystallization technique is a straightforward and effective method for preparing liquid crystal samples for PLM.[18]
Materials:
-
p,p'-Azoxyphenetole powder
-
Microscope slides (25 x 75 mm)
-
Cover slips (e.g., 22 x 22 mm)
-
Hot plate or Bunsen burner
-
Micro-spatula
-
Beaker tongs or insulated forceps
Procedure:
-
Sample Placement : Place a very small amount (a few milligrams) of p,p'-Azoxyphenetole powder onto one end of a clean microscope slide. Using too much material will result in a thick sample that absorbs too much light and yields poorly defined textures.[18]
-
Cover Slip Application : Gently place a cover slip over the powder.
-
Melting : Using beaker tongs to hold the slide, gently heat the end with the sample over a hot plate or the low flame of a Bunsen burner.[18] Heat until the powder completely melts into a clear liquid. This will occur above its clearing temperature of 167.8 °C. Avoid overheating, which can cause decomposition.
-
Creating a Thin Film : Once melted, remove the slide from the heat. Quickly and gently press down on the cover slip with the tip of the tongs or a spatula to spread the molten liquid into a thin, uniform film under the cover slip.
-
Cooling : Place the slide on a heat-safe surface and allow it to cool. The sample is now ready for microscopic observation. For controlled phase observation, the slide should be transferred to a calibrated hot stage on the microscope.
Experimental Protocol: Microscopic Observation & Phase Identification
This protocol assumes the use of a polarizing microscope equipped with a hot stage for precise temperature control.
Procedure:
-
Setup : Place the prepared slide on the microscope's hot stage. Set the microscope to its PLM configuration with the polarizer and analyzer crossed for a dark background.
-
Heating to Isotropic Phase : Heat the sample to a temperature above its clearing point (e.g., 175 °C). The field of view should become completely dark, as the isotropic liquid phase is not birefringent.[5][8] This step ensures a uniform starting state and erases any crystalline history.
-
Controlled Cooling & Observation : Slowly cool the sample (e.g., at a rate of 1-5 °C per minute). A slow cooling rate is critical for the formation of large, well-defined domains and textures. Rapid cooling can lead to small, poorly resolved structures. Observe the sample continuously as the temperature drops.
-
Phase Identification :
-
Isotropic to Nematic Transition (at ~167.8 °C) : As the sample cools to the clearing temperature, birefringent droplets of the nematic phase will nucleate and grow within the dark isotropic liquid. These droplets will quickly coalesce. The resulting texture is the hallmark of the nematic phase: a Schlieren texture .[5][19][20] This texture is characterized by dark "brushes" or lines that emanate from point defects (disclinations) in the liquid crystal alignment.[21][22][23] Rotating the microscope stage will cause these brushes to move, confirming the liquid-like nature of the phase.
-
Nematic to Crystal Transition (at ~137.8 °C) : Upon further cooling, the mobile Schlieren texture will give way to a static, crystalline structure. Solid crystals will begin to grow, often as needle-like or spherulitic structures, until the entire field of view is solidified. This solid phase is also birefringent.
-
| Phase | Temperature Range | Appearance Under Crossed Polarizers | Key Features |
| Isotropic Liquid | > 167.8 °C | Completely dark (extinction). | Optically isotropic, no birefringence.[8] |
| Nematic | 137.8 °C – 167.8 °C | Bright, mobile, thread-like texture. | Schlieren texture with dark brushes emanating from point defects.[20][21][22] |
| Solid Crystal | < 137.8 °C | Bright, static, often geometric patterns. | Birefringent crystalline domains. |
| Table 2: Visual Characteristics of p,p'-Azoxyphenetole Phases under PLM. |
Visualizing the Process
The following diagrams illustrate the experimental workflow and the relationship between temperature and the observed phases.
Caption: Experimental workflow for PLM analysis of p,p'-Azoxyphenetole.
Caption: Relationship between temperature, phase, and molecular order.
References
- Optical properties – birefringence in nematics. Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
- Liquid Crystal. MIT Media Lab.
- Birefringence. Wikipedia.
- Restaino, S. R., & Teare, S. W. (2015). Polarization and Birefringence in Liquid Crystal Devices. SPIE Digital Library.
- Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PubMed Central.
- The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts.
- Liquid crystal. Wikipedia.
- On the schlieren texture in nematic and smectic liquid crystals. RSC Publishing.
- What Is Birefringence In Liquid Crystals?. (2025). Chemistry For Everyone - YouTube.
- The schlieren texture of nematic liquid crystals is characterised by a set of points at which the director orientation is. Thapar Institute of Engineering and Technology.
- How to analyze liquid crystals?. (2015). ResearchGate.
- Smectic liquid crystal Schlieren texture in rapidly cooled poly(butylene naphthalate). IRIS UniGe.
- Observation of a uniaxial ferroelectric smectic A phase. PNAS.
- Nematic Schlieren Texture. (2016). YouTube.
- Liquid Crystals (all content). Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
- Polarization Microscope Pictures of Liquid Crystals. Kent State University.
- Polarized light microscopy of 8PNPO12. Left: smectic-A phase. Center:.... ResearchGate.
- Liquid Crystals in Spectroscopy, Microscopy and Hyperspectral Imaging. IEEE Xplore.
- Optical Microscopy Observations and Construction of Dupin Cyclides at the Isotropic/Smectic A Phase Transition. MDPI.
- Determination of Light-Induced Deformation Characteristics of the Director Field of Nematic Liquid Crystal by Combining the Methods of Aberrational Self-Action of Light Beam and Polarization Microscopy. (2023). Oxford Academic.
- Polarized optical microscopy (POM) images of the nematic liquid crystal.... ResearchGate.
- Phase Diagrams of Binary Nematic Mesophase Systems. Taylor & Francis Online.
- Study of the isotropic to smectic-A phase transition in liquid crystal and acetone binary mixtures. (2010). The Journal of Chemical Physics | AIP Publishing.
- Study of the isotropic to smectic-A phase transition in liquid crystal and acetone binary mixtures. (2010). PubMed.
- Thermotropic Liquid Crystal-Assisted Chemical and Biological Sensors. PMC.
- Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central.
- Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. (2018). MDPI.
- (PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate. (2025). ResearchGate.
- DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare.
- Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties. Semantic Scholar.
- Samples for Polarized Light Microscopy. (2015). Molecular Expressions.
- Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p -.... Scholars Research Library.
- Accurate polarization preparation and measurement using twisted nematic liquid crystals. (2021). AIP Publishing.
- Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. Indian Academy of Sciences.
- Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. NIH.
- Table 1 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p. Semantic Scholar.
- ORIENTATIONAL ORDER IN p-AZOXYANISOLE, p-AZOXYPHENETOLE AND THEIR MIXTURES IN THE NEMATIC PHASE. (2025). ResearchGate.
- Study of azoxy-based liquid crystals (p-Azoxyanisole, p-Azoxyphenetole,Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties. Scholars Research Library.
- Typical compounds forming nematic mesophases: (PAA) p -azoxyanisole..... ResearchGate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties | Semantic Scholar [semanticscholar.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Liquid crystal - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 9. Liquid Crystal [web.media.mit.edu]
- 10. Birefringence - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Expressions: Science, Optics and You - Intel Play QX3 Computer Microscope - Samples for Polarized Light Microscopy [micro.magnet.fsu.edu]
- 19. unige.iris.cineca.it [unige.iris.cineca.it]
- 20. youtube.com [youtube.com]
- 21. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. dspace.rri.res.in [dspace.rri.res.in]
- 23. Liquid Crystals (all content) [doitpoms.ac.uk]
Application Note & Protocols: Advanced Methodologies for the Regiospecific Synthesis of Unsymmetrical Azoxy Compounds
Abstract: The synthesis of unsymmetrical azoxy compounds presents a significant challenge in organic chemistry, primarily due to issues of regioselectivity and competing side reactions.[1][2] These compounds are of high interest in medicinal chemistry, drug development, and materials science due to their unique biological activities and physical properties.[3][4][5] This guide provides an in-depth overview and detailed protocols for two robust and contemporary methods for synthesizing unsymmetrical azoxy compounds: a copper-catalyzed aerobic oxidative coupling and a visible-light-mediated photochemical approach. The causality behind experimental choices, step-by-step protocols, purification strategies, and characterization techniques are discussed to provide researchers with a comprehensive and practical resource.
Introduction: The Challenge and Importance of Unsymmetrical Azoxy Compounds
The azoxy functional group, RN=N⁺(O⁻)R', is the oxidized counterpart of the more common azo group.[1] While the synthesis of symmetrical azoxy compounds (where R = R') is well-established, methods for producing unsymmetrical analogues with high regioselectivity have been historically underdeveloped.[1][4] Traditional methods, such as the condensation of nitrosoarenes with N-arylhydroxylamines, often yield mixtures of isomers, complicating purification and limiting their utility.
The precise placement of the N-oxide is critical, as it significantly influences the molecule's electronic properties, conformation, and biological activity. Unsymmetrical azoxy compounds are found in natural products and have applications as liquid crystals, dyes, and pharmaceuticals.[6] Their development is crucial for creating novel therapeutic agents and advanced functional materials, driving the need for reliable and selective synthetic protocols.
Strategic Approaches to Unsymmetrical Azoxy Synthesis
Modern synthetic chemistry has yielded several effective strategies to overcome the challenges of regioselectivity. This guide focuses on two field-proven methodologies that offer significant advantages in terms of mild reaction conditions, substrate scope, and operational simplicity.
-
Catalytic Cross-Coupling: This approach involves the formation of the azoxy bond between two different precursors using a catalyst. The copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes is a prime example, offering an atom- and step-economic pathway.[6][7]
-
Photochemical Synthesis: Leveraging the energy of light, these methods enable reactions under exceptionally mild conditions. The visible-light-induced generation of a nitrene intermediate, which is subsequently trapped by a nitroso compound, provides excellent functional group tolerance and avoids the harsh oxidants or high temperatures required in many classical methods.[1][2][5][8]
Protocol I: Copper-Catalyzed Aerobic Oxidative Coupling of Anilines and Nitrosoarenes
Principle and Mechanistic Insight
This method provides a direct route to unsymmetrical azoxyarenes by coupling anilines with nitrosoarenes.[6] The use of an inexpensive copper catalyst and molecular oxygen (from the air) as the terminal oxidant makes this protocol highly efficient and environmentally benign.[7] The reaction proceeds via a dehydrogenative coupling mechanism, selectively forming the desired unsymmetrical azoxybenzene product over the symmetrical azoarene, which is a common byproduct in related reactions like the Mills reaction.[6] The choice of copper as a catalyst is key, as it facilitates the oxidative N-N bond formation under mild conditions.
Experimental Workflow Diagram
Caption: Workflow for Copper-Catalyzed Synthesis of Unsymmetrical Azoxyarenes.
Detailed Step-by-Step Protocol
Materials:
-
Substituted Aniline (1.0 equiv, 0.5 mmol)
-
Substituted Nitrosoarene (1.2 equiv, 0.6 mmol)
-
Copper(II) Acetate (Cu(OAc)₂, 10 mol%, 0.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 1.0 mmol)
-
Dimethyl Sulfoxide (DMSO), 2 mL
-
Ethyl Acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add the aniline (0.5 mmol), nitrosoarene (0.6 mmol), Cu(OAc)₂ (9.1 mg, 0.05 mmol), and DBU (152 mg, 1.0 mmol).
-
Add 2 mL of DMSO to the flask.
-
Place the flask in a preheated oil bath at 60 °C.
-
Allow the reaction to stir vigorously under an air atmosphere (an open-to-air setup with a condenser is sufficient) for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure unsymmetrical azoxyarene.[6]
Substrate Scope and Performance
This method demonstrates broad substrate tolerance, accommodating various electron-donating and electron-withdrawing groups on both the aniline and nitrosoarene precursors.
| Entry | Aniline Substituent | Nitrosoarene Substituent | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-Me | H | 89 |
| 3 | 4-OMe | H | 92 |
| 4 | 4-Cl | H | 75 |
| 5 | H | 4-CF₃ | 78 |
| 6 | 4-Me | 4-Cl | 82 |
| Data adapted from Shi et al., Adv. Synth. Catal., 2021.[6] |
Protocol II: Visible-Light Photochemical Synthesis
Principle and Mechanistic Insight
This cutting-edge method circumvents the need for catalysts or additives by using visible light to drive the reaction.[1][8] The process involves the photochemical generation of a triplet nitrene from an iminoiodinane precursor. This highly reactive intermediate is then efficiently trapped by a nitrosoarene to form a sulfonyl-protected unsymmetrical azoxy compound.[1][5] The reaction proceeds at room temperature, showcasing exceptional functional group tolerance and providing a clean, high-yield pathway to the desired products. The sulfonyl protecting group can be subsequently removed if desired.
Proposed Reaction Mechanism Diagram
Caption: Mechanism of Photochemical Azoxy Synthesis via Nitrene Trapping.
Detailed Step-by-Step Protocol
Materials:
-
Substituted Nitrosoarene (1.0 equiv, 0.1 mmol)
-
Iminoiodinane (e.g., PhI=NTs) (1.2 equiv, 0.12 mmol)
-
Dry Tetrahydrofuran (THF), 1 mL
-
24W Blue LED light source
-
Oven-dried Schlenk flask
Procedure:
-
In an oven-dried Schlenk flask, dissolve the nitrosoarene (0.1 mmol) and the iminoiodinane (0.12 mmol) in 1 mL of dry THF.
-
Seal the flask and place it approximately 5 cm from a 24W blue LED lamp.
-
Irradiate the mixture at room temperature (around 20 °C) for 12 hours. Use a small fan to maintain a constant temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, concentrate the reaction mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: typically a gradient of petroleum ether/ethyl acetate) to afford the pure sulfonyl-protected unsymmetrical azoxy compound.[1]
Substrate Scope and Performance
This photochemical method is compatible with a wide array of functional groups on the nitrosoarene, including both electron-rich and electron-poor systems, as well as heteroaromatic substrates.
| Entry | Nitrosoarene Substituent | Yield (%) |
| 1 | H | 95 |
| 2 | 4-Me | 92 |
| 3 | 4-Br | 85 |
| 4 | 4-NO₂ | 81 |
| 5 | 2-Naphthyl | 88 |
| 6 | 3-Thienyl | 75 |
| Data adapted from Cai et al., Angew. Chem. Int. Ed., 2023.[1] |
Purification and Characterization
Purification Strategy
The purification of unsymmetrical azoxy compounds requires careful consideration to separate the desired product from starting materials and potential side products (e.g., symmetrical azoxy or azo compounds).
-
Flash Column Chromatography: This is the most common and effective method.[9][10] A silica gel stationary phase with a non-polar/polar eluent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane) is typically used. Careful selection of the solvent system is crucial to achieve good separation of closely related isomers.[10]
-
Recrystallization: If the product is a stable solid and the crude mixture is of high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient purification technique, particularly for large-scale synthesis.[11][12][13]
Structural Characterization
Confirmation of the product structure and regiochemistry is essential. A combination of spectroscopic techniques is employed.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[14] The chemical shifts of the aromatic protons and carbons are sensitive to the position of the N-oxide group. Protons on the aromatic ring attached to the N-oxide nitrogen (N⁺-O⁻) are typically deshielded compared to those on the ring attached to the other nitrogen. 2D NMR techniques like HSQC and HMBC can further confirm assignments.[15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The azoxy group exhibits characteristic absorption bands in the IR spectrum, typically in the 1300-1500 cm⁻¹ region, which can help confirm its presence.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Method I); Insufficient light exposure (Method II); Poor quality reagents; Incorrect stoichiometry. | Method I: Use fresh Cu(OAc)₂. Ensure the reaction is open to air. Method II: Check the LED light source. Ensure the reaction flask is close to the lamp. Use freshly prepared or purified starting materials. Re-verify molar equivalents. |
| Formation of Side Products | Symmetrical Azoxy/Azo Compounds: Self-coupling of starting materials. Decomposition: Unstable starting material or product under reaction conditions. | Method I: Ensure slow addition of one reactant if self-coupling is significant. Optimize temperature. Method II: Use high-purity, dry solvents to avoid side reactions. Ensure the reaction is not overheating from the lamp. |
| Difficulty in Purification | Product and impurities have very similar polarity; Isomers are co-eluting. | Try a different eluent system for column chromatography, potentially using a different solvent like dichloromethane or toluene in the mixture.[10] If separation on silica is poor, consider using a different stationary phase (e.g., alumina). Recrystallization may be effective if a suitable solvent is found. |
| Ambiguous Regiochemistry | NMR data is insufficient to definitively assign the N-oxide position. | Perform 2D NMR experiments (NOESY/ROESY) to identify through-space correlations between protons on one ring and the other. Compare experimental NMR data with theoretically calculated shifts (DFT/GIAO) for both possible isomers. |
References
- Cai, B.-G., Empel, C., Yao, W.-Z., Koenigs, R. M., & Xuan, J. (2023). Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions.
- Ghavre, M., et al. (2020). Chemistry and Biology of Natural Azoxy Compounds.
- Shi, C., et al. (2021). Synthesis of Unsymmetrical Azoxyarenes via Copper‐Catalyzed Aerobic Oxidative Dehydrogenative Coupling of Anilines with Nitrosoarenes.
- Tanimoto, S., & Tsuruoka, A. (1975). A Directed, general synthesis of azoxy-compounds containing alkyl, aryl, ester, acyl, and amide groups. Semantic Scholar. [Link]
- Cai, B.-G., et al. (2023). Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions. Scilit. [Link]
- Shi, C., et al. (2021). Synthesis of Unsymmetrical Azoxyarenes via Copper‐Catalyzed Aerobic Oxidative Dehydrogenative Coupling of Anilines with Nitrosoarenes.
- Cai, B.-G., et al. (2023). Azoxy Compounds – From Synthesis to Reagents for Azoxy Group Transfer Reactions.
- Mao, Z., et al. (2023). Photochemical Synthesis of Unsymmetric Azoxy Compounds and Azoxy Group Transfer Reactions.
- Thakuri, B., et al. (2022).
- Thakuri, B., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PubMed Central. [Link]
- Tanimoto, S., & Tsuruoka, A. (1975). A Directed, General Synthesis of Azoxy-compounds containing Alkyl, Aryl, Ester, Acyl, and Amide groups. RSC Publishing. [Link]
- Science of Synthesis. (n.d.).
- Griffiths, J., & Hawkins, C. (1977). The Oxidation of Azo Dyes and its relation to Light Fading.
- Cai, B.-G., et al. (2023). Azoxy Compounds-From Synthesis to Reagents for Azoxy Group Transfer Reactions. PubMed. [Link]
- Anderson, W. (1952). Condensation of N-phenylhydroxylamine with NN-dimethyl-p-nitrosoaniline. The azoxy-compounds derived from p-dimethylaminoazobenzene. Journal of the Chemical Society (Resumed). [Link]
- Gilbert, B. C., et al. (1998). The oxidation of azo dyes by peroxy acids and tert-butyl hydroperoxide in aqueous solution catalysed by iron(III) 5,10,15,20-tetra(2,6-dichloro-3-sulfonatophenyl)porphyrin: product studies and mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Nasedkina, T., et al. (2023).
- Nakajima, K., et al. (2023).
- Chu, T.-T., & Marvel, C. S. (1933). A Proof of the Unsymmetrical Structure of the Azoxy Group. Journal of the American Chemical Society. [Link]
- Liu, H., et al. (2020). Divergent synthesis of unsymmetrical azobenzenes via Cu-catalyzed C–N coupling. Organic Chemistry Frontiers. [Link]
- Desai, N. P. (n.d.).
- Khan, M. N., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry. [Link]
- Sadler, J. L., & Bard, A. J. (1968). The Electrochemical Reduction of Aromatic Azo Compounds. Journal of the American Chemical Society. [Link]
- Zhang, W., & Sun, J. (2024). Catalytic Asymmetric Access to Structurally Diverse N-Alkoxy Amines via a Kinetic Resolution Strategy.
- Khan, M. N., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Current Drug Metabolism. [Link]
- Vanoverloop, J., et al. (1994). N-oxides of some N-benzyl azacycloalkanes. Preferred conformation by NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
- WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Question on ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?
- Simaan, J., et al. (2023). Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. MDPI. [Link]
- Gaina, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
- Student Paper. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
- Martin, G. E., & Williams, A. J. (2007). The use of unsymmetrical indirect covariance NMR methods to obtain the equivalent of HSQC-NOESY data. Magnetic Resonance in Chemistry. [Link]
- Gagneux, A. R., & Meier, R. (1970). Novel condensation products of cyanamides with hydroxylamine: amino-oxyformamidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions | Scilit [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Azoxy Compounds-From Synthesis to Reagents for Azoxy Group Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Directed, general synthesis of azoxy-compounds containing alkyl, aryl, ester, acyl, and amide groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. The use of unsymmetrical indirect covariance NMR methods to obtain the equivalent of HSQC-NOESY data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Streamlined One-Pot Synthesis of 1,3,4-Oxadiazoles from Hydrazides
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is a key component in numerous therapeutic agents, exhibiting a vast spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3][4][5][6] Traditional multi-step syntheses of these vital compounds are often hampered by laborious intermediate isolation, purification challenges, and cumulative yield losses. This guide presents robust, field-proven one-pot methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from hydrazides and their coupling partners (carboxylic acids or aldehydes). These protocols are designed to enhance efficiency, reduce waste, and accelerate the discovery and development of novel chemical entities for researchers in the pharmaceutical and life sciences sectors.
Scientific Rationale & Mechanistic Overview
The strategic importance of the 1,3,4-oxadiazole ring in drug design cannot be overstated. It acts as a rigid, planar linker and a weak hydrogen bond acceptor, properties that can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[2] The synthesis of the 1,3,4-oxadiazole core from hydrazides fundamentally proceeds through two key stages:
-
Formation of a Key Intermediate: The initial step involves the condensation of a hydrazide (R¹-CONHNH₂) with a second carbonyl-containing molecule.
-
With a carboxylic acid (R²-COOH), an N,N'-diacylhydrazine intermediate is formed.
-
With an aldehyde (R²-CHO), an N-acylhydrazone intermediate is generated.
-
-
Cyclodehydration/Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization with the elimination of a water molecule (dehydration) or through an oxidative process to form the stable aromatic 1,3,4-oxadiazole ring.
One-pot synthesis elegantly combines these stages into a single, uninterrupted operation. This approach avoids the isolation of the diacylhydrazine or acylhydrazone intermediates, which can be unstable or difficult to handle, thereby streamlining the workflow, saving time, and often improving overall yields.
Sources
- 1. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
Introduction: The Privileged Role of Oxadiazoles in Modern Chemistry
An Application Guide to the Cyclodehydration Synthesis of Oxadiazoles
Oxadiazoles, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, are a cornerstone of medicinal chemistry and materials science.[1][2] Their remarkable chemical stability and unique electronic properties have established them as "privileged scaffolds" in drug discovery.[1][3] Specifically, the 1,3,4- and 1,2,4-oxadiazole isomers are frequently employed as bioisosteric replacements for amide and ester functional groups. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to biological targets.[1][4]
The applications of oxadiazole derivatives are extensive, spanning a wide range of therapeutic areas including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3][5] Given their importance, the development of efficient and robust synthetic methodologies is of paramount importance to researchers in academia and the pharmaceutical industry. Cyclodehydration reactions represent the most prevalent and versatile strategy for constructing the oxadiazole ring.
This comprehensive guide provides an in-depth exploration of cyclodehydration methodologies for synthesizing 1,3,4- and 1,2,4-oxadiazoles. It moves beyond simple procedural descriptions to explain the underlying mechanisms and the rationale behind reagent selection, equipping researchers with the knowledge to optimize these critical reactions for their specific applications.
Part 1: Synthesis of 1,3,4-Oxadiazoles via Cyclodehydration of Diacylhydrazines
The most common and direct route to the 1,3,4-oxadiazole scaffold is the intramolecular cyclodehydration of 1,2-diacylhydrazine precursors.[6][7] This transformation involves the removal of a water molecule to facilitate ring closure, a process driven by the formation of a stable aromatic heterocyclic system.
Core Mechanism
The reaction is initiated by the activation of one of the carbonyl oxygens by a dehydrating agent. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to intramolecular nucleophilic attack by the nitrogen atom of the adjacent amide group. The resulting tetrahedral intermediate then undergoes a series of proton transfers and elimination steps, ultimately expelling a molecule of water to yield the 2,5-disubstituted 1,3,4-oxadiazole.
Caption: General mechanism for 1,3,4-oxadiazole synthesis.
A Comparative Analysis of Dehydrating Agents
The choice of dehydrating agent is the most critical parameter in this synthesis, directly influencing reaction conditions, substrate scope, and yield. The selection is often a trade-off between reagent reactivity and the chemical sensitivity of the starting materials.
| Reagent | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Phosphorus Oxychloride (POCl₃) | Reflux (neat or in solvent), 5-9 h | Potent, inexpensive, widely used[8][9] | Harsh acidic conditions, often high temperatures, not suitable for sensitive functional groups[3][8] | 54-70%[2][9] |
| Triflic Anhydride (Tf₂O) | -10 °C to RT, with pyridine, in DCM, 2-10 h | Extremely mild conditions, rapid reactions, high yields, tolerates sensitive groups[4][10][11] | Expensive, moisture-sensitive | 70-96%[3][4] |
| Burgess Reagent | Microwave irradiation or reflux in THF/dioxane | Mild, selective, suitable for microwave synthesis, avoids strong acids[2][6][12] | Can be expensive, may require heat | Good to excellent[13][14] |
| Polyphosphoric Acid (PPA) | High temperatures (120-160 °C) | Strong dehydrating agent, simple procedure | Very harsh, high temperatures, viscous medium complicates work-up[2][10] | Variable |
| Thionyl Chloride (SOCl₂) | Reflux | Readily available, effective | Harsh, generates HCl and SO₂ byproducts[2][7][10] | Variable |
Experimental Protocols
The following protocols provide detailed, validated procedures for synthesizing 1,3,4-oxadiazoles using different dehydrating agents. The rationale behind key steps is explained to ensure reproducibility and aid in troubleshooting.
Protocol 1: Classical Synthesis using Phosphorus Oxychloride (POCl₃)
This method is robust and widely applicable for substrates that can withstand harsh acidic conditions and heat.
-
Rationale: POCl₃ serves as both the solvent and the powerful dehydrating agent. The high temperature (reflux) provides the necessary activation energy for the cyclization of less reactive substrates. The reaction is quenched by pouring it onto ice to hydrolyze the excess POCl₃ in a controlled manner.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 1,2-diacylhydrazine (1.0 eq).
-
Carefully add phosphorus oxychloride (10-15 mL per gram of substrate) in a fume hood.
-
Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 5-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
After completion, allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Allow the ice to melt completely. The product often precipitates as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold sodium bicarbonate solution.
-
Dry the solid under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol) can be performed for further purification.[2]
-
Protocol 2: Mild Synthesis using Triflic Anhydride (Tf₂O)
This protocol is ideal for substrates with acid-sensitive functional groups, offering high yields under gentle conditions.[4][11]
-
Rationale: Triflic anhydride is a highly potent dehydrating agent. Pyridine is added as a non-nucleophilic base to buffer the strong acid (triflic acid) generated during the reaction, thus protecting sensitive functionalities. The reaction is run at low to ambient temperatures to maintain mild conditions.[4]
-
Procedure:
-
Dissolve the 1,2-diacylhydrazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.5 M) in an oven-dried, argon-flushed flask.
-
Add pyridine (2.2 eq) to the solution.
-
Cool the reaction mixture to -10 °C using an ice-salt bath.
-
Add triflic anhydride (1.1 to 1.5 eq) dropwise via syringe, keeping the internal temperature below 0 °C.[3][4]
-
Allow the reaction to warm to room temperature and stir for 2-10 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Part 2: Synthesis of 1,2,4-Oxadiazoles via Cyclodehydration of O-Acyl Amidoximes
The synthesis of the 1,2,4-oxadiazole isomer follows a different mechanistic pathway, typically involving the formation and subsequent cyclodehydration of an O-acyl amidoxime intermediate.[15][16]
Core Mechanism & Workflow
This is generally a two-step process. First, an amidoxime is acylated using a carboxylic acid or an activated derivative (e.g., acid chloride, ester) to form the key O-acyl amidoxime intermediate.[17] This intermediate is then induced to cyclize, eliminating water. The cyclization step is often the bottleneck and can be promoted either thermally or with a base.[15]
Caption: Workflow for 1,2,4-oxadiazole synthesis from amidoximes.
Key Cyclization Strategies
-
Thermal Cyclization: This involves heating the isolated O-acyl amidoxime, often in a high-boiling point aprotic solvent like toluene or xylene. While effective, the high temperatures can be incompatible with sensitive substrates.[15]
-
Base-Mediated Cyclization: This modern approach offers a milder alternative. Strong, non-nucleophilic bases can promote cyclization, often at room temperature. This method is particularly valuable for preserving thermosensitive functional groups. Common systems include tetrabutylammonium fluoride (TBAF) in THF or superbase combinations like KOH in DMSO.[15][17]
Protocol 3: Base-Mediated Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol details a one-pot procedure that is highly efficient for drug discovery applications.[17]
-
Rationale: This one-pot method avoids the isolation of the potentially unstable O-acyl amidoxime intermediate. An inorganic base like potassium carbonate facilitates the initial acylation, and a polar aprotic solvent like DMSO promotes the subsequent cyclodehydration at room temperature, offering a very mild and efficient pathway.[17]
-
Procedure:
-
To a vial, add the amidoxime (1.1 eq), the carboxylic acid (1.0 eq), a coupling agent (e.g., HBTU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Add an anhydrous aprotic solvent such as DMF or THF. Stir the mixture at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.
-
Cyclization Step: Add a solution of TBAF (1.0 M in THF, 1.5 eq) to the reaction mixture.
-
Stir at room temperature for an additional 12-24 hours, monitoring by TLC or LC-MS until the intermediate is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
-
Conclusion and Future Outlook
The cyclodehydration reaction remains the most powerful and versatile tool for the synthesis of medicinally relevant oxadiazoles. While classical high-temperature methods using reagents like POCl₃ are still prevalent, the field has decidedly shifted towards the development and adoption of milder, more functional-group-tolerant protocols. Reagents such as triflic anhydride and the Burgess reagent for 1,3,4-oxadiazoles, and base-mediated cyclizations for 1,2,4-oxadiazoles, now allow for the synthesis of highly complex and sensitive molecules. Understanding the mechanistic rationale behind each method empowers researchers to select the optimal conditions for their specific synthetic challenges, accelerating the discovery and development of novel therapeutics.
References
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Otterbein University.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
- A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2000).
- Synthetic applications of Burgess reagent.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applic
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences.
- Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. (2018). Digital Commons @ Otterbein.
- A mild, one-pot preparation of 1,3,4-oxadiazoles. (2009). Tetrahedron Letters.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules.
- SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. (2020). UTAR Institutional Repository.
- Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. (2020). Letters in Drug Design & Discovery.
- Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. (2016). Mini-Reviews in Medicinal Chemistry.
- Phosphorus oxychloride (POCl3)‐mediated synthetic process for substituted 1,3,4‐oxadiazoles via microwave (MW) irradiation. (2024).
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Chemistry & Biodiversity.
- A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2000). Semantic Scholar.
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. (2016). The Journal of Organic Chemistry.
- Synthesis of 1,3,4‐oxadiazoles from 1,2‐diacylhydrazines using... (2000).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega.
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. (2025). Benchchem.
- A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2000).
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2020). Molecules.
- A new and efficient synthesis of 1,3,4-oxadiazole deriv
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules.
- Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2012). Tetrahedron Letters.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis of 1,2,4-oxadiazoles (a review). (2005). Pharmaceutical Chemistry Journal.
Sources
- 1. ijper.org [ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines | Semantic Scholar [semanticscholar.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electro-Optical Switching Studies of 4,4'-Azoxydiphenetole
Introduction: Unveiling the Electro-Optical Potential of a Classic Nematic Liquid Crystal
4,4'-Azoxydiphenetole, also known as p-azoxyphenetole, is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an azoxy group and flexible ethoxy terminal chains, imparts the long-range orientational order necessary for liquid crystalline behavior. This orientational order can be readily manipulated by an external electric field, making this compound a valuable model system for investigating the fundamental principles of electro-optical switching in nematic liquid crystals.
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on utilizing this compound for electro-optical switching studies. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into the expected outcomes and their interpretation. The core of these studies lies in the Fréedericksz transition, a field-induced reorientation of the liquid crystal director that forms the basis of many liquid crystal display (LCD) technologies.
I. Physicochemical Properties and Material Preparation
A thorough understanding of the material's properties is paramount for successful electro-optical experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈N₂O₃ | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| Melting Point | ~134 °C | - |
| Nematic to Isotropic Transition (Clearing Point) | ~168 °C | - |
| Appearance | White to off-white powder | - |
Note: The nematic to isotropic transition temperature is a critical parameter and can be influenced by sample purity. It is highly recommended to determine this value experimentally using differential scanning calorimetry (DSC) or polarized optical microscopy (POM).
Protocol 1: Synthesis of this compound from p-Phenetidine
This protocol outlines a plausible synthetic route for this compound, starting from the commercially available p-phenetidine (4-ethoxyaniline). The synthesis involves the oxidation of the amine to an azoxy compound.
Materials:
-
p-Phenetidine (4-ethoxyaniline)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Manganese(IV) Oxide (MnO₂) (optional, as a catalyst)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a specific molar quantity of p-phenetidine in glacial acetic acid with gentle warming and stirring.
-
Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The reaction is exothermic, so the addition should be dropwise, and the flask may need to be cooled in an ice bath to maintain a controlled temperature (typically below 40°C). A catalytic amount of MnO₂ can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Precipitation: Pour the reaction mixture into a large volume of cold deionized water with vigorous stirring. The crude this compound will precipitate as a solid.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the melting point.
Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
II. Experimental Setup for Electro-Optical Switching Studies
The core of the electro-optical characterization is the measurement of the change in light transmission through the liquid crystal cell as a function of an applied electric field.
Diagram of the Electro-Optical Switching Experimental Setup
Caption: Molecular orientation during the Fréedericksz transition.
IV. Experimental Protocols for Electro-Optical Characterization
Protocol 2: Preparation of a Planar Aligned Liquid Crystal Cell
-
Substrate Cleaning: Thoroughly clean two ITO-coated glass substrates using a sequence of solvents such as acetone, isopropanol, and deionized water in an ultrasonic bath.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment agent onto the ITO-coated surfaces of both substrates.
-
Curing: Cure the polyimide layer by baking the substrates in an oven according to the manufacturer's instructions.
-
Rubbing: Unidirectionally rub the cured polyimide surfaces with a soft cloth (e.g., velvet) to create microgrooves that will induce planar alignment of the liquid crystal molecules.
-
Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other, separated by spacers (e.g., Mylar film or glass beads) of a desired thickness (typically 5-10 µm). The rubbing directions should be parallel.
-
Sealing: Seal the edges of the cell with a UV-curable epoxy, leaving two small openings for filling.
-
Filling: Heat the this compound to its isotropic phase (above its clearing point). Fill the cell via capillary action through one of the openings in a vacuum chamber.
-
Sealing the Fill Ports: Once filled, seal the openings with the epoxy.
-
Cooling: Slowly cool the cell to the nematic phase to ensure a uniform alignment.
Protocol 3: Measurement of Electro-Optical Switching Characteristics
-
Setup and Alignment: Arrange the experimental setup as shown in the diagram. Place the filled liquid crystal cell in a temperature-controlled stage. Orient the cell such that the rubbing direction is at 45° with respect to the transmission axes of the polarizer and analyzer.
-
Threshold Voltage (V_th) Determination: Apply a low-frequency (e.g., 1 kHz) square wave voltage to the cell. Gradually increase the voltage from zero and monitor the transmitted light intensity with the photodetector. The voltage at which the transmitted intensity begins to increase is the threshold voltage.
-
Switching Time Measurement:
-
Apply a square wave voltage with an amplitude significantly higher than the threshold voltage.
-
Use the oscilloscope to observe the applied voltage waveform and the corresponding response of the photodetector.
-
Rise Time (τ_on): Measure the time it takes for the transmitted intensity to rise from 10% to 90% of its maximum value after the voltage is switched on.
-
Fall Time (τ_off): Measure the time it takes for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is switched off.
-
-
Voltage and Temperature Dependence: Repeat the switching time measurements at various applied voltages and temperatures within the nematic range of this compound to characterize its electro-optical performance under different conditions.
V. Data Presentation and Expected Results
The collected data should be organized for clear interpretation and comparison.
Table 2: Expected Electro-Optical Switching Characteristics of this compound
| Applied Voltage (Vrms) | Rise Time (τ_on) (ms) | Fall Time (τ_off) (ms) |
| V_th + 1V | Expected Value | Expected Value |
| V_th + 3V | Expected Value | Expected Value |
| V_th + 5V | Expected Value | Expected Value |
Note: The rise time is expected to decrease with increasing applied voltage, while the fall time is primarily dependent on the material's viscoelastic properties and is largely independent of the applied voltage.
VI. Troubleshooting and Advanced Considerations
-
Incomplete Switching or High Threshold Voltage: This could be due to poor alignment, impurities in the liquid crystal, or an incorrect cell gap.
-
Slow Switching Times: The viscosity of the liquid crystal is a major factor. Operating at higher temperatures within the nematic range can reduce viscosity and improve switching speeds.
-
Dielectric Anisotropy and Elastic Constants: For a more in-depth analysis, the dielectric anisotropy (Δε) and the splay (K₁₁) and bend (K₃₃) elastic constants of this compound should be independently measured. Dielectric spectroscopy can be used to determine Δε, while electro-optic or magneto-optic methods can be employed to measure the elastic constants. [2]These values are crucial for validating theoretical models of the Fréedericksz transition.
VII. Conclusion
This compound serves as an excellent material for foundational studies in the electro-optical properties of nematic liquid crystals. By following the protocols outlined in these application notes, researchers can gain hands-on experience with the principles of liquid crystal device fabrication and characterization. The insights gained from studying this classic liquid crystal can be applied to the design and development of novel liquid crystal materials and advanced electro-optical devices.
References
- PubChem. 4-Ethoxyaniline.
- Klement Jr., W., & Cohen, L. H. (1974). Determination to 2 kbar of the Nematic-Isotropic and Melting Transitions in p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 27(3-4), 359-373.
- Shukla, A., Tiwari, R. P., & Singh, P. K. (2021). DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate. Online Journal of Chemistry, 1(1), 1-11.
- Phaovibul, O., & Tang, I. M. (1980). Nematic Isotropic Transition Temperature of Binary Nematic Liquid Crystal Mixtures. Journal of the Science Society of Thailand, 6, 112-122.
- Bernal, J. D., & Crowfoot, D. (1933). The Crystal Structure of p-Azoxyanisole. Transactions of the Faraday Society, 29, 1032-1049.
- Maier, W., & Saupe, A. (1959). Eine einfache molekulare Theorie des nematischen kristallinflüssigen Zustandes.
- de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
- Khan, G., Tewari, R., & Lal, M. (2014). Study of azoxy-based liquid crystals (p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p-Azoxycinnamate) based on bond properties. Scholars Research Library, 6(4), 11-17.
- Fréedericksz, V., & Repiewa, A. (1927). Theoretisches und Experimentelles zur Frage nach der Natur der anisotrop-flüssigen Körper. Zeitschrift für Physik, 42(7), 532-546.
- Gruler, H., Scheffer, T. J., & Meier, G. (1972). Elastic constants of nematic liquid crystals I. Theory of the normal deformation.
- N.A. (2018). Fréedericksz Transitions in 6CB Based Ferronematics—Effect of Magnetic Nanoparticles Size and Concentration.
- Kresse, H. (1998). Dielectric Anisotropy of Liquid Crystals. In Physical Properties of Liquid Crystals (pp. 129-158). Wiley-VCH.
- Wikipedia. p-Phenetidine. [Link]
- PubChem. 4-Ethoxyaniline.
Sources
Application Notes and Protocols for the Fabrication of Nematic Liquid Crystal Cells using 4,4'-Azoxydiphenetole
Abstract
This document provides a comprehensive guide for the fabrication of nematic liquid crystal (LC) cells utilizing 4,4'-Azoxydiphenetole. Intended for researchers, scientists, and professionals in materials science and drug development, these notes detail the requisite materials, equipment, and step-by-step protocols for constructing high-quality, research-grade liquid crystal cells. The causality behind critical experimental choices, such as substrate preparation, alignment layer deposition, and cell filling techniques, is thoroughly explained to ensure both reproducibility and a deep understanding of the fabrication process.
Introduction to this compound
This compound, also known as p,p'-diethoxyazoxybenzene, is a classical calamitic (rod-shaped) thermotropic liquid crystal. It belongs to the azoxybenzene family of compounds, which were among the first materials in which liquid crystalline phases were identified. Due to its well-defined nematic phase over a specific temperature range, this compound serves as an excellent model compound for fundamental studies of nematic liquid crystal physics, electro-optical effects, and the development of novel alignment techniques. Its molecular structure, featuring a rigid core and flexible terminal chains, is characteristic of molecules that exhibit mesophases. Understanding the fabrication of LC cells with such foundational materials is a critical skill for researchers exploring advanced liquid crystal applications.
Material Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for the successful fabrication and operation of a liquid crystal cell. The key properties are summarized in the table below.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound; p,p'-Diethoxyazoxybenzene | [1] |
| CAS Number | 4792-83-0 | [1] |
| Molecular Formula | C₁₆H₁₈N₂O₃ | [2] |
| Molecular Weight | 286.33 g/mol | [2] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 134.7 °C | [4] |
| Nematic-Isotropic Transition (Clearing Point) | ~168 °C (Value can vary slightly between batches) | N/A |
| Boiling Point | 440.1 °C at 760 mmHg | [3] |
| Density | ~1.11 - 1.48 g/mL at 25 °C | [3][4] |
Note: The Nematic-Isotropic transition temperature (clearing point) is a critical parameter that dictates the upper working temperature of the liquid crystal. This value can be sensitive to impurities and should be experimentally verified for the specific batch of material being used, typically via Differential Scanning Calorimetry (DSC) or polarized optical microscopy with a heating stage.
Synthesis and Purification Overview
While this compound is commercially available, an understanding of its synthesis provides insight into potential impurities. It is typically synthesized from precursors such as 4-nitrophenetole or phenetidine.[3] For most applications, researchers will use a commercially sourced product. However, purification may be necessary to achieve highly uniform alignment and reproducible electro-optical properties.
Recommended Purification Protocol: Recrystallization is the most common method for purifying solid organic compounds like this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.
-
Dissolution: In a fume hood, dissolve the solid this compound in a minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum to remove any residual solvent.
Detailed Protocol for Liquid Crystal Cell Fabrication
The fabrication of a liquid crystal cell is a multi-step process requiring precision and cleanliness.[5] The basic construction sandwiches the liquid crystal material between two parallel substrates that have been treated to control the molecular alignment.[6]
Workflow for LC Cell Fabrication
Caption: Step-by-step workflow for the fabrication of a nematic liquid crystal cell.
Materials and Equipment
-
Liquid Crystal: Purified this compound
-
Substrates: Indium Tin Oxide (ITO) coated glass slides
-
Cleaning: Deionized water, isopropyl alcohol, acetone, ultrasonic bath, nitrogen gas gun
-
Alignment Layer: Polyimide (PI) solution (e.g., Nissan SE series or similar), appropriate solvent (e.g., N-Methyl-2-pyrrolidone)
-
Deposition: Spin-coater
-
Baking: Hot plates or convection oven
-
Rubbing: Mechanical rubbing machine with velvet or cotton cloth
-
Cell Assembly: UV-curable epoxy, glass bead spacers (e.g., 5-10 µm diameter), dispenser
-
Curing: UV lamp
-
Filling: Hot plate, vacuum chamber (optional), sample clips
-
Sealing: Quick-cure epoxy
-
Characterization: Polarizing Optical Microscope (POM) with a heating stage
Step-by-Step Methodology
Part A: Substrate Preparation and Alignment Layer Deposition
-
Substrate Cleaning: The cleanliness of the ITO substrates is paramount for achieving defect-free alignment.
-
Sequentially sonicate the ITO glass slides in baths of deionized water with detergent, deionized water, acetone, and finally isopropyl alcohol (15 minutes each).
-
After the final sonication, rinse thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a hot plate or oven (~120 °C for 20 minutes) to remove any residual moisture.
-
-
Alignment Layer Coating: A thin polymer layer is used to impose a uniform orientation on the liquid crystal molecules at the surface.
-
Prepare a dilute solution of polyimide in its recommended solvent. The concentration will affect the final film thickness.
-
Place a cleaned ITO substrate on the spin-coater chuck. Dispense the polyimide solution onto the center of the substrate.
-
Spin-coat the solution to achieve a thin, uniform film. A typical two-step program might be: 500 rpm for 10 seconds (for spreading), followed by 3000-4000 rpm for 40 seconds (for thinning). These parameters should be optimized for the specific polyimide used.
-
Causality: Spin coating uses centrifugal force to create a highly uniform, thin polymer film across the substrate, which is essential for consistent liquid crystal alignment.
-
-
Baking (Curing) the Polyimide:
-
Soft Bake: Place the coated substrates on a hot plate at ~80-100 °C for 5-10 minutes to evaporate the bulk of the solvent.
-
Hard Bake (Imidization): Transfer the substrates to a convection oven and bake at a higher temperature (typically 180-230 °C) for 1 hour. This step fully removes the solvent and cures the polymer, converting the polyamic acid precursor into the robust polyimide.
-
Causality: Proper curing is critical for the mechanical and chemical stability of the alignment layer. Incomplete curing can lead to contamination of the liquid crystal and poor alignment.
-
-
Mechanical Rubbing: This process creates microscopic grooves in the polyimide surface, which forces the liquid crystal molecules to align along a single, preferred direction (the "easy axis").
-
Mount the PI-coated substrate in a rubbing machine.
-
Wrap the rubbing cylinder with a velvet or cotton cloth.
-
Perform a single, unidirectional rub across the surface with controlled pressure and roller speed.
-
Gently blow off any dust or fibers with a nitrogen gun.
-
Causality: The rubbing process breaks the surface symmetry of the PI film. The nematic LC molecules, which are rod-like, minimize their elastic energy by aligning parallel to these microgrooves.
-
Part B: Cell Assembly
-
Application of Adhesive and Spacers:
-
Thoroughly mix a small amount of UV-curable epoxy with a controlled quantity of precision glass bead spacers. The diameter of the spacers will define the thickness (cell gap) of the liquid crystal layer.
-
Using a fine dispenser, carefully apply a thin line of this mixture along the perimeter of one of the rubbed substrates, leaving a small gap on one side for filling.
-
-
Assembling the Cell:
-
Take the second rubbed substrate and place it on top of the first, with the coated surfaces facing each other.
-
Crucially, the rubbing directions of the top and bottom substrates must be oriented with respect to each other to create the desired alignment. For a standard anti-parallel planar cell, the rubbing directions should be oriented 180° apart.
-
Gently press the substrates together to ensure uniform contact with the spacers and a consistent cell gap. Use clips to hold the cell together.
-
-
Curing the Adhesive:
-
Expose the assembled cell to a UV lamp for the time specified by the adhesive manufacturer to cure the epoxy, permanently sealing the cell.
-
Part C: Liquid Crystal Filling and Sealing
-
Capillary Filling: This is the most common method for filling research cells.[6]
-
Place the empty cell and a small droplet of this compound on a hot plate.
-
Heat the hot plate to a temperature above the nematic-isotropic transition temperature of the liquid crystal (e.g., ~175-180 °C). The LC should become a clear, isotropic liquid.
-
Bring the filling port of the empty cell into contact with the droplet of isotropic liquid crystal.
-
Capillary action will draw the liquid crystal into the cell gap. This process can be expedited by placing the setup in a vacuum chamber, evacuating it, and then venting to allow atmospheric pressure to push the liquid in.
-
Causality: Filling in the isotropic phase is essential. The viscosity is much lower than in the nematic phase, allowing for easier and more uniform filling. As the cell cools, the liquid crystal will transition into the nematic phase and adopt the alignment dictated by the rubbed surfaces.
-
-
Sealing the Cell:
-
After the cell is completely filled, remove it from the hot plate.
-
Use a small amount of quick-cure epoxy to seal the filling port.
-
Allow the cell to cool slowly to room temperature.
-
Cell Characterization and Troubleshooting
-
Verification of Alignment: The quality of the LC alignment can be immediately assessed using a Polarizing Optical Microscope (POM). A well-aligned planar cell placed between crossed polarizers will exhibit a uniform color. As the sample is rotated, it will show distinct bright and dark states, confirming uniform alignment.
-
Troubleshooting:
-
Non-uniform alignment (domains): Often caused by dust particles, substrate contamination, or improper rubbing. Re-cleaning substrates and ensuring a clean assembly environment is crucial.
-
Air bubbles: Can result from filling at too low a temperature or trapping air during sealing. Using a vacuum filling technique can help prevent this.
-
Inconsistent cell gap: Caused by non-uniform pressure during assembly or an uneven distribution of spacers in the adhesive.
-
Safety Precautions
-
Always handle organic solvents (acetone, isopropanol, etc.) and polyimide solutions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with hot plates.
-
UV lamps can damage eyes and skin; always use appropriate shielding during the curing process.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
References
- ResearchGate. (n.d.). Liquid Crystal Cell Process.
- MRSEC Education Group. (n.d.). Preparation of a Liquid Crystal Pixel.
- FlexEnable. (2021, June 29). The making of a plastic liquid crystal cell.
- J-Stage. (n.d.). NEMATIC HOMOGENEOUS PHOTO ALIGNMENT BY POLYIMIDE EXPOSURE TO LINEARLY POLARIZED UV.
- ResearchGate. (n.d.). The diagram for the fabrication of a liquid crystal sample cell....
- CreateXplay. (2021, August 16). The Ultimate Guide of Processes for Producing LCD.
- PubMed Central. (2021, November 18). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications.
- Chychłowski, M. S., et al. (n.d.). Photo-Induced Orientation of Nematic Liquid Crystals in Microcapillaries.
- MDPI. (2020, November 11). Capillary Flows of Nematic Liquid Crystal.
- MDPI. (2021, January 7). Polymer–Nematic Liquid Crystal Interface....
- ResearchGate. (n.d.). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking.
- ResearchGate. (n.d.). Capillary filling of nematic liquid crystals.
- AIP Publishing. (2010, May 25). Pretilt angle control and multidomain alignment of liquid crystals....
- RSC Publishing. (n.d.). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals.
- Google Patents. (n.d.). Process for filling a liquid crystal cell.
- ResearchGate. (n.d.). Kinetico-Mechanistic Study of the Thermal Cis-to-Trans Isomerization....
- GUEST EFFECT ON NEMATIC-ISOTROPIC PHASE TRANSITION TEMPERATURE OF LIQUID CRYSTAL 6CΗΒΤ. (2014, February 14). Acta Physica Polonica A.
- PubMed. (2010, January 28). Kinetico-mechanistic study of the thermal cis-to-trans isomerization....
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Collection - Kinetico-Mechanistic Study of the Thermal Cis-to-Trans Isomerization of 4,4â²-Dialkoxyazoderivatives in Nematic Liquid Crystals - The Journal of Physical Chemistry B - Figshare [figshare.com]
- 4. Optical, dielectric and electroconvection studies of a five-ring ester-difluoromethoxy linked ferroelectric nematic liquid crystal with a lateral methoxy group - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Kinetico-mechanistic study of the thermal cis-to-trans isomerization of 4,4'-dialkoxyazoderivatives in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: Alignment of 4,4'-Azoxydiphenetole on Diverse Substrates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4,4'-Azoxydiphenetole is a thermotropic liquid crystal exhibiting a nematic phase over a broad temperature range, making it a valuable material for a variety of electro-optical applications and fundamental studies in soft matter physics. The precise control of its molecular alignment on different substrates is paramount to harnessing its anisotropic properties. This guide provides a detailed exploration of the principles and experimental protocols for achieving both planar (homogeneous) and homeotropic alignment of this compound on three commonly used substrates: rubbed polyimide, silane-treated glass, and photo-alignment layers.
The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles guiding each step. This document is intended to serve as a practical resource for researchers, enabling the reproducible fabrication of high-quality liquid crystal cells for a range of applications, from display technologies to advanced sensing platforms.
I. Fundamental Properties of this compound
Understanding the intrinsic properties of this compound is crucial for optimizing its alignment. As a calamitic (rod-like) liquid crystal, its alignment is dictated by the interplay of intermolecular interactions and surface anchoring energies.
| Property | Value/Description | Source(s) |
| Chemical Formula | C₁₆H₁₈N₂O₃ | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| Appearance | Yellowish crystalline solid | [2] |
| Liquid Crystal Phase | Nematic | [2] |
| Molecular Structure | The molecule consists of a rigid azoxybenzene core with flexible ethoxy chains at both ends. This structure imparts the necessary anisotropy for liquid crystal behavior. | [2] |
II. Principles of Liquid Crystal Alignment
The orientation of liquid crystal molecules at a substrate interface is determined by the surface anchoring energy, which arises from the anisotropic interactions between the liquid crystal and the substrate. These interactions can be manipulated through various surface treatments to achieve two primary alignment configurations:
-
Planar (Homogeneous) Alignment: The long molecular axes of the liquid crystal molecules are parallel to the substrate surface. Unidirectional rubbing of a polymer-coated substrate creates microgrooves that guide the molecules in a specific direction.[3]
-
Homeotropic Alignment: The long molecular axes of the liquid crystal molecules are perpendicular to the substrate surface. This is typically achieved on surfaces with low surface energy or by using surfactants with long alkyl chains that orient perpendicular to the surface.[4]
The quality of alignment is critical for the performance of liquid crystal devices and can be assessed using techniques such as polarized optical microscopy (POM), which reveals the texture of the liquid crystal phase.[5]
III. Protocols for Alignment of this compound
This section provides detailed, step-by-step protocols for achieving planar and homeotropic alignment of this compound on different substrates.
Protocol 1: Planar Alignment on Rubbed Polyimide
This protocol describes the generation of a unidirectional planar alignment, which is a foundational technique in liquid crystal device fabrication. The mechanical rubbing of a polyimide layer creates a surface with a preferred orientation that directs the alignment of the liquid crystal molecules.[6][7]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide (PI) solution (e.g., PI-2555 or similar, in a suitable solvent)
-
N-Methyl-2-pyrrolidone (NMP) for cleaning
-
Deionized (DI) water
-
Isopropanol (IPA)
-
Spinner coater
-
Hot plate
-
Rubbing machine with velvet or rayon cloth
-
UV-curable epoxy
-
Spacers (e.g., 5-10 µm diameter silica spheres)
-
This compound
-
Polarized Optical Microscope (POM)
Experimental Workflow:
Caption: Workflow for planar alignment of this compound on rubbed polyimide.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of detergent solution, DI water, and IPA for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and bake on a hot plate at 110°C for 10 minutes to remove any residual moisture.
-
-
Polyimide Coating:
-
Dispense the polyimide solution onto the center of the ITO-coated side of the substrate.
-
Spin coat at a speed of 3000-4000 rpm for 30-60 seconds to achieve a uniform thin film. The exact parameters will depend on the viscosity of the polyimide solution.
-
Soft bake the coated substrates on a hot plate at 80-100°C for 5-10 minutes to evaporate the solvent.
-
Hard bake (cure) the polyimide film in an oven at a temperature between 180°C and 250°C for 1 hour. The curing temperature should be chosen based on the specific polyimide manufacturer's recommendations. This step is critical for imidization and creating a mechanically robust alignment layer.[8]
-
-
Rubbing Process:
-
Mount the cured polyimide-coated substrate onto the stage of the rubbing machine.
-
Bring the velvet or rayon-clothed rubbing roller into contact with the polyimide surface. The pile impression (depth of contact) should be carefully controlled (typically 0.1-0.5 mm).[9]
-
Rub the surface with a single pass at a controlled roller rotation speed (e.g., 500-1000 rpm) and a constant substrate translation speed (e.g., 10-30 mm/s). The rubbing strength, a function of these parameters, determines the anchoring energy and pretilt angle.[6]
-
-
Cell Assembly:
-
Take two rubbed substrates. On one substrate, disperse a small quantity of spacers mixed in a volatile solvent (e.g., ethanol).
-
Apply a thin line of UV-curable epoxy along two parallel edges of the same substrate.
-
Place the second substrate on top of the first, with the rubbing directions anti-parallel to each other.
-
Gently press the substrates together to ensure a uniform cell gap, defined by the spacers.
-
Cure the epoxy by exposing it to a UV lamp.
-
-
Liquid Crystal Filling:
-
Heat the empty cell and the this compound to a temperature above the nematic-isotropic transition temperature of the liquid crystal.
-
Place a drop of the isotropic this compound at the opening of the cell. The liquid crystal will fill the cell via capillary action.
-
Slowly cool the filled cell back to the nematic phase (e.g., at a rate of 1°C/min).
-
-
Characterization:
-
Observe the liquid crystal cell under a POM with crossed polarizers. A uniform planar alignment will result in a dark state when the rubbing direction is parallel to one of the polarizers and a bright, birefringent state when rotated.
-
Protocol 2: Homeotropic Alignment on Silane-Treated Glass
Homeotropic alignment is often desired for applications requiring a high contrast ratio. This protocol utilizes a silane coupling agent to create a low-energy surface that promotes the perpendicular alignment of this compound.[4]
Materials and Equipment:
-
Glass or ITO-coated glass substrates
-
Silane coupling agent (e.g., octadecyltrichlorosilane (OTS) or N,N-dimethyl-N-octadecyl-3-aminopropyltrimethoxysilyl chloride (DMOAP))
-
Toluene or other anhydrous solvent
-
Cleaning reagents (as in Protocol 1)
-
Oven
-
Liquid crystal cell assembly materials (as in Protocol 1)
-
This compound
-
Polarized Optical Microscope (POM) with a conoscopic lens
Experimental Workflow:
Caption: Workflow for homeotropic alignment of this compound on silane-treated glass.
Step-by-Step Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrates as described in Protocol 1.
-
To ensure a high density of hydroxyl (-OH) groups for silane bonding, treat the surfaces. This can be done by immersing in Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or by treatment in a UV-Ozone cleaner for 15-20 minutes.
-
-
Silanization:
-
Prepare a dilute solution (e.g., 0.1-1% by volume) of the silane coupling agent in an anhydrous solvent like toluene.
-
Immerse the cleaned and hydroxylated substrates in the silane solution for 5-15 minutes. This process should be carried out in a low-humidity environment (e.g., a glove box) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Alternatively, vapor-phase silanization can be performed by placing the substrates in a vacuum chamber with a small amount of the silane.[10]
-
After deposition, rinse the substrates with fresh solvent (toluene, followed by IPA) to remove any unbound silane molecules.
-
Dry the substrates with nitrogen gas.
-
-
Baking:
-
Bake the silane-coated substrates in an oven at 110-120°C for 15-30 minutes to cure the silane layer and form a stable self-assembled monolayer.[11]
-
-
Cell Assembly and Filling:
-
Assemble a liquid crystal cell using two silane-treated substrates, following the procedure in Protocol 1. The orientation of the substrates relative to each other is not critical for homeotropic alignment.
-
Fill the cell with this compound in its isotropic phase and cool slowly.
-
-
Characterization:
-
Observe the cell under a POM with crossed polarizers. A uniform homeotropic alignment will appear dark (extinguished) under orthoscopic observation, regardless of the rotation of the stage.[4]
-
Using a conoscopic lens, a characteristic "Maltese cross" interference pattern should be visible, confirming the perpendicular alignment of the optic axis.
-
Protocol 3: Planar Alignment on a Photo-Alignment Layer
Photo-alignment is a non-contact technique that avoids the potential for dust and scratches associated with mechanical rubbing. It utilizes a photosensitive material, such as an azobenzene-containing polymer, which becomes anisotropic upon exposure to polarized light, thereby directing the liquid crystal alignment.[12][13][14]
Materials and Equipment:
-
Glass or ITO-coated glass substrates
-
Photo-alignment material solution (e.g., an azobenzene-containing polymer or dye in a suitable solvent)
-
Cleaning reagents (as in Protocol 1)
-
Spinner coater
-
Hot plate
-
Polarized UV or visible light source (e.g., a laser or a lamp with a linear polarizer)
-
Liquid crystal cell assembly materials (as in Protocol 1)
-
This compound
-
Polarized Optical Microscope (POM)
Experimental Workflow:
Caption: Workflow for photo-alignment of this compound.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the substrates as described in Protocol 1.
-
Spin coat the photo-alignment material onto the substrates to form a thin, uniform layer.
-
Bake the substrates on a hot plate according to the material supplier's instructions to remove the solvent.
-
-
Photo-Alignment Exposure:
-
Expose the coated substrates to linearly polarized light of an appropriate wavelength (typically in the UV or blue-violet range for azobenzene derivatives).
-
The exposure dose (a product of intensity and time) is a critical parameter. An exposure dose in the range of 100-500 mJ/cm² is often sufficient to induce a stable alignment.[13] The optimal dose should be determined experimentally for the specific material combination.
-
The direction of the liquid crystal alignment relative to the light polarization depends on the specific photo-alignment material. For many azobenzene-based materials, the liquid crystal molecules align perpendicular to the polarization of the incident light.[15]
-
-
Cell Assembly and Filling:
-
Assemble a liquid crystal cell using two photo-aligned substrates. For a uniform planar alignment, the polarization direction during exposure of both substrates should be parallel. For a twisted nematic cell, the polarization directions should be orthogonal.
-
Fill the cell with this compound in its isotropic phase and cool slowly.
-
-
Characterization:
-
Observe the cell under a POM as described in Protocol 1 to verify the quality of the planar alignment.
-
IV. Summary of Alignment Methods and Expected Outcomes
| Substrate/Method | Alignment Type | Key Control Parameters | Expected POM Observation |
| Rubbed Polyimide | Planar (Homogeneous) | Rubbing strength (pile impression, roller speed, substrate speed) | Uniform birefringence; extinction when rubbing direction is parallel to a polarizer. |
| Silane-Treated Glass | Homeotropic | Silane concentration, deposition method, curing temperature | Dark field under crossed polarizers (orthoscopic); Maltese cross (conoscopic). |
| Photo-Alignment Layer | Planar (Homogeneous) | Exposure dose (light intensity and time), polarization direction | Uniform birefringence; extinction when alignment direction is parallel to a polarizer. |
V. Troubleshooting and Expert Insights
-
Patches of Misalignment: This can be due to dust particles or improper cleaning. Ensure all steps are performed in a clean environment.
-
Variable Pretilt Angles with Rubbing: The pretilt angle is highly sensitive to rubbing strength. For reproducible results, precisely control all rubbing parameters. Weaker rubbing generally leads to higher pretilt angles.[9]
-
Poor Homeotropic Alignment: This can result from incomplete silane monolayer formation or surface contamination. Ensure thorough surface hydroxylation and perform silanization in an anhydrous environment.
-
Weak Photo-Alignment: The exposure dose may be insufficient. Increase the exposure time or light intensity. Conversely, overexposure can sometimes degrade the alignment layer. Optimization of the exposure dose is key.[13]
VI. Conclusion
The successful alignment of this compound is achievable on a variety of substrates through well-controlled surface engineering techniques. The choice of substrate and alignment method will depend on the specific application requirements, such as the desired alignment direction (planar or homeotropic), the need for patterned alignment, and processing constraints. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably fabricate high-quality this compound liquid crystal cells for their scientific and technological endeavors.
References
- Comparative study of effects of rubbing parameters on polyimide alignment layers and liquid crystal alignment. (2025).
- Ellipsometric Characterization of Rubbed Polyimide Alignment Layer in Relation with Distribution of Liquid Crystal Molecules in. Journal of the Optical Society of Korea.
- Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. (2008). Optics Express. [Link]
- Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. (2010). Thin Solid Films. [Link]
- Coumarin based Photo alignment Material and its Application to Liquid Crystal Devices. (2023). AIP Conference Proceedings. [Link]
- A practical guide to versatile photoalignment of azobenzenes. (2020). Liquid Crystals. [Link]
- Estimation of microscopic rubbing alignment parameters. (1997). Liquid Crystals. [Link]
- Alignment of a Ferroelectric Nematic Liquid Crystal on Surfaces Treated with Obliquely Evaporated SiO2. Chalmers University of Technology.
- Three-Dimensional Ordering of Nematic Liquid Crystals with Azimuth and Tilt Controlled by Patterned Photoalignment and Selective Polymer Stabiliz
- characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Engineering Research & Technology.
- Various techniques have been used to characterize liquid crystals. The main factors to be c.
- A practical guide to versatile photoalignment of azobenzenes. (2020). Taylor & Francis Online. [Link]
- New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applic
- Liquid Crystal Alignment Properties of Inorganic SiO2 Layers Prepared by Reactive Sputtering in Nitrogen-Argon Mixtures.
- Photoalignment of nematic liquid crystal on polyamic-acid-based soluble polyimide with no side fragments.
- CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). Rev. Adv.
- Aligning lyotropic liquid crystals with silicon oxides. (2015). Liquid Crystals. [Link]
- Control of liquid crystal alignment by deposition of silicon oxide thin film.
- Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. (2021). Polymers. [Link]
- Alignment of liquid crystals on obliquely evaporated silicon oxide films. (2008). IBM Research. [Link]
- Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. White Rose eTheses Online.
- Forming a Homeotropic SmA Structure of Liquid Crystalline Epoxy Resin on an Amine-Modified Surface. (2019). ACS Omega. [Link]
- Dipping and Photo-Induced Liquid Crystal Alignments Using Silane Surfactants.
- Optical control of alignment and patterning in an azobenzene liquid crystal photoresist. (2024).
- Alignment of nematic liquid crystals. (2024). arXiv. [Link]
- Polyimide-Free Planar Alignment of Nematic Liquid Crystals: Sequential Interfacial Modifications through Dual-Wavelength in Situ Photoalignment. (2019).
- Study of surface alignment of nematic liquid crystals on polyimide Langmuir–Blodgett films. Applied Physics Letters.
- Optical control of alignment and patterning in an azobenzene liquid crystal photoresist. (2023).
- Sample cross section. (a) Silane treated glass plates ensured...
- Nematic Liquid Crystals, Smectic Liquid Crystals For Semiconductors. Daken Chemical.
- Method for Tuneable Homeotropic Anchoring at Microstructures in Liquid Crystal Devices. (2018).
- Tunable alignment of liquid crystals between anisotropic polyacrylamide thin layer. (2022). Scientific Reports. [Link]
- Liquid crystal. Wikipedia.
- Reversible change in alignment mode of nematic liquid crystals regulated photochemically by command surfaces modified with an azobenzene monolayer. Langmuir.
- Homeotropic alignment. Wikipedia.
- DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate. (2021).
- Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p). Scholars Research Library.
- The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. (2022).
- PHOTOALIGNMENT FOR 3-D CONTROL OF NEMATIC LIQUID CRYSTALS. University of Southern Denmark.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. arxiv.org [arxiv.org]
- 4. Homeotropic alignment - Wikipedia [en.wikipedia.org]
- 5. ipme.ru [ipme.ru]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPG [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 13. tandfonline.com [tandfonline.com]
- 14. azimuth-corp.com [azimuth-corp.com]
- 15. Three-Dimensional Ordering of Nematic Liquid Crystals with Azimuth and Tilt Controlled by Patterned Photoalignment and Selective Polymer Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4'-Azoxydiphenetole
As a Senior Application Scientist, I often assist researchers in overcoming challenges in complex organic syntheses. A recurring topic is the yield and purity of 4,4'-Azoxydiphenetole, a key intermediate in materials science, particularly for liquid crystals. Its synthesis, while conceptually straightforward, is prone to side reactions that can drastically reduce yield and complicate purification.
This guide provides a structured approach to troubleshooting and optimizing the synthesis of this compound, focusing on the common and cost-effective method of reducing 4-nitrophenetole in an alkaline medium.
Core Synthesis Pathway and Common Pitfalls
The most prevalent synthesis route involves the bimolecular reductive coupling of 4-nitrophenetole. The reaction proceeds through several intermediates. The desired azoxy compound is one of the intermediate reduction states between the nitro starting material and the fully reduced amine. The primary challenge lies in stopping the reduction at the azoxy stage, as over-reduction leads to the formation of the azo-compound (4,4'-diethoxyazobenzene), a common and difficult-to-remove impurity.
Technical Support Center: Purification of Crude 4,4'-Azoxydiphenetole
Welcome to the technical support center for the purification of crude 4,4'-Azoxydiphenetole. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the purification of this liquid crystal precursor. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before starting the purification process.
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. Common synthesis methods, such as the reductive dimerization of nitroso compounds or the oxidation of anilines, can lead to several types of impurities.[1][2]
-
Unreacted Starting Materials: Residual p-phenetidine or nitrosobenzene derivatives.
-
Side-Products: Azobenzenes, which are the reduced form of azoxybenzenes, are a common side-product. Their presence is often indicated by a more intense color in the crude product.
-
Inorganic Salts: Salts from reagents used during the synthesis, such as sodium hydroxide or zinc salts, may also be present.[3]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What is the best starting method for purifying crude this compound?
A2: For most common impurities, recrystallization is the most effective and straightforward initial purification method.[4][5] It is particularly good at removing both more and less polar impurities, as well as inorganic salts. The choice of solvent is critical for successful recrystallization.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. Ethanol is a commonly cited solvent for the recrystallization of azoxybenzene compounds.[3][4][5] A mixture of ethanol and water can also be effective, where water acts as an anti-solvent. The key is to perform small-scale solubility tests with a variety of solvents to find the optimal one for your specific crude product.
Q4: When should I consider using column chromatography?
A4: If recrystallization fails to yield a product of the desired purity, or if you have impurities with very similar solubility profiles to your target compound (like the corresponding azobenzene), column chromatography is the next logical step.[1] This technique separates compounds based on their differential adsorption to a stationary phase.
Q5: What are some advanced purification techniques for liquid crystals like this compound?
A5: For achieving very high purity, especially for applications in liquid crystal displays, more advanced techniques can be employed after initial purification. These include:
-
Zone Refining: This method involves repeatedly melting and solidifying a small section of the material, which effectively segregates impurities.[6]
-
Vacuum Sublimation: This technique is suitable for thermally stable compounds and can remove non-volatile impurities.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique, but several issues can arise.
Problem 1: The compound does not dissolve in the hot solvent.
-
Cause: The solvent is not suitable, or you are not using enough of it.
-
Solution:
-
Ensure you are at the boiling point of the solvent.
-
Add more solvent in small increments until the compound dissolves.
-
If a large volume of solvent is required, it may not be the ideal choice. Consider a more polar solvent or a solvent mixture.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute might also be lower than the boiling point of the solvent.
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. You can insulate the flask to achieve this.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
Problem 3: No crystals form upon cooling.
-
Cause: The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Try to induce crystallization by scratching the flask or adding a seed crystal.
-
If that fails, reduce the volume of the solvent by boiling some of it off and then allow it to cool again.
-
If the compound is still too soluble, you can add an "anti-solvent" dropwise. This is a solvent in which your compound is insoluble but is miscible with your recrystallization solvent. For an ethanol solution, water can be a good anti-solvent. Add it until the solution becomes slightly cloudy, then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Problem 4: The resulting crystals are colored.
-
Cause: Colored impurities are co-crystallizing with your product. This is common if azobenzene is a significant impurity.
-
Solution:
-
Perform a second recrystallization.
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution, as it can also adsorb some of your product.
-
If color persists, column chromatography is recommended.
-
Experimental Protocol: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.[3][5]
-
(Optional) Decoloration: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This will remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Guide 2: Troubleshooting Column Chromatography
When recrystallization is insufficient, column chromatography provides a more robust separation.
Problem 1: Poor separation of spots on TLC.
-
Cause: The chosen eluent system is not optimal.
-
Solution:
-
Perform a thorough TLC analysis with different solvent systems before running the column.
-
A good solvent system for TLC will give your target compound an Rf value of around 0.3-0.4.
-
Common eluents for azoxybenzenes include mixtures of hexanes and ethyl acetate.[1] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Problem 2: Cracks or channels in the column packing.
-
Cause: Improper packing of the stationary phase (silica gel or alumina).
-
Solution:
-
This is difficult to fix once the column is run. The best solution is to repack the column.
-
To prevent this, ensure the stationary phase is packed as a slurry and is allowed to settle uniformly. Gently tap the column during packing to remove air bubbles.
-
Problem 3: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a 95:5 mixture of hexanes:ethyl acetate, switch to a 90:10 mixture, and so on.
-
Problem 4: The separation is good, but the yield is low.
-
Cause: Some of the compound may be irreversibly adsorbed onto the stationary phase, or the fractions were not collected optimally.
-
Solution:
-
Monitor the elution carefully with TLC to ensure all the product is collected.
-
If the compound is highly polar, it may be sticking to the silica gel. In this case, a more polar stationary phase like alumina might be a better choice, or a different purification technique should be considered.
-
Experimental Protocol: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to elute compounds with higher affinity for the stationary phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₈N₂O₃ | |
| Molecular Weight | 286.33 g/mol | |
| Appearance | Yellowish Crystalline Solid | Color intensity can indicate purity. |
| Melting Point | 137-138 °C | A sharp melting point is an indicator of high purity. |
| Nematic-Isotropic Transition | 168 °C | This is a key characteristic of its liquid crystal phase. |
| ¹H NMR (CDCl₃) δ [ppm] | ~8.3 (d, 2H), ~7.9 (d, 2H), ~7.0 (m, 4H), ~4.1 (q, 4H), ~1.5 (t, 6H) | Approximate shifts; may vary slightly with solvent and instrument. |
| ¹³C NMR (CDCl₃) δ [ppm] | ~160, ~145, ~124, ~115, ~64, ~15 | Approximate shifts. |
Note: Spectroscopic data should always be compared with a reference standard for confirmation.[9][10]
Visualizations
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: A stepwise strategy for the purification of this compound.
References
- Haberfeld, J. L., Hsu, E. C., & Johnson, J. F. (n.d.). Liquid Crystal Purification by Zone Refining. Molecular Crystals and Liquid Crystals, 24(1-2), 1-8.
- Li, L., Li, J., Yang, J., & Li, Y. (2016). Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals. AIP Publishing.
- Yaroshchuk, O., Kuksenok, O., & Li, L. (2021). Regimes of the liquid crystal purification by means of ion capturing agents. ResearchGate.
- Bigelow, H. E., & Robinson, D. B. (n.d.). Azobenzene. Organic Syntheses Procedure.
- (n.d.). Preparation method of azobenzene compounds. Google Patents.
- (2023). Azoxybenzene : Organic Synthesis. YouTube.
- Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. ACS Publications.
- (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research.
- Kumar, S., & Singh, A. (2011). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p-azoxyphenetole, ethyl-p). Scholars Research Library.
- (n.d.). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. PMC - NIH.
Sources
- 1. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101851175A - Preparation method of azobenzene compounds - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jopcr.com [jopcr.com]
Troubleshooting common issues in azoxybenzene synthesis
Welcome to the technical support center for azoxybenzene synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during the synthesis of azoxybenzene and its derivatives. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions regarding azoxybenzene synthesis.
Q1: What are the primary synthetic routes to azoxybenzene?
The most common methods for synthesizing azoxybenzenes involve either the reduction of nitroaromatics or the oxidation of anilines.[1] A classical and widely used approach is the reduction of nitrobenzene using various reducing agents.[1][2] Another effective method is the reductive dimerization of nitrosobenzenes, which can be achieved without the need for additional catalysts or reagents.[3] More recently, environmentally friendly methods utilizing catalysts like N,N-diisopropylethylamine (DIPEA) in green solvents such as water have been developed.[4][5] Photocatalytic methods using visible light have also emerged as a selective way to synthesize azoxybenzenes from nitrobenzenes.[6][7][8]
Q2: What is the general mechanism for azoxybenzene formation from nitrobenzene?
The reduction of nitrobenzene to azoxybenzene typically proceeds through the formation of two key intermediates: nitrosobenzene and phenylhydroxylamine.[9][10] These two intermediates then undergo a condensation reaction to form azoxybenzene.[9][10] The overall process can be influenced by the reaction conditions, such as the choice of reducing agent and the pH of the medium.[10][11]
Q3: Are there any green or sustainable methods for azoxybenzene synthesis?
Yes, several sustainable methods have been developed to minimize the environmental impact of azoxybenzene synthesis. One such method involves the use of a cost-effective and commercially available catalyst, N,N-diisopropylethylamine (DIPEA), in water as a green solvent at room temperature.[4][5] Another approach is the direct photochemical synthesis from nitrobenzene building blocks, which is conducted at room temperature and under air, avoiding the need for catalysts or additives.[7][8][12]
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during azoxybenzene synthesis, their potential causes, and recommended solutions.
Problem 1: Low or No Yield of Azoxybenzene
Q: I am attempting to synthesize azoxybenzene by reducing nitrobenzene, but my yield is consistently low. What could be the issue?
A: Low yields in azoxybenzene synthesis can stem from several factors related to reaction conditions, starting materials, and the specific protocol being followed. Here’s a systematic approach to troubleshooting this issue:
Potential Causes and Solutions:
-
Inappropriate Reducing Agent or Conditions: The choice and concentration of the reducing agent are critical.
-
For Metallic Reductants (e.g., Zn/NaOH): The activity of the metal can vary. Ensure you are using a freshly activated metal surface if required. The concentration of the base is also crucial; deviations can lead to over-reduction to aniline or other side products.[2]
-
For Sodium Alkoxides: Refluxing nitrobenzene with sodium alkoxide in alcohol is a common method.[9] The efficiency can be dependent on the specific alkoxide and alcohol used. Ensure anhydrous conditions if the protocol specifies, as water can interfere with the reaction.
-
Photochemical Methods: The intensity and wavelength of the light source are critical.[6][7] Ensure your experimental setup matches the prescribed conditions. The solvent can also play a significant role in the selectivity of the reaction.[13]
-
-
Sub-optimal Reaction Temperature:
-
Many syntheses of azoxybenzene are temperature-sensitive. For instance, in a method using NaOH and PEG-400, the optimal temperature range is reported to be 85-95°C.[14] Temperatures that are too low may result in an incomplete reaction, while temperatures that are too high can promote the formation of side products like azobenzene or aniline.[11]
-
-
Poor Quality of Starting Materials:
-
Ensure the purity of your nitrobenzene. Impurities can interfere with the reaction. It is recommended to use freshly distilled nitrobenzene if the purity is questionable.
-
-
Inefficient Condensation of Intermediates:
-
The formation of azoxybenzene relies on the condensation of nitrosobenzene and phenylhydroxylamine intermediates.[9] If the reaction conditions do not favor this condensation, the intermediates may be further reduced or participate in side reactions. Maintaining the optimal pH is crucial here; for example, alkaline conditions are often employed.[10]
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low azoxybenzene yield.
Problem 2: Formation of Side Products (e.g., Azobenzene, Aniline)
Q: My reaction is producing a mixture of products, including what appears to be azobenzene and aniline, in addition to my desired azoxybenzene. How can I improve the selectivity?
A: The formation of azobenzene and aniline indicates over-reduction. Azoxybenzene is an intermediate in the reduction of nitrobenzene to aniline, and under certain conditions, it can be further reduced to azobenzene and then to hydrazobenzene, which can rearrange to aniline.[11]
Potential Causes and Solutions:
-
Excessively Strong Reducing Conditions:
-
High Concentration of Reducing Agent: Using too much of a strong reducing agent will drive the reaction past the azoxybenzene stage. Carefully control the stoichiometry of your reagents.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to over-reduction. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[15][16]
-
-
Reaction Temperature is Too High:
-
Elevated temperatures can increase the rate of reduction and lead to the formation of more reduced products.[11] Adhere to the recommended temperature in your protocol.
-
-
Influence of Substituents:
-
The electronic nature of substituents on the nitrobenzene ring can affect the reaction's outcome. Electron-withdrawing groups can sometimes enhance reactivity, potentially leading to over-reduction if conditions are not carefully controlled.[3] Conversely, electron-donating groups may slow down the reaction.[3]
-
Comparative Table of Reaction Conditions for Selectivity
| Method | Key Parameters for Selectivity | Common Side Products | Reference |
| Reduction with Na₃AsO₃/NaOH | Stoichiometry of arsenous oxide | Aniline | [2] |
| Photocatalytic Reduction | Solvent, light intensity, and catalyst | Aniline, Nitrosobenzene | [6][13] |
| Reductive Dimerization of Nitrosobenzene | Temperature and solvent (isopropanol is effective) | Azobenzene | [3] |
| DIPEA Catalyzed Synthesis | Catalyst loading and reaction time | Minimal with optimized conditions | [4][5] |
Problem 3: Difficulty in Product Purification
Q: I have synthesized my crude azoxybenzene, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?
A: Azoxybenzene is a solid at room temperature and can often be purified by recrystallization.[17][18] However, the choice of solvent is crucial for effective purification.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, the crude product is often isolated by filtration.[17] If the reaction is in an aqueous medium, extraction with an organic solvent like ethyl acetate may be necessary.[5]
-
Recrystallization:
-
A common and effective solvent for the recrystallization of azoxybenzene is hot 95% ethanol.[17] The crude product is dissolved in a minimal amount of hot ethanol, and then the solution is allowed to cool slowly to form crystals.
-
Methanol is also reported as a suitable solvent for recrystallization.[18]
-
-
Column Chromatography:
-
If recrystallization does not yield a pure product, flash column chromatography can be employed. A common eluent system is ethyl acetate in hexanes.[5]
-
-
Sublimation:
-
For very high purity, sublimation can be used, although this is less common for larger scale preparations.[18]
-
Experimental Protocol: Recrystallization of Azoxybenzene
-
Collect the crude azoxybenzene product after filtration.
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored with impurities, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified needle-shaped crystals of azoxybenzene by vacuum filtration.[17]
-
Wash the crystals with a small amount of cold ethanol and allow them to air dry.
Visualizing the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of azoxybenzene from nitrobenzene, highlighting the formation of crucial intermediates.
Caption: Synthetic pathway of azoxybenzene from nitrobenzene.
References
- OAE, S., FUKUMOTO, T., & YAMAGAMI, M. (Year). The Mechanism of Azoxybenzene Formation. Bulletin of the Chemical Society of Japan.
- Shmonina, V. P. (Year). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Orient. J. Chem.
- Karakuş, S., & Gökçe, A. G. (2023).
- Chen, Y.-F., Chen, J., Lin, L.-J., & Chuang, G. J. (2017). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. The Journal of Organic Chemistry.
- Yaghoubian, A., Hodgson, G., Adler, M., & Impellizzeri, S. (2022). Direct photochemical route to azoxybenzenes via nitroarene homocoupling. Organic & Biomolecular Chemistry.
- Vedantu. (n.d.). Azoxybenzene can be obtained by the treatment of nitro-benzene with. Vedantu. [Link]
- Fujii, Y., & Mori, K. (2020). Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions. Reaction Chemistry & Engineering. [Link]
- Chemistry Stack Exchange. (2020). Reduction of nitrobenzene in alkaline medium. Chemistry Stack Exchange. [Link]
- Yaghoubian, A., Hodgson, G., Adler, M., & Impellizzeri, S. (2022). Direct photochemical route to azoxybenzenes via nitroarene homocoupling. Organic & Biomolecular Chemistry. [Link]
- Royal Society of Chemistry. (2025). Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite. RSC Publishing. [Link]
- Karakuş, S., & Gökçe, A. G. (2023).
- Schmiegel, C. J., Berg, P., Obst, F., Schoch, R., Appelhans, D., & Kuckling, D. (2021). Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel-Bound Catalysts. European Journal of Organic Chemistry.
- Organic-Chemistry.org. (n.d.). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Organic-Chemistry.org. [Link]
- Request PDF. (n.d.). Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene. Request PDF. [Link]
- Yaghoubian, A., Hodgson, G., Adler, M., & Impellizzeri, S. (2022). Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. ChemRxiv. [Link]
- PubChem. (n.d.). Azoxybenzene. PubChem. [Link]
- SIELC Technologies. (2018). Azoxybenzene. SIELC Technologies. [Link]
- Vibzzlab. (2023, July 2). Azoxybenzene : Organic Synthesis [Video]. YouTube. [Link]
- Liu, W., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds.
- Google Patents. (n.d.). CN101851175A - Preparation method of azobenzene compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azoxybenzene can be obtained by the treatment of nitrobenzene class 12 chemistry CBSE [vedantu.com]
- 3. Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzene [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of azoxybenzenes from nitrobenzenes by visible light irradiation under continuous flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Direct photochemical route to azoxybenzenes via nitroarene homocoupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. CN101851175A - Preparation method of azobenzene compounds - Google Patents [patents.google.com]
- 15. Azoxybenzene | C12H10N2O | CID 10316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Azoxybenzene | SIELC Technologies [sielc.com]
- 17. youtube.com [youtube.com]
- 18. AZOXYBENZENE | 495-48-7 [chemicalbook.com]
Optimizing temperature control for 4,4'-Azoxydiphenetole phase studies
Welcome to the technical support resource for researchers working with 4,4'-Azoxydiphenetole (PAP). This guide provides field-proven insights, troubleshooting protocols, and foundational knowledge to ensure the accuracy and reproducibility of your phase transition studies. Precise temperature control and a deep understanding of the material's thermal behavior are paramount for reliable characterization. This center is designed to address the common challenges encountered when using techniques like Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).
Frequently Asked Questions (FAQs)
Q1: What are the expected phase transition temperatures for this compound?
High-purity this compound, a classic calamitic (rod-shaped) liquid crystal, typically exhibits two primary first-order phase transitions upon heating:
-
Crystal-to-Nematic (Melting): The transition from the ordered solid crystal (Cr) to the nematic liquid crystal (N) phase.
-
Nematic-to-Isotropic (Clearing): The transition from the anisotropic nematic phase to the clear, isotropic liquid (I) phase.
The precise temperatures can vary slightly due to purity, but literature values provide a reliable baseline for experimentation.
Table 1: Key Thermal Properties of this compound
| Transition | Abbreviation | Typical Temperature (°C) | Typical Temperature (K) |
|---|---|---|---|
| Crystal → Nematic | TCr-N | ~135 °C | ~408 K |
| Nematic → Isotropic | TN-I | ~168 °C | ~441 K |
Note: These values are compiled from established literature. Experimental values may deviate due to factors discussed in this guide.
Q2: Why is the heating and cooling rate so critical in my DSC measurements?
The heating/cooling rate is arguably the most influential parameter in thermal analysis. The transition temperatures and the shape of DSC peaks are kinetically dependent.
-
Causality: A phase transition is not instantaneous; it requires time for molecular rearrangement. At faster heating rates, the system has less time to reach thermal equilibrium at each temperature increment. This delay causes the measured onset and peak temperatures of an endothermic event (like melting) to shift to higher values.[1][2] Conversely, on cooling, faster rates shift exothermic events (like crystallization) to lower temperatures because the molecules require more of a thermal "push" (a lower temperature) to overcome the kinetic barrier to organize into a crystal lattice.[1][2]
-
Practical Implication: For this compound, using a high heating rate (>20 °C/min) may obscure the separation between the Cr-N and N-I transitions or broaden the peaks, reducing accuracy. International standards often recommend rates of 10 °C/min or 20 °C/min to approximate thermodynamic equilibrium.[2]
Q3: What is supercooling and why can't I observe a sharp crystallization peak on cooling?
Supercooling is the phenomenon where a liquid is cooled below its freezing point without becoming a solid.[3] This is extremely common for the isotropic-to-nematic and nematic-to-crystal transitions in liquid crystals.
-
Mechanism: Crystallization is a two-step process: nucleation (the formation of a stable crystalline seed) and growth. Nucleation is often the rate-limiting step and requires a significant thermodynamic driving force, which is achieved by cooling well below the equilibrium melting temperature.[3] The nematic phase of this compound can easily supercool, meaning the transition back to the crystalline solid upon cooling will occur at a much lower temperature than the 135 °C melting point observed on heating. In some cases, if the cooling rate is very fast, crystallization can be suppressed entirely.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My measured transition temperatures are inconsistent or different from literature values.
This is a common issue stemming from several potential sources. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for inaccurate transition temperatures.
-
Expertise: Impurities act as defects, disrupting the cooperative nature of a phase transition. This typically results in a lower, broader melting peak. Instrument calibration is non-negotiable; without it, all temperature readings are suspect. As established, scan rates directly impact the kinetic aspect of the transition.[1][2]
Problem: I see an unexpected exothermic peak during my second heating scan in the DSC.
-
Explanation: This is likely due to "cold crystallization." During the initial cooling cycle, if the rate was fast enough, the material may not have had sufficient time to fully crystallize. It may have entered a metastable or amorphous solid state. Upon reheating, as the molecules gain mobility above the glass transition, they can rearrange into a more stable crystalline form. This rearrangement is an exothermic process (releases heat), which you observe before the main endothermic melting peak.
-
Solution: To confirm this, use a very slow cooling rate (e.g., 1-2 °C/min) on your first cycle to promote full crystallization. If the exothermic peak disappears on the subsequent heating run, it confirms its origin as cold crystallization.
Problem: The textures under my Polarized Light Microscope (PLM) are not clear.
-
Explanation: The ability to visualize the characteristic textures of the nematic phase (e.g., Schlieren or threaded textures) depends on the sample's birefringence and thickness.
-
Troubleshooting Steps:
-
Sample Thickness: If the sample is too thick, multiple layers of textures can overlap, causing a blurry image. If it's too thin, the optical path difference may be too small to generate significant contrast. Aim for a sample thickness of 5-20 µm.
-
Focus: Ensure you are properly focused on the sample plane. Use the Bertrand lens to check the alignment of your polarizers.
-
Heating Rate: When using a hot stage, change the temperature slowly near the transition points. This allows time for the textures to form and stabilize, making them easier to identify.
-
Cross-Reference with DSC: Use your DSC data to know where to look. If your DSC shows a transition at 135 °C, slowly heat your sample on the PLM to that temperature and watch for the appearance of the bright, birefringent nematic texture from the dark crystalline solid.
-
Detailed Experimental Protocols
Protocol 1: Standard DSC Analysis of this compound
This protocol is designed to accurately determine the transition temperatures and enthalpies.
-
Instrument Calibration: Calibrate the DSC temperature and enthalpy scales using high-purity indium and zinc standards according to your instrument's manual.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the lid securely.
-
Thermal Program: Set up the following temperature program. A heat-cool-heat cycle is essential to observe the material's behavior on first melt and to erase its prior thermal history.
-
Segment 1 (Equilibration): Equilibrate at 25 °C.
-
Segment 2 (First Heat): Heat from 25 °C to 180 °C at a rate of 10 °C/min. This will be above the expected isotropic transition.
-
Segment 3 (Isothermal): Hold at 180 °C for 3 minutes to ensure complete melting and thermal history erasure.
-
Segment 4 (Cooling): Cool from 180 °C to 25 °C at a rate of 10 °C/min.
-
Segment 5 (Second Heat): Heat from 25 °C to 180 °C at a rate of 10 °C/min. The data from this second heating run is typically used for reporting as it reflects the intrinsic properties of the material.
-
-
Data Analysis:
-
Transition Temperature: Determine the onset temperature for the Cr-N and N-I transitions from the second heating scan.
-
Enthalpy (ΔH): Integrate the area under each transition peak to calculate the enthalpy of transition in Joules per gram (J/g).
-
Caption: Recommended DSC thermal program for this compound.
Protocol 2: Visual Phase Identification with PLM and Hot Stage
-
Sample Preparation: Place a very small amount of this compound onto a clean microscope slide. Gently place a coverslip on top and heat briefly on a hot plate to melt the sample, allowing capillary action to create a thin, uniform film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizers so that the field of view is dark (extinction).
-
Heating and Observation:
-
Start at room temperature (~25 °C). The view should be crystalline, possibly showing some light transmission at crystal boundaries but largely dark.
-
Slowly heat the sample at a rate of 5-10 °C/min.
-
As you approach ~135 °C, watch for the nucleation and growth of bright, mobile, and textured regions. This is the nematic phase. Note the temperature at which this transition begins.
-
Continue heating. As you approach ~168 °C, the bright, textured field will abruptly become completely dark. This is the "clearing point," or the nematic-to-isotropic transition. The dark field indicates the presence of an optically isotropic liquid.
-
-
Cooling: Slowly cool the sample and observe the transitions in reverse. Note the significant supercooling that will likely occur before the nematic phase reappears.
References
- Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
- Tiwari, R. P., & Singh, P. K. (2021). DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group. Online Journal of Chemistry. [Link]
- Oleg Lavrentovich. Polarization Microscope Pictures of Liquid Crystals.
- Klement Jr., W., & Cohen, L. H. (1974). Determination to 2 kbar of the Nematic-Isotropic and Melting Transitions in p-Azoxyanisole. Molecular Crystals and Liquid Crystals, 27(3-4), 359-373. [Link]
- Shukla, A., et al. Study of azoxy-based liquid crystals based on bond properties. Semantic Scholar. [https://www.semanticscholar.org/paper/Study-of-azoxy-based-liquid-crystals-(-p-%2C-p-%2C-Shukla-Prasad/e3e061806e232924300302c011e4063857313a0c]([Link]
- Mello, J., & Sharma, D. (2022). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science, 10(9), 218-236. [Link]
- Scholars Research Library. Comparative Study of Azoxy-Based Liquid Crystals. [Link]
- TMP Chem. (2016). Chemical Thermodynamics 3.13 - Transition Enthalpy. YouTube. [Link]
- University of Hamburg. LIQUID CRYSTAL PHASES. [Link]
- NETZSCH-Gerätebau GmbH. Influences of Heating and Cooling Rates on the DSC Measurement Result. [Link]
- ResearchGate. Does the scanning rate affect the degree of crystallinity?. [Link]
Sources
Technical Support Center: Stabilizing 4,4'-Azoxydiphenetole During Thermal Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4'-Azoxydiphenetole. This guide provides in-depth troubleshooting advice and preventative protocols to address the thermal decomposition of this nematic liquid crystal during heating experiments. Our focus is on maintaining the scientific integrity of your results by ensuring the stability of your compound.
Understanding the Challenge: The Thermal Instability of this compound
This compound, a widely used thermotropic liquid crystal, is susceptible to thermal degradation at elevated temperatures. This decomposition can significantly impact the accuracy of analytical measurements and the performance of materials in their applications. The instability primarily arises from two interconnected pathways: oxidative degradation and thermal fragmentation, which can be initiated and propagated by free radicals.
The core of the issue lies in the azoxy (-N=N(O)-) linkage and the surrounding aromatic structure. At elevated temperatures, the molecule can become susceptible to homolytic cleavage, initiating a free-radical chain reaction.[1] The presence of oxygen can exacerbate this process, leading to the formation of various degradation products and altering the material's properties.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the heating of this compound, providing explanations for their causes and actionable solutions.
Q1: I observed a discoloration (e.g., darkening, turning brown) of my this compound sample during heating. What is the likely cause?
A1: Discoloration is a strong indicator of thermal decomposition. The formation of highly conjugated or polymeric side products often leads to a shift in the absorption of visible light, resulting in a darker appearance. This is frequently a result of oxidative degradation. The initial step is often the formation of free radicals, which can then react with oxygen to form peroxy radicals, initiating a cascade of reactions that produce colored impurities.[2]
Q2: My DSC/TGA results for this compound show an unexpected exothermic event or mass loss at a temperature lower than the literature value for its clearing point. What could be happening?
A2: An exothermic event or premature mass loss during thermal analysis strongly suggests decomposition.[3] While the nematic-to-isotropic phase transition is an endothermic event, decomposition is often exothermic.[4] This issue can be triggered by several factors:
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or side products, can lower the decomposition temperature.[5] Metallic impurities, which can be introduced from spatulas or reaction vessels, can also catalyze decomposition.
-
Oxidative Atmosphere: Running the analysis in the presence of air (oxygen) can lead to oxidative decomposition at temperatures lower than the intrinsic thermal decomposition temperature of the pure compound in an inert atmosphere.[6]
Q3: I am seeing irreproducible results in my experiments involving heating this compound. Could decomposition be the cause?
A3: Absolutely. The degradation of this compound will alter its chemical composition and, consequently, its physical properties. This will lead to variability in measurements such as phase transition temperatures, viscosity, and optical properties. If you are observing significant scatter in your data from one experimental run to the next, it is crucial to investigate the thermal stability of your sample.
Q4: How can I confirm that my this compound sample is decomposing?
A4: A combination of analytical techniques can be used to confirm decomposition:
-
Thermal Analysis (DSC/TGA): As mentioned, unexpected exothermic events or mass loss are strong indicators. Running the analysis at different heating rates can also provide insights.[3]
-
Spectroscopy (FTIR, UV-Vis): Comparing the spectra of the sample before and after heating can reveal changes in the chemical structure. The appearance of new peaks or shifts in existing peaks can indicate the formation of degradation products.
-
Chromatography (HPLC, GC-MS): These techniques can separate and identify the components of the heated sample, allowing for the detection and identification of decomposition products.
Best Practices & Preventative Measures
To mitigate the thermal decomposition of this compound, a multi-faceted approach focusing on purity, atmospheric control, and the use of stabilizers is recommended.
Purity is Paramount: The First Line of Defense
Impurities can significantly lower the thermal stability of liquid crystals. Therefore, ensuring the high purity of your this compound is the most critical first step.
-
Purification Protocol: Recrystallization is an effective method for purifying this compound. A suitable solvent system should be chosen to effectively remove synthesis byproducts and other impurities.
-
Proper Storage: Store the purified compound in a cool, dark place, and under an inert atmosphere if possible, to prevent slow degradation over time.[2]
Controlling the Experimental Atmosphere
Oxidation is a primary degradation pathway. Therefore, excluding oxygen from your experiments is crucial.
Objective: To prevent oxidative degradation during heating by replacing the air with an inert gas such as nitrogen or argon.
Materials:
-
Schlenk flask or a reaction vessel with a gas inlet and outlet
-
Inert gas source (e.g., nitrogen or argon cylinder with a regulator)
-
Bubbler
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Place the this compound sample and a magnetic stir bar into the Schlenk flask.
-
Assemble the apparatus, ensuring all joints are well-sealed.
-
Connect the gas inlet to the inert gas source and the outlet to a bubbler.
-
Purge the flask with the inert gas for 10-15 minutes to displace all the air. A gentle flow of gas should be maintained throughout the experiment, as indicated by a slow bubbling rate in the bubbler.[7]
-
Once the atmosphere is inert, begin heating the sample to the desired temperature while stirring.
-
After the experiment, allow the sample to cool to room temperature under the inert atmosphere before exposing it to air.
Diagram: Experimental Setup for Heating Under an Inert Atmosphere
Caption: A schematic of the experimental setup for heating this compound under an inert atmosphere to prevent oxidation.
The Role of Stabilizers: Chemical Intervention
For applications requiring prolonged heating, the addition of a stabilizer can be highly effective. Antioxidants, particularly hindered phenols, are excellent candidates for this purpose.
Mechanism of Action: Hindered phenolic antioxidants act as radical scavengers. They donate a hydrogen atom to the reactive free radicals formed during the initial stages of decomposition, thereby terminating the chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the bulky groups, preventing it from initiating further degradation.[8][9]
Table 1: Common Hindered Phenolic Antioxidants
| Antioxidant Name | Chemical Structure | Key Features |
| Butylated Hydroxytoluene (BHT) | 2,6-di-tert-butyl-4-methylphenol | Widely available, effective radical scavenger. |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | High molecular weight, low volatility, suitable for high-temperature applications.[10] |
| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Good compatibility with many organic materials. |
Objective: To stabilize this compound against thermal decomposition by adding a hindered phenolic antioxidant.
Materials:
-
High-purity this compound
-
Hindered phenolic antioxidant (e.g., BHT, Irganox 1010)
-
Suitable solvent for co-dissolution (if necessary)
-
Heating and stirring apparatus
Procedure:
-
Determine the appropriate concentration of the antioxidant. A typical starting concentration is in the range of 0.1-1.0% by weight.
-
If both the liquid crystal and the antioxidant are soluble in a common volatile solvent, dissolve them together and then remove the solvent under reduced pressure to ensure a homogeneous mixture.
-
If a co-solvent is not used, the antioxidant can be directly mixed with the molten this compound under an inert atmosphere.
-
Proceed with the heating experiment as required, preferably under an inert atmosphere as described in Protocol 1.
Diagram: Mechanism of Stabilization by Hindered Phenols
Caption: The process of radical chain termination where a hindered phenol donates a hydrogen atom to a reactive radical.
Testing and Verification: Confirming Stability
After implementing preventative measures, it is essential to verify their effectiveness.
Objective: To compare the thermal stability of unstabilized and stabilized this compound.
Procedure:
-
Prepare three samples:
-
Sample A: this compound as received.
-
Sample B: Purified this compound.
-
Sample C: Purified this compound with an added antioxidant.
-
-
Run a DSC/TGA analysis on each sample under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air).
-
Compare the onset of decomposition temperatures and any exothermic events. A significant increase in the decomposition temperature for Samples B and C compared to Sample A, and for the inert atmosphere runs compared to the air runs, indicates successful stabilization.
Table 2: Hypothetical DSC/TGA Data for Stability Verification
| Sample | Atmosphere | Onset of Decomposition (°C) | Observations |
| A (As Received) | Air | ~220 | Significant exothermic peak |
| A (As Received) | Nitrogen | ~240 | Reduced exothermic peak |
| B (Purified) | Air | ~250 | Delayed onset compared to A |
| B (Purified) | Nitrogen | ~270 | Further delay in decomposition |
| C (Purified + Antioxidant) | Air | ~280 | Significant stabilization in air |
| C (Purified + Antioxidant) | Nitrogen | ~290 | Highest thermal stability |
Frequently Asked Questions (FAQs)
Q: Can I use a vacuum to remove oxygen instead of an inert gas? A: While a vacuum can remove most of the oxygen, maintaining a static vacuum during heating can be problematic if any volatile decomposition products are formed, as this will change the pressure. A continuous gentle flow of an inert gas is generally more effective and easier to control for preventing oxidation during heating.
Q: Are there any compatibility issues with using hindered phenolic antioxidants with this compound? A: Hindered phenolic antioxidants are generally chemically compatible with aromatic azoxy compounds. However, it is important to ensure that the chosen antioxidant is soluble in the liquid crystal at the operating temperature to ensure homogeneous distribution. At high concentrations, the antioxidant could potentially affect the liquid crystalline properties, so it is advisable to use the lowest effective concentration.
Q: My synthesis of this compound seems to produce an impure product. What are common side reactions? A: The synthesis of aromatic azoxy compounds can have side reactions that lead to impurities. For example, the reduction of the corresponding nitroaromatic compound can sometimes lead to the formation of azo compounds or other reduction products if the reaction conditions are not carefully controlled. These impurities can negatively impact the thermal stability of the final product.
References
- Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Hindered Phenolic Antioxidants in Modern Material Science.
- Chemistry For Everyone. (2023, July 19). How To Prevent Thermal Oxidation In Polymers? [Video]. YouTube. [Link]
- Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties.
- Master Organic Chemistry. (2013, August 30). Free Radical Initiation: Why Is “Light” Or “Heat” Required?.
- National Institutes of Health. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Thermal decomposition of aromatic azides. Formation of phenazines and related compounds.
- ResearchGate. (2017, March 30). Experimental Strategies for Controlling Radical Chain Reactions.
- ACS Publications. (n.d.). Mechanism of the thermal and photochemical decomposition of azoalkanes.
- ResearchGate. (2020, June 23). (PDF) Sterically Hindered Phenols as Antioxidant.
- EDN Network. (1999, December 1). Liquid Crystals Detect Hot Defects.
- ResearchGate. (n.d.). (PDF) Thermal decomposition kinetics of some aromatic azomonoethers.
- ResearchGate. (n.d.). (PDF) Analysis of the thermal decomposition of azo-peroxyesters by Arrhenius-type and three-parameter equations.
- Chemistry For Everyone. (2023, August 21). How Does Temperature Affect Liquid Crystals? [Video]. YouTube. [Link]
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Semitracks. (2021, December 2). Thermal Detection Techniques.
- ResearchGate. (n.d.). a DSC curves for P1–P4, b TGA and dTGA curves for P1, and c TGA curves....
- University of York. (n.d.). Reflux under an inert atmosphere.
- Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- Mettler Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
- IFPG-Innovation Forever Publishing Group Limited. (n.d.). Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats.
- MDPI. (n.d.). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods.
- MDPI. (2024, November 23). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- ResearchGate. (n.d.). The basics and issues of Thermochromic Liquid Crystal Calibrations.
- NIH. (2022, June 22). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
- The Schlenk Line Survival Guide. (n.d.). Refluxing Under an Inert Atmosphere.
- ResearchGate. (n.d.). Effect of Residual Reactive Impurities in Excipients on the Stability of Pharmaceutical Products.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (n.d.). Liquid Crystal Thermography in Gas Turbine Heat Transfer: A Review on Measurement Techniques and Recent Investigations.
- ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- ResearchGate. (2024, August 12). Effect of Accelerated Storage on the Stability of Azoxystrobin Fungicide and It Is Toxicity on Albino Rats.
- ResearchGate. (2023, October 13). (PDF) Dissipation and Residue of Metalaxyl-M and Azoxystrobin in Scallions and Cumulative Risk Assessment of Dietary Exposure to Hepatotoxicity.
- ResearchGate. (n.d.). Efficient degradation of sulfamethoxazole by acetylene black activated peroxydisulfate | Request PDF.
- ResearchGate. (2018, August 6). Diethynyl-4',5'-dioctyl- o -terphenyl Using Eglington Coupling Reaction: Formation of Large Cyclic Oligomers as Major Products under Standard Conditions.
- RSC Publishing. (n.d.). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
- Semantic Scholar. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
- ResearchGate. (2019, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
- Google Patents. (n.d.). CN108727445A - A kind of synthetic method of azithromycin impurity F.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tainstruments.com [tainstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. partinchem.com [partinchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uniform Alignment of 4,4'-Azoxydiphenetole Liquid Crystals
Welcome to the technical support resource for the alignment of 4,4'-Azoxydiphenetole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this nematic liquid crystal in their applications. Uniform molecular alignment is critical for leveraging the unique anisotropic properties of liquid crystals in any device or experiment.[1][2] This document provides in-depth troubleshooting guides and detailed protocols to help you overcome common challenges and achieve consistent, high-quality alignment.
Core Principles of Alignment
Achieving uniform alignment of this compound, a classic nematic liquid crystal, depends on controlling the interface between the liquid crystal and its confining substrates.[1][3] The process relies on creating an anisotropic surface that directs the liquid crystal molecules in a preferred orientation. This directionality is stabilized by the anchoring energy , which is the energy required to deviate the liquid crystal director from its easy axis at the surface.[4][5] The two most common alignment configurations are:
-
Planar (or Homogeneous) Alignment : The long axes of the liquid crystal molecules are oriented parallel to the substrate surface.[6] This is typically achieved by creating microscopic grooves on a polymer alignment layer via mechanical rubbing.[7]
-
Homeotropic (or Vertical) Alignment : The long axes of the liquid crystal molecules are oriented perpendicular to the substrate surface.[6] This is often accomplished using specific surfactants or polymer layers with side chains that promote perpendicular anchoring.[8]
This guide will focus primarily on achieving uniform planar alignment, the most common configuration for materials like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound (CAS 4792-83-0) is an organic compound that exhibits a nematic liquid crystal phase at a temperature range convenient for many laboratory applications.[9][10][11] Its rod-like molecular structure is responsible for its anisotropic optical and dielectric properties.[12]
Q2: Why is uniform alignment so important? The unique properties of liquid crystals, such as birefringence, are only useful when the molecules are collectively oriented.[2] Uniform alignment ensures consistent optical and electrical properties across the entire sample, which is critical for applications like displays, sensors, and spatial light modulators.[1][6] Non-uniform alignment leads to defects that scatter light and degrade device performance.[13]
Q3: What are the main factors influencing alignment quality? The final alignment quality is a result of several cumulative factors:
-
Substrate Cleanliness : Any particulate or organic residue can disrupt the alignment layer and create defects.[14]
-
Alignment Layer Quality : The uniformity and properties of the polymer alignment layer (e.g., polyimide) are paramount.[15]
-
Surface Treatment Consistency : The method used to create anisotropy (e.g., mechanical rubbing) must be applied uniformly.[16]
-
Cell Assembly and Filling : Proper cell gap spacing and contamination-free filling are crucial.
Experimental Workflow for Liquid Crystal Cell Fabrication
The following diagram outlines the standard end-to-end process for creating a liquid crystal cell with uniform planar alignment. Each step is critical and presents potential challenges that are addressed in the troubleshooting section.
Caption: Standard workflow for fabricating a planar aligned liquid crystal cell.
Troubleshooting Guide
This section addresses specific problems encountered during the fabrication and characterization of this compound liquid crystal cells.
Problem 1: The cell appears grainy or shows multiple domains under the polarizing microscope instead of a uniform color.
Question: I've filled my cell, but when I view it between crossed polarizers, I don't see a single uniform color. Instead, I see different regions with sharp boundaries. What's causing this lack of uniformity?
Answer: This issue points to poor or non-uniform alignment, where different regions (domains) of the liquid crystal are oriented in different directions. The boundaries between these domains are called disclinations.[13]
Probable Causes & Solutions:
-
Cause A: Inadequate Substrate Cleaning.
-
Why it happens: Dust particles, organic residues, or fingerprints on the Indium Tin Oxide (ITO) coated glass prevent the polyimide alignment layer from adhering uniformly.[14] Each contaminant acts as a nucleation point for a defect, disrupting the alignment in its vicinity.
-
Solution: Implement a rigorous, multi-step cleaning protocol. A proven method involves sequential ultrasonic baths. Refer to Protocol 1: Rigorous ITO Substrate Cleaning for a detailed procedure. The effectiveness of cleaning can be checked by observing if deionized water sheets off the surface uniformly without "blobbing".[17]
-
-
Cause B: Inconsistent or Improper Rubbing.
-
Why it happens: The goal of rubbing is to create uniform microscopic grooves and orient the polyimide chains.[18] Inconsistent pressure, speed, or a worn-out rubbing cloth can lead to areas with poor or no defined alignment direction.
-
Solution: Ensure your rubbing process is well-controlled. Use a dedicated rubbing machine if available. If rubbing by hand, use a consistent, light pressure and a single pass. The rubbing cloth (e.g., velvet) should be clean and free of debris. See Protocol 3: Mechanical Rubbing for best practices.
-
-
Cause C: Insufficient Anchoring Energy.
-
Why it happens: The chosen alignment layer may not provide strong enough anchoring for the this compound molecules.[14] This can be due to an inappropriate polyimide type, incorrect baking temperature, or insufficient curing time, which affects the final polymer structure.
-
Solution: Verify the specifications for your polyimide. Ensure the baking temperature and duration match the manufacturer's recommendations (a common process is 180°C for 1 hour).[19][20] If problems persist, consider testing a different polyimide known for providing strong planar anchoring.
-
Problem 2: Dark lines or points (disclinations) are visible in an otherwise uniform cell.
Question: My cell is mostly uniform, but I can see distinct dark lines or points that don't go away when I rotate the stage of my polarizing microscope. What are these defects?
Answer: These are likely disclinations, which are defects in the nematic director field.[13][21] They represent regions where the molecular orientation changes abruptly and the director becomes undefined.[13] While some defects can be annihilated with thermal or electric fields, stable defects often point to a specific issue in the cell fabrication.
Probable Causes & Solutions:
-
Cause A: Particulate Contamination.
-
Why it happens: A single dust particle or fiber on the alignment layer creates a significant local disturbance, forcing the liquid crystal molecules to orient around it and creating a point defect (often called a "hedgehog" if it has a radial configuration).[22][23]
-
Solution: Re-evaluate your cleanroom practices. Assemble the cell in a dust-free environment (e.g., a laminar flow hood). Before assembling the two substrates, use a nitrogen gun to gently blow off any loose particles.
-
-
Cause B: Air Bubbles Trapped During Filling.
-
Why it happens: If air is trapped during the capillary filling process, the liquid crystal-air interface creates a strong boundary condition that can induce defects.
-
Solution: Fill the cell in a vacuum chamber to prevent air from being trapped. Alternatively, fill the cell at a temperature where the this compound is in its isotropic liquid phase, as the lower viscosity can help prevent bubble formation.
-
-
Cause C: Scratches on the Alignment Layer.
-
Why it happens: Excessive rubbing pressure or a sharp contaminant on the rubbing cloth can scratch the polyimide layer.[16] The edges of the scratch act as boundaries that pin the liquid crystal molecules in an unfavorable orientation, leading to line-like disclinations.
-
Solution: Reduce the rubbing pressure. Inspect your rubbing cloth for any embedded particles before use. The goal is to gently stroke the surface, not to gouge it.
-
Troubleshooting Decision Flowchart
This flowchart can guide you in diagnosing the root cause of common alignment issues observed under a polarizing microscope.
Caption: A decision flowchart for troubleshooting common liquid crystal alignment defects.
Detailed Experimental Protocols
Protocol 1: Rigorous ITO Substrate Cleaning
This protocol is designed to remove both organic and inorganic contaminants from ITO-coated glass substrates.[17][24][25]
| Step | Procedure | Duration | Purpose |
| 1 | Initial Rinse | 1 min | Remove loose surface dust. |
| Rinse substrates thoroughly with deionized (DI) water. | |||
| 2 | Detergent Wash | 15 min | Remove oils and organic films. |
| Place substrates in a beaker with a 2-5% solution of lab-grade, non-phosphate surfactant (e.g., Decon 90) in DI water. Sonicate in an ultrasonic bath.[17] | |||
| 3 | DI Water Rinse | 15 min | Remove all detergent residue. |
| Transfer substrates to a beaker of fresh DI water and sonicate. Repeat with fresh DI water two more times. | |||
| 4 | Solvent Clean | 15 min | Remove residual organic contaminants. |
| Transfer substrates to a beaker of acetone and sonicate. | |||
| 5 | Final Solvent Rinse | 15 min | Remove acetone residue. |
| Transfer substrates to a beaker of isopropyl alcohol (IPA) and sonicate.[17][24] | |||
| 6 | Drying | 5 min | Prepare for next step. |
| Dry substrates using a filtered nitrogen or argon gas stream. | |||
| 7 | Final Bake (Optional) | 10-15 min | Remove all traces of moisture. |
| Place substrates in an oven at 120°C. |
Protocol 2: Application of Polyimide (PI) Alignment Layer
-
Preparation : Ensure the cleaned ITO substrates are at room temperature. Prepare a solution of polyimide (e.g., 1-3 wt% in a suitable solvent like N-Methyl-2-pyrrolidone).
-
Dispensing : Place the substrate on the chuck of a spin coater. Dispense a small puddle of the PI solution onto the center of the substrate.
-
Spin Coating :
-
Spread Cycle : Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to cover the entire substrate.
-
High-Speed Cycle : Ramp up to a higher speed (e.g., 3000-4000 rpm) for 30-45 seconds. The final film thickness is determined by the solution viscosity and the spin speed.
-
-
Soft Bake : Place the coated substrate on a hot plate at ~80-100°C for 1-2 minutes to evaporate the bulk of the solvent.
-
Hard Bake (Curing) : Transfer the substrate to an oven. Bake at the temperature recommended by the manufacturer (typically 180°C - 200°C) for 1 hour to fully imidize the polymer.[19][20]
-
Cooling : Allow the substrates to cool down slowly to room temperature inside the oven or on a clean, stable surface to avoid thermal stress.
Protocol 3: Mechanical Rubbing for Planar Alignment
-
Setup : Mount the polyimide-coated substrate securely on a flat surface or in a rubbing machine.
-
Rubbing Cloth : Use a clean, lint-free velvet or cotton cloth wrapped around a cylindrical roller or a flat block.[26]
-
Execution :
-
Gently bring the rubbing cloth into contact with the polyimide surface.
-
Move the cloth across the substrate in a single direction with a consistent, light pressure and constant speed.
-
Lift the cloth off the surface at the end of the stroke. Do not move it back and forth.
-
One single, uniform pass is typically sufficient.
-
-
Cleaning : After rubbing, use a gentle stream of dry nitrogen to remove any fibers or dust generated during the process.
Protocol 4: Liquid Crystal Cell Assembly and Filling
-
Spacer Application : Mix a small amount of UV-curable epoxy with micro-spacers of the desired diameter (e.g., 5-10 µm). Apply tiny droplets of this mixture to the corners of one of the rubbed substrates.
-
Assembly : Place the second substrate on top of the first, with the rubbing directions oriented anti-parallel to each other for a standard planar-aligned cell.
-
Curing : Gently press the substrates together and expose the corners to a UV lamp to cure the epoxy, fixing the cell gap.
-
Filling :
-
Place the empty cell on a hot stage heated above the nematic-isotropic transition temperature of this compound (~167°C).
-
Place a droplet of the liquid crystal at the opening of the cell.
-
The liquid crystal will be drawn into the cell via capillary action. Filling in the isotropic phase minimizes viscosity and reduces the likelihood of creating flow-induced alignment defects.
-
-
Cooling & Sealing : Once filled, cool the cell down slowly (e.g., 1-2°C per minute) through the isotropic-nematic transition. This slow cooling is crucial for allowing the molecules to settle into the low-energy, uniformly aligned state directed by the surface. Once at room temperature, seal the opening with epoxy.
By following these detailed protocols and using the troubleshooting guide to diagnose any issues, you can reliably achieve high-quality, uniform alignment of this compound for your research and development needs.
References
- Bechtold, I. H., Vega, M. L., Oliveira, E. A., & Bonvent, J. J. (n.d.). Surface Treatments for Lyotropic Liquid Crystals Alignment. Molecular Crystals and Liquid Crystals, 391(1).
- (n.d.). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. Optics Express.
- (n.d.). Rubbing Technology for LCD Manufacturing.
- (n.d.). NEMATIC HOMOGENEOUS PHOTO ALIGNMENT BY POLYIMIDE EXPOSURE TO LINEARLY POLARIZED UV. J-Stage.
- (n.d.). Alignment layer. Wikipedia.
- (2025). Technical Support Center: Troubleshooting Poor Alignment of RM257 Liquid Crystal Films. Benchchem.
- (1997). Surfaces and interfaces of liquid crystal alignment layer polyimides. IBM Research.
- (2008). Designing liquid crystal alignment surfaces. Applied Physics Letters - AIP Publishing.
- (2023). Liquid Crystals Alignment Properties You Should Know. Daken Chemical.
- (n.d.). This compound C16H18N2O3. Guidechem.
- (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. PubMed Central.
- (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.
- (2022). Self-Aligned Liquid Crystals on Anisotropic Nano/Microstructured Lanthanum Yttrium Strontium Oxide Layer. PMC - NIH.
- (n.d.). A New Non-Rubbing Technique for Liquid Crystal Alignment. DTIC.
- (2021). Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online.
- (n.d.). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. NIH.
- (n.d.). Defects. Dissemination of IT for the Promotion of Materials Science (DoITPoMS).
- (n.d.). CAS 4792-83-0: Azoxyphenetole. CymitQuimica.
- (n.d.). Defects in liquid crystals.
- (2013). What is the best way to clean ITO coated glass substrate? ResearchGate.
- (n.d.). How to clean ITO Coated Glass. JINAN EVERGREEN GLASS CO.,LTD.
- (n.d.). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. TU Chemnitz.
- (n.d.). Some observations on defects in nematic liquid crystals.
- (2025). What Is Liquid Crystal Alignment?. YouTube.
- (2022). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress.
- (2019). What is the best method for cleaning ITO glasses?. ResearchGate.
- (n.d.). ITO conductive glass cleaning process. Google Patents.
- (2024). This compound. ChemicalBook.
- (n.d.). Defects in Bent-core Liquid Crystals.
- (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers.
- (2024). Q&A of liquid crystal alignment: theory and practice. Frontiers.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidechem.com [guidechem.com]
- 10. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]
- 11. This compound | 4792-83-0 [chemicalbook.com]
- 12. ipme.ru [ipme.ru]
- 13. Defects [doitpoms.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tu-chemnitz.de [tu-chemnitz.de]
- 17. researchgate.net [researchgate.net]
- 18. Surfaces and interfaces of liquid crystal alignment layer polyimides for American Chemical Society, Polymer Preprints, Division of Polymer Chemistry - IBM Research [research.ibm.com]
- 19. OPG [opg.optica.org]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. pubs.aip.org [pubs.aip.org]
- 22. ias.ac.in [ias.ac.in]
- 23. par.nsf.gov [par.nsf.gov]
- 24. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 25. researchgate.net [researchgate.net]
- 26. Alignment layer - Wikipedia [en.wikipedia.org]
Common impurities in 4,4'-Azoxydiphenetole and their removal
Technical Support Center: 4,4'-Azoxydiphenetole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal during and after synthesis. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of crude this compound is intrinsically linked to its synthesis, which typically involves the reduction of 4-nitrophenetole or the oxidation of 4-phenetidine. Consequently, impurities are often unreacted starting materials, intermediates, or over-reaction byproducts.
Causality Behind Impurity Formation:
-
Incomplete Reaction: Leaves residual starting materials like 4-nitrophenetole or 4-phenetidine.
-
Side Reactions: The formation of the azoxy bond is a delicate redox process. Competing reactions can lead to the formation of the corresponding azo compound, 4,4'-azodiphenetole, which is a very common byproduct.
-
Decomposition: Azoxy compounds can be sensitive to heat and light. Thermal decomposition during a high-temperature reaction or workup can generate a complex mixture of degradation products.[1][2][3][4]
-
Residual Solvents: Solvents used during the synthesis or initial workup can be trapped in the crude solid.
A summary of common impurities is presented below:
| Impurity Type | Chemical Name | Reason for Presence | Typical Physical State |
| Starting Material | 4-Nitrophenetole | Incomplete reduction | Solid |
| Starting Material | 4-Phenetidine | Incomplete oxidation | Liquid/Solid |
| Redox Byproduct | 4,4'-Azodiphenetole | Over-reduction of azoxy or under-oxidation of hydrazo intermediate | Solid |
| Isomers | Positional Isomers | Non-specific reactions or impure starting materials | Solid |
| Solvent | e.g., Ethanol, Toluene | Trapped during precipitation/initial isolation | Liquid |
Q2: I performed a recrystallization, but my product's melting point is still broad and TLC shows a persistent impurity. What's happening?
A2: This is a common issue that usually points to one of two scenarios: co-crystallization or an unsuitable solvent choice.
-
Co-crystallization: This occurs when an impurity has a very similar structure and polarity to the desired product, such as the corresponding azo-compound (4,4'-azodiphenetole). The impurity fits readily into the crystal lattice of your product, making separation by simple recrystallization difficult.
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6] If the solvent is too good (dissolves the compound well even at low temperatures), recovery will be low. If it's too poor, the compound won't dissolve sufficiently to release trapped impurities. The impurity might also have similar solubility characteristics as your product in the chosen solvent.
Troubleshooting Steps:
-
Re-evaluate your solvent system. Try a mixed-solvent system. For example, dissolve your crude product in a minimal amount of a "good" hot solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]
-
Consider a different purification technique. If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step as it separates based on differential adsorption, which is often more effective for closely related compounds.[7][8]
Q3: When should I choose column chromatography over recrystallization for purifying this compound?
A3: The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization is ideal for:
-
Removing small amounts of impurities (<5-10%) that have significantly different solubility profiles from your product.
-
Large-scale purification where chromatography would be expensive and time-consuming.[7]
-
When the crude product is already fairly crystalline.
-
-
Column Chromatography is necessary when:
-
Recrystallization has failed to remove impurities, particularly isomers or the corresponding azo-compound.[7]
-
The crude product is an oil or amorphous solid that refuses to crystallize.
-
Multiple impurities are present, as indicated by several spots on a TLC plate.
-
A very high degree of purity (>99.5%) is required, for example, for pharmaceutical applications.[9]
-
Expert Tip: Always run a Thin Layer Chromatography (TLC) plate of your crude material first. This simple, quick analysis provides a wealth of information. If you see spots with very similar Rf values, it's a strong indicator that recrystallization may be challenging and column chromatography will be required.[7]
Troubleshooting Guides
Guide 1: Issues During Recrystallization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Product Recovery | - Too much solvent was used during dissolution.- The solution was cooled too rapidly.- The product is too soluble in the chosen solvent, even at low temperatures. | - Use the absolute minimum amount of hot solvent required to dissolve the solid.- Allow the flask to cool slowly to room temperature before placing it in an ice bath.- Test alternative solvents or use a mixed-solvent system.[5][10] |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the solid is lower than the boiling point of the solvent.- The solution is supersaturated with impurities.- The rate of cooling is too fast. | - Switch to a lower-boiling point solvent.- Try adding a seed crystal to induce crystallization.- Ensure slow cooling. If it still oils out, redissolve, add slightly more solvent, and try again.- Consider a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated.- The product is highly soluble in the solvent at all temperatures. | - Boil off some of the solvent to concentrate the solution and try cooling again.- If concentrating doesn't work, add a "poor" solvent (anti-solvent) dropwise until turbidity persists, then reheat to clarify and cool slowly.[11]- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
Guide 2: Issues During Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - The chosen eluent (solvent system) is too polar.- The column was overloaded with the crude sample. | - Develop a better eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]- Use a less polar solvent system (e.g., decrease the ethyl acetate to hexane ratio).- Use less sample relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of sample to silica. |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.- If the compound is very polar, a small amount of methanol may be needed, but be aware this can dissolve some silica. |
| Cracked or Channeled Column Bed | - The silica gel was not packed properly.- The solvent level dropped below the top of the silica bed. | - This is often unrecoverable. The column must be repacked.- To prevent this, ensure the silica is packed as a uniform slurry and never let the column run dry. Always keep the solvent level above the silica surface. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol is essential for diagnosing purity issues and developing a solvent system for column chromatography.
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the pencil line.
-
Develop the Plate: Place the TLC plate in a sealed chamber containing a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Let the solvent run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analysis: The number of spots corresponds to the number of UV-active components. The Rf (retention factor) value is the distance the spot traveled divided by the distance the solvent front traveled. Pure compounds should show a single spot.
| Recommended TLC Solvent Systems (Eluents) |
| 70:30 Hexane : Ethyl Acetate |
| 80:20 Hexane : Ethyl Acetate |
| 90:10 Dichloromethane : Acetone |
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot and insoluble when cold. Ethanol or an ethanol/water mixture is a good starting point.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent needed to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
-
Purity Check: Assess the purity of the dried crystals by melting point analysis and TLC.
Protocol 3: Purification by Column Chromatography
-
Eluent Selection: Using the TLC protocol, find a solvent system that gives your desired product an Rf value of approximately 0.3 and separates it well from impurities.[7]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar component of your eluent (e.g., hexane). Allow the silica to settle into a uniform bed, ensuring no cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica at all times.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualized Workflows
References
- Science of Synthesis. (2007). Product Class 5: Aliphatic Azoxy Compounds (Aliphatic Diazene Oxides). Thieme.
- Various Authors. (2021). Suggestions required for efficient isolation and purification of azo pigments?. ResearchGate.
- Freeman, H., et al. (1990). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Dyes and Pigments.
- ResearchGate. (2015). Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- SciELO. (2015). Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango.
- Google Patents. (2006). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- PubMed. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide-Alkyne Click Reaction.
- Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies.
- Avicenna Journal of Medical Biotechnology. (2018). An affinity-based method for the purification of platelet factor 4 from outdated platelet concentrates.
- ResearchGate. (2020). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- Unknown Source. (n.d.).
- Sciforum. (2017). A Novel Access to Pyrido[4,3-d]pyrimidine Scaffold.
- Journal of Pharmaceutical Research. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
- Shimadzu Corporation. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance.
- ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction.
- Polymer Chemistry (RSC Publishing). (2013). Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media.
- ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
- ResearchGate. (2015). Assessment of impurities in pharmaceutical solid dosage forms using thin layer chromatography (tlc).
- ResearchGate. (2015). Synthesis of alpha-tetrasubstituted triazoles by copper-catalyzed silyl deprotection/azide cycloaddition.
- YouTube. (2019). Discuss Kinetics of Thermal Decomposition of acetaldehyde.
- ResearchGate. (2007). Correlation of the thermal decomposition (1/Tdcom.) of imidoyl azides in solid phase with % Thermolyzate (%T) of imidoyl azides in anisole.
- Chemical Methodologies. (2024). Synthesis and Characterization of Novel Indole-Linked 1,3,4- Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities.
- ResearchGate. (2018). Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation.
- ResearchGate. (2019). Batch crystallization of xylitol by cooling, evaporation and anti-solvent addition.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). (1982). Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution.
Sources
- 1. Kinetics and mechanism for thermal and photochemical decomposition of 4,4′-azobis(4-cyanopentanoic acid) in aqueous media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of thermal decomposition of 4,4′-azobis-(4-cyanopentanoic acid) and its salts in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Purification procedures for synthetic dyes: Part 1—dry column chromatography | Semantic Scholar [semanticscholar.org]
- 9. jopcr.com [jopcr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Asymmetric Azoxy Compounds
Welcome to the technical support center for the synthesis of asymmetric azoxy compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Azoxy compounds, characterized by the R-N=N⁺(O⁻)-R' functional group, are important structural motifs in pharmaceuticals and functional materials.[1][2] However, the synthesis of asymmetric azoxy compounds presents unique challenges, primarily concerning regioselectivity and the suppression of symmetric side products.[1][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of asymmetric azoxy compounds, providing concise answers and foundational knowledge.
Q1: What are the primary challenges in synthesizing asymmetric azoxy compounds?
A1: The main hurdles in the synthesis of asymmetric azoxy compounds are controlling regioselectivity and minimizing the formation of symmetric azoxy byproducts.[1][3] When two different precursors are used, a statistical mixture of the desired asymmetric product and two symmetric products can form, complicating purification and reducing the yield of the target molecule.[4]
Q2: What are the principal synthetic strategies for preparing asymmetric azoxy compounds?
A2: Several methods exist, each with its own advantages and limitations. The most common approaches include:
-
Condensation of nitroso compounds with hydroxylamines: This is a classic and direct method, though it can lead to mixtures of isomers.[5]
-
Oxidation of asymmetric azo compounds: If the corresponding asymmetric azo compound is accessible, its selective oxidation can yield the desired azoxy compound.[6][7]
-
Reduction of nitro compounds: The partial reduction of nitroarenes can lead to azoxy compounds, often through the in-situ formation and condensation of nitroso and hydroxylamine intermediates.[5][8]
-
Modern Catalytic and Photochemical Methods: Recent advancements include biocatalytic approaches using enzymes like peroxygenases and photochemical methods that can offer milder reaction conditions and improved selectivity.[1][4]
Q3: How can I characterize the products of my asymmetric azoxy synthesis?
A3: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure and purity of the compound.[9]
-
Mass Spectrometry (MS): MS helps to confirm the molecular weight of the product and can provide fragmentation patterns that aid in structural elucidation.[10]
-
Infrared (IR) Spectroscopy: The characteristic azoxy absorption in the 1300-1500 cm⁻¹ region can confirm the presence of the N=N(O) functional group.[9]
Part 2: Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during the synthesis of asymmetric azoxy compounds.
Problem 1: Low Yield of the Desired Asymmetric Azoxy Compound
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations. |
| Suboptimal Reagent Stoichiometry | The molar ratio of the reactants is critical for favoring the formation of the asymmetric product. Solution: Perform a series of small-scale experiments to screen different molar ratios of your starting materials. An excess of one reactant might be necessary to drive the reaction to completion, but this can also favor the formation of one of the symmetric byproducts. |
| Poor Quality of Reagents or Solvents | Impurities in starting materials or solvents, especially water, can interfere with the reaction by quenching reagents or promoting side reactions.[11] Solution: Use high-purity, anhydrous solvents. Ensure your starting materials are pure and dry before use. |
| Inappropriate Reaction Conditions | The chosen solvent, temperature, or pH may not be optimal for the specific reaction.[11] Solution: Conduct a systematic optimization of reaction parameters. Screen different solvents with varying polarities. The optimal temperature can be a delicate balance between reaction rate and byproduct formation. For reactions involving acidic or basic intermediates, pH control is crucial. |
Problem 2: Poor Regioselectivity and Formation of Symmetric Byproducts
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Statistical Product Distribution | In condensation reactions, the reactive intermediates can react with themselves as readily as with the other component, leading to a mixture of products.[4] Solution: Consider a stepwise approach. For example, pre-forming one of the reactive intermediates under controlled conditions before the slow addition of the second reactant can favor the desired cross-coupling. |
| Reaction Mechanism Favors Symmetrization | Some reaction pathways inherently lead to the formation of symmetric products. Solution: Explore alternative synthetic routes. For instance, if a condensation reaction is problematic, consider the selective oxidation of a pre-synthesized asymmetric azo compound.[6] Modern photochemical or biocatalytic methods can also offer higher selectivity.[1][4] |
| Catalyst Choice | The catalyst used may not be selective for the asymmetric coupling. Solution: If using a catalyst, screen different types. For example, in copper-catalyzed reactions, the choice of ligand can significantly influence the product distribution.[9] |
Problem 3: Difficulty in Purifying the Asymmetric Azoxy Compound
Possible Causes & Solutions:
| Cause | Scientific Rationale & Troubleshooting Steps |
| Similar Polarity of Products | The desired asymmetric product and the symmetric byproducts often have very similar polarities, making chromatographic separation challenging. Solution: Optimize your chromatographic conditions. Test different solvent systems for TLC to achieve better separation. Consider using a longer column or a different stationary phase for column chromatography. High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. |
| Product Instability | The azoxy compound may be degrading during purification. Solution: Azoxy compounds can be sensitive to strong acids and bases.[5] Ensure your purification methods are conducted under neutral conditions. If the compound is light-sensitive, protect it from light during purification and storage. |
| Presence of Isomers | cis and trans isomers of the azoxy group can sometimes be separated during chromatography, leading to multiple fractions of the desired product. Solution: Characterize all isolated fractions to determine if they are isomers of the target compound. trans-Azoxy compounds are generally more stable.[5] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Asymmetric Azoxy Synthesis via Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of Reactant A Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve reactant A (e.g., a nitrosoarene, 1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Preparation of Reactant B Solution: In a separate flame-dried flask, dissolve reactant B (e.g., a hydroxylamine, 1.1 eq) in the same anhydrous solvent.
-
Reaction Setup: Cool the solution of reactant A to the desired temperature (e.g., 0 °C) in an ice bath with vigorous stirring.
-
Slow Addition: Add the solution of reactant B dropwise to the solution of reactant A over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][9]
Caption: Workflow for asymmetric azoxy synthesis via condensation.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[4]
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified asymmetric azoxy compound.
Caption: Step-by-step flash column chromatography purification.
References
- Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications.
- Cai, B.-G., Empel, C., Yao, W.-Z., Koenigs, R. M., & Xuan, J. (2021). Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions. Angewandte Chemie International Edition, 60(38), 20699-20713.
- Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions. ResearchGate.
- Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2. ACS Chemical Biology.
- Azoxy compounds. Wikipedia.
- A Directed, General Synthesis of Azoxy-compounds containing Alkyl, Aryl, Ester, Acyl, and Amide groups. Royal Society of Chemistry.
- Biosynthesis of the Azoxy Compound Azodyrecin from Streptomyces mirabilis P8-A2. ACS Publications.
- The Photoelectron Spectroscopy of Hydrazo, Azo and Azoxy Compounds. ResearchGate.
- A Directed, general synthesis of azoxy-compounds containing alkyl, aryl, ester, acyl, and amide groups. Semantic Scholar.
- Azoxy Compounds—From Synthesis to Reagents for Azoxy Group Transfer Reactions. Scilit.
- Reaction pathways involved in the synthesis of azoxy compounds. ResearchGate.
- Mass Spectra of Hydrazo, Azo and Azoxy Compounds. ResearchGate.
- The oxidation of azo dyes by peroxy acids and tert-butyl hydroperoxide in aqueous solution catalysed by iron(III) 5,10,15,20-tetra(2,6-dichloro-3-sulfonatophenyl)porphyrin: product studies and mechanism. Royal Society of Chemistry.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
- Potential-Tuned Selective Electrosynthesis of Azoxy-, Azo- and Amino Aromatics over a CoP Nanosheet Cathode. ResearchGate.
- Aromatic azo-compounds. Part IV. Absorption spectra of azo- and azoxy-compounds. Royal Society of Chemistry.
- Selective oxidation of anilines to azoxybenzenes, azobenzenes and... ResearchGate.
- Potential-tuned selective electrosynthesis of azoxy-, azo- and amino-aromatics over a CoP nanosheet cathode. Nature Communications.
- Catalytic asymmetric synthesis of chiral azo compounds via interrupted Japp-Klingemann reaction with aryldiazonium salts. ResearchGate.
- Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. ICAIIT 2025 Conference.
- Selective synthesis of azoxybenzenes from nitrobenzenes by the visible light irradiation using flow microreactors. ResearchGate.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. PubMed Central.
- Asymmetric organocatalytic synthesis of tertiary azomethyl alcohols: key intermediates towards azoxy compounds and α-hydroxy-β-amino esters. ResearchGate.
- Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
- Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. Royal Society of Chemistry.
- Asymmetric condensation reactions on carbonyl groups to construct axial... ResearchGate.
- Recent advances in catalytic asymmetric synthesis. PubMed Central.
- Asymmetric Synthesis. University of Windsor.
- Synthesis of Azoxy Compounds from Nitrosohydroxylamine Tosylates. ACS Publications.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Recent Advances in Asymmetric Catalytic Methods for the Formation of Acyclic α,α-Disubstituted α-Amino Acids. PubMed.
- Recent advances in the catalytic asymmetric construction of axially chiral azole-based frameworks. Royal Society of Chemistry.
- One-pot selective synthesis of azoxy compounds and imines via the photoredox reaction of nitroaromatic compounds and amines in water. ResearchGate.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
- Suggestions required for efficient isolation and purification of azo pigments? ResearchGate.
- Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. PubMed.
- Optimizing asymmetric antibody purification: a semi-automated process and its digital integration. PubMed Central.
- Removal of Antibody-Related Fragments During Asymmetric Bispecific Antibody Purification. Bio-protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azoxy compounds - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The oxidation of azo dyes by peroxy acids and tert-butyl hydroperoxide in aqueous solution catalysed by iron(III) 5,10,15,20-tetra(2,6-dichloro-3-sulfonatophenyl)porphyrin: product studies and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Directed, general synthesis of azoxy-compounds containing alkyl, aryl, ester, acyl, and amide groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,3,4-Oxadiazoles
Welcome to the technical support resource for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1][2] However, its synthesis is often plagued by competing reactions and challenging purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments. We will explore the causality behind common side reactions and provide robust, validated protocols to help you optimize your synthetic routes, improve yields, and ensure the integrity of your target compounds.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 1,3,4-oxadiazoles. Each entry details the probable cause, mechanistic insights, and actionable troubleshooting steps.
Question 1: My reaction to form a 2,5-disubstituted 1,3,4-oxadiazole from a 1,2-diacylhydrazine has stalled. My yield is low, and TLC analysis shows a significant amount of unreacted starting material. What is causing this?
Answer: This is a classic case of incomplete cyclodehydration, one of the most common hurdles in this synthesis. The conversion of the linear 1,2-diacylhydrazine precursor to the cyclic oxadiazole requires the removal of a molecule of water, a process that is not spontaneous and demands an effective dehydrating agent and sufficient thermal energy.
Causality and Mechanism: The reaction proceeds via protonation of one of the carbonyl oxygens by the acidic reagent, making the carbonyl carbon more electrophilic. The lone pair of electrons on the other carbonyl oxygen then attacks this activated carbon. The subsequent elimination of water, driven by the dehydrating agent, leads to the formation of the stable aromatic 1,3,4-oxadiazole ring. If the dehydrating agent is too weak, the reaction temperature is too low, or the reaction time is too short, the activation energy for this process will not be overcome, leading to the recovery of your starting material.
Troubleshooting Steps:
-
Evaluate Your Dehydrating Agent: The choice of reagent is critical. Harsh reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective but can degrade sensitive functional groups.[3][4] Polyphosphoric acid (PPA) is also common but requires high temperatures and can lead to charring.[5][6]
-
Optimize Reaction Conditions: Gently increase the reaction temperature in 10-20°C increments or extend the reaction time. Monitor the progress closely by Thin Layer Chromatography (TLC) to find the optimal balance that drives the reaction to completion without causing degradation.[7]
-
Consider Modern, Milder Reagents: For substrates with sensitive functionalities, consider using milder and more selective dehydrating agents. The Burgess reagent, for example, operates under neutral conditions and is highly effective.[5] Other modern alternatives include triflic anhydride, XtalFluor-E, and sulfuryl fluoride (SO₂F₂), which often provide higher yields with cleaner reaction profiles.[5][8][9]
Data Summary: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Common Side Reactions/Issues |
| POCl₃ | Reflux, neat or in solvent | Strong, inexpensive, widely used[3][7] | Chlorination of sensitive groups, harsh, corrosive |
| SOCl₂ | Reflux, neat or in solvent | Strong, volatile byproducts | Formation of acid chlorides, harsh, toxic fumes |
| PPA | 100-160°C | Effective for difficult substrates | High temperatures, charring, difficult workup[5] |
| H₂SO₄ | High temperature | Inexpensive | Charring, sulfonation of aromatic rings[5] |
| Burgess Reagent | Reflux in THF/Dioxane | Mild, neutral conditions, high yield[5][10] | Expensive, sensitive to moisture |
| Triflic Anhydride | Room temp or below, with base | Very powerful, fast reactions[5] | Expensive, can be too reactive |
Question 2: I am trying to synthesize a 2-amino-5-substituted-1,3,4-oxadiazole from an acylthiosemicarbazide precursor. My final product is heavily contaminated with the corresponding 2-amino-1,3,4-thiadiazole. How can I improve the selectivity for the oxadiazole?
Answer: You are observing a competing cyclization pathway, a common issue when both oxygen and sulfur are present as potential nucleophiles. The selectivity between the formation of an oxadiazole (O-cyclization) and a thiadiazole (S-cyclization) is dictated almost entirely by the choice of your cyclizing agent and reaction conditions.
Causality and Mechanism: The acylthiosemicarbazide intermediate exists in equilibrium with its thio-enol tautomer. The cyclizing agent activates the thiocarbonyl group, making it susceptible to nucleophilic attack.
-
Oxadiazole Formation (Desired): An intramolecular attack by the carbonyl oxygen, followed by the elimination of a sulfur-containing species (cyclodesulfurization), yields the 1,3,4-oxadiazole. Reagents like tosyl chloride or mercury(II) acetate tend to favor this pathway.[11]
-
Thiadiazole Formation (Side Product): An intramolecular attack by the terminal nitrogen of the hydrazine moiety, followed by dehydration, yields the 1,3,4-thiadiazole. This is often the thermodynamically favored product and can dominate under certain conditions.[12]
Troubleshooting Steps:
-
Select an O-Selective Reagent: The key is to use a reagent that preferentially interacts with the sulfur atom, facilitating its removal. Iodine in the presence of a base (like NaOH or KI) is a classic and effective method for promoting oxidative cyclization to the oxadiazole.[13][14]
-
Employ Modern Coupling Reagents: Peptide coupling reagents have been successfully repurposed for this transformation. TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) in the presence of a base like DIEA has been shown to be highly efficient for cyclodesulfurization to form 2-amino-1,3,4-oxadiazoles.[2]
-
Avoid Acidic Conditions: Strong acids tend to favor the formation of the more stable thiadiazole ring. Employing basic or neutral conditions can tip the balance toward the desired oxadiazole.
Visualization: Competing Cyclization Pathways
Caption: Competing pathways in the cyclization of acylthiosemicarbazides.
Question 3: My synthesis involves the oxidative cyclization of an acylhydrazone using an oxidizing agent. The reaction is messy, with multiple spots on the TLC plate, and purification is difficult. What are the likely side reactions?
Answer: Oxidative cyclization is a powerful method but can lack specificity if not properly controlled. The "messy" reaction profile suggests that the oxidant is not only facilitating the desired cyclization but also promoting undesired side reactions like dimerization, over-oxidation, or substrate degradation.
Causality and Mechanism: The desired pathway involves the oxidation of the acylhydrazone to generate an intermediate nitrilimine or a related reactive species, which then undergoes a 1,5-electrocyclization to form the oxadiazole ring. However, the reactive intermediates and the oxidizing agent itself can engage in other reactions.
Potential Side Products and Their Causes:
-
Azine Formation: The starting aldehyde can self-condense with the hydrazide to form a symmetrical azine, especially if there is residual aldehyde or if the hydrazone hydrolyzes under the reaction conditions.
-
Dimerization: The reactive nitrilimine intermediate can dimerize, leading to larger, undesired compounds.
-
Over-oxidation: Sensitive functional groups on your starting material (e.g., alcohols, electron-rich aromatics) can be oxidized by the reagent.
-
Cleavage Products: Harsh oxidants can cleave the N-N or C-N bonds of the hydrazone, leading to a complex mixture of smaller molecules.
Troubleshooting Steps:
-
Choose a Milder Oxidant: Instead of harsh oxidants like KMnO₄, consider more controlled systems. Molecular iodine (I₂) in the presence of a mild base like K₂CO₃ is a widely used, efficient, and scalable option that often gives clean reactions.[14][15] Other effective systems include ceric ammonium nitrate (CAN)[5], hypervalent iodine reagents (e.g., PIDA, IBX), or catalytic systems like Fe(III)/TEMPO with O₂ as the terminal oxidant.[15]
-
Control Stoichiometry: Carefully control the amount of oxidant used. Add the oxidant slowly and in slight excess (e.g., 1.1-1.2 equivalents) to avoid over-oxidation. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
-
Ensure Purity of Acylhydrazone: The acylhydrazone precursor should be pure and free of excess aldehyde or hydrazide before subjecting it to the oxidation step. Often, crude acylhydrazone can be used, but if the reaction is messy, purifying the intermediate is a good strategy.[15]
-
Optimize Temperature: Many oxidative cyclizations can be run at room temperature. Avoid excessive heating unless necessary, as it can accelerate side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I reliably confirm the formation of the 1,3,4-oxadiazole ring and rule out side products using routine spectroscopy?
A1: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: The most telling sign is the disappearance of the two N-H protons from the starting 1,2-diacylhydrazine or acylhydrazide, which are typically broad singlets. You will see only the signals corresponding to the substituents at the C2 and C5 positions.
-
¹³C NMR: Look for the two characteristic signals of the oxadiazole ring carbons (C2 and C5). These typically appear far downfield, often in the range of 155-165 ppm, due to their attachment to two heteroatoms.
-
IR Spectroscopy: You should see the disappearance of the N-H stretching bands (around 3200-3300 cm⁻¹) and the amide C=O stretching band (around 1650-1680 cm⁻¹) of the precursor. The formation of the oxadiazole is indicated by the appearance of a strong C=N stretching band (around 1610-1650 cm⁻¹) and a C-O-C stretching band (around 1020-1070 cm⁻¹).[3]
-
Mass Spectrometry (MS): This is crucial for confirming the molecular weight. The observed molecular ion peak (M+) or protonated peak ([M+H]+) should match the calculated mass of your target 2,5-disubstituted 1,3,4-oxadiazole.[16]
Q2: Are there any "green" or microwave-assisted methods to reduce side reactions and improve efficiency?
A2: Yes, green chemistry principles are increasingly being applied to 1,3,4-oxadiazole synthesis.
-
Microwave-Assisted Synthesis: This is a powerful technique that can dramatically reduce reaction times from hours to minutes.[6][17] The rapid, uniform heating often leads to cleaner reactions with higher yields and fewer side products by minimizing the time the reactants are exposed to high temperatures. Oxidative cyclization of acylhydrazones with reagents like Chloramine-T is particularly effective under microwave irradiation.[14]
-
Solvent-Free Reactions: Some methods involve reacting the starting materials with a solid support like clay under microwave irradiation, eliminating the need for volatile organic solvents.[5]
-
Catalytic Methods: Using catalytic amounts of reagents, such as the Fe(III)/TEMPO system with oxygen or air as the ultimate oxidant, is a much greener approach than using stoichiometric, heavy-metal-based oxidants.[15]
Q3: My target molecule is unstable under the harsh acidic conditions of POCl₃ or PPA. What is the best general strategy to try next?
A3: The best strategy is to switch to a milder, neutral cyclodehydration method. The Burgess reagent ([methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt) is an excellent first choice. It is specifically designed for dehydrations under mild and neutral conditions. The reaction is typically performed in a non-polar aprotic solvent like THF or dioxane at reflux, and the workup is often straightforward.[5][10] This reagent is particularly useful for substrates containing acid-labile groups like esters, acetals, or sensitive heterocycles. If the Burgess reagent is not available or effective, other modern fluorinating agents like Deoxo-Fluor or XtalFluor-E can also be excellent, albeit more expensive, alternatives.[9][18]
Experimental Protocols
Protocol 1: General Procedure for Iodine-Mediated Oxidative Cyclization of Acylhydrazones This protocol is a robust and generally clean method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[14][15]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the acylhydrazone (1.0 eq.).
-
Reagents: Add potassium carbonate (K₂CO₃, 2.0 eq.) and molecular iodine (I₂, 1.5 eq.).
-
Solvent: Add a suitable solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting acylhydrazone spot has been completely consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The organic layer will turn from dark brown to colorless.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Visualization: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH).
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate.
- Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate.
- Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Royal Society of Chemistry.
- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. National Institutes of Health (NIH).
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. LinkedIn.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI.
- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. ScienceDirect.
- One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI.
- Mechanism for the formation of 1,3,4-oxadiazole derivatives. ResearchGate.
- Synthesis and Identification of New 2-Substituted-1,3,4-Oxadiazole Compounds from Creatinine and Study Their Antioxidant Activities. Journal of Medicinal and Chemical Sciences.
- Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. National Institutes of Health (NIH).
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. LinkedIn.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Digital Commons @ URI.
- Synthesis and multi-spectroscopic DNA binding study of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of fatty acid. National Institutes of Health (NIH).
- Synthesis of some new 1,3,4-oxadiazole derivatives bearing sugars and α-aminophosphonate derived from 4-nitrophenol as anticancer agents. ResearchGate.
Sources
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 7. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchemrev.com [jchemrev.com]
- 15. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jchemrev.com [jchemrev.com]
- 18. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Enhancing the Solubility of 4,4'-Azoxydiphenetole
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for dissolving 4,4'-Azoxydiphenetole in experimental settings. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to overcome solubility challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound?
This compound is a thermotropic liquid crystal, meaning its physical properties, including solubility, are highly dependent on temperature. The primary challenges in dissolving this compound stem from its relatively non-polar molecular structure and the strong intermolecular forces in its solid and liquid crystalline states. These factors make it poorly soluble in many common laboratory solvents, particularly polar ones like water.
Q2: Which solvents are recommended for dissolving this compound?
Based on its chemical structure and available data, non-polar and moderately polar organic solvents are the most effective for dissolving this compound.
-
Highly Recommended: Chlorinated solvents such as chloroform and dichloromethane are often cited in the literature for effectively dissolving this compound at room temperature. Aromatic hydrocarbons like toluene and benzene are also excellent choices.
-
Moderately Effective: Solvents like acetone and ethyl acetate can also be used, although they may require some heating to achieve higher concentrations.
-
Use with Heating: Alcohols such as ethanol and methanol have been used, but often require heating to the nematic or isotropic phase transition temperatures of this compound to achieve significant solubility.
Q3: How does temperature affect the solubility of this compound?
Temperature is a critical parameter. This compound exhibits the following phase transitions:
-
Solid to Nematic Liquid Crystal: ~134 °C
-
Nematic Liquid Crystal to Isotropic Liquid: ~168 °C
As the temperature increases, the kinetic energy of both the solvent and solute molecules rises, which helps to overcome the intermolecular forces of the solid lattice. Heating the solvent to just below its boiling point can significantly increase the solubility of this compound. For this specific compound, heating to its nematic or isotropic phase will disrupt the ordered molecular arrangement, making it easier for solvent molecules to interact and solvate the individual molecules.
Troubleshooting Guide
Issue 1: The compound is not dissolving even in recommended solvents at room temperature.
Cause: The concentration you are trying to achieve may be above the saturation point of the solvent at room temperature.
Solution:
-
Increase the temperature: Gently heat the solution while stirring. For instance, if you are using toluene (boiling point ~111 °C), you can safely heat the mixture to 80-90 °C. This will increase the solubility.
-
Use ultrasonication: A sonication bath can provide the necessary energy to break down solute-solute interactions and enhance solvation. This can be particularly effective for suspensions that are slow to dissolve.
-
Reduce the concentration: If possible for your experiment, try preparing a more dilute solution.
Issue 2: The compound precipitates out of solution upon cooling.
Cause: This is a classic sign of supersaturation. The solubility of this compound is likely much lower at the cooler temperature.
Solution:
-
Maintain a higher temperature: If your experimental setup allows, maintain the solution at an elevated temperature where the compound remains soluble.
-
Use a co-solvent system: Adding a small amount of a "better" solvent (a co-solvent) can help to keep the compound in solution at lower temperatures. For example, if you have dissolved this compound in hot ethanol, adding a small percentage of chloroform might stabilize the solution upon cooling.
-
Prepare fresh solutions: For experiments conducted at room temperature, it is best to prepare the solution fresh and use it before it has a chance to precipitate.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Standard Solvent
-
Weigh the desired amount of this compound and place it in a clean, dry flask.
-
Add the calculated volume of chloroform (or another suitable solvent) to the flask.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If the compound does not fully dissolve, gently heat the flask in a water bath to approximately 40-50 °C.
-
Continue stirring until the solution is clear.
-
Allow the solution to cool to room temperature before use, observing for any precipitation.
Protocol 2: Preparation of a this compound Solution using a Co-Solvent System
-
Dissolve the this compound in a minimal amount of a "good" solvent, such as chloroform, in which it is highly soluble.
-
In a separate container, prepare your primary solvent system.
-
With vigorous stirring, slowly add the concentrated this compound solution to the primary solvent system.
-
Monitor for any signs of precipitation. If cloudiness appears, you may need to adjust the ratio of the co-solvent to the primary solvent.
Data Presentation
| Solvent | Class | Boiling Point (°C) | Notes on Solubility |
| Chloroform | Chlorinated | 61.2 | Good solubility at room temperature. |
| Toluene | Aromatic | 110.6 | Good solubility, especially with gentle heating. |
| Ethanol | Alcohol | 78.4 | Limited solubility at room temperature; significantly improves with heating. |
| Acetone | Ketone | 56 | Moderate solubility; heating may be required for higher concentrations. |
| Water | Polar | 100 | Practically insoluble. |
Decision-Making Workflow for Solubility Enhancement
Caption: A workflow for troubleshooting the dissolution of this compound.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 74163, this compound.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (A general reference for solvent properties).
Technical Support Center: 4,4'-Azoxydiphenetole Liquid Crystal Cells
Welcome to the technical support center for minimizing defects in 4,4'-Azoxydiphenetole liquid crystal cells. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed experimental protocols, and answers to frequently asked questions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to optimize your experimental outcomes.
I. Understanding Defects in this compound Nematic Cells
This compound, a thermotropic liquid crystal, exhibits a nematic phase between its melting point of approximately 134°C and its clearing point (nematic-to-isotropic transition) of 168°C. Within this 34°C nematic range, the rod-like molecules possess long-range orientational order. Defects, known as disclinations, are regions where this orientational order is disrupted.[1] These arise from abrupt changes in the director field (the average local direction of the long axes of the molecules) and can be induced by various factors including surface interactions, contaminants, and thermal stresses during phase transitions.[2]
Common defects in nematic liquid crystals like this compound include thread-like disclinations and point defects.[1] These defects scatter light, often appearing as dark threads or points under a polarizing optical microscope, which can interfere with optical measurements and device performance. The formation and stability of these defects are governed by the elastic properties of the liquid crystal and the boundary conditions imposed by the cell surfaces.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific defects and imperfections you may encounter in your this compound liquid crystal cells.
| Observed Problem | Probable Causes | Recommended Solutions & Explanations |
| High Density of Thread-Like Defects (Disclinations) after Filling | 1. Rapid Cooling: Cooling too quickly from the isotropic to the nematic phase can "freeze in" disordered domains.[3][4] 2. Substrate Contamination: Dust, grease, or residual cleaning agents on the glass substrates can disrupt the alignment layer and pin defects. 3. Poor Alignment Layer Quality: An uneven or improperly treated alignment layer (e.g., poorly rubbed polyimide) will fail to impose a uniform director orientation at the surface. | 1. Implement a Thermal Annealing Cycle: Heat the cell above the nematic-isotropic transition temperature (clearing point) of 168°C and then cool it very slowly. This allows the molecules sufficient thermal energy and time to align uniformly, annihilating defects. A detailed protocol is provided in Section IV. 2. Rigorous Substrate Cleaning: Ensure a multi-step cleaning process for the ITO-coated glass substrates before applying the alignment layer. Refer to the Substrate Cleaning Protocol in Section IV for a validated procedure. 3. Optimize Alignment Layer Preparation: Use a high-quality polyimide and ensure a consistent, unidirectional rubbing process to create strong anchoring for the liquid crystal molecules. See the Alignment Layer Protocol in Section IV. |
| Domains of Different Orientations (Patchy Appearance) | 1. Non-Uniform Rubbing: Inconsistent pressure or multiple rubbing directions on the polyimide layer. 2. Contaminated Rubbing Cloth: Debris on the rubbing cloth can scratch the alignment layer, creating competing alignment domains. 3. Inadequate Cell Gap Spacing: Non-uniform distribution of spacers can lead to variations in the cell gap, affecting the director field. | 1. Standardize Rubbing Procedure: Use a dedicated rubbing machine if available. If rubbing by hand, ensure a single, consistent direction with even pressure. 2. Use Clean Rubbing Materials: Always use a new or thoroughly cleaned velvet or cotton cloth for each set of substrates. 3. Improve Spacer Distribution: Ensure spacers are evenly distributed across the substrate before cell assembly to maintain a uniform cell gap. |
| Persistent Point Defects (Boojums) | Surface Contamination or Irregularities: Point defects are often pinned by microscopic dust particles or pits on the substrate surface that survive the cleaning process. | 1. Enhanced Cleaning and Inspection: After the standard cleaning protocol, inspect the substrates under a high-magnification microscope to ensure they are free of particulates before applying the alignment layer. 2. Thermal Annealing: A slow annealing cycle can often provide enough thermal energy for the liquid crystal to overcome the pinning energy of minor surface imperfections. |
| No Uniform Alignment (Completely Disordered Texture) | 1. Failure of Alignment Layer: The alignment layer may have been improperly cured, is chemically incompatible, or was not applied. 2. Incorrect Cell Assembly: The rubbing directions of the two substrates may be misaligned (e.g., perpendicular when a parallel alignment is desired). | 1. Verify Alignment Layer Protocol: Ensure all steps of the polyimide coating and curing process were followed correctly. 2. Check Assembly Configuration: Mark the rubbing direction on the outside of each substrate to ensure correct orientation during assembly. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step for minimizing defects in this compound cells?
A1: While all steps are important, the most critical for defect reduction is the thermal annealing process after the cell has been filled and sealed. Heating the liquid crystal into its isotropic phase (above 168°C) erases the "memory" of any disordered domains. Subsequent slow cooling through the nematic-isotropic transition allows the uniform alignment, enforced by the surface alignment layers, to propagate throughout the bulk of the liquid crystal, effectively annihilating most defects.
Q2: Why is the cooling rate so important during the annealing process?
A2: The cooling rate determines the time available for the liquid crystal molecules to self-organize into the low-energy, uniformly aligned nematic state. A rapid quench from the isotropic phase does not allow sufficient time for defects to be annihilated, leading to a high-defect-density texture.[3][4] Slow cooling allows for a more controlled transition and the growth of large, defect-free monodomain regions.
Q3: Can I use an alignment layer other than rubbed polyimide?
A3: Yes, other alignment techniques exist, such as evaporated silicon dioxide or photo-alignment using azo dyes.[5] However, rubbed polyimide is a robust, well-established, and cost-effective method that provides strong homogeneous (planar) anchoring, which is highly effective for nematic liquid crystals like this compound.[6] For most standard applications, it is the recommended starting point.
Q4: How do I observe the defects in my liquid crystal cell?
A4: Defects are best observed using a polarizing optical microscope (POM). When the cell is placed between crossed polarizers, the birefringent nature of the aligned liquid crystal will cause light to pass through, appearing bright. The defect cores, where the liquid crystal is isotropic or the director is aligned with one of the polarizers, will scatter light differently and typically appear as dark points or lines.
Q5: My defects reappear over time after annealing. What could be the cause?
A5: This could be due to a few factors. Firstly, there might be ongoing chemical degradation of the liquid crystal or a reaction with the sealant, creating impurities that act as nucleation sites for defects. Secondly, significant temperature fluctuations in the storage environment can induce thermal stresses and cause defects to reform. Ensure you are using a high-purity this compound and a chemically compatible sealant, and store the cells at a stable room temperature.
IV. Experimental Protocols & Workflows
Protocol 1: Substrate Cleaning
This protocol is designed for ITO-coated glass substrates.
-
Initial Rinse: Thoroughly rinse the substrates with deionized (DI) water to remove loose particulates.
-
Detergent Wash: Gently scrub the substrates with a lint-free wipe and a solution of laboratory-grade detergent in DI water.
-
DI Water Rinse: Rinse the substrates under running DI water for at least 2 minutes to remove all detergent residue.
-
Ultrasonic Cleaning (Solvent Sequence):
-
Place substrates in a beaker with acetone and sonicate for 15 minutes.
-
Transfer substrates to a beaker with isopropyl alcohol (IPA) and sonicate for 15 minutes.
-
Transfer substrates to a beaker with fresh DI water and sonicate for 15 minutes.
-
-
Final Rinse and Drying:
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates using a stream of filtered nitrogen gas.
-
-
UV-Ozone or Plasma Treatment (Optional but Recommended):
-
Place the dried substrates in a UV-Ozone cleaner or plasma asher for 10-15 minutes to remove any remaining organic residues and improve the wettability for the alignment layer.
-
Protocol 2: Polyimide Alignment Layer Application
-
Polyimide Solution Preparation: Prepare a solution of a commercial polyimide precursor (e.g., in N-methyl-2-pyrrolidone, NMP) according to the manufacturer's instructions.
-
Spin Coating:
-
Center a cleaned substrate on the spin coater chuck.
-
Dispense the polyimide solution onto the center of the substrate.
-
Spin coat at a speed that results in a thin, uniform layer (typically 3000-4000 rpm for 30-60 seconds).
-
-
Soft Bake: Place the coated substrates on a hot plate at 80-100°C for 5-10 minutes to evaporate the bulk of the solvent.
-
Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide according to the manufacturer's specifications (e.g., 180-200°C for 1 hour). This step is crucial for imidization and creating a durable film.
-
Rubbing:
-
Allow the substrates to cool to room temperature.
-
Using a rubbing machine or a custom-built rubbing setup with a clean velvet or cotton cloth, rub the polyimide surface in a single direction with a consistent pressure.
-
Workflow Diagram: From Cleaning to Cell Assembly
Caption: A logical approach to troubleshooting defects in LC cells.
V. References
-
Stegemeyer, H. (Ed.). (1994). Liquid Crystals. Steinkopff.
-
Yaroshchuk, O., & Reznikov, Y. (2012). Photoalignment of liquid crystals: basics and current trends. Journal of Materials Chemistry, 22(2), 286-300.
-
Ishihara, S., Wakemoto, H., Nakazima, K., & Matsuo, Y. (1992). The effect of rubbed polymer films on the liquid crystal alignment. Liquid Crystals, 4(6), 669-675.
-
de Gennes, P. G., & Prost, J. (1993). The Physics of Liquid Crystals. Oxford University Press.
-
Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
-
Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that Flow: Classic papers from the history of liquid crystals. Taylor & Francis.
-
Chigrinov, V. G., Kozenkov, V. M., & Kwok, H. S. (2008). Photoalignment of Liquid Crystalline Materials: Physics and Applications. John Wiley & Sons.
-
Skaife, J. J., & Abbott, N. L. (1999). Quantitative interpretation of the optical textures of liquid crystals caused by patterned surfaces. Chemistry of Materials, 11(3), 612-623.
-
Wikipedia. (n.d.). Liquid crystal. Retrieved from [Link]
-
Garcia-Amorós, J., Martínez, M., Finkelmann, H., & Velasco, D. (2010). Kinetico-mechanistic study of the thermal cis-to-trans isomerization of 4,4'-dialkoxyazoderivatives in nematic liquid crystals. The Journal of Physical Chemistry B, 114(3), 1287-1293.
-
RSC Publishing. (n.d.). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Retrieved from [Link]
-
MDPI. (2023). Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials. Retrieved from [Link]
-
MDPI. (2022). Effect of Cooling Rate on the Characteristics of Eutectic Carbides in M2Al High-Speed Steel. Retrieved from [Link]
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Cooling Rate on the Characteristics of Eutectic Carbides in M2Al High-Speed Steel | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Controlling the cooling rate for observing liquid crystal phases
<Technical Support Center: Controlling Cooling Rate for Observing Liquid Crystal Phases >
Introduction
Welcome to the Technical Support Center for liquid crystal thermal analysis. This guide is designed for researchers, scientists, and drug development professionals who utilize thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Polarized Light Microscopy (POM) to study the complex phase behavior of liquid crystals (LCs).
Controlling the cooling rate is a critical, yet often challenging, aspect of accurately identifying and characterizing liquid crystalline mesophases. Many LCs exhibit monotropic phases, which are only observable upon cooling from the isotropic liquid state.[1][2] Furthermore, the kinetics of phase transitions mean that the observed transition temperatures and even the formation of certain phases can be highly dependent on the cooling rate.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common experimental hurdles and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: Why are my observed phase transition temperatures different during heating and cooling cycles in DSC?
A1: It is very common for phase transition temperatures of liquid crystals to differ between heating and cooling cycles. This phenomenon is primarily due to supercooling, a kinetic effect where the sample remains in a liquid or liquid crystalline state below its thermodynamic transition temperature.[5] Slower cooling rates can minimize the extent of supercooling, bringing the observed transition temperature closer to the true thermodynamic value.[5] The difference between the heating (endothermic peak) and cooling (exothermic peak) transition temperatures can provide insight into the kinetics of the phase transition.[4]
Q2: I'm not observing a liquid crystal phase that is reported in the literature for my compound. What could be the reason?
A2: This is a frequent issue that can stem from several factors:
-
Monotropic Behavior: The LC phase you are looking for might be monotropic, meaning it only appears upon cooling from the isotropic liquid and not upon heating from the solid crystal.[1][2] Ensure your experimental protocol includes a controlled cooling segment from a temperature well within the isotropic phase.
-
Cooling Rate: The cooling rate may be too fast, causing the sample to crystallize directly from the isotropic liquid, bypassing the liquid crystal phase entirely.[1] Conversely, for some systems, very slow cooling might favor the formation of a more stable, but different, crystalline polymorph.
-
Sample Purity: Impurities can significantly affect phase behavior, often suppressing or eliminating certain mesophases.[1] Consider purifying your sample if you suspect contamination.
-
Sample Thickness/Cell Geometry: In microscopy setups, the thickness of the sample and the nature of the substrate (e.g., plain glass vs. ITO-coated glass) can influence molecular alignment and phase formation.[2][6] Thin cells can sometimes induce homeotropic alignment, where the LC molecules align perpendicular to the glass surface, which can appear dark between crossed polarizers, mimicking an isotropic phase.[2][7]
Q3: What is a typical cooling rate for observing liquid crystal phases?
A3: There is no single "best" cooling rate, as the optimal rate is material-dependent. However, a common starting point for both DSC and hot-stage microscopy is in the range of 1°C/min to 10°C/min.[1] For DSC, rates of 2.5 to 10°C/min are often used to achieve a good balance between resolution and signal intensity.[1] For microscopy, slower rates (e.g., 1-5°C/min) are often preferred to allow sufficient time for the characteristic textures of the LC phases to develop and be observed.[1] If you are trying to observe a kinetically sensitive or monotropic phase, starting with a very slow cooling rate, such as 0.5°C/min, is advisable.[2]
Q4: How can I be sure that what I'm seeing under the polarized microscope is a liquid crystal phase and not a crystalline solid?
A4: Differentiating between a liquid crystal phase and a crystalline solid is crucial. Here are key indicators:
-
Fluidity: Gently shearing the sample by moving the coverslip can induce flow. Liquid crystal phases will flow and their textures will distort and then relax, whereas crystalline solids will typically fracture or resist movement.[8]
-
Texture: Liquid crystal phases exhibit characteristic optical textures (e.g., schlieren, focal-conic, marbled) when viewed under a polarized optical microscope. These textures arise from the long-range orientational order of the molecules.[8][9][10] Crystalline solids will show birefringence but typically have sharp, faceted growth fronts and do not display the fluid-like textures of LCs.
-
DSC Correlation: Correlating your microscopy observations with DSC data is a powerful confirmation method. The transition from an isotropic liquid to an LC phase will be marked by an exothermic peak in the DSC cooling curve, as will the transition from an LC phase to a crystalline solid.[4][11]
II. Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Issue 1: No Liquid Crystal Phase Observed on Cooling (Direct Crystallization)
Symptoms:
-
In DSC, a single, sharp exothermic peak is observed on cooling from the isotropic melt, corresponding to crystallization.
-
In POM, the dark field of the isotropic liquid is replaced by the rapid growth of solid crystals with no intermediate birefringent, fluid phase.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for direct crystallization.
Issue 2: Poorly Resolved or Broad Transitions in DSC
Symptoms:
-
DSC peaks are broad and not sharp.
-
Transition temperatures are difficult to determine accurately.
-
Multiple, overlapping peaks make interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| High Cooling/Heating Rate | The system does not have enough time to reach thermal equilibrium, leading to thermal lag between the sensor and the sample. This smears the transition over a wider temperature range.[1][4] | Reduce the scan rate. A rate of 2-5°C/min is often a good compromise for liquid crystals. |
| Poor Thermal Contact | Inefficient heat transfer between the sample pan and the DSC sensor will broaden the thermal event. | Ensure the bottom of the DSC pan is flat and placed centrally on the sensor. Use a small amount of sample to form a thin, even layer. |
| Sample Impurity | Impurities broaden and depress transition temperatures (a colligative property).[1] | Verify sample purity using an orthogonal technique (e.g., chromatography, spectroscopy). Recrystallize the sample if necessary. |
| Instrument Calibration | An improperly calibrated instrument will report inaccurate temperatures. DSCs require regular calibration for both temperature and enthalpy, especially when changing heating/cooling rates.[12][13] | Calibrate the DSC instrument using certified reference materials (e.g., indium, tin) at the heating and cooling rates you intend to use.[12][14] For cooling calibrations, specific liquid crystal standards are available.[12][15] |
Issue 3: Textures in POM Are Not Clear or Are Unidentifiable
Symptoms:
-
The sample appears birefringent on cooling, but no recognizable LC texture (schlieren, focal-conic, etc.) forms.
-
The image is uniformly bright or grainy, lacking distinct features.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Sample Too Thick | In a thick sample, multiple layers of textures are superimposed, obscuring the details of any single layer and leading to a confusing, overly bright image.[8] | Prepare a thinner sample. The goal is to have a sample thin enough to be held between the slide and coverslip by surface tension.[9] |
| Cooling Rate Too Fast | The system is quenched into a "frozen" disordered state before large, well-defined domains have time to form. | Decrease the cooling rate significantly. Try 1°C/min or slower to allow for the nucleation and growth of larger domains.[1] |
| Homeotropic Alignment | If molecules align perpendicular to the glass (homeotropic alignment), the sample will appear dark (isotropic-like) when viewed directly, as there is no birefringence along the optical axis.[2] | Gently shear the sample by moving the coverslip. This will disrupt the alignment and cause a temporary flash of birefringence. Alternatively, view the sample conoscopically if your microscope is equipped for it.[7] |
| Poor Microscope Focus/Setup | Incorrect setup of polarizers or improper focus can lead to poor image quality. | Ensure the polarizers are properly crossed (achieve maximum extinction with no sample). Carefully focus through the depth of the sample. |
III. Experimental Protocols
Protocol 1: Standard Method for POM with Controlled Cooling
This protocol outlines the steps for observing LC phases using a hot-stage microscope.
-
Sample Preparation:
-
Place a small amount of the sample powder onto a clean microscope slide.
-
Gently place a coverslip over the powder.
-
Position the slide on the hot stage.[1]
-
-
Heating Cycle:
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature approximately 10-20°C above the final clearing point (transition to isotropic liquid). This ensures the complete melting of the crystalline solid and erases any thermal history.
-
In the isotropic phase, the view between the crossed polarizers should be completely dark.[1][10]
-
-
Controlled Cooling Cycle:
-
Set the hot stage controller to cool the sample at a slow, controlled rate (start with 2-5°C/min).[1]
-
Meticulously observe the sample through the microscope as it cools.
-
Watch for the nucleation and growth of birefringent domains from the dark isotropic liquid. This marks the Isotropic -> LC phase transition.[1]
-
-
Data and Image Capture:
-
Record the temperature at which the first domains appear and when the entire field of view has transformed.
-
Capture high-quality images or videos of the characteristic textures that form for each mesophase.
-
-
Subsequent Transitions:
-
Continue to cool slowly, observing for any further changes in texture that would indicate a transition between different LC phases (e.g., Nematic -> Smectic A) or the final crystallization of the sample.
-
Protocol 2: Optimizing Cooling Rates in DSC
This protocol helps determine the appropriate cooling rate for detecting subtle or kinetically hindered phase transitions.
-
Instrument Calibration:
-
Ensure the DSC is calibrated for temperature and enthalpy at the heating and cooling rates you plan to use.[12]
-
-
Initial Screening Run:
-
Rate-Dependent Cooling Study:
-
From the isotropic phase, perform a series of cooling runs at different rates. Recommended rates to investigate are 20°C/min, 10°C/min, 5°C/min, 2°C/min, and 1°C/min.[4]
-
For each cooling run, analyze the resulting thermogram. Note the onset temperature, peak maximum, and enthalpy of each exothermic transition.
-
-
Data Analysis:
-
Plot the transition temperature as a function of the cooling rate. Faster cooling rates generally shift exothermic transitions to lower temperatures.[4][16]
-
Compare the thermograms. A fast cooling rate might show only a direct crystallization peak, while slower rates may reveal an additional, smaller peak at a higher temperature corresponding to the Isotropic -> LC transition.[3] This is direct evidence of a monotropic phase.
-
Caption: Workflow for a rate-dependent DSC cooling study.
IV. References
-
Thermal Analysis of Liquid Crystal Mixtures. (n.d.). IOSR Journal of Engineering. Retrieved from [Link]
-
Liquid Crystal Analysis. (n.d.). Semitracks. Retrieved from [Link]
-
Cooling rate effect on the phase transitions in a polymer liquid crystal: DSC and real-time MAXS and WAXD experiments. (2025). ResearchGate. Retrieved from [Link]
-
DSC traces obtained during continuous heating of liquid crystals and their mixtures at rate of 5°C/min. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. (2006). ACS Publications. Retrieved from [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Observe Thermal Transitions with Hot-stage Microscopy. (2021). YouTube. Retrieved from [Link]
-
Cell thickness dependence of liquid crystal parameters. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. (2022). International Journal of Research in Engineering and Science. Retrieved from [Link]
-
Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. (2023). International Journal of Research in Engineering and Science. Retrieved from [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. (2020). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Why we are unable to observe liquid crystal phases in a monotropic LC sample on cooling?. (2017). ResearchGate. Retrieved from [Link]
-
Why phase transition temperature via DSC during heating cycle is higher than that of in cooling cycle?. (2015). ResearchGate. Retrieved from [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. Retrieved from [Link]
-
How to correctly calibrate a Differential Scanning Calorimeter. (n.d.). Linseis. Retrieved from [Link]
-
Calibration Materials. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]
-
Temperature calibration of an electrical compensation DSC on cooling using thermally stable high purity liquid crystals in. (2007). AKJournals. Retrieved from [Link]
-
Temperature calibration of differential scanning calorimeters. (1995). Journal of Thermal Analysis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds [mdpi.com]
- 9. iosrjen.org [iosrjen.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 12. linseis.com [linseis.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. sump4.com [sump4.com]
- 15. akjournals.com [akjournals.com]
- 16. ijres.org [ijres.org]
Technical Support Center: Artifacts in DSC Measurements of 4,4'-Azoxydiphenetole
Welcome to the technical support center for Differential Scanning Calorimetry (DSC) analysis of 4,4'-Azoxydiphenetole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common artifacts encountered during the thermal analysis of this liquid crystalline compound. By understanding the root causes of these artifacts, you can ensure the acquisition of high-quality, reproducible data for your research and development needs.
Troubleshooting Guide: A Deeper Dive into Common DSC Artifacts
This section addresses specific issues you may encounter during your DSC experiments with this compound, providing explanations and step-by-step solutions.
Issue 1: My baseline is drifting or shifting significantly, obscuring the transitions.
Q: Why is my DSC baseline not flat, and how can I correct it?
A: Baseline shifts and drifts are common DSC artifacts that can arise from several sources, making it difficult to accurately detect and integrate thermal events.[1] The primary causes include a mismatch in mass or heat capacity between the sample and reference pans, and instrumental instability.[2][3]
Underlying Causes and Solutions:
-
Pan Mass Mismatch: A significant difference in mass between the sample and reference pans is a frequent cause of baseline shifts.[2] The instrument measures the differential heat flow, so a disparity in the energy required to heat the two pans will result in a sloping baseline.
-
Protocol:
-
Weigh your empty sample and reference pans with their lids to within ±0.1 mg of each other.
-
If a significant mass difference is unavoidable (e.g., due to sample amount), perform a baseline subtraction. Run a scan with two empty, matched pans under the same experimental conditions. Subtract this "blank" run from your sample run to correct for instrumental and pan-related baseline deviations.
-
-
-
Changes in Heat Capacity: As the sample undergoes a phase transition, its specific heat capacity (Cp) changes, causing a shift in the baseline.[3] This is a real sample effect, not an artifact, but it needs to be correctly interpreted.
-
Insight: For this compound, you will observe a step-change in the baseline at the crystal-to-nematic and nematic-to-isotropic liquid transitions. This is expected and reflects the change in the material's ability to store heat in its different phases.
-
-
Instrumental Drift: Over time, electronic components in the DSC can lead to a gradual drift in the baseline, especially at higher temperatures.[1]
-
Protocol:
-
Ensure the DSC instrument has had adequate time to warm up and stabilize before starting your experiments.
-
Perform regular calibration of the baseline as per your instrument's manual.
-
If drift persists, it may indicate a need for instrument servicing.
-
-
Issue 2: The peaks for the phase transitions are broad or distorted.
Q: My melting and clearing peaks are not sharp. What could be the cause?
A: The shape and width of DSC peaks provide valuable information about the sample's purity and the nature of the transition. Broad or distorted peaks in the analysis of this compound can be due to sample characteristics, poor thermal contact, or inappropriate experimental parameters.[4][5]
Underlying Causes and Solutions:
-
Sample Purity: Impurities in the sample can broaden the melting transition and lower the melting temperature.
-
Insight: For high-purity this compound, you should expect sharp, well-defined peaks for both the crystal-to-nematic and nematic-to-isotropic transitions.[2] A broad melting peak may indicate the presence of residual solvents or synthetic byproducts.
-
-
Poor Thermal Contact: Inefficient heat transfer from the pan to the sample can lead to peak broadening.[6]
-
Heating Rate: A high heating rate can cause peak broadening due to thermal lag within the sample and the instrument.[8]
-
Protocol:
-
For optimal resolution of the phase transitions of this compound, a heating rate of 5-10 °C/min is recommended.
-
If peaks are still broad, try reducing the heating rate to 2-3 °C/min to improve resolution. Slower scan rates provide higher resolution.[8]
-
-
Issue 3: I am observing unexpected peaks or thermal events.
Q: My thermogram shows extra peaks that I don't expect for this compound. What are they?
A: Unexpected peaks in a DSC thermogram can be perplexing but often reveal important information about the sample's thermal history, polymorphism, or the presence of contaminants.[9][10]
Underlying Causes and Solutions:
-
Polymorphism: Many organic compounds, including liquid crystals, can exist in different crystalline forms (polymorphs), each with its own melting point.[10] The thermal history of the sample can influence which polymorph is present.
-
Protocol:
-
To investigate polymorphism, perform a heat-cool-heat cycle. The first heating scan will show the thermal behavior of the "as-is" sample.
-
Cool the sample from the isotropic liquid phase at a controlled rate and then perform a second heating scan. Differences between the first and second heating scans can indicate the presence of metastable polymorphs.[4]
-
-
-
Supercooling and Cold Crystallization: Liquid crystals are known to exhibit supercooling, where the material remains in a liquid or liquid crystalline state below its freezing point upon cooling. Upon subsequent heating, this supercooled phase may undergo an exothermic "cold crystallization" before melting.
-
Insight: If you cool your this compound sample from the melt and see a crystallization exotherm at a lower temperature than the melting endotherm, this is due to supercooling.[4] An exothermic peak on a heating scan, prior to the main melting peak, is likely a cold crystallization event.
-
-
Moisture: The presence of water in the sample or purge gas can result in a broad endothermic peak around 0 °C.[2]
-
Protocol:
-
Dry your sample in a desiccator or vacuum oven before analysis.
-
Ensure a dry purge gas (typically nitrogen or argon) is flowing through the DSC cell during the experiment.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected transition temperatures and enthalpies for pure this compound?
A1: For high-purity this compound (p-azoxyphenetole), you should expect the following transitions. Note that values can vary slightly between instruments and with different heating rates.
| Transition | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal to Nematic | ~137 | ~28.5 |
| Nematic to Isotropic | ~167 | ~1.5 |
Data adapted from literature values. Actual values may vary based on experimental conditions.[2]
Q2: How does the heating/cooling rate affect my DSC results for this compound?
A2: The heating and cooling rates can significantly impact the appearance of your DSC thermogram.
-
Heating Rate: Higher heating rates increase the signal intensity (peak height) but can decrease resolution and shift the peak temperatures to higher values. For resolving the closely spaced transitions in some liquid crystals, a slower heating rate (e.g., 5 °C/min) is often preferred.
-
Cooling Rate: The cooling rate can influence the degree of supercooling. Faster cooling rates tend to result in greater supercooling, meaning the crystallization will occur at a lower temperature.
Q3: Why do the transition temperatures differ between the heating and cooling cycles?
A3: It is common for the crystallization temperature on cooling to be lower than the melting temperature on heating. This phenomenon is known as supercooling and is a kinetic effect. The material needs an energy barrier to be overcome to form stable nuclei for crystallization, which often requires a lower temperature than the thermodynamic melting point.
Q4: What is the best way to prepare a this compound sample for DSC analysis?
A4: Proper sample preparation is critical for obtaining high-quality DSC data.[6]
-
Sample Mass: Use a small sample mass, typically 2-6 mg.[6]
-
Pan Type: Standard aluminum pans are suitable for this compound.
-
Encapsulation: Crimp the lid onto the pan to ensure good thermal contact and to prevent any potential sublimation.
-
Placement: Ensure the sample is spread thinly and evenly across the bottom of the pan.[6]
Visualizing Experimental Workflows
To aid in troubleshooting, the following diagrams illustrate key experimental workflows.
Caption: A logical workflow for troubleshooting DSC artifacts.
Caption: Workflow for investigating polymorphism using a heat-cool-heat cycle.
References
- Barrall, E. M., Porter, R. S., & Johnson, J. F. (1967). Phase Diagrams of Binary Nematic Mesophase Systems. Molecular Crystals and Liquid Crystals, 3(2), 103-115.
- Red Thermo. (n.d.). Troubleshooting TGA-DSC Sample Pan Issues.
- TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results.
- IOSR Journal of Engineering. (2018). Thermal Analysis of Liquid Crystal Mixtures.
- Better Ceramic. (2024, October 17). 3 Key Considerations for Enhancing Stability in dsc analysis Instruments.
- University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES.
- Nexacule. (2025, May 19). How Can You Troubleshoot Common DSC Sample Pan Issues Effectively?
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
- Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
- Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
- Varma, M. B., & Madras, G. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. CHIP, 96(2), 115-133.
- UCSB MRL. (n.d.).
- How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18).
- PerkinElmer. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
- Mettler-Toledo. (2014, August 5). How to Prepare a DSC Sample [Video]. YouTube.
- Scribd. (n.d.). DSC Analysis for Chemists.
- ResearchGate. (2015, August 12).
- Better Ceramic CO. (2024, March 29). 4 Troubleshooting Common Errors in DSC Experiments.
- Aubuchon, S. R. (n.d.). Interpretation of the Crystallization Peak of Supercooled Liquids Using Tzero DSC. TA Instruments.
- ResearchGate. (n.d.). Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques.
- ResearchGate. (n.d.). DSC curves for the supercooling and the equilibrium phase transitions...
- Shimadzu. (n.d.). No.T152.
- Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC.
- TA Instruments. (n.d.). interpreting unexpected events and transitions in DSC results, TA-039.
- Bravenec, A. D., et al. (n.d.). SUPERCOOLING, VITRIFICATION, AND FREEZE CONCENTRATION IN OXYCHLORINE BRINES: RELEVANCE TO MARS AND ICY WORLDS.
- TA Instruments. (n.d.).
- PubMed. (n.d.). Evaluation of reversible polymorphic phase transitions by thermal analysis.
- NETZSCH Instruments North America LLC. (2019, December 14). Pharmaceutical Polymorphism Studies by DSC [Video]. YouTube.
- ResearchGate. (2025, August 7).
- TA Instruments. (n.d.). A Review of DSC Kinetics Methods.
- ResearchGate. (n.d.). DSC plots of compounds 4-7 (exo-up, 5 8Cmin À1 ).
- TA Instruments. (n.d.).
- ResearchGate. (2025, August 5). 4,4′-Azoxyanisole for temperature calibration of differential scanning calorimeters in the cooling mode—Yes or no?
- ChemRxiv. (n.d.). Chemical structure-dependence of the thermal transition in thermoresponsive ethylene- glycol-containing polymers as characteri.
- Semantic Scholar. (2023, April 29).
- MDPI. (2023, April 29).
- ResearchGate. (2025, August 5). Effect of Si additions on thermal stability and the phase transition sequence of sputtered amorphous alumina thin films.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Kinetico-mechanistic study of the thermal cis-to-trans isomerization of 4,4'-dialkoxyazoderivatives in nematic liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmt.edu [nmt.edu]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Table 1 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p- Azoxycinnamate) based on bond properties | Semantic Scholar [semanticscholar.org]
Stability issues of 4,4'-Azoxydiphenetole under UV irradiation
A Guide to Understanding and Mitigating UV-Induced Stability Issues
Welcome to the technical support center for 4,4'-Azoxydiphenetole. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this liquid crystal compound in their experiments and encountering stability issues related to ultraviolet (UV) irradiation. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the UV stability of this compound.
Q1: My this compound sample is changing color and its liquid crystalline properties are degrading after exposure to UV light. What is happening?
A1: The observed changes are likely due to the photodegradation of the this compound molecule. The core of this molecule contains an azoxy group (-N=N(O)-), which is a known chromophore that absorbs UV radiation. Upon absorbing UV energy, the molecule is promoted to an excited state, making it susceptible to a variety of chemical reactions. The primary consequence of this photoexcitation is often the cleavage or rearrangement of the azoxy bond, leading to the formation of new chemical species. These photoproducts may be colored and are unlikely to possess the same liquid crystalline properties as the parent molecule, thus leading to the degradation of your sample's performance. While specific studies on this compound are limited, the behavior of related azo compounds suggests that photoreduction of the azo bond can lead to the formation of aromatic amines[1].
Q2: At what wavelengths is this compound most susceptible to degradation?
A2: Azoxy and azo compounds typically exhibit strong absorption bands in the UV region of the electromagnetic spectrum. For many azobenzene-type molecules, a high-intensity π → π* transition occurs in the UV region (around 320-350 nm), and a lower-intensity n → π* transition appears in the visible region (around 440 nm)[1]. To determine the specific wavelengths of maximum absorption (λmax) for this compound, it is crucial to measure its UV-Vis absorption spectrum. The wavelengths at which you observe the highest absorbance are where the molecule is most likely to undergo photochemical reactions. Experiments should be designed to minimize exposure to these specific wavelengths if stability is a concern.
Q3: Can I use a UV filter to protect my sample?
A3: Absolutely. Using a UV filter is a highly effective and practical method to mitigate photodegradation. A cut-off filter that blocks the specific UV wavelengths absorbed by this compound while transmitting the desired wavelengths for your experiment is recommended. For instance, if your application requires visible light but is sensitive to UV, a filter that blocks wavelengths below 400 nm would be beneficial. The choice of filter should be guided by the UV-Vis absorption spectrum of your compound.
Q4: Does the solvent I use affect the stability of this compound under UV irradiation?
A4: Yes, the solvent can play a significant role in the photochemical stability of your compound. Solvents can influence the stability in several ways:
-
Energy Transfer: Some solvents can act as photosensitizers, absorbing light and transferring the energy to your compound, thereby promoting its degradation. Conversely, some solvents can quench the excited state of your molecule, dissipating the energy and preventing degradation.
-
Chemical Reactions: Solvents can react with the excited state of this compound or with the reactive intermediates formed during photodegradation. For example, solvents with abstractable hydrogen atoms may participate in free-radical reactions.
-
Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, which can affect the absorption spectrum and the quantum yield of photodegradation.
It is advisable to test the stability of your compound in a few different solvents of varying polarity and chemical nature if you suspect solvent-mediated degradation.
Q5: Are there any additives I can use to improve the UV stability of my this compound formulation?
A5: Yes, the use of UV stabilizers is a common strategy in many industries to protect materials from UV degradation. These can be broadly categorized into:
-
UV Absorbers: These molecules have a high absorption coefficient in the UV range and dissipate the absorbed energy as heat, effectively shielding your compound. Examples include benzophenones and benzotriazoles.
-
Quenchers: These molecules can accept energy from the excited state of your compound, returning it to the ground state before it can undergo a chemical reaction.
-
Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, inhibiting the degradation pathways that involve free radicals.
The choice of stabilizer will depend on the specific conditions of your experiment and any potential for interference with your measurements. Compatibility and solubility of the stabilizer in your system must be verified.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common stability issues encountered during experiments with this compound under UV irradiation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of liquid crystalline phase upon UV exposure. | Photodegradation of this compound leading to non-mesogenic photoproducts. | 1. Confirm Photodegradation: Monitor the UV-Vis spectrum of the sample over time during irradiation. A decrease in the characteristic absorption peaks of this compound and the appearance of new peaks will confirm degradation. 2. Reduce UV Dose: Decrease the intensity or duration of the UV exposure to the minimum required for your experiment. 3. Use a UV Filter: Employ a cut-off filter to block the most damaging wavelengths, as identified from the UV-Vis spectrum. |
| Inconsistent results between experimental runs. | 1. Fluctuations in UV lamp intensity. 2. Inconsistent sample preparation or handling. 3. Degradation of stock solutions. | 1. Monitor Lamp Output: Regularly check the output of your UV source with a power meter to ensure consistent irradiation. 2. Standardize Protocols: Ensure that sample concentration, solvent, and irradiation geometry are identical for all experiments. 3. Fresh Solutions: Prepare fresh solutions of this compound for each set of experiments and store stock solutions in the dark and at a low temperature. |
| Formation of a precipitate or haze in the sample during irradiation. | Formation of insoluble photoproducts. | 1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation products. This can provide insight into the degradation pathway. 2. Change Solvent: Experiment with a different solvent that may better solubilize the photoproducts. 3. Lower Concentration: Reducing the initial concentration of this compound may prevent the concentration of photoproducts from reaching their solubility limit. |
| Unexpected changes in the alignment of the liquid crystal. | Photochemical alteration of the alignment layer or interactions between the liquid crystal and the alignment layer. | 1. Test Alignment Layer Stability: Irradiate the alignment layer in an empty cell to assess its intrinsic photostability.[2] 2. Consider Alternative Alignment Layers: Inorganic alignment layers like SiO2 are often more robust to UV radiation than organic polyimides.[2] 3. Investigate Interfacial Reactions: Use surface-sensitive analytical techniques to probe for chemical changes at the liquid crystal-alignment layer interface. |
Section 3: Experimental Protocols
To assist you in your investigations, here are detailed protocols for key experiments related to the UV stability of this compound.
Protocol 1: Determination of UV-Vis Absorption Spectrum
Objective: To identify the wavelengths at which this compound absorbs UV and visible light most strongly.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or a solvent relevant to your application)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the this compound solution over a wavelength range of at least 200-600 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Protocol 2: Monitoring Photodegradation Kinetics
Objective: To quantify the rate of photodegradation of this compound under specific UV irradiation conditions.
Materials:
-
This compound solution of known concentration
-
UV source with a known and stable output (e.g., a filtered mercury lamp or a UV LED)
-
Stirred reaction vessel (preferably temperature-controlled)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Place a known volume of the this compound solution into the reaction vessel.
-
Position the UV source at a fixed distance from the vessel and begin irradiation while continuously stirring the solution.
-
At regular time intervals, withdraw a small aliquot of the solution.
-
Immediately record the UV-Vis absorption spectrum of the aliquot.
-
Plot the absorbance at the λmax of this compound as a function of irradiation time.
-
From this data, you can determine the reaction order and the rate constant for the photodegradation process. The disappearance of the reactant can often be modeled by zero-order or pseudo-first-order kinetics.[3]
Section 4: Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate key processes.
Caption: Simplified Jablonski diagram illustrating the photodegradation of this compound.
Caption: A workflow diagram for troubleshooting UV stability issues.
Section 5: Concluding Remarks
The photochemical stability of this compound is a critical parameter that can significantly impact the reliability and reproducibility of your experimental results. By understanding the fundamental principles of its interaction with UV light and by adopting a systematic approach to troubleshooting, you can effectively mitigate stability issues. This guide provides a foundation for these efforts. Should you have further questions or require more specific guidance, please do not hesitate to reach out to our technical support team.
References
- Wu, S. T., et al. (2009). Ultraviolet stability of liquid crystal alignment layers and mixtures. Journal of Display Technology, 5(3), 85-90. [Link]
- A. D. (1987). Spectrophotometric study of the photodecomposition kinetics of nifedipine. Journal of Pharmacy and Pharmacology, 39(12), 1044-1046. [Link]
Sources
Validation & Comparative
A Comparative Analysis of the Nematic Ranges of 4,4'-Azoxydiphenetole and p-Azoxyanisole (PAA)
A Senior Application Scientist's Guide to Understanding Thermotropic Liquid Crystal Behavior
In the landscape of thermotropic liquid crystals, the nematic phase—characterized by long-range orientational order but no positional order—is of paramount importance for both fundamental research and technological applications. The temperature window over which this phase is stable, known as the nematic range, is a critical parameter dictating a material's utility. This guide provides an in-depth comparison of the nematic ranges of two classic calamitic (rod-shaped) liquid crystals: 4,4'-Azoxydiphenetole and p-Azoxyanisole (PAA). We will delve into their distinct thermal behaviors, supported by experimental data, and provide a robust protocol for their characterization using Differential Scanning Calorimetry (DSC).
The Significance of the Nematic Range
The nematic range is defined by two primary phase transitions: the melting point (T_m), where the crystalline solid transitions into the nematic phase, and the clearing point (T_N-I), where the nematic phase transitions into an isotropic liquid. A wider nematic range is often desirable as it allows for a broader operational temperature window in devices such as displays and sensors. The molecular structure of a liquid crystal plays a crucial role in determining its nematic range. Subtle changes in molecular architecture, such as the length of terminal alkyl chains, can significantly influence the temperatures of these phase transitions.
Comparative Analysis of Phase Transition Temperatures
Both this compound and PAA are archetypal azoxybenzene-based liquid crystals. Their core structures are similar, differing only in the terminal alkoxy groups: ethoxy (-OC2H5) for this compound and methoxy (-OCH3) for PAA. This seemingly minor difference has a pronounced effect on their respective nematic ranges.
| Compound | Molecular Structure | Melting Point (T_m) | Nematic to Isotropic Transition (T_N-I) | Nematic Range (ΔT) |
| p-Azoxyanisole (PAA) | CH3O−(C6H4)−N=N(O)−(C6H4)−OCH3 | ~118 °C[1][2] | ~136 °C[1][2] | ~18 °C |
| This compound | C2H5O−(C6H4)−N=N(O)−(C6H4)−OC2H5 | ~138 °C[3] | ~168 °C[3] | ~30 °C |
As the data indicates, the addition of a single methylene group to each terminal chain (from methoxy in PAA to ethoxy in this compound) elevates both the melting and clearing points. Notably, the nematic range of this compound is significantly wider than that of PAA. This can be attributed to the increased molecular length and polarizability of the ethoxy group, which enhances the anisotropic intermolecular forces that stabilize the nematic phase.
Experimental Determination of Nematic Range via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique for precisely determining the phase transition temperatures of liquid crystals.[1][2][4] It measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic (heat absorbing) or exothermic (heat releasing) events.
Causality Behind Experimental Choices
The choice of DSC is predicated on its high sensitivity and reproducibility for detecting the enthalpy changes associated with phase transitions. The heating and cooling cycles are essential for observing the reversibility of the transitions and identifying any potential supercooling effects, where the sample remains in a metastable liquid state below its freezing point. A controlled scan rate, typically 10-20 °C/min, is chosen as a compromise between signal resolution and experimental time.[5]
Step-by-Step Experimental Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any sublimation or decomposition of the sample during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Scan: Ramp the temperature at a constant rate (e.g., 20 °C/min) to a temperature above the expected clearing point (e.g., 200 °C).[5] This will show the endothermic peaks for the crystal-to-nematic and nematic-to-isotropic transitions.
-
Isothermal Hold: Hold the temperature for a few minutes to ensure complete transition to the isotropic phase.
-
Cooling Scan: Cool the sample at the same constant rate back to the starting temperature. This will reveal the exothermic peaks for the isotropic-to-nematic and nematic-to-crystal transitions.
-
-
Data Analysis: The onset temperature of the first peak in the heating scan corresponds to the melting point (T_m), and the peak temperature of the second, smaller peak corresponds to the nematic-to-isotropic transition (T_N-I).[2][5] The nematic range is the difference between these two temperatures.
Visualization of Nematic Range Comparison
The following diagram illustrates the distinct nematic ranges of PAA and this compound on a temperature scale.
Caption: A comparative diagram of the phase transition temperatures and nematic ranges for PAA and this compound.
Conclusion
This guide has provided a focused comparison of the nematic ranges of this compound and p-Azoxyanisole. The longer terminal ethoxy chains in this compound result in a higher and broader nematic range compared to the methoxy-substituted PAA. This underscores the principle that subtle modifications to molecular structure can have a significant impact on the macroscopic properties of liquid crystals. The provided DSC protocol offers a reliable and standardized method for researchers to experimentally verify these and other liquid crystalline phase transitions, ensuring data integrity and comparability across studies.
References
- Wikipedia. para-Azoxyanisole. [Link]
- International Organization of Scientific Research. Thermal Analysis of Liquid Crystal Mixtures. [Link]
- ResearchGate. DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group. [Link]
- Taylor & Francis Online.
- University of Hamburg. Liquid Crystal Phases. [Link]
- NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]
- CSK Scientific Press. Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]
Sources
A Comparative Guide to Azoxy-Based Liquid Crystals: 4,4'-Azoxydiphenetole in Focus
This guide provides a comprehensive comparison of 4,4'-Azoxydiphenetole with other foundational azoxy-based liquid crystals, namely p-Azoxyanisole (PAA) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA). We will delve into their structural nuances, comparative performance data derived from established analytical techniques, and the underlying chemical principles that dictate their mesophase behavior. This document is intended for researchers and professionals in materials science and drug development who require a deep, functional understanding of these classic liquid crystalline materials.
The Azoxy Core: A Foundation for Mesophase Engineering
Azoxy-based compounds were among the first materials in which liquid crystalline phases were identified and studied, making them cornerstones in the development of display technology and electro-optic devices.[1][2] The defining feature of these molecules is the azoxy group (–N=N+(–O–)–), a rigid central core that, when combined with appropriate terminal groups, imparts the necessary molecular anisotropy for the formation of mesophases.[2] The stability, mesophase range (the temperature window in which liquid crystal properties are observed), and electro-optical response of these materials are highly sensitive to the molecular structure, particularly the nature of the terminal chains.[3][4]
This guide focuses on this compound, comparing it against two benchmarks:
-
p-Azoxyanisole (PAA): Structurally the closest relative to this compound, differing only by the length of its terminal alkoxy chains. PAA is one of the most well-known and historically significant liquid crystals.[1][5]
-
N-(4-methoxybenzylidene)-4-butylaniline (MBBA): A classic nematic liquid crystal with a different core structure (a Schiff base) but similar rod-like geometry. It is known for its transverse dipole moment and negative dielectric anisotropy.[6][7][8]
Structural and Performance Comparison
The fundamental difference between this compound and PAA is the substitution of terminal methoxy (–OCH₃) groups in PAA with ethoxy (–OC₂H₅) groups. This seemingly minor homologous extension has a significant impact on the material's physical properties, primarily by altering the intermolecular forces and the aspect ratio of the molecule.
Below is a comparative summary of their key physical properties.
| Property | This compound | p-Azoxyanisole (PAA) | N-(4-methoxybenzylidene)-4-butylaniline (MBBA) |
| Molecular Formula | C₁₆H₁₈N₂O₃ | C₁₄H₁₄N₂O₃[1] | C₁₈H₂₁NO |
| Molar Mass ( g/mol ) | 286.33 | 258.28[1] | 267.38 |
| Core Structure | Azoxy | Azoxy | Schiff Base |
| Solid-to-Nematic Transition (°C) | 134 | 118[1] | 22[9] |
| Nematic-to-Isotropic Transition (°C) | 168 | 136[1] | 47[9] |
| Mesophase Range (°C) | 34 | 18 | 25 |
| Dielectric Anisotropy (Δε) | Not specified, expected to be small | Not specified, expected to be small | Negative (~ -0.75)[8] |
Analysis of Performance:
-
Mesophase Stability and Range: The most striking difference is the significantly wider and higher-temperature nematic range of this compound (34°C) compared to PAA (18°C). The addition of a single methylene unit to each terminal chain increases the molecule's length and polarizability. This enhances the anisotropic van der Waals forces, which are responsible for the orientational ordering of the nematic phase, thus requiring more thermal energy (a higher temperature) to disrupt this order and transition to the isotropic liquid state.
-
Operating Temperature: this compound operates at a higher temperature window (134-168°C) than both PAA (118-136°C) and the room-temperature liquid crystal MBBA (22-47°C). This makes it suitable for applications requiring thermal stability, whereas MBBA is a classic choice for room-temperature experiments and devices.
-
Structural Core and Dipole Moment: Unlike the azoxy compounds, MBBA possesses a permanent dipole moment that is transverse to the long molecular axis.[6][8] This results in a negative dielectric anisotropy, a key property for specific electro-optical switching modes. The azoxy compounds PAA and this compound have a more complex distribution of local dipoles, leading to different electro-optical characteristics.[10]
Experimental Characterization Protocols
To ensure the trustworthiness and reproducibility of data, standardized characterization methods are paramount. Here, we detail the core experimental workflows for determining the thermal and optical properties of these liquid crystals.
DSC is a fundamental thermoanalytical technique used to precisely measure the temperatures and enthalpy changes associated with phase transitions.[11][12][13] As a material transitions from a solid to a liquid crystal and then to an isotropic liquid, it absorbs heat, which DSC detects as endothermic peaks.[11][14]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample (e.g., this compound) into a standard aluminum DSC pan.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the first expected transition (e.g., 80°C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the final transition (e.g., 180°C).
-
Hold for 2-3 minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate (10 °C/min).
-
-
Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The onset temperature of the first endothermic peak corresponds to the crystal-to-nematic transition (T_CN), and the peak of the second, smaller endothermic peak corresponds to the nematic-to-isotropic transition (T_NI). The second heating cycle is typically used for analysis to erase any previous thermal history of the sample.
Caption: Workflow for determining liquid crystal transition temperatures using DSC.
POM is the most direct method for visualizing and identifying liquid crystal phases.[15] Anisotropic materials, like liquid crystals, are birefringent, meaning they split light into two rays with different refractive indices.[16] When placed between two crossed polarizers, this birefringence results in interference patterns and textures that are characteristic of the specific liquid crystal phase.[17] Isotropic liquids, in contrast, appear dark.[15]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the liquid crystal powder on a clean glass microscope slide.
-
Cell Assembly: Cover the sample with a coverslip. Place the slide on a hot stage connected to a temperature controller.
-
Microscope Setup: Position the hot stage on the polarizing microscope. Cross the polarizer and analyzer so that the field of view is dark (extinction).
-
Heating and Observation:
-
Slowly heat the sample while observing through the eyepieces.
-
Upon melting, the birefringent liquid crystal phase will appear bright and often exhibit a characteristic texture (e.g., a "threaded" or "schlieren" texture for the nematic phase).
-
Continue heating until the sample becomes completely dark. This indicates the transition to the isotropic liquid phase. The temperature at which this occurs is the nematic-to-isotropic transition temperature (T_NI), also known as the clearing point.
-
-
Cooling and Confirmation: Slowly cool the sample from the isotropic phase. Observe the reappearance of the nematic texture as droplets nucleate and grow. This confirms the transition is reversible.
Caption: Workflow for identifying liquid crystal phases using Polarized Optical Microscopy.
Conclusion
The comparative analysis of this compound, p-Azoxyanisole, and MBBA highlights the critical role of molecular structure in defining the properties of liquid crystalline materials. The extension of the terminal alkoxy chains from methoxy (PAA) to ethoxy (this compound) substantially increases the stability and temperature range of the nematic phase. This provides a clear illustration of the structure-property relationships that are fundamental to the design of new liquid crystal materials. While MBBA operates at room temperature due to its different molecular architecture, the higher thermal stability of this compound makes it a valuable compound for research and applications in elevated temperature environments. The experimental protocols detailed herein provide a robust framework for the characterization and validation of these and other thermotropic liquid crystals.
References
- Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.).
- para-Azoxyanisole - Wikipedia. (n.d.).
- Differential scanning calorimetry - Wikipedia. (n.d.).
- 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy - Chemistry LibreTexts. (2022).
- Molecular Structure of p-Azoxyanisole, a Mesogen, Determined by Gas-Phase Electron Diffraction Augmented by ab Initio Calculations | The Journal of Physical Chemistry A - ACS Publications. (n.d.).
- Comparing Liquid Crystalline Properties of Two Epoxy Compounds Based on the Same Azoxy Group - Taylor & Francis Online. (2010).
- Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PubMed Central. (n.d.).
- Liquid Crystal Transitions - NETZSCH Analyzing & Testing. (n.d.).
- Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope - arXiv. (n.d.).
- The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO 3 Nanoparticles - MDPI. (n.d.).
- Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells - DataSpace. (n.d.).
- Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p - Scholars Research Library. (n.d.).
- Miscibility and Liquid Crystal Behaviour of P-Azoxy Anisole in Polymer Blends. (n.d.).
- Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro - CSK Scientific Press. (2023).
- (PDF) Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration - ResearchGate. (n.d.).
- MBBA – Knowledge and References - Taylor & Francis. (n.d.).
- p-Azoxyanisole is (A)-Nematic liquid crystal (B)_smectic liquid crystal (C)-cholesteryl liquid - Brainly.in. (2018).
- Optical-Rotatory Power and Linear Electro-optic Effect in Nematic Liquid Crystals of p-Azoxyanisole. (n.d.).
- Molecular structure of MBBA liquid crystal. | Download Scientific Diagram - ResearchGate. (n.d.).
- Uses For Differential Scanning Calorimetry - Innovatech Labs. (2011).
- Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures - PMC - PubMed Central. (n.d.).
- Measuring the Anisotropy in Interfacial Tension of Nematic Liquid Crystals - MDPI. (n.d.).
- Influence of electric field on the electro-optical and electronic properties of 4-n-alkoxy-4-cyanobiphenyl liquid crystal series - Indian Academy of Sciences. (n.d.).
- Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. (2021).
- Table 6 from Study of azoxy-based liquid crystals ( p-Azoxyanisole, p-Azoxyphenetole, Ethyl-p-Azoxybenzoate, ethyl-p-Azoxycinnamate and n-octyl-p - Semantic Scholar. (n.d.).
- Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC. (2021).
- Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore - ChemRxiv. (n.d.).
- GUEST EFFECT ON NEMATIC-ISOTROPIC PHASE TRANSITION TEMPERATURE OF LIQUID CRYSTAL 6CΗΒΤ. (2014).
- Effect of External Field on the Nematic to Isotropic Transition: An Entropic Sampling Study - Surajit Dhara. (2011).
- Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - RSC Publishing. (n.d.).
- Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (n.d.).
- Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. (n.d.).
- Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b][11][15][17] thiadiazole unit - University of Baghdad Digital Repository. (2022).
- (PDF) DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals of Azoxybenzene Group: p-azoxyanisole, p-azoxyphenetole, ethyl-p-azoxybenzoate, ethyl-p-azoxycinnamate and n-octyl-p-azoxycinnamate - ResearchGate. (2025).
- Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach - PubMed Central. (2016).
- (PDF) Electro-optic properties of liquid crystals - ResearchGate. (n.d.).
- New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives - Semantic Scholar. (n.d.).
- The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. (2025).
- Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. (2025).
Sources
- 1. para-Azoxyanisole - Wikipedia [en.wikipedia.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brainly.in [brainly.in]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. cskscientificpress.com [cskscientificpress.com]
- 14. Differential Scanning Calorimetry Uses [innovatechlabs.com]
- 15. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Validation of 4,4'-Azoxydiphenetole: A Comparative Analysis Emphasizing X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and materials. This guide provides an in-depth technical comparison of methodologies for validating the structure of 4,4'-Azoxydiphenetole, with a primary focus on the definitive power of single-crystal X-ray crystallography.
This compound, a derivative of azoxybenzene, presents a fascinating case for structural elucidation due to the presence of the azoxy functional group and its potential for geometric isomerism. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable for initial characterization, they provide indirect evidence of the molecular architecture. X-ray crystallography, in contrast, offers an unambiguous map of atomic positions in the solid state, revealing crucial details about conformation, bond lengths, bond angles, and intermolecular interactions.[1][2]
While a dedicated single-crystal X-ray structure of this compound is not publicly available, this guide will leverage data from its close analog, p-azoxyanisole, and computational studies on this compound to illustrate the principles and expected outcomes of a crystallographic investigation.[3] This comparative approach underscores the predictive power of modern computational chemistry while highlighting the irreplaceable value of experimental validation.
The Unparalleled Insight of X-ray Crystallography
The core principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[1] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed three-dimensional electron density map can be reconstructed. This map allows for the precise placement of each atom, providing a definitive molecular structure.
A key structural feature of azoxy compounds is the geometry around the central N=N(O) moiety.[4] For aryl azoxy compounds, the trans isomer is generally more stable.[4] X-ray crystallography can directly visualize this, along with the planarity of the phenyl rings and the orientation of the ethoxy substituents in this compound.
Comparative Analysis: Crystallography vs. Spectroscopy and Computation
To appreciate the definitive nature of X-ray crystallography, it is essential to compare it with other common analytical techniques.
| Analytical Technique | Information Provided | Limitations for this compound |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, conformational details, intermolecular interactions, and absolute stereochemistry. | Requires a high-quality single crystal. Provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through bonds, and through-space proximity of atoms. | Provides a time-averaged structure in solution. Definitive determination of bond angles and lengths is not possible. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. | Provides no information on the 3D arrangement of atoms or isomerism. |
| Computational Chemistry (e.g., DFT) | Predicts optimized molecular geometry, bond lengths, bond angles, and electronic properties.[5] | Theoretical data that requires experimental validation. Accuracy depends on the level of theory and basis set used. |
The Crystallographic Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure is a multi-step process that demands meticulous execution.
Figure 1: Experimental workflow for the X-ray crystallographic analysis of this compound.
Experimental Protocol:
-
Synthesis and Purification: this compound can be synthesized via the reduction of 4-nitrophenetole. The crude product must be meticulously purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to remove impurities that can hinder crystal growth.
-
Crystallization: The growth of diffraction-quality single crystals is often the most challenging step. This involves exploring various crystallization techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent induces crystallization.
-
Vapor Diffusion: A drop of the compound's solution is placed in a sealed container with a reservoir of a more volatile anti-solvent. The vapor from the anti-solvent diffuses into the drop, causing the compound to crystallize.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal motion of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[6][7]
Expected Structural Features of this compound and Comparison with Analogs
Based on the known structures of similar azoxy compounds and computational predictions, we can anticipate the key structural parameters of this compound.
Sources
- 1. This compound | 4792-83-0 [chemicalbook.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. biokeanos.com [biokeanos.com]
- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
A Comparative Guide to the Synthesis of 4,4'-Azoxydiphenetole: A Researcher's Handbook
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 4,4'-Azoxydiphenetole, a diaryl azoxy compound, presents a valuable scaffold in various chemical research areas. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by mechanistic insights and detailed experimental protocols to inform methodological choices in the laboratory.
This document eschews a rigid template in favor of a structure that logically presents the synthesis of this compound through two principal, and mechanistically distinct, pathways: the selective reduction of a nitroaromatic precursor and the controlled oxidation of an aniline derivative. Each route is analyzed for its chemical principles, performance, and practical considerations, empowering the reader to make an informed decision based on their specific research needs.
At a Glance: Comparative Analysis of Synthesis Routes
| Metric | Route A: Selective Reduction of 4-Nitrophenetole | Route B: Selective Oxidation of 4-Phenetidine |
| Starting Material | 4-Nitrophenetole | 4-Phenetidine (4-Ethoxyaniline) |
| Key Transformation | Partial reduction of the nitro group | Oxidation of the amino group |
| Typical Reagents | Sodium Borohydride with a catalyst (e.g., BiO(OH)/AC) | Hydrogen Peroxide with a base (e.g., NaF) |
| Anticipated Yield | Moderate to High (27-90% for analogous systems)[1] | High (up to 96% for analogous systems)[2][3] |
| Reaction Conditions | Typically mild, room temperature | Mild to moderate heating (e.g., 80°C)[4] |
| Key Advantages | Utilizes a common and often readily available nitroaromatic precursor. | High selectivity and yield, often with environmentally benign reagents. |
| Potential Challenges | Over-reduction to the corresponding azo or amine compound is a common side reaction. | Potential for over-oxidation to nitro compounds if conditions are not carefully controlled.[2] |
Route A: The Reductive Pathway - From Nitro to Azoxy
The synthesis of azoxyarenes via the selective reduction of nitroaromatic compounds is a classical and widely explored transformation. The key challenge lies in halting the reduction at the azoxy stage, as further reduction to the azo and subsequently the amine is thermodynamically favorable.
Mechanistic Rationale: A Stepwise Electron Transfer
The reduction of a nitroarene to an azoxyarene is a multi-step process that is believed to proceed through several key intermediates. The generally accepted Haber-Lukashevich mechanism provides a framework for understanding this transformation.[3] Initially, the nitro group undergoes a two-electron reduction to form a nitroso intermediate. This is followed by another two-electron reduction to yield a hydroxylamine derivative. The crucial step in forming the azoxy linkage is the condensation of the nitroso intermediate with the hydroxylamine intermediate, followed by dehydration.
To achieve selectivity for the azoxy product, the reaction conditions must be carefully controlled to favor the condensation step over the further reduction of the hydroxylamine. This is often achieved by using specific catalyst systems and controlling the stoichiometry of the reducing agent.
Diagrammatic Representation of the Reductive Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
Correlating the molecular structure and liquid crystal behavior of azoxy compounds
An In-Depth Guide to Correlating Molecular Structure and Liquid Crystal Behavior in Azoxy Compounds
Introduction: The Unique Position of Azoxy Compounds in Liquid Crystal Science
Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Within the vast library of mesogenic (liquid crystal-forming) molecules, azoxy compounds hold a place of historical and practical significance. The archetypal azoxy liquid crystal, p-azoxyanisole (PAA), was one of the first and most readily prepared materials in which the liquid crystal phase was identified and studied.[2][3] Its discovery paved the way for the development of liquid crystal displays (LCDs), a technology that has revolutionized modern electronics.[2]
The defining feature of these compounds is the azoxy core (–N=N(O)–), a rigid central linkage that imparts linearity and polarity to the molecule—two crucial prerequisites for forming liquid crystal phases.[4] This central unit, flanked by aromatic rings and modifiable terminal groups, provides a versatile scaffold for tuning mesomorphic properties. Understanding the intricate relationship between subtle changes in the molecular architecture of azoxy compounds and their resulting liquid crystal behavior is paramount for designing materials with specific transition temperatures, phase types, and operational ranges for advanced applications. This guide provides a comparative analysis of these structure-property relationships, supported by experimental data and established principles.
The Central Azoxy Linkage: A Comparison with Azo Analogues
The liquid crystalline properties of azoxy compounds are intrinsically linked to the geometry and electronic nature of the central –N=N(O)– group. A key comparison is with the closely related azo compounds (–N=N–).
-
Molecular Broadening and Polarity: The presence of the oxygen atom on one of the nitrogen atoms in the azoxy group introduces a permanent dipole moment and broadens the molecule. This increased molecular width enhances intermolecular interactions, specifically the terminal-to-lateral forces.[4] Consequently, azoxy compounds generally exhibit higher nematic-isotropic transition temperatures (TNI), or clearing points, than their azo counterparts, indicating a more thermally stable nematic phase.[4]
-
Melting Point Depression: Azoxy compounds are often synthesized as a mixture of isomers, where the oxygen atom can be attached to either nitrogen atom.[4] This isomeric impurity effect tends to disrupt the crystal lattice, resulting in lower melting points compared to the more symmetric azo compounds.[4] A lower melting point is often desirable as it can widen the temperature range over which the liquid crystal phase exists.
A topological and molecular dynamics study comparing p-azoxyanisole (PAA) with azobenzene-based compounds concluded that the specific intermolecular interactions in PAA are more favorable for the orientational ordering required for a mesophase.[5]
The Influence of Terminal Alkyl and Alkoxy Chains
Perhaps the most studied structural modification is the variation of terminal flexible chains, typically alkyl (–CnH2n+1) or alkoxy (–OCnH2n+1) groups, attached to the para positions of the phenyl rings. The length of these chains profoundly impacts the type and stability of the mesophase.[6][7]
Causality of Chain Length Effects
-
Aspect Ratio: Increasing the alkyl chain length enhances the molecule's length-to-breadth ratio. This increased anisotropy of shape promotes the parallel alignment necessary for liquid crystallinity.[6]
-
Intermolecular Forces: Longer chains lead to stronger van der Waals attractive forces between molecules, which helps to stabilize the ordered liquid crystalline state against thermal disruption.
-
Phase Promotion: While shorter chains (e.g., n=1-4) typically favor the formation of the less-ordered nematic phase, longer chains promote a higher degree of ordering.[8][9] This is because the flexible chains of neighboring molecules can interdigitate, leading to the formation of the layered structures characteristic of smectic phases.[1][6] As a general rule, as the terminal chain length increases, the temperature range of the smectic phase also increases.[6][10][11]
Comparative Data: The 4,4'-di-n-alkoxyazoxybenzene Homologous Series
The homologous series of 4,4'-di-n-alkoxyazoxybenzenes provides a classic example of these principles. The table below summarizes the transition temperatures for different chain lengths (n).
| n (Number of Carbons) | Compound Name | Melting Point (°C) | Smectic C - Smectic A (°C) | Smectic A - Nematic (°C) | Nematic - Isotropic (°C) |
| 1 | p-Azoxyanisole (PAA) | 118 | - | - | 136 |
| 2 | p-Azoxyphenetole (PAP) | 137 | - | - | 168 |
| 3 | 114 | - | 95 | 124 | |
| 4 | 108 | - | 100 | 114 | |
| 5 | 81 | - | 95 | 122 | |
| 6 | 79 | - | 91 | 127 | |
| 7 | 92.5 | 74 | 95.5 | 123 | |
| 8 | 101 | 80 | 108 | 121 | |
| 9 | 97 | 83.5 | 114 | 118 | |
| 10 | 102 | 92 | 118 | - |
Data synthesized from multiple literature sources for illustrative purposes.
Observations from the data:
-
For n=1 to 6, only a nematic phase is observed.
-
Starting from n=7, a smectic C phase appears, and for n=10, the nematic phase is completely suppressed in favor of smectic phases.
-
The nematic-isotropic transition temperature generally shows an "odd-even" effect, where compounds with an odd number of carbons in the chain have slightly different transition temperatures than those with an even number, reflecting differences in molecular packing.[8]
The Role of Terminal Substituents
Beyond simple alkyl chains, the electronic nature of the terminal groups can significantly alter mesophase stability. A comparative study on azo-ester linked materials found that alkoxy-substituted compounds (–OCH₃, –OC₂H₅) exhibited greater mesophase stability than those terminated with halogens (–F, –Cl, –Br).[12][13] The electron-donating nature and polarizability of the alkoxy groups contribute to stronger intermolecular attractions, thus stabilizing the mesophase over a broader temperature range. In contrast, substituting electron-withdrawing groups like fluoro (–F) or chloro (–Cl) can decrease the mesophase-isotropic transition temperature compared to an unsubstituted analogue.[6]
Experimental Protocols for Characterization
To experimentally determine the structure-property correlations discussed, two primary techniques are indispensable: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Protocol 1: Determination of Phase Transition Temperatures by DSC
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It provides precise temperatures and enthalpy values for phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the synthesized azoxy compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 200 °C). This scan melts the crystal and reveals all subsequent liquid crystal and clearing transitions.
-
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to room temperature. This scan reveals the transitions from the isotropic liquid and can identify monotropic phases (phases that appear only on cooling).[6]
-
Second Heating Scan: Perform a second heating scan to ensure thermal history has been erased and to obtain reproducible transition temperatures.
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T), and the integrated peak area provides the enthalpy of transition (ΔH).
Protocol 2: Identification of Liquid Crystal Phases by Polarized Optical Microscopy (POM)
POM is used to visually identify the type of liquid crystal phase by observing the unique optical textures that form as an ordered fluid interacts with polarized light.
Methodology:
-
Sample Preparation: Place a small amount of the azoxy compound on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage connected to a temperature controller, which is mounted on the stage of a polarizing microscope.
-
Observation:
-
Heat the sample slowly while observing it through the crossed polarizers.
-
Upon melting from the crystalline solid, the appearance of a birefringent, fluid texture indicates the formation of a liquid crystal phase.
-
Nematic Phase: Often identified by a "threaded" or "Schlieren" texture.[1][8]
-
Smectic A Phase: Typically shows a "focal-conic fan" texture.[8]
-
Smectic C Phase: Also shows a Schlieren texture, but it can be distinguished from the nematic phase by its higher viscosity and different defect structures.[6]
-
-
Correlation with DSC: Record the temperatures at which texture changes occur and correlate them with the transition temperatures identified by DSC to definitively assign each phase.
Visualizing Structure-Property Workflows
To systematically investigate these relationships, a logical workflow is essential. The following diagram illustrates the process of correlating molecular structure with liquid crystal behavior.
Caption: Workflow for investigating structure-property relationships.
The following diagram illustrates the conceptual links between molecular features and macroscopic liquid crystal properties.
Caption: Influence of molecular features on LC properties.
Conclusion
The liquid crystal behavior of azoxy compounds is a direct and tunable consequence of their molecular structure. The inherent polarity and rigidity of the azoxy core provide a robust foundation for mesomorphism, offering higher thermal stability compared to azo analogues. The most powerful tool for tuning properties lies in modifying the terminal substituents. Increasing the length of alkyl/alkoxy chains systematically promotes the formation of more ordered smectic phases and modulates transition temperatures. Concurrently, the electronic nature of terminal polar groups and the steric hindrance from lateral substituents provide further avenues for fine-tuning melting points and clearing points. By methodically applying the principles and experimental workflows outlined in this guide, researchers can rationally design and synthesize novel azoxy-based liquid crystals with tailored properties for specific technological demands.
References
- Karim, M. R., et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Taylor & Francis Online.
- Wikipedia. (n.d.). para-Azoxyanisole.
- Williams, R. (1969). Optical-Rotatory Power and Linear Electro-optic Effect in Nematic Liquid Crystals of p-Azoxyanisole. The Journal of Chemical Physics.
- Hedge, S., et al. (2020). Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals. MDPI.
- Farooq, S., & Ngaini, Z. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers.
- Folcia, C. L., et al. (2003). Achiral Bent-Core Liquid Crystals with Azo and Azoxy Linkages: Structural and Nonlinear Optical Properties and Photoisomerization. Chemistry of Materials.
- Hassan, H. H. A. M., et al. (2021). Effect of the alkoxy-chain length on the mesophase behavior of the individual homologous series of Ina–d. ResearchGate.
- Castellano, J. A., et al. (1973). Liquid Crystals VII. The Mesomorphic Behavior of Homologous: p-Alkoxy-p'-Acyloxyazoxybenzenes. ResearchGate.
- Singh, S. K., & Singh, D. Q. (2011). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p). Scholars Research Library.
- Sridhar, B., et al. (2017). Topological analysis and molecular modelling of liquid crystalline p-azoxyanisole and azobenzene compounds. Indian Academy of Sciences.
- Thaker, B. T., et al. (2010). Effects of Different Terminal Substituents on the Mesomorphic Behavior of Some Azo-Schiff Base and Azo-Ester-Based Liquid Crystals. Taylor & Francis Online.
- Singh, A., et al. (2023). Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics.
- Jadeja, U. H., et al. (2021). Synthesis and characterization of λ-shaped azo liquid crystals: effect of terminal alkoxy group. ResearchGate.
- Czerwiec, M., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI.
- Czerwiec, M., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate.
- Karim, M. R., et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. ResearchGate.
- Sharma, A., et al. (2024). Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. RSC Publishing.
- Stevenson, T., et al. (2018). Structural relationships for the design of responsive azobenzene-based lyotropic liquid crystals. SciSpace.
- Thaker, B. T., et al. (2007). Synthesis and Study of Liquid Crystal Properties of Novel Homologous Series: α-4-[-4′-n-Alkoxy benzoyloxy] Phenyl β-4″-Nitro benzoyl Ethylenes. ResearchGate.
- Farooq, S., & Ngaini, Z. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. MDPI.
- Jadeja, U. H., et al. (2023). Synthesis and characterization of λ-shaped azo liquid crystals: The effect of terminal alkoxy group. Growing Science.
- Singh, S. K., & Singh, D. Q. (2012). Table 1 from Study of azoxy-based liquid crystals... Semantic Scholar.
- Ahmed, H. A., et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ResearchGate.
- Kim, H., et al. (2024). Photoinduced Phase Transitions of Imine-Based Liquid Crystal Dimers with Twist–Bend Nematic Phases. MDPI.
- Mori, A., et al. (2006). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. ResearchGate.
- Hosono, Y., et al. (2023). Photoliquefaction and phase transition of m-bisazobenzenes give molecular solar thermal fuels with a high energy density. RSC Publishing.
- Drozd-Rzoska, A., et al. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids... MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. para-Azoxyanisole - Wikipedia [en.wikipedia.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Reproducibility of 4,4'-Azoxydiphenetole Phase Transition Temperatures
An In-depth Analysis of Experimental Variability and Best Practices for Accurate Characterization
Introduction: The Enduring Relevance of a Classic Liquid Crystal
4,4'-Azoxydiphenetole, also known as p,p'-azoxydiphenetole or 4,4'-diethoxyazoxybenzene, holds a significant place in the history and ongoing study of liquid crystals. As a classical nematic liquid crystal, its thermal behavior, particularly the temperatures at which it transitions between its crystalline, nematic, and isotropic liquid phases, has been a subject of investigation for decades. The reproducibility of these phase transition temperatures is of paramount importance for researchers in materials science, condensed matter physics, and drug development, as it underpins the reliability of experimental data and the accurate characterization of this foundational liquid crystal.
This guide provides a comprehensive comparison of reported phase transition temperatures for this compound, delves into the experimental factors that influence these values, and offers detailed protocols for their accurate and reproducible determination. By synthesizing technical data with practical insights, this document aims to equip researchers with the knowledge to critically evaluate existing literature and to generate high-quality, reliable data in their own laboratories.
Comparative Analysis of Reported Phase Transition Temperatures
The phase transitions of this compound are primarily characterized by two key events: the transition from the crystalline solid to the nematic liquid crystal phase (TC-N) and the transition from the nematic liquid crystal to the isotropic liquid phase (TN-I), often referred to as the clearing point. A review of the scientific literature reveals a notable, albeit generally narrow, range of reported values for these transitions.
| Source | Crystal to Nematic (TC-N) (°C) | Nematic to Isotropic (TN-I) (°C) |
| Schroeder, J. P. (1970)¹ | 134 | 168 |
| Matrix Scientific² | 132 (M.P.) | - |
| Hypothetical Modern Study A (DSC) | 135.2 | 167.5 |
| Hypothetical Modern Study B (POM) | 134.8 | 168.1 |
Note: The melting point (M.P.) reported by commercial suppliers often corresponds to the crystal-to-nematic transition. The hypothetical studies are included to represent typical modern measurements.
As the table illustrates, while there is a general consensus on the approximate temperatures for these phase transitions, minor variations exist. These discrepancies, though seemingly small, can be significant in studies requiring high precision, such as in the development of liquid crystal-based sensors or in the investigation of subtle thermodynamic phenomena.
Factors Influencing the Reproducibility of Phase Transition Temperatures
The observed variations in the reported phase transition temperatures of this compound can be attributed to a confluence of factors, each capable of subtly influencing the thermal behavior of the material. A thorough understanding of these factors is crucial for achieving reproducible results.
Purity of the Sample:
The presence of impurities is one of the most significant factors affecting phase transition temperatures. Even small amounts of contaminants can disrupt the molecular ordering of the liquid crystal, leading to a depression and broadening of the transition peaks. The synthesis of this compound can result in byproducts or unreacted starting materials. Therefore, rigorous purification, typically through recrystallization from a suitable solvent like ethanol, is essential to obtain a highly pure sample. The purity of the final product should be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Thermal History:
The thermal history of the sample can influence its crystalline structure and, consequently, its melting behavior. Polymorphism, the ability of a solid to exist in more than one crystal form, can lead to different melting points. To ensure a consistent thermal history, it is a common practice in thermal analysis to subject the sample to a controlled heating and cooling cycle before the measurement scan. This helps to erase previous thermal history and ensures that the observed transitions are characteristic of the material under the specified conditions.
Experimental Technique and Parameters:
The choice of analytical technique and the specific experimental parameters employed play a critical role in the measured transition temperatures.
-
Differential Scanning Calorimetry (DSC): This is the most common technique for determining phase transition temperatures and enthalpies. The heating and cooling rates used in a DSC experiment can significantly impact the observed transition temperatures. Faster heating rates can lead to a shift of the transition peaks to higher temperatures, while slower rates provide data closer to the thermodynamic equilibrium temperatures.
-
Polarized Optical Microscopy (POM): POM with a hot stage allows for the direct visual observation of phase transitions. While excellent for identifying the type of liquid crystal phase and observing the associated textures, the accuracy of the temperature measurement depends on the calibration of the hot stage and the rate of heating.
-
Capillary Method: This traditional method for melting point determination can also be used to observe the clearing point. However, it is generally less precise than DSC or POM and is more susceptible to subjective interpretation.
Experimental Protocols for Accurate Determination of Phase Transition Temperatures
To ensure the accurate and reproducible measurement of the phase transition temperatures of this compound, the following detailed protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are recommended.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the crystal-to-nematic (TC-N) and nematic-to-isotropic (TN-I) transition temperatures and their associated enthalpies.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
High-purity this compound (recrystallized)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any sublimation during heating.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc) across the temperature range of interest.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to 180°C at a controlled rate of 10°C/min under a nitrogen atmosphere (50 mL/min). This scan serves to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 180°C back to room temperature at a rate of 10°C/min.
-
Second Heating Scan: Heat the sample again from room temperature to 180°C at a rate of 10°C/min. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
From the second heating scan thermogram, determine the onset and peak temperatures of the endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic transitions.
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH).
-
Caption: Workflow for DSC analysis of this compound.
Protocol 2: Polarized Optical Microscopy (POM) with Hot Stage
Objective: To visually observe the phase transitions and identify the characteristic textures of the nematic phase.
Materials and Equipment:
-
Polarizing optical microscope
-
Calibrated hot stage with temperature controller
-
Glass microscope slides and cover slips
-
Spatula
-
High-purity this compound
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover with a cover slip.
-
Heating: Place the slide on the hot stage and heat the sample at a controlled rate (e.g., 5°C/min).
-
Observation: Observe the sample through the crossed polarizers of the microscope as the temperature increases.
-
Note the temperature at which the crystalline solid melts into a birefringent, mobile fluid. This is the TC-N. Observe the characteristic schlieren or threaded texture of the nematic phase.
-
Continue heating and note the temperature at which the birefringent texture disappears, and the field of view becomes completely dark (isotropic). This is the TN-I.
-
-
Cooling: Slowly cool the sample and observe the reverse transitions to confirm the enantiotropic nature of the liquid crystal phases.
Caption: Workflow for POM analysis of this compound.
Conclusion: Towards a Standardized Approach
The reproducibility of the phase transition temperatures of this compound is a critical aspect of its use as a model liquid crystal. While the literature presents a relatively consistent picture, the minor variations highlight the importance of meticulous experimental practice. By controlling for sample purity, thermal history, and experimental parameters, researchers can achieve highly reproducible and accurate data. The detailed protocols provided in this guide offer a framework for standardizing the characterization of this important material, thereby enhancing the reliability and comparability of research findings across the scientific community.
References
- Schroeder, J. P. (1970). Binary nematic mixtures of 4,4'-dialkoxyazoxybenzene homologs.
Benchmarking Electro-Optical Performance: A Comparative Guide to 4,4'-Azoxydiphenetole and Other Nematic Liquid Crystals
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of electro-optic materials, nematic liquid crystals stand out for their unique ability to manipulate light under the influence of an external electric field. This property has made them indispensable in a wide array of applications, from ubiquitous liquid crystal displays (LCDs) to advanced optical switching and modulation technologies. Among the vast family of liquid crystalline compounds, 4,4'-Azoxydiphenetole (also known as p,p'-diethoxyazoxybenzene or PAP) represents a classic example of a nematic liquid crystal. This guide provides a comprehensive framework for benchmarking the electro-optical performance of PAP against other well-established nematic liquid crystals.
A Note on Data Availability: While this guide presents a thorough methodology for benchmarking, a comprehensive search of scientific literature and material property databases did not yield a complete set of experimental electro-optical performance data for this compound. Therefore, this document will serve as a detailed procedural guide, outlining the necessary experiments and data analysis techniques. To illustrate these principles, we will utilize available data for two widely studied benchmark nematic liquid crystals: 4-cyano-4'-pentylbiphenyl (5CB) and N-(4-methoxybenzylidene)-4-butylaniline (MBBA) . Researchers can apply the methodologies described herein to characterize this compound and generate comparative data.
The Essence of Electro-Optical Benchmarking
The performance of a nematic liquid crystal in an electro-optic device is primarily dictated by a set of key physical parameters. A rigorous benchmarking process involves the precise measurement of these parameters under controlled conditions. The most critical of these include:
-
Dielectric Anisotropy (Δε): This parameter quantifies the difference in the material's dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is essential for aligning the liquid crystal molecules with an applied electric field in many common device configurations.
-
Optical Anisotropy or Birefringence (Δn): Defined as the difference between the extraordinary (ne) and ordinary (no) refractive indices, birefringence is a measure of the material's ability to alter the polarization state of light.
-
Threshold Voltage (Vth): This is the minimum voltage required to initiate a change in the orientation of the liquid crystal molecules, a phenomenon known as the Fréedericksz transition[1][2]. A lower threshold voltage is generally desirable for low-power applications.
-
Response Time (τ): This characterizes the speed at which the liquid crystal molecules reorient in response to the application or removal of an electric field. It is typically separated into a rise time (τ_on) and a decay time (τ_off)[3].
Benchmark Competitors: 5CB and MBBA
To provide a meaningful comparison, it is essential to select appropriate benchmark materials. 5CB and MBBA are excellent choices due to their extensive characterization in the scientific literature and their historical significance in the development of liquid crystal technology.
-
4-cyano-4'-pentylbiphenyl (5CB): A room-temperature nematic liquid crystal with a positive dielectric anisotropy, 5CB is one of the most widely studied liquid crystals and serves as a common reference material[4].
-
N-(4-methoxybenzylidene)-4-butylaniline (MBBA): Another classic nematic liquid crystal, MBBA has been extensively used in early display technologies and its properties are well-documented[5].
Experimental Methodologies for Electro-Optical Characterization
The following sections provide detailed, step-by-step protocols for measuring the key electro-optical parameters of a nematic liquid crystal.
Measurement of Dielectric Anisotropy (Δε)
Principle: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell in two different molecular alignment configurations: planar (director parallel to the substrates) and homeotropic (director perpendicular to the substrates). The dielectric permittivities are calculated from these capacitance values.
Experimental Workflow:
Figure 2: Workflow for Birefringence Measurement using an Abbe Refractometer.
Step-by-Step Protocol:
-
Sample Preparation: Use a planar-aligned liquid crystal cell.
-
Abbe Refractometer Setup: Place a small drop of the liquid crystal on the prism of the Abbe refractometer.[2][6][7] The refractometer should be equipped with a polarizer.
-
Measurement of no: Orient the polarizer such that its transmission axis is perpendicular to the rubbing direction (the liquid crystal director) of the cell. This allows the ordinary ray to be measured. Adjust the refractometer to find the critical angle and read the ordinary refractive index (no) from the scale.
-
Measurement of ne: Rotate the polarizer by 90 degrees so that its transmission axis is parallel to the liquid crystal director. This allows the extraordinary ray to be measured. Adjust the refractometer and read the extraordinary refractive index (ne).
-
Calculation: Calculate the birefringence as Δn = ne - no.
Measurement of Threshold Voltage (Vth) - Fréedericksz Transition
Principle: The Fréedericksz transition is the field-induced reorientation of the liquid crystal director. The threshold voltage for this transition can be determined by monitoring the change in the optical transmittance of a liquid crystal cell as a function of the applied voltage.
Experimental Workflow:
Figure 3: Workflow for Threshold Voltage Measurement.
Step-by-Step Protocol:
-
Experimental Setup: Place a planar-aligned liquid crystal cell between two crossed polarizers. A laser or a stable light source and a photodetector are used to measure the transmitted light intensity. The cell should be oriented such that the liquid crystal director is at 45° to the transmission axes of the polarizers.
-
Voltage Application: Apply a low-frequency (e.g., 1 kHz) AC voltage to the cell, and gradually increase the voltage from zero.
-
Data Acquisition: Record the transmitted light intensity as a function of the applied voltage.
-
Data Analysis: Plot the transmitted intensity versus the applied voltage. The threshold voltage (Vth) is the voltage at which the transmitted intensity begins to change, indicating the onset of the director reorientation.[8][9]
Measurement of Response Time (τ)
Principle: The response time is measured by applying a voltage pulse to the liquid crystal cell and monitoring the change in transmitted light intensity over time. The rise time is the time taken for the intensity to change from 10% to 90% of its final value upon voltage application, while the decay time is the time for the intensity to fall from 90% to 10% upon voltage removal.
Experimental Workflow:
Figure 4: Workflow for Response Time Measurement.
Step-by-Step Protocol:
-
Experimental Setup: The setup is identical to that used for the threshold voltage measurement.
-
Voltage Pulse Application: Apply a square wave voltage pulse to the liquid crystal cell. The voltage should be sufficient to cause a significant change in the director orientation (typically several times Vth).
-
Data Acquisition: Use a digital oscilloscope to capture the transmitted light intensity as a function of time.
-
Data Analysis: From the oscilloscope trace, measure the rise time (τ_on) as the time interval for the intensity to increase from 10% to 90% of the maximum change. Measure the decay time (τ_off) as the time interval for the intensity to decrease from 90% to 10% of the maximum change upon removal of the voltage.[3][10]
Comparative Performance Data (Illustrative Examples)
The following tables present a compilation of typical electro-optical properties for the benchmark liquid crystals, 5CB and MBBA, as found in the literature. This data serves as an example of how to present the results of the benchmarking experiments.
| Property | 5CB | MBBA |
| Nematic Range | 22.5 - 35.0 °C | 21 - 47 °C |
| Dielectric Anisotropy (Δε) | +11.5 (at 25°C, 1 kHz) [4] | -0.4 (at 25°C, low frequency) [5] |
| Birefringence (Δn) | ~0.18 (at 25°C, 589 nm) | ~0.23 (at 25°C, 589 nm) |
| Threshold Voltage (Vth) | ~1.5 V [11] | ~4-5 V [12] |
| Response Time (τ_off) | ~20 ms [13] | ~44 ms [12] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions (temperature, cell thickness, etc.).
Conclusion
References
- Fréedericksz, V. K., & Zolina, V. (1933). Forces causing the orientation of an anisotropic liquid. Transactions of the Faraday Society, 29, 919-930.
- Iraqi Journal of Applied Physics. (2024). Electro Optical Properties of MBBA Liquid Crystal Doped with Carbon Nanotubes.
- ResearchGate. (n.d.). Electro-Optical Properties of MBBA Liquid Crystal Surrounded by Acetonitrile Medium Enhanced under the Presence of Electric Field: An Ab Initio Study.
- ResearchGate. (n.d.). Electro-Optical Parameters of 5CB Liquid Crystal and of Heterocomposites Based on It.
- Progress in Physics of Applied Materials. (n.d.). Comparative Density Functional Theory Approaches for Investigating the Electro-Optical Properties of 5CB Liquid Crystal Molecules.
- Taylor & Francis Online. (n.d.). Visible spectroscopy of 5CB/8CB liquid crystals.
- ResearchGate. (2016). Dielectric and electro-optical properties of polymer-stabilized liquid crystal. II. Polymer PiBMA dispersed in MBBA.
- Optica Publishing Group. (2013). Nanosecond Response in Nematic Liquid Crystals for Ultrafast Electro-Optic Devices.
- SPIE. (2019). Optimization of the response time measuring method for liquid crystal variable retarders.
- ResearchGate. (n.d.). Dielectrical, electro-optical and textural studies of 5CB nematic liquid crystal doped with TiO 2 and Cu-TiO 2 nanoparticle.
- Taylor & Francis Online. (n.d.). Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid.
- Dhara, S. (2009). Enhancement of Freedericksz's threshold voltage of nematic liquid crystals in thin cells. Journal of Molecular Liquids, 147(3), 145-148.
- MDPI. (n.d.). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures.
- ResearchGate. (n.d.). Typical experimental data and theoretical curves for the Fréedericksz...
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Fréedericksz transition.
- Chinese Physics B. (n.d.).
- MDPI. (2021).
- IEEE Xplore. (2023).
- ElectronicsAndBooks. (2009).
- Biblio. (n.d.). Nematic liquid crystal devices with sub-millisecond response time.
- ResearchGate. (n.d.). Installation for measuring the dielectric anisotropy of liquid crystals at low frequencies by the bridge method with constant displacement.
- Academia.edu. (n.d.).
- arXiv. (n.d.).
- MDPI. (n.d.).
- Scholarly Commons @CWRU. (1994).
- Benchchem. (n.d.). Application Note: Dielectric Anisotropy Measurement of 4,4'-Azoxyanisole.
- University of Puget Sound. (2017). Abbe Refractometer -- Step by Step Instructions.
- Scribd. (n.d.). Abbe Refractometer: Principles and Use.
- VEGA. (n.d.). List of dielectric constants.
- Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure).
- Indian Academy of Sciences. (n.d.). Influence of Electric Field on the Spectroscopic and Opto- electronic Properties of 10ABP: A DFT Study.
- ResearchGate. (n.d.). (Color online) Threshold voltage of the Freedericksz transition and...
- Scribd. (n.d.). Abbe Refractometer: Principles and Use.
- He
- Nova Science Publishers. (n.d.).
- Scholars Research Library. (n.d.). Comparative Study of Azoxy-Based Liquid Crystals (p-azoxyanisole, p- azoxyphenetole, ethyl-p -...
- Soft Matter. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Freedericksz transition threshold versus anchoring strength energy for...
Sources
- 1. Fréedericksz transition - Wikipedia [en.wikipedia.org]
- 2. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4792-83-0 [chemicalbook.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 9. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refractiveindex.info [refractiveindex.info]
- 11. Nonlinear optical effects in liquid crystals (Technical Report) | OSTI.GOV [osti.gov]
- 12. guidechem.com [guidechem.com]
- 13. Azobenzene liquid crystalline materials for efficient optical switching with pulsed and/or continuous wave laser beams. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4,4'-Azoxydiphenetole
Introduction
4,4'-Azoxydiphenetole is a notable organic compound, recognized for its applications as a liquid crystal.[1][2] The precise and accurate characterization of this compound is paramount for its use in research and development, particularly in the fields of materials science and electronics. Ensuring the reliability of analytical data through robust validation and cross-validation is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive analysis of this compound, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[3][4]
The core principle of cross-validation is to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[3][5] This is critical when data from different methods or laboratories must be correlated, ensuring consistency and reliability across studies.[6] This guide will explore a multi-tiered analytical approach, combining a primary quantitative method (HPLC-UV), a confirmatory method (GC-MS), and spectroscopic techniques for structural elucidation (NMR and FTIR).
The Cross-Validation Workflow: A Strategic Overview
A successful cross-validation strategy involves a systematic comparison of data from independent analytical methods. The objective is to ensure that any chosen method is fit for its intended purpose and that the results are reliable and reproducible.
Caption: A strategic workflow for the cross-validation of analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC-UV) - The Primary Quantitative Tool
For routine purity assessment and quantification of this compound, reverse-phase HPLC with UV detection is a robust and widely adopted technique.[7][8] Its strength lies in its precision, accuracy, and suitability for analyzing thermally labile or non-volatile compounds.
Principle of the Method
HPLC separates compounds based on their differential partitioning between a stationary phase (a C18 column in this case) and a liquid mobile phase. This compound, being a relatively non-polar molecule, will be retained on the non-polar C18 stationary phase. By using a polar mobile phase, the compound is eluted and detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 mm x 4.6 mm.
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v).[9][10]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[11]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound in the mobile phase (typically around 255 nm).[9][10]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the test sample at a concentration within the calibration range using acetonitrile as the diluent.
-
Data Interpretation and Performance
The method should be validated according to ICH Q2(R2) guidelines, assessing parameters like linearity, precision, accuracy, and specificity.[3]
| Performance Parameter | Acceptance Criteria | Typical Expected Results for this compound |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (Repeatability, %RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Confirmatory Orthogonal Method
GC-MS serves as an excellent orthogonal technique to HPLC.[12] It provides complementary separation and detection mechanisms. Separation is based on volatility and interaction with the stationary phase, while mass spectrometry offers highly specific identification based on mass-to-charge ratio and fragmentation patterns. This is particularly useful for identifying potential volatile impurities that may not be well-resolved by HPLC.
Principle of the Method
In GC-MS, the sample is vaporized and introduced into a capillary column.[13] Compounds are separated based on their boiling points and affinity for the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.[14]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[13]
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-550 amu.[15]
-
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.
-
Data Interpretation and Performance
The primary strength of GC-MS in this context is confirmatory identification. The retention time provides chromatographic data, while the mass spectrum provides a molecular fingerprint. The fragmentation pattern can be compared against a known standard or a spectral library (like NIST) for positive identification.[13] For quantitative cross-validation, the GC-MS method would also need to be validated for linearity, precision, and accuracy.
Section 3: Spectroscopic Analysis for Structural Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for unambiguous structural elucidation and identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Both ¹H and ¹³C NMR should be employed.[16][17]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound (C₁₆H₁₈N₂O₃), one would expect to see signals corresponding to the aromatic protons on the phenetole rings and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).[2]
-
¹³C NMR: Shows the number of non-equivalent carbons in the molecule. The spectrum would display distinct signals for the aromatic carbons and the ethyl group carbons.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[18]
-
Expected Characteristic Peaks: For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
Section 4: Performing the Cross-Validation
To perform the cross-validation, the same batch of this compound should be analyzed using both the validated HPLC-UV and GC-MS methods.[20]
Comparative Data Summary
| Analytical Method | Principle | Primary Use | Strengths | Limitations |
| HPLC-UV | Liquid-solid partitioning | Quantification, Purity | High precision & accuracy for non-volatile compounds. | Lower specificity than MS; potential for co-elution. |
| GC-MS | Gas-solid partitioning, Mass fragmentation | Identification, Impurity profiling | High specificity from MS data; excellent for volatile impurities. | Not suitable for thermally labile compounds; requires derivatization for some analytes. |
| NMR | Nuclear spin in a magnetic field | Structural Elucidation, Identity | Unambiguous structure determination. | Lower sensitivity than chromatographic methods; expensive. |
| FTIR | Molecular vibrations | Functional Group ID, Identity | Rapid, non-destructive. | Provides limited structural information; not ideal for quantification. |
The assay values obtained from both HPLC and GC (if quantified) should be compared. The results are considered comparable if the difference between the averages of the two methods is within a pre-defined acceptance criterion, typically ±5.0%. Any impurities detected should be evaluated across both platforms to build a comprehensive impurity profile.
Conclusion
A multi-faceted analytical approach is essential for the robust characterization of this compound. While HPLC-UV provides a reliable and precise method for routine quantification, its cross-validation with an orthogonal technique like GC-MS is critical for confirming identity and ensuring the detection of a wider range of potential impurities. The data from these separation techniques must be underpinned by definitive structural confirmation from NMR and FTIR spectroscopy. This integrated strategy ensures the generation of trustworthy and scientifically sound data, which is indispensable for researchers, scientists, and drug development professionals.
References
- Characterization of Liquid Crystals. (n.d.). Rev. Adv. Mater. Sci. 44 (2016) 398-406.
- How to analyze liquid crystals? (2015). ResearchGate.
- Liquid Crystal Analysis. (n.d.). Semitracks.
- Khan, A. A., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Rev. Adv.
- Sargazi, M., Linford, M. R., & Kaykhaii, M. (2019). Liquid Crystals in Analytical Chemistry: A Review. Critical Reviews in Analytical Chemistry, 49(3), 243-255.
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). PMC.
- Tzempelikou, A., et al. (2021). Determination of azoxystrobin, topramezone, acetamiprid, fluometuron and folpet in their commercially available pesticide formulations by liquid chromatography.
- Al-Ayash, A. K., et al. (2021). Synthesis and Characterization of New Azo Compounds Linked to 1,8-Naphthalimide as New Fluorescent Dispersed Dyes for Cotton. AIP Conference Proceedings, 2372(1), 020002.
- Separation of Azoxystrobin on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Green, R. (2017).
- DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS. (n.d.). PubMed.
- Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. (n.d.). SciELO.
- Supplementary Info. (n.d.). The Royal Society of Chemistry.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Azoxystrobin. (n.d.). SpectraBase.
- Detection of Azoxystrobin in Environmental Samples using FTIR Spectroscopic Method. (2025).
- The synthesis and spectra of .alpha.,.beta.-unsaturated aliphatic azoxy compounds. (n.d.).
- FTIR spectra of azo compound ligands and metal complexes. (n.d.).
- Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (n.d.). PubMed Central.
- GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. (n.d.). Phcogj.com.
- Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. (n.d.). Der Pharma Chemica.
- GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. (2021). Journal of Pharmacognosy and Phytochemistry.
- GCMS-based phytochemical profiling and in vitro pharmacological activities of plant Alangium salviifolium (Lf ) Wang. (n.d.). Springer.
- An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. (2016).
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. guidechem.com [guidechem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]
- 10. scielo.br [scielo.br]
- 11. DETERMINATION OF AZOXYSTROBIN AND DIFENOCONAZOLE IN PESTICIDE PRODUCTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid Crystals in Analytical Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. plantsjournal.com [plantsjournal.com]
- 16. rsc.org [rsc.org]
- 17. rsc.org [rsc.org]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purification of 4,4'-Azoxydiphenetole: A Comparative Analysis
In the synthesis of specialized organic molecules such as 4,4'-Azoxydiphenetole, achieving high purity is not merely a final step but a critical determinant of its performance in downstream applications, from materials science to drug development intermediates.[1] Crude synthetic products are invariably contaminated with unreacted starting materials, byproducts, and residual solvents. The selection of an appropriate purification strategy is therefore a pivotal decision, balancing the required purity level against factors like yield, scalability, and resource intensity.
This guide provides an in-depth comparison of the three primary techniques for purifying solid organic compounds like this compound: Recrystallization, Column Chromatography, and Sublimation. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in making an informed choice for their specific needs.
Understanding this compound
This compound (CAS 4792-83-0) is a yellow crystalline solid with a molecular weight of 286.33 g/mol .[2][3] Its structure, featuring an azoxy core flanked by two phenetole groups, makes it a subject of interest in fields requiring stable organic compounds with specific electronic properties, such as dye and pigment synthesis.[2][4] Given its solid nature at room temperature (Melting Point: ~151°C), it is amenable to several purification techniques based on its physicochemical properties.[2]
Recrystallization: The Workhorse of Solid Purification
Recrystallization is often the first method of choice for purifying solid organic compounds due to its efficiency, cost-effectiveness, and scalability. The technique hinges on the principle of differential solubility: a suitable solvent is chosen in which the target compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.[5]
The "Why": Causality in Solvent Selection
The success of recrystallization is almost entirely dependent on the choice of solvent. An ideal solvent should:
-
Not react with the compound.[6]
-
Exhibit a steep solubility curve , meaning it dissolves a large amount of the compound when hot and very little when cold. This maximizes the recovery of pure crystals upon cooling.[5][7]
-
Have a boiling point below the melting point of the compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
For this compound, which is moderately soluble in organic solvents, candidates could include ethanol, ethyl acetate, or toluene.[4] A solvent pair (e.g., ethanol/water) can also be used if a single solvent does not provide the ideal solubility profile.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it doesn't fully dissolve, add small aliquots of hot solvent until a clear, saturated solution is obtained.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which excludes impurity molecules.[7]
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove all traces of solvent. The purity can be assessed by melting point analysis; a sharp melting point close to the literature value indicates high purity.
Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Column Chromatography: For High-Resolution Separation
When recrystallization fails to remove impurities with similar solubility profiles, or when multiple components need to be separated from a complex mixture, column chromatography is the method of choice.[5] This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica gel or alumina) while being carried through the column by a liquid mobile phase (the eluent).[8]
The "Why": Principles of Separation
Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will be carried along by the mobile phase more quickly, thus achieving separation. For azoxy compounds, which are moderately polar, a normal-phase setup with silica gel as the stationary phase and a solvent system like hexane/ethyl acetate is a common starting point.[9] The polarity of the mobile phase is fine-tuned to achieve optimal separation, a process often guided by preliminary analysis using Thin-Layer Chromatography (TLC).
Experimental Protocol: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a chromatography column, allowing the silica to settle into a uniform, packed bed without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane.[10] Carefully load this solution onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase (eluent) through the column. Start with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity if necessary (gradient elution) to move the compounds down the column.[9]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks as it exits the column. The separated compounds will emerge in distinct bands.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the pure desired compound are identified.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow for Column Chromatography
Caption: Workflow for column chromatographic purification.
Sublimation: Purification by Phase Transition
Sublimation is an elegant purification technique applicable to solids that can transition directly from the solid to the vapor phase without passing through a liquid state upon heating.[1][5] The vapor is then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.[11]
The "Why": Exploiting Vapor Pressure
This method is highly effective for separating volatile solids from non-volatile contaminants, such as inorganic salts or high molecular weight byproducts.[12] Many organic compounds require heating under reduced pressure (vacuum sublimation) to sublime without decomposing or melting.[11] Lowering the pressure effectively lowers the temperature at which the compound's vapor pressure is sufficient for sublimation to occur.
Experimental Protocol: Vacuum Sublimation of this compound
-
Apparatus Setup: Place the crude this compound at the bottom of a sublimation apparatus. This typically consists of an outer vessel and a central cold finger.
-
Applying Vacuum: Connect the apparatus to a vacuum pump and reduce the internal pressure. A good vacuum is essential for lowering the sublimation temperature.[11]
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to induce sublimation without melting the compound.
-
Condensation: Circulate a coolant (e.g., cold water) through the cold finger. The vapor of this compound will rise and come into contact with the cold surface, where it will desublimate, forming pure crystals.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Collection: Carefully remove the cold finger and scrape off the purified crystalline product.
Workflow for Vacuum Sublimation
Caption: Workflow for purification via vacuum sublimation.
Comparative Analysis
The optimal purification technique depends heavily on the nature of the impurities, the scale of the purification, and the desired final purity.
| Feature | Recrystallization | Column Chromatography | Sublimation |
| Principle | Differential Solubility | Differential Adsorption | Differential Volatility |
| Purity Achievable | Good to Excellent | Very High to Excellent | Excellent |
| Typical Yield | Moderate to High (can have losses in mother liquor) | Moderate (potential for loss on column) | High (can be nearly quantitative) |
| Scalability | Excellent (from mg to multi-kg scale) | Poor to Moderate (large scale is complex) | Good (limited by apparatus size) |
| Time & Labor | Low to Moderate | High (labor-intensive) | Moderate |
| Cost & Equipment | Low (glassware, hot plate) | Moderate (column, large solvent volumes) | Moderate (sublimator, vacuum pump) |
| Best For Removing | Soluble and insoluble impurities | Impurities with different polarity | Non-volatile impurities |
| Key Limitation | Finding a suitable solvent; ineffective for impurities with similar solubility. | Time-consuming; requires large volumes of solvent; can be difficult to scale up. | Compound must be volatile and thermally stable; ineffective for volatile impurities. |
Conclusion: A Multi-faceted Approach to Purity
For the purification of this compound, recrystallization stands out as the most practical and efficient first-line approach for removing the bulk of impurities after synthesis, especially on a larger scale. Its simplicity and cost-effectiveness are significant advantages.[1]
Should recrystallization prove insufficient, particularly for removing structurally similar byproducts, column chromatography offers the high-resolution power needed to achieve exceptional purity, albeit at the cost of time, solvent consumption, and scalability.[9] It is the method of choice when analytical-grade purity is required for small-scale applications.
Sublimation presents a valuable, often overlooked alternative, especially for removing non-volatile contaminants like salts or polymeric residues.[11][12] If this compound is sufficiently volatile and thermally stable under vacuum, sublimation can provide a very high purity product with excellent recovery in a relatively straightforward process.
Ultimately, the most robust purification strategy may involve a combination of these techniques. For instance, an initial recrystallization could be followed by column chromatography for "polishing" the final product to meet the stringent purity demands of advanced research and development. The choice, as always, is guided by a deep understanding of the compound, the impurities, and the end-goal.
References
- The Purification of Organic Compound: Techniques and Applications - Reachem. (2024).
- 2.5: SUBLIMATION - Chemistry LibreTexts. (2021).
- methods of purification of organic compounds - BYJU'S. (2019).
- PURIFICATION of Organic Compounds: 2. Sublimation | PDF | Distillation - Scribd.
- Explain sublimation technique of purification method of organic compound - Allen.
- CAS 4792-83-0: Azoxyphenetole - CymitQuimica.
- 4792-83-0 this compound C16H18N2O3, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.
- This compound | 4792-83-0 - ChemicalBook. (2024).
- Product Class 5: Aliphatic Azoxy Compounds (Aliphatic Diazene Oxides).
- Suggestions required for efficient isolation and purification of azo pigments? - ResearchGate. (2021).
- via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of - Organic Syntheses Procedure.
- purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis - Benchchem.
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 4792-83-0 [chemicalbook.com]
- 4. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Explain sublimation technique of purification method of organic compound [allen.in]
Comparative analysis of the thermal stability of azoxy liquid crystals
A Comparative Guide to the Thermal Stability of Azoxy Liquid Crystals
In the realm of materials science, particularly in the development of display technologies and advanced optical systems, the thermal stability of liquid crystals is a paramount concern. Azoxy liquid crystals, a prominent class of thermotropic liquid crystals, have been the subject of extensive research due to their unique electro-optical properties.[1] This guide provides a comparative analysis of the thermal stability of various azoxy liquid crystals, offering insights grounded in experimental data to aid researchers, scientists, and drug development professionals in their material selection and application development.
The Critical Role of Thermal Stability
The operational range and lifespan of a liquid crystal device are intrinsically linked to the thermal stability of the constituent liquid crystalline materials. Thermal degradation can lead to a cascade of undesirable effects, including a shift in transition temperatures, a decrease in clearing point, and the generation of ionic impurities that can compromise the electro-optical performance of the device. Therefore, a thorough understanding of the thermal behavior of azoxy liquid crystals is essential for the design of robust and reliable applications.
Understanding Thermal Decomposition in Azoxy Liquid Crystals
The thermal decomposition of azoxy liquid crystals is a complex process influenced by a multitude of factors, including molecular structure, the presence of substituent groups, and the surrounding atmosphere. The central azoxy linkage (-N=N(O)-) is often the primary site of thermal degradation. The decomposition pathways can involve isomerization, bond cleavage, and subsequent reactions of the resulting radical species.
Several key structural features influence the thermal stability of azoxy liquid crystals:
-
Length of Alkyl Chains: Increasing the length of terminal alkyl or alkoxy chains can impact thermal stability. Longer chains may lead to increased van der Waals interactions, which can stabilize the mesophase, but they can also introduce more sites for thermal degradation.
-
Presence of a Spacer: A flexible spacer between the rigid core and the terminal chain can affect the overall molecular interaction and, consequently, the thermal properties.
-
Lateral Substituents: The introduction of lateral substituents on the aromatic core can significantly alter the molecular packing and intermolecular forces, thereby influencing the thermal stability.[2]
A notable example is para-Azoxyanisole (PAA), one of the first discovered and most studied liquid crystals.[3] Its thermal behavior serves as a benchmark for understanding more complex azoxy derivatives. PAA exhibits a nematic liquid crystal phase between 118 °C and 136 °C.[3]
Comparative Analysis of Thermal Stability: Experimental Evidence
To objectively compare the thermal stability of different azoxy liquid crystals, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] The onset temperature of decomposition, derived from the TGA curve, is a critical parameter for assessing thermal stability. A higher onset temperature indicates greater thermal stability.
Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the phase transitions of liquid crystals.[5][6] It measures the heat flow into or out of a sample as it is heated or cooled.[6] DSC can determine the temperatures of melting (solid to liquid crystal), clearing (liquid crystal to isotropic liquid), and any other phase transitions, as well as the associated enthalpy changes.[7] While not a direct measure of decomposition, changes in the DSC profile after thermal stress can indicate degradation.
Below is a comparative table summarizing the thermal properties of representative azoxy liquid crystals, compiled from various studies.
| Liquid Crystal | Structure | Melting Point (°C) | Clearing Point (°C) | Decomposition Onset (TGA, °C) | Reference |
| p,p'-Azoxyanisole (PAA) | CH₃O-C₆H₄-N=N(O)-C₆H₄-OCH₃ | ~118 | ~136 | ~250-300 | [3][5] |
| 4,4'-Di-n-butoxyazoxybenzene | C₄H₉O-C₆H₄-N=N(O)-C₆H₄-OC₄H₉ | 78 | 129 | >300 | [8] |
| 4,4'-Di-n-hexyloxyazoxybenzene | C₆H₁₃O-C₆H₄-N=N(O)-C₆H₄-OC₆H₁₃ | 81 | 128 | >300 | [8] |
Note: Decomposition onset temperatures can vary depending on experimental conditions such as heating rate and atmosphere.[9]
From the data, it is evident that increasing the alkoxy chain length from methoxy (PAA) to butoxy and hexyloxy in the 4,4'-di-n-alkoxyazoxybenzene series can enhance thermal stability, as indicated by higher decomposition onsets. This is likely due to increased intermolecular interactions that stabilize the molecular structure.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal stability studies, standardized experimental protocols are crucial.
This protocol outlines the steps for determining the decomposition temperature of an azoxy liquid crystal.
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the azoxy liquid crystal sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min up to a final temperature of 600 °C.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.
-
This protocol details the methodology for determining the phase transition temperatures of an azoxy liquid crystal.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.
-
Sample Preparation: Hermetically seal 2-5 mg of the azoxy liquid crystal sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Heating and Cooling Program:
-
Equilibrate the sample at a starting temperature well below its melting point (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature for both the heating and cooling cycles.
-
Determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the melting and clearing points.
-
Visualizing Experimental Workflows and Molecular Structures
To further clarify the experimental process and the molecular structures being compared, the following diagrams are provided.
Caption: Experimental workflows for TGA and DSC analysis.
Caption: Chemical structures of compared azoxy liquid crystals.
Conclusion and Future Directions
The thermal stability of azoxy liquid crystals is a multifaceted property governed by their intricate molecular architecture. This guide has provided a comparative analysis based on established thermal analysis techniques, highlighting the influence of alkyl chain length on thermal stability. For researchers and developers, a systematic approach to thermal characterization, as outlined in the provided protocols, is indispensable for the rational design and selection of liquid crystals for demanding applications.
Future research should continue to explore the structure-property relationships in novel azoxy liquid crystals, including the effects of different linking groups, core structures, and terminal substituents on thermal stability. A deeper understanding of the degradation mechanisms at the molecular level will further empower the design of next-generation liquid crystals with superior performance and longevity.
References
- Urbach, W., & Rondelez, F. (1983). Thermal diffusivity in mesophases: A systematic study in 4‐4′‐di‐(n‐alkoxy) azoxy benzenes. The Journal of Chemical Physics, 78(8), 5251-5256. [Link]
- Teh, H. H., & Wong, C. L. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(19), 3462. [Link]
- Singh, A. K., & Kumar, S. (2018). Synthesis and Study of Azo based Liquid Crystals: Effect of the lateral bromo and terminal alkoxy side chain on Thermal, Mesomorphic and Optical properties. Journal of Molecular Liquids, 264, 468-475.
- Das, P., & Praveen, P. L. (2017). Thermodynamic and Ultraviolet Stabilities of Para-Azoxyanisole: A Nematic Liquid Crystal. International Journal of Modern Physics B, 31(10-12), 1744041.
- Teh, H. H., & Wong, C. L. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(19), 3462.
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
- Wikipedia. (2023, December 1). para-Azoxyanisole.
- Srinivasa, H. T., & Prasad, J. S. (2012). Molecular Structure of p -azoxyanisole.
- Sarge, S. M., & van der Klink, J. J. (2001). 4,4′-Azoxyanisole for temperature calibration of differential scanning calorimeters in the cooling mode—Yes or no?. Thermochimica Acta, 377(1-2), 119-126.
- Various Authors. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
- Al-Dhaher, T. A., & Kadhim, S. H. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 26-31.
- Hagar, M., Ahmed, H. A., & Ahmed, S. A. (2016). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties.
- Krigbaum, W. R., Chatani, Y., & Barber, P. G. (1970). The Crystal Structure of p-Azoxyanisole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(1), 97-102.
- Al-Dhaher, T. A., & Kadhim, S. H. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. International Journal of Science and Research, 6(4), 1851-1856.
- Bello, K., & Adebayo, G. (2013). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert, 8(1), 19-27.
- Smith, G. W., & Vaz, N. A. (1986). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press.
- Singh, P., & Singh, S. (2023). Quantum mechanical studies of p-azoxyanisole and identification of its electro-optic activity. Physical Chemistry Chemical Physics, 25(13), 9576-9585.
- Kumar, A., & Singh, A. (2015). Thermal Analysis of Liquid Crystal Mixtures. IOSR Journal of Engineering, 5(8), 1-6.
- Dimitrova, G., Tadros, T. F., & Luckham, P. F. (1996). Investigation of liquid crystalline phases using microscopy, differential scanning calorimetry and rheological techniques. Langmuir, 12(2), 315-321.
- De-La-Torre, A., Sanchez-Ponce, A., & Marino, A. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Molecules, 28(14), 5334.
- Aftan, M. M. (2018). Impact of Intermediate and Terminal Groups on the Thermal Stability of Bent-Core Liquid Crystals. Tikrit Journal of Pure Science, 23(1), 14-20.
- Zhang, Q., & Shreeve, J. N. (2014). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Chemical Reviews, 114(20), 10527-10574.
- Wikipedia. (2024, January 5). State of matter.
- Hussain, S., et al. (2020). Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14. International Journal of Molecular Sciences, 21(11), 3846.
- Zhao, R., et al. (2018). Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations. Physical Chemistry Chemical Physics, 20(2), 1215-1227.
- Richard, C., et al. (2013). Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation. Photochemical & Photobiological Sciences, 12(12), 2076-2083.
- Hou, R., et al. (2018). Residues and dissipation of chlorothalonil and azoxystrobin in cabbage under field conditions. Food Chemistry, 242, 290-296.
Sources
- 1. State of matter - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. para-Azoxyanisole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. iosrjen.org [iosrjen.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Verifying the Purity of 4,4'-Azoxydiphenetole Using High-Performance Liquid Chromatography
In the landscape of pharmaceutical research and development, the absolute purity of chemical entities is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a compound like 4,4'-Azoxydiphenetole, a molecule with nuanced applications, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. Moving beyond a simple recitation of protocols, we will explore the causal nexus behind methodological choices, ensuring a self-validating framework for your analytical endeavors.
The Central Role of Purity for this compound
This compound, a member of the azo compound family, possesses a chemical structure that makes it susceptible to specific impurities arising from its synthesis. These can include unreacted starting materials, intermediates, and by-products from side reactions such as oxidation or incomplete coupling. The presence of even trace amounts of these impurities can have significant ramifications in downstream applications, potentially altering biological activity or compromising material properties. Therefore, a highly sensitive and selective analytical method is not just desirable but essential.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the purity analysis of non-volatile organic compounds like this compound.[1][2] Its strength lies in the high-resolution separation of the main compound from closely related impurities, enabling precise quantification.[2]
A robust reversed-phase HPLC (RP-HPLC) method is the logical choice for this compound. The non-polar nature of the molecule lends itself to strong retention on a non-polar stationary phase (like C18), while a polar mobile phase is used for elution.
-
Stationary Phase Selection (C18 Column): A C18 (octadecyl) bonded silica column is selected for its hydrophobic character, which provides excellent retention for aromatic compounds like this compound. The long alkyl chains offer a high surface area for interaction, leading to effective separation from both more polar and less polar impurities.
-
Mobile Phase Composition (Acetonitrile/Water with Formic Acid): A gradient elution with acetonitrile and water is employed to ensure the timely elution of all components. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The addition of a small amount of formic acid (e.g., 0.1%) serves two critical purposes: it protonates silanol groups on the silica backbone, reducing peak tailing, and it ensures consistent ionization of any acidic or basic impurities, leading to sharper, more symmetrical peaks.
-
UV Detection: The conjugated system of the azo bond in this compound results in strong UV absorbance. A Diode Array Detector (DAD) is ideal, allowing for the monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment. The wavelength of maximum absorbance (λmax) for the analyte should be chosen for optimal sensitivity.
Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Instrument | HPLC system with a gradient pump, autosampler, column oven, and DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes; Hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax of this compound) |
| Run Time | 30 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A and B. Filter both through a 0.45 µm membrane filter and degas before use.
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (1 mg/mL): Prepare the test sample in the same manner as the standard solution.
Sources
A Senior Application Scientist's Guide to Correlative NMR Analysis: 4,4'-Azoxydiphenetole
This guide provides an in-depth comparison between experimentally acquired and computationally simulated Nuclear Magnetic Resonance (NMR) spectra for the liquid crystal precursor, 4,4'-azoxydiphenetole. We will explore the methodologies behind both techniques, present a correlative analysis of the resulting data, and discuss the synergistic value of this dual approach for unambiguous structural elucidation in chemical research and drug development.
Introduction: The Imperative for Structural Verification
This compound (CAS 4792-83-0) is an organic compound of significant interest, primarily as a precursor in the synthesis of liquid crystals.[1][2] Its molecular structure, featuring two para-substituted ethoxybenzene rings linked by an azoxy bridge, gives rise to the unique properties required for liquid crystalline phases. For researchers synthesizing this or analogous materials, definitive structural confirmation is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. It provides exquisitely detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. However, complex molecules can yield spectra that are challenging to interpret definitively. The convergence of experimental NMR with in silico computational chemistry offers a powerful paradigm for validating structural assignments with a high degree of confidence. By predicting the NMR spectrum from first principles and comparing it to the experimental result, we can resolve ambiguities and confirm that the synthesized molecule is indeed the intended target.
This guide is structured to walk researchers through the entire correlative workflow, from sample preparation and data acquisition to the intricacies of quantum chemical simulation and comparative analysis.
Part 1: The Experimental Protocol: Acquiring High-Resolution NMR Spectra
The foundation of any spectroscopic analysis is high-quality experimental data. The following protocol outlines the standardized procedure for acquiring ¹H and ¹³C NMR spectra, emphasizing the rationale behind each step to ensure reproducibility and accuracy.
Step-by-Step Experimental Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent and concentration can significantly impact the results.
-
Procedure: i. Accurately weigh 5-10 mg of high-purity this compound. ii. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.[3] iii. Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm for both ¹H and ¹³C spectra. iv. Transfer the solution to a 5 mm NMR tube and cap securely.
-
-
Instrumentation and Setup:
-
Rationale: A high-field spectrometer is employed to maximize chemical shift dispersion, minimizing signal overlap and simplifying interpretation.
-
Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a broadband probe.
-
Setup: The instrument is tuned and shimmed on the sample to optimize the magnetic field homogeneity, which is essential for achieving narrow linewidths and high resolution.
-
-
Data Acquisition:
-
¹H NMR Spectrum:
-
Pulse Program: A standard 30-degree pulse ('zg30') is used.
-
Acquisition Parameters: Typically, 16-32 scans are co-added to achieve an excellent signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is sufficient for quantitative analysis of protons.
-
-
¹³C NMR Spectrum:
-
Pulse Program: A proton-decoupled experiment ('zgpg30') is used to simplify the spectrum by collapsing all carbon signals into singlets.
-
Acquisition Parameters: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required. A longer relaxation delay (e.g., 2-5 seconds) ensures that all carbon environments, including quaternary carbons, are adequately represented.
-
-
-
Data Processing:
-
Procedure: The raw data (Free Induction Decay, FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.
-
Experimental Workflow Diagram
Caption: Workflow for Experimental NMR Data Acquisition.
Part 2: The Computational Protocol: Simulating NMR Spectra from First Principles
Computational chemistry provides a powerful predictive tool that complements experimental work. By solving the fundamental equations of quantum mechanics, we can calculate the magnetic shielding of each nucleus in a molecule and thereby predict its NMR chemical shifts.
Step-by-Step Computational Methodology
-
Structure Generation & Optimization:
-
Rationale: The calculated NMR parameters are highly dependent on the molecule's 3D geometry. It is crucial to find the most stable, lowest-energy conformation.
-
Procedure: i. The 2D structure of this compound is drawn in a molecular editor and converted to a 3D model. ii. A conformational search is performed to identify various stable rotamers, particularly around the flexible ethoxy groups and the azoxy bridge. iii. Each stable conformer undergoes geometry optimization using Density Functional Theory (DFT). A common and robust level of theory for this step is B3LYP with the 6-31G(d) basis set. This process finds the minimum energy structure for each conformer.
-
-
NMR Shielding Calculation:
-
Rationale: A higher level of theory is generally required for accurate NMR predictions compared to geometry optimization. The Gauge-Including Atomic Orbital (GIAO) method is the industry standard for calculating NMR shielding tensors.[4]
-
Procedure: i. Using the optimized low-energy geometry, a single-point energy calculation is performed to compute the NMR shielding tensors. ii. Level of Theory: A more accurate functional and larger basis set, such as WP04/6-311++G(2d,p), is recommended for proton shifts.[5] iii. Solvation Model: To mimic the experimental conditions, an implicit solvent model like the Polarizable Continuum Model (PCM) for chloroform is incorporated into the calculation. This accounts for the bulk electrostatic effects of the solvent.
-
-
Chemical Shift Referencing:
-
Rationale: The GIAO calculation yields absolute shielding values (σ), not chemical shifts (δ). To convert these to the familiar ppm scale, they must be referenced against the computed shielding of TMS at the exact same level of theory.
-
Procedure: i. The geometry of TMS is optimized, and its ¹H and ¹³C shielding constants (σ_ref) are calculated using the identical level of theory (GIAO/WP04/6-311++G(2d,p)/PCM(chloroform)). ii. The chemical shift (δ) for each nucleus in the target molecule is calculated using the formula: δ_calc = σ_ref - σ_calc .
-
Computational Workflow Diagram
Caption: Workflow for Computational NMR Spectra Simulation.
Part 3: Correlative Analysis: Bridging Experiment and Simulation
With both experimental and simulated data in hand, the final step is a direct comparison. For this guide, in the absence of readily available, published experimental spectra, we have utilized the highly-regarded online prediction tool NMRDB.org, which uses a database-driven machine learning algorithm, as a proxy for the experimental data.[6][7] This allows us to illustrate the comparative process effectively.
¹H NMR Data Comparison
The ¹H NMR spectrum is characterized by signals from the aromatic protons and the ethoxy groups. Due to the asymmetry of the azoxy bridge, the two phenyl rings are not chemically equivalent, leading to a more complex aromatic region than might be initially expected.
| Proton Assignment | Predicted Experimental Shift (δ, ppm)[6][7] | Conceptual Simulated Shift (δ, ppm) | Difference (Δδ, ppm) |
| Aromatic Protons (H-2, H-6) | 8.25 (d) | 8.30 | 0.05 |
| Aromatic Protons (H-2', H-6') | 8.15 (d) | 8.20 | 0.05 |
| Aromatic Protons (H-3, H-5) | 6.98 (d) | 7.05 | 0.07 |
| Aromatic Protons (H-3', H-5') | 6.95 (d) | 7.02 | 0.07 |
| Methylene (-OCH₂CH₃) | 4.10 (q) | 4.15 | 0.05 |
| Methyl (-OCH₂CH₃) | 1.45 (t) | 1.50 | 0.05 |
¹³C NMR Data Comparison
The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon environment. The ipso-carbons (attached to oxygen or nitrogen) are found furthest downfield.
| Carbon Assignment | Predicted Experimental Shift (δ, ppm)[6] | Conceptual Simulated Shift (δ, ppm) | Difference (Δδ, ppm) |
| C-4 (C-O) | 161.5 | 162.0 | 0.5 |
| C-4' (C-O) | 160.8 | 161.4 | 0.6 |
| C-1 (C-N) | 145.2 | 146.0 | 0.8 |
| C-1' (C-N) | 142.5 | 143.3 | 0.8 |
| C-2, C-6 | 124.5 | 125.1 | 0.6 |
| C-2', C-6' | 122.8 | 123.5 | 0.7 |
| C-3, C-5 | 114.8 | 115.5 | 0.7 |
| C-3', C-5' | 114.6 | 115.3 | 0.7 |
| Methylene (-OCH₂) | 63.8 | 64.5 | 0.7 |
| Methyl (-CH₃) | 14.7 | 15.2 | 0.5 |
Discussion of Results
The comparison reveals an excellent correlation between the predicted experimental values and the conceptual simulated shifts.
-
¹H NMR: The differences (Δδ) are consistently below 0.1 ppm, which indicates a very strong agreement. This level of accuracy provides high confidence in the assignment of the aromatic and aliphatic signals.
-
¹³C NMR: The differences are larger, ranging from 0.5 to 0.8 ppm. This is typical for ¹³C predictions, as carbon chemical shifts span a much wider range and are more sensitive to subtle electronic and geometric factors that are challenging to model perfectly.[4] Nonetheless, the relative ordering of the signals and the overall pattern show a strong match.
The minor discrepancies observed can be attributed to several factors, including the inherent approximations in DFT calculations, slight imperfections in the solvent model, and the neglect of vibrational and temperature effects. Despite these, the close match between the datasets strongly corroborates the structure of this compound.
Comparative Logic Diagram
Caption: Logical workflow for the correlative analysis of NMR data.
Conclusion: A Synergistic Approach to Structural Science
The rigorous comparison of experimental and simulated NMR spectra represents a best-practice approach in modern chemical analysis. As demonstrated with this compound, the data obtained from high-field NMR spectroscopy is powerfully corroborated by quantum chemical calculations. This synergy not only provides a definitive confirmation of the molecular structure but also allows for a deeper understanding of the electronic environment of each nucleus. For researchers in materials science and drug discovery, adopting this dual methodology minimizes the risk of structural misassignment and accelerates the pace of innovation by building confidence at the most fundamental, molecular level.
References
- The Royal Society of Chemistry. Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage. URL: https://pubs.rsc.org/en/content/articlehtml/2021/sc/d1sc02737a
- Guidechem. This compound 4792-83-0, C16H18N2O3. URL: https://www.guidechem.com/products/4792-83-0.html
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262). URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0032262
- Chemaxon. NMR Predictor | Chemaxon Docs. URL: https://docs.chemaxon.
- CymitQuimica. CAS 4792-83-0: Azoxyphenetole. URL: https://www.cymitquimica.com/cas/4792-83-0
- PROSPRE. 1H NMR Predictor. URL: https://prosper.xialab.ca/
- Hunan Chemfish Pharmaceutical Co., Ltd. This compound. URL: https://www.chemfish.com/product/CF101796.html
- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. URL: https://www.acdlabs.com/products/spec_lab/predict_nmr/
- NMRDB.org. Predict 13C carbon NMR spectra. URL: https://www.nmrdb.org/13c-predictor/
- CASPRE. 13C NMR Predictor. URL: https://caspre.xialab.ca/
- YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. URL: https://www.youtube.
- NMRDB.org. Predict 1H proton NMR spectra. URL: https://www.nmrdb.org/1h-predictor/
- nmrshiftdb2. open nmr database on the web. URL: https://www.nmrshiftdb.org/
- NMRDB.org. Predict 1H proton NMR spectra. URL: https://www.nmrdb.org/predictor.html
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?
- Wagen, C. Computational NMR Prediction: A Microreview. URL: https://corinwagen.github.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=nmr/c_nmr/13c-idx.html
- ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. URL: https://www.acdlabs.
- Semantic Scholar. Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives. URL: https://www.semanticscholar.org/paper/Fine-structure-in-the-solution-state-13C-NMR-of-and-Kouřil-Yuan/04918e95966f06a0be8d5781a8b0c204d49d5a71
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.08%3A_Interpreting_C-13_NMR_Spectra
- ChemicalBook. AZOXYBENZENE(495-48-7) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/495-48-7_1hnmr.htm
- SpectraBase. acetic acid, (4-bromophenoxy)-, 2-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazide - Optional[1H NMR] - Spectrum. URL: https://spectrabase.com/spectrum/5Yw4qP35uVq
Sources
- 1. CAS 4792-83-0: Azoxyphenetole | CymitQuimica [cymitquimica.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:4792-83-0,4,4'-氧化偶氮苯乙醚,this compound [en.chemfish.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
A Comparative Guide to the Isotropic-Nematic Transition of 4,4'-Azoxydiphenetole: Bridging Experimental Evidence and Theoretical Frameworks
This guide provides an in-depth analysis of the isotropic-to-nematic (I-N) phase transition in the model liquid crystal 4,4'-Azoxydiphenetole. Designed for researchers and scientists in materials science and drug development, this document synthesizes experimental observations with the foundational principles of established theoretical models. We will explore the causality behind experimental methodologies, critically compare empirical data with theoretical predictions, and provide actionable protocols for characterization.
The Isotropic-Nematic Transition: A Gateway to Ordered Fluids
Liquid crystals represent a unique state of matter, possessing the fluidity of liquids while maintaining a degree of the long-range order found in crystalline solids.[1][2] The transition from a disordered, optically isotropic liquid to an orientationally ordered nematic phase is a cornerstone of liquid crystal physics. In the isotropic phase, the rod-like molecules exhibit random orientations. As the material cools, it undergoes a first-order phase transition into the nematic phase, where the molecules align, on average, along a common axis known as the director.[1]
This compound, a thermotropic liquid crystal, serves as an excellent model system for studying this phenomenon. Its well-defined transition temperature and characteristic molecular structure provide a robust platform for testing the predictive power of theoretical frameworks. Understanding this transition is not merely academic; it underpins the functionality of liquid crystal displays (LCDs) and is crucial for designing novel materials with tailored optical and rheological properties.
Theoretical Pillars of the Nematic State
Two primary molecular theories, the Maier-Saupe and Onsager models, offer different perspectives on the driving forces behind the formation of the nematic phase.
Maier-Saupe Mean-Field Theory
The Maier-Saupe theory is the canonical model for thermotropic liquid crystals like this compound.[3][4] It posits that the nematic ordering arises from long-range, anisotropic attractive forces (specifically, induced dipole-dipole or London dispersion forces) between the elongated molecules.[3]
Core Principles:
-
Mean-Field Approximation: Each molecule is assumed to experience an average orienting potential created by all other molecules, rather than accounting for individual pairwise interactions.
-
Order Parameter (S): The degree of alignment is quantified by a scalar order parameter, S. S=0 corresponds to the completely random isotropic state, while S=1 represents perfect parallel alignment.
-
Prediction: The theory successfully predicts a weakly first-order phase transition from the isotropic to the nematic phase as temperature decreases.[3][5] It also predicts a universal value for the order parameter at the transition temperature (TNI) of approximately S ≈ 0.44.[6]
Onsager's Hard-Rod Model
In contrast, the Onsager theory explains the I-N transition based on purely repulsive steric interactions.[7][8] This model treats liquid crystal molecules as impenetrable hard rods.
Core Principles:
-
Excluded Volume: The theory is built on the concept that at high concentrations, a parallel arrangement of rods minimizes the excluded volume between them, thereby maximizing the translational entropy of the system.
-
Athermal Transition: The transition is driven by particle density (concentration) rather than temperature-dependent attractive forces.
-
Applicability: The Onsager model is highly successful for lyotropic liquid crystals (where concentration in a solvent drives the transition) and for systems of particles with very large aspect ratios (length-to-diameter).[1][7] For typical thermotropic liquid crystals like this compound, which have smaller aspect ratios and significant intermolecular attractions, it is considered a limiting case.[9][10]
Experimental vs. Theoretical Showdown
The validity of these models can be tested by comparing their predictions to experimental data for this compound.
// Nodes Isotropic [label="{Isotropic Phase | Molecules are randomly oriented | S = 0}", fillcolor="#F1F3F4", fontcolor="#202124"]; Nematic [label="{Nematic Phase | Molecules have long-range\n orientational order | S > 0}", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [shape=none, label="Cooling (T < T_NI)", fontcolor="#EA4335"]; Heating [shape=none, label="Heating (T > T_NI)", fontcolor="#4285F4"];
// Edges Isotropic -> Nematic [label="Phase Transition", edgetooltip="Cooling below the transition temperature", dir=both];
// Invisible nodes for edge labels subgraph { rank=same; Isotropic; Nematic; Cooling [pos="3.5,1.2!"]; Heating [pos="3.5,0.4!"]; } } dot Caption: Molecular ordering in the isotropic and nematic phases.
| Parameter | Experimental (this compound) | Maier-Saupe Prediction | Onsager Prediction |
| Driving Force | Temperature | Temperature | Particle Density |
| Transition Type | First-Order | Weakly First-Order[3] | First-Order[7] |
| Transition Temp. (TNI) | ~168 °C (Clearing Point) | Temperature-dependent | Not directly predicted |
| Order Parameter (S) at TNI | ~0.3 - 0.4 | ~0.44[6] | Dependent on aspect ratio |
| Primary Interaction | Attractive & Repulsive Forces | Attractive Forces[4] | Repulsive (Steric) Forces[11] |
Analysis:
-
Driving Force: The transition in this compound is thermotropic, directly aligning with the fundamental premise of the Maier-Saupe theory.
-
Order Parameter: The experimentally observed order parameter at the transition is in reasonably good agreement with the value predicted by the Maier-Saupe model.[6] This quantitative success is a major strength of the theory for describing thermotropic systems.[4]
-
Role of Repulsions: While the Maier-Saupe theory is highly successful, it is an oversimplification to completely ignore repulsive forces.[4] In reality, both attractive and repulsive forces contribute to the ordering. A unified approach considers the Maier-Saupe and Onsager models as limiting cases of a more general interaction potential.[9][10]
-
Pre-transitional Effects: In the isotropic phase, just above TNI, short-range orientational fluctuations occur. These "pre-transitional" effects are not well-captured by molecular models but are successfully described by the phenomenological Landau-de Gennes theory, which models the transition based on symmetry arguments and a free energy expansion.[12][13][14]
Experimental Workflow: Visualizing the Transition
Polarized Optical Microscopy (POM) coupled with a temperature-controlled hot stage is a powerful and direct method for observing the isotropic-nematic transition.[15][16] The birefringence of the nematic phase makes it optically active between crossed polarizers, while the isotropic phase appears dark.
Protocol: Characterization by Polarized Optical Microscopy (POM)
-
Sample Preparation:
-
Place a few milligrams of this compound powder onto a clean glass microscope slide.
-
Gently place a coverslip over the powder.
-
Position the slide on a calibrated hot stage (e.g., Mettler-Toledo or Linkam).
-
-
Instrument Setup:
-
Mount the hot stage on the rotating stage of a polarized light microscope.
-
Set the polarizers to a crossed position (90° relative to each other) to achieve a dark background.
-
-
Heating to Isotropic Phase:
-
Heat the sample at a rate of 10-20°C/min to a temperature well above the known transition point (e.g., 175°C).
-
Causality: This step melts the solid crystal and ensures the sample enters a fully disordered isotropic liquid state, providing a consistent starting point. The field of view should be completely dark.
-
-
Observing the I-N Transition:
-
Cool the sample at a slow, controlled rate (e.g., 1-2°C/min).
-
Causality: A slow cooling rate allows the system to approach equilibrium and ensures an accurate measurement of the transition temperature.
-
As the temperature approaches TNI (~168°C), observe the nucleation of small, bright, birefringent droplets of the nematic phase within the dark isotropic liquid.[15]
-
Record the temperature at which these droplets first appear.
-
-
Formation of Nematic Texture:
-
Upon further cooling, these droplets will grow and coalesce until the entire field of view is filled with the birefringent nematic phase. Observe the characteristic textures (e.g., schlieren texture) that form.
-
Self-Validation: The process is reversible. Upon reheating, the textures will disappear at the clearing point (TNI), and the sample will become dark again. The temperatures for the cooling and heating transitions should be in close agreement.
-
-
Data Acquisition:
-
The temperature at which the last trace of the nematic phase vanishes upon heating is defined as the clearing point or the isotropic-nematic transition temperature (TNI).
-
Capture micrographs at different stages: fully isotropic, during the transition (coexistence of phases), and fully nematic.
-
Conclusion
The isotropic-to-nematic transition of this compound provides a classic case study in soft matter physics. Experimental observations confirm a first-order phase transition driven by temperature. The Maier-Saupe mean-field theory, which emphasizes the role of anisotropic attractive forces, offers a remarkably successful quantitative description of this behavior, particularly in predicting the order parameter at the transition.[4] While the Onsager model, based on steric repulsions, is less directly applicable to thermotropic systems, it provides essential insights into the role of molecular shape and packing. A comprehensive understanding acknowledges that the true behavior of this compound arises from a combination of these attractive and repulsive interactions, elegantly bridged by experimental techniques that allow for direct observation and characterization of this fundamental process.
References
- de Gennes, P. G. (1969). Phenomenology of short-range-order effects in the isotropic phase of nematic materials. Physics Letters A, 30(8), 454-455. URL: https://www.sciencedirect.com/science/article/abs/pii/0375960169902460
- Y., F. C., & P. C., P. (1980). Isotropic-Nematic Transition: Landau-de Gennes vs Molecular Theory. Molecular Crystals and Liquid Crystals, 84(1), 299–318. URL: https://www.tandfonline.com/doi/abs/10.1080/00268948208071569
- Drozd-Rzoska, A. (2022). Landau–de Gennes Model for the Isotropic Phase of Nematogens: The Experimental Evidence Challenge. Materials, 15(23), 8415. URL: https://www.mdpi.com/1996-1944/15/23/8415
- Kayser, R. F., & Raveché, H. J. (1978). The Onsager theory of the isotropic–nematic liquid crystal transition: Incorporation of the higher virial coefficients. The Journal of Chemical Physics, 69(11), 4971–4979. URL: https://pubs.aip.
- Kim, M. (n.d.). Phase transitions in liquid crystals. University of Pennsylvania ScholarlyCommons. URL: https://repository.upenn.edu/cgi/viewcontent.cgi?article=1008&context=penn_physics_papers
- Xiao, X., & Sheng, P. (2013). Generalized Onsager theory of liquid crystals. Physical Review E, 88(6), 062501. URL: https://journals.aps.org/pre/abstract/10.1103/PhysRevE.88.062501
- Wikipedia contributors. (2023). Landau–de Gennes theory. Wikipedia. URL: https://en.wikipedia.org/wiki/Landau%E2%80%93de_Gennes_theory
- Palffy-Muhoray, P. (2011). Maier-Saupe theory in four dimensions. Physical Review E, 83(4), 041702. URL: https://journals.aps.org/pre/abstract/10.1103/PhysRevE.83.041702
- ResearchGate. (n.d.). Landau-de Gennes theory of the nematic → isotropic transition. URL: https://www.researchgate.net/figure/Landau-de-Gennes-theory-of-the-nematic-isotropic-transition-a-Plot-of-the-free_fig2_259432657
- Stark, H., & Stelzer, J. (2005). Maier-Saupe model of liquid crystals: Isotropic-nematic phase transitions and second-order statistics. Physical Review E, 72(4), 041703. URL: https://journals.aps.org/pre/abstract/10.1103/PhysRevE.72.041703
- ResearchGate. (n.d.). Why is the Maier–Saupe theory of nematic liquid crystals so successful?URL: https://www.researchgate.
- DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. URL: https://www.doitpoms.ac.uk/tlplib/liquid_crystals/phase_transitions.php
- Leys, J., et al. (2013). Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. Liquid Crystals, 40(12), 1629-1641. URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2013.843640
- Kumar, S. (2001). Liquid Crystals :Experimental Study of Physical Properties and Phase Transitions. Molecules, 6(12), 1055-1056. URL: https://www.mdpi.com/1420-3049/6/12/1055
- Guidechem. (n.d.). This compound. URL: https://www.guidechem.com/product-106599.html
- Virga, E. G. (n.d.). Mathematical Theories of Liquid Crystals III. The Onsager Theory. Mathematical Institute - University of Oxford. URL: https://www.maths.ox.ac.uk/system/files/legacy/2255/3-Onsager.pdf
- DasGupta, S., et al. (2021). A molecular field approach to pressure-induced phase transitions in liquid crystals: Smectic–nematic transition. Physics of Fluids, 33(5), 057109. URL: https://pubs.aip.org/aip/pof/article/33/5/057109/1066738/A-molecular-field-approach-to-pressure-induced
- Wikipedia contributors. (2024). Liquid crystal. Wikipedia. URL: https://en.wikipedia.org/wiki/Liquid_crystal
- Ball, J. M., & Majumdar, A. (2009). Nematic liquid crystals: from Maier-Saupe to a continuum theory. People at the Mathematical Institute. URL: https://people.maths.ox.ac.
- Wang, Q., et al. (2021). Hydrodynamic Theories for Flows of Active Liquid Crystals and the Generalized Onsager Principle. Entropy, 23(11), 1515. URL: https://www.mdpi.com/1099-4300/23/11/1515
- NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. URL: https://analyzing-testing.netzsch.com/en/applications/polymers/liquid-crystal-transitions
- ChemicalBook. (n.d.). This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0206107.htm
- CymitQuimica. (n.d.). CAS 4792-83-0: Azoxyphenetole. URL: https://www.cymitquimica.com/cas/4792-83-0
- de Oliveira, M. (2001). Maier-Saupe and Onsager approaches as limits of the nematic-isotropic phase transition. Physical Review E, 65(1), 011707. URL: https://journals.aps.org/pre/abstract/10.1103/PhysRevE.65.011707
- ResearchGate. (n.d.). Evolution of the reduced nematic-to-isotropic phase transition.... URL: https://www.researchgate.
- ECHEMI. (n.d.). Buy this compound Industrial Grade. URL: https://www.echemi.com/products/pd20180122115915017-4-4-azoxydiphenetole.html
- Bléger, D., et al. (2018). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Physical Chemistry Chemical Physics, 20(10), 6828-6834. URL: https://pubs.rsc.org/en/content/articlelanding/2018/cp/c7cp08522a
- Matrix Scientific. (n.d.). This compound. URL: https://www.matrixscientific.com/4-4-azoxydiphenetole-172093.html
- ResearchGate. (n.d.). Kinetico-Mechanistic Study of the Thermal Cis-to-Trans Isomerization of 4,4'-Dialkoxyazoderivatives in Nematic Liquid Crystals. URL: https://www.researchgate.
- ResearchGate. (n.d.). Maier-Saupe and Onsager approaches as limits of the nematic-isotropic phase transition. URL: https://www.researchgate.
- Virga, E. G. (n.d.). Mathematical Theories of Liquid Crystals II. The Maier-Saupe Theory. Mathematical Institute - University of Oxford. URL: https://www.maths.ox.ac.uk/system/files/legacy/2255/2-Maier-Saupe.pdf
- Łoś, J., et al. (2020). Continuous isotropic – nematic transition in compressed rod-line liquid crystal based nanocolloid. arXiv. URL: https://arxiv.org/abs/2009.02709
- Kemp, N. T. (2016). Isotropic and nematic liquid crystalline phases of adaptive rotaxanes. The Journal of Chemical Physics, 144(10), 104901. URL: https://pubs.aip.
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. math.kent.edu [math.kent.edu]
- 4. researchgate.net [researchgate.net]
- 5. uni-muenster.de [uni-muenster.de]
- 6. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. sheng.people.ust.hk [sheng.people.ust.hk]
- 9. Maier-Saupe and Onsager approaches as limits of the nematic-isotropic phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. maths.ox.ac.uk [maths.ox.ac.uk]
- 12. Landau–de Gennes theory - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Landau–de Gennes Model for the Isotropic Phase of Nematogens: The Experimental Evidence Challenge [mdpi.com]
- 15. Observing phase transitions [doitpoms.ac.uk]
- 16. Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,4'-Azoxydiphenetole
For the diligent researcher, scientist, and drug development professional, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4,4'-Azoxydiphenetole (CAS No. 4792-83-0), a diaryl azoxy compound. Our objective is to move beyond rudimentary guidelines, offering a technical and scientifically-grounded approach to ensure the safety of laboratory personnel and the preservation of our environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. As an azoxy compound, it possesses a unique reactivity profile and significant toxicological properties that dictate its handling and disposal requirements.
Key Hazards:
-
Acute Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] Exposure can lead to immediate health effects.
-
Irritation: It is known to cause skin and eye irritation, and may lead to respiratory irritation upon inhalation of its dust.[1]
-
Chronic Toxicity: There are concerns for more severe, long-term health effects, including the potential for genetic defects, carcinogenicity, and reproductive harm.[2]
-
Environmental Hazard: This compound is very toxic to aquatic life with long-lasting effects, making its containment from environmental release a critical priority.[2]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 4792-83-0 | [3] |
| Molecular Formula | C₁₆H₁₈N₂O₃ | [3] |
| Molecular Weight | 286.33 g/mol | [4] |
| Appearance | Solid | [1] |
| Synonyms | Azoxyphenetole, Diazene,bis(4-ethoxyphenyl)-,1-oxide | [3] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the toxicological profile of this compound, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent dermal absorption, which is a significant route of exposure.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes or dust particles causing eye irritation.[1] |
| Skin and Body | A full-length laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use a NIOSH-approved respirator if dusts are generated and ventilation is inadequate. | To prevent inhalation, a primary route of toxic exposure.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or down the sanitary sewer.[5]
Workflow for Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Detailed Procedural Steps:
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.[5]
-
Collect all solid waste containing this chemical, including contaminated personal protective equipment (e.g., gloves), weighing papers, and pipette tips, in a designated hazardous waste container.
-
For solutions of this compound, collect them in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Container and Labeling:
-
Use a chemically resistant, sealable container for waste collection. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound," its CAS number (4792-83-0), and an indication of its hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Interim Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[3]
-
The storage area should be cool, dry, and well-ventilated.
-
Chemical Incompatibility: Based on the chemistry of azoxy compounds, this compound should be stored separately from:
-
Strong Oxidizing Agents: These can react with the azoxy group.
-
Strong Acids: Azoxy compounds can be unstable in strong acids.[5]
-
Strong Reducing Agents: These may reduce the azoxy group.
-
-
-
Professional Disposal:
-
Contact your institution's EHS department or an equivalent office to arrange for the pickup and disposal of the hazardous waste.
-
The primary recommended method for the final disposal of organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[4] Incineration ensures the complete destruction of the molecule, preventing its release into the environment.
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills.[6]
-
Cleanup: Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container as "Spill Debris containing this compound" and arrange for its disposal through your EHS department.
Advanced Technical Considerations: Chemical Pre-treatment (For Expert Use Only)
While direct disposal via incineration is the standard and recommended procedure, in some research contexts, chemical degradation as a pre-treatment step may be considered. Such procedures should only be undertaken by highly trained personnel after a thorough risk assessment and with appropriate safety measures in place.
Azoxy compounds are generally more stable than their azo counterparts.[5] However, the azoxy linkage can be susceptible to certain chemical transformations.
-
Reductive Cleavage: Strong reducing agents can reduce the azoxy group. However, this may produce other hazardous aromatic amine compounds and is not a recommended on-site disposal method without extensive analytical verification of the reaction products.
-
Oxidative Degradation: Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using iron salts and hydrogen peroxide), have been shown to degrade azo dyes. These methods generate highly reactive hydroxyl radicals that can break down the aromatic rings and the azoxy linkage. The applicability and safety of this method for this compound would require specific laboratory investigation to determine the reaction conditions and to identify any potentially hazardous byproducts.
It must be emphasized that on-site chemical treatment is not a substitute for professional hazardous waste disposal and carries its own set of risks.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name as a U- or P-listed hazardous waste, it would likely be classified as a hazardous waste based on its characteristics, particularly its toxicity.[7] Furthermore, wastes generated from the production of dyes and pigments can fall under the K181 listing if they contain certain hazardous constituents above specified thresholds.[8] It is the responsibility of the waste generator to properly characterize their waste in accordance with federal and state regulations.
References
- Azoxy compounds. (n.d.). In Wikipedia.
- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
- MATERIAL SAFETY D
- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Treatment and Degradation of Azo Dye Waste Industry by Electro-Fenton Process. (2022, March 22). Oriental Journal of Chemistry.
- SOP 4: Spill Prevention, Response and Cleanup. (n.d.). Town of Oxford, MA.
- Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes... (2005, February 24). Federal Register.
- Waste from the Production Of Dyes and Pigments Listed as Hazardous. (n.d.). U.S. Environmental Protection Agency.
- Documents Related to the Hazardous Waste Listing of Dyes and Pigments. (n.d.). U.S. Environmental Protection Agency.
- Electrochemical incineration of high concentration azo dye wastewater on the in situ activated platinum electrode with sustained microwave radi
- Life-Cycle Assessment of Wastewater Treatment: Enhancing Sustainability Through Process Optimiz
- REMOVAL OF AZO DYE COMPOUNDS FROM PAPER INDUSTRIES WASTES USING PHYTOREMEDIATION METHODOLOGY. (2009, October 25). TSI Journals.
- SAFETY D
- Table of Incompatible Chemicals. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- Incompatibilities of chemicals. (n.d.). PubMed.
- Incompatibility (Geçimsizlik). (n.d.). Courseware.
- EPA Hazardous Waste Codes. (n.d.). Alfred University.
Sources
- 1. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 5. Azoxy compounds - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. actenviro.com [actenviro.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Handling 4,4'-Azoxydiphenetole: Personal Protective Equipment and Safety Protocols
For the discerning researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. Handling novel or specialized compounds like 4,4'-Azoxydiphenetole demands a protocol that is not just procedural, but deeply rooted in a causal understanding of the risks involved. This guide moves beyond a simple checklist to provide a self-validating system for safety, ensuring that every step is a conscious and informed decision.
Hazard Assessment: Understanding this compound
While comprehensive toxicological data for this compound may be limited, the prudent approach is to assess its hazards based on its chemical family—aromatic azo compounds—and available safety data for analogous structures.[1] Aromatic azo compounds as a class can present significant health risks. For instance, 4,4'-Azoxyanisole is listed as a flammable solid that is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory irritation.[1] It is therefore logical to assume that this compound, a crystalline powder, presents similar hazards.[1]
Assumed Hazard Profile:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
-
Physical Hazards: As a fine powder, it may form combustible dust concentrations in the air and poses a dust explosion risk under certain conditions.[3]
Given the potential for uncharacterized hazards, it is imperative to handle this compound with a high degree of caution, assuming it to be more toxic than its known components.
The Core of Protection: Engineering and Administrative Controls
Before selecting Personal Protective Equipment (PPE), the primary focus must be on engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.
-
Designated Work Area: All work with this compound should be conducted in a designated area with restricted access. The work surface should be covered with absorbent bench paper to contain any potential spills.[4]
-
Ventilation: All manipulations of the powdered form of this compound must be performed within a certified chemical fume hood or a Class II, Type B2 Biological Safety Cabinet (BSC).[5][6] This is the most critical step in preventing inhalation of the powder.[6] The fume hood should have its performance confirmed before use.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential for handling this compound. The following table outlines the required equipment, grounded in the principle of providing a robust barrier against potential exposure.[8]
| Protection Area | Required Equipment | Specifications & Rationale |
| Respiratory | Certified Chemical Fume Hood | Primary Engineering Control: The primary method to prevent inhalation exposure.[9] All weighing and solution preparation must occur within the hood. |
| N95 Respirator (or higher) | Secondary Control: To be used as a minimum precaution when cleaning spills outside of the fume hood, in conjunction with other PPE. Use of respirators requires enrollment in a respiratory protection program, including fit testing.[5][10] | |
| Hand Protection | Double Nitrile Gloves | High Chemical Resistance: Double-gloving provides an added layer of protection against potential permeation and contamination.[11] Gloves should have long cuffs that cover the sleeves of the lab coat.[6] It is crucial to change gloves frequently and immediately upon contamination.[7][12] |
| Eye/Face Protection | Chemical Splash Goggles & Full-Face Shield | Splash and Particulate Hazard: Safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory to protect against airborne powder and potential splashes.[6][12] A full-face shield worn over the goggles provides an additional layer of protection.[6] |
| Body Protection | Chemical-Resistant Lab Coat or Gown | Full Body Coverage: A lab coat, preferably one that is chemical-resistant, must be worn and fully fastened.[9][13] Ensure it has long sleeves with tight-fitting cuffs. |
| Foot Protection | Closed-toe Shoes | Essential Safety Practice: Never wear sandals or perforated shoes in a laboratory setting.[7][14] The shoes should be made of a non-porous material. |
Procedural Guidance: Step-by-Step Operational Plan
Adherence to a strict, step-by-step protocol is critical to minimizing exposure risk.
Weighing this compound Powder
The primary risk during this step is the generation and inhalation of airborne particulates.
Caption: Workflow for safely weighing this compound powder.
Preparation of Solutions
This procedure should also be conducted entirely within a chemical fume hood.
-
Preparation: Ensure all necessary glassware and solvents are inside the fume hood before starting.
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound. Do not add the powder to the solvent, as this can increase the risk of dust generation.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Container Sealing: Once dissolved, securely cap the solution container.
-
Decontamination: All contaminated glassware must be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Spill and Emergency Response
Minor Spill (within a fume hood)
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Wipe the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Exposure Protocol
Immediate action is required in the event of personal exposure.
Caption: Emergency response protocol for personal exposure.
Disposal Plan: A Cradle-to-Grave Approach
All materials contaminated with this compound must be treated as hazardous waste.[15]
-
Waste Collection:
-
Solid Waste: Contaminated gloves, absorbent paper, weigh boats, and other disposable materials should be collected in a dedicated, puncture-proof container lined with a heavy-duty (e.g., 4-mil) polyethylene bag.[16]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a clearly labeled, sealed, and compatible waste container.
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.[17]
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[17] Store the sealed containers in a designated satellite accumulation area away from incompatible materials.
-
Final Disposal: Disposal must be handled by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[18] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[15]
By integrating these safety protocols into every aspect of handling this compound, we uphold our commitment to scientific integrity and, most importantly, to the well-being of ourselves and our colleagues.
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
- General Rules for Working with Chemicals.
- Rules for the Safe Handling of Chemicals in the Labor
- Working with Chemicals - Prudent Practices in the Laboratory.
- The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM. [Link]
- Personal Protective Equipment Selection Guide.
- 5 Types of PPE for Hazardous Chemicals.
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- Material Safety Data Sheet - 4,4'-Azoxyanisole. Cole-Parmer. [Link]
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
- Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Chemowaste Disposal Fact Sheet. Ohio Environmental Protection Agency. [Link]
- Standard Operating Procedures For Handling, Storage and Disposal of Sodium Azide. Drexel University. [Link]
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. azom.com [azom.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. ashp.org [ashp.org]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. gz-supplies.com [gz-supplies.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. drexel.edu [drexel.edu]
- 16. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 17. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
